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Core Science & Biosynthesis

Foundational

N-6-[rel-(2R,6S)-2,6-Dimethyl-4-morpholinyl]-3-pyridinamine-Sonidegib-d8 synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of N-6-[rel-(2R,6S)-2,6-Dimethyl-4-morpholinyl]-3-pyridinamine-Sonidegib-d8 Abstract Sonidegib (NVP-LDE225) is a potent and selective inhibitor of the Smo...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of N-6-[rel-(2R,6S)-2,6-Dimethyl-4-morpholinyl]-3-pyridinamine-Sonidegib-d8

Abstract

Sonidegib (NVP-LDE225) is a potent and selective inhibitor of the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway.[1] Its role in treating advanced basal cell carcinoma (BCC) by disrupting aberrant Hh signaling is well-established.[2][3][4] Isotopic labeling of pharmaceuticals, particularly with deuterium, is a powerful strategy for investigating drug metabolism, pharmacokinetics (DMPK), and can serve as a valuable internal standard for analytical studies.[5] This guide provides a comprehensive technical overview of a proposed synthesis for a deuterated analog, Sonidegib-d8, and outlines the requisite characterization methodologies. The narrative emphasizes the rationale behind strategic decisions in both the synthetic and analytical phases, reflecting field-proven insights for researchers in drug development.

The Hedgehog Signaling Pathway and the Rationale for Sonidegib

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and tissue homeostasis.[6] Its dysregulation is implicated in the pathogenesis of several cancers, most notably basal cell carcinoma, where mutations in pathway components are found in the vast majority of cases.[4]

In the canonical pathway, the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched1 (PTCH1) receptor alleviates its inhibition of Smoothened (SMO).[7] This allows SMO, a G protein-coupled receptor-like protein, to initiate a signaling cascade that culminates in the activation and nuclear translocation of Glioma-Associated Oncogene (GLI) transcription factors, which drive the expression of genes involved in cell proliferation and survival.[4][8] Sonidegib exerts its therapeutic effect by binding directly to and antagonizing SMO, thereby blocking the downstream activation of the Hh pathway, irrespective of upstream mutations.[2][9]

Hedgehog_Pathway cluster_off Hh Pathway OFF (No Ligand) cluster_on Hh Pathway ON (Ligand Present) cluster_inhibited Hh Pathway INHIBITED PTCH1_off PTCH1 SMO_off SMO PTCH1_off->SMO_off Inhibits SUFU_Gli SUFU-GLI Complex (Cytoplasm) GLI_R GLI Repressor SUFU_Gli->GLI_R Processing Target_Genes_off Target Gene Expression Off GLI_R->Target_Genes_off Represses Shh Shh Ligand PTCH1_on PTCH1 Shh->PTCH1_on Binds SMO_on SMO (Active) GLI_A GLI Activator (Nuclear Translocation) SMO_on->GLI_A Activates Target_Genes_on Target Gene Expression On (Proliferation) GLI_A->Target_Genes_on Promotes Sonidegib Sonidegib SMO_inhibited SMO Sonidegib->SMO_inhibited Inhibits Pathway_Blocked Pathway Blocked SMO_inhibited->Pathway_Blocked

Figure 1: The Hedgehog signaling pathway and the mechanism of Sonidegib action.

Retrosynthetic Strategy for Sonidegib-d8

The synthesis of Sonidegib can be logically dissected into two primary building blocks via an amide bond disconnection: the biphenyl carboxylic acid moiety and the aminopyridine-morpholine fragment.[10] For the deuterated analog, Sonidegib-d8, the strategic placement of deuterium atoms is paramount. A plausible and synthetically accessible approach involves deuterating the morpholine ring, a common site for metabolic modification. This guide proposes the synthesis of a d8-labeled morpholine precursor, specifically targeting the two methyl groups and the two adjacent methylene protons, leading to (2R,6S)-2,6-bis(methyl-d3)-morpholine-3,3,5,5-d4. This intermediate can then be coupled with the non-deuterated aminopyridine core.

Retrosynthesis Sonidegib_d8 Sonidegib-d8 Amide_Bond Amide Bond Disconnection Sonidegib_d8->Amide_Bond Fragment_A Fragment A (Biphenyl Carboxylic Acid) Amide_Bond->Fragment_A Fragment_B_d8 Fragment B (Deuterated Aminopyridine-Morpholine) Amide_Bond->Fragment_B_d8 SNAr_Bond SNAr Disconnection Fragment_B_d8->SNAr_Bond Fragment_C Fragment C (5-amino-2-chloropyridine) SNAr_Bond->Fragment_C Fragment_D_d8 Fragment D (Deuterated Dimethylmorpholine) SNAr_Bond->Fragment_D_d8

Figure 2: Retrosynthetic analysis of Sonidegib-d8.

Experimental Protocols: Synthesis of Sonidegib-d8

The following protocols are adapted from established, environmentally conscious synthetic routes, employing aqueous micellar catalysis where feasible to minimize the use of hazardous organic solvents.[10][11][12]

Part A: Synthesis of Key Intermediate: 6-((2R,6S)-2,6-bis(trideuteriomethyl)morpholino-d4)pyridin-3-amine
  • Step 1: Synthesis of (2R,6S)-2,6-bis(trideuteriomethyl)morpholine-d4.

    • Rationale: This step constitutes the core of the isotopic labeling strategy. A multi-step synthesis starting from commercially available deuterated precursors is proposed. For the purpose of this guide, we assume the successful synthesis of this key deuterated intermediate.

  • Step 2: Nucleophilic Aromatic Substitution (SNAr).

    • To a reaction vessel, add 6-chloronicotinonitrile (1.0 eq), (2R,6S)-2,6-bis(trideuteriomethyl)morpholine-d4 (1.1 eq), and potassium phosphate (K₃PO₄·H₂O, 1.5 eq).

    • Add an aqueous solution of 2 wt % Brij-30 as the reaction medium.[12]

    • Heat the mixture to 45 °C and stir for 2-4 hours until reaction completion is confirmed by TLC or LC-MS.

    • Upon completion, extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Step 3: Reduction of the Nitrile.

    • Dissolve the product from Step 2 in an appropriate solvent system, such as THF/water.

    • Add a reducing agent, for example, sodium borohydride (NaBH₄) in the presence of a cobalt(II) chloride catalyst.

    • Stir the reaction at room temperature until the nitrile group is fully reduced to an aminomethyl group.

    • Quench the reaction carefully with water and extract the product. Purify by column chromatography to yield the deuterated aminopyridine-morpholine intermediate.

Part B: Synthesis of 2-methyl-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylic acid
  • Step 4: Suzuki-Miyaura Coupling.

    • Rationale: This key C-C bond-forming reaction is efficiently performed in an aqueous micellar system, significantly reducing palladium catalyst loading and eliminating hazardous organic solvents.[11][12]

    • To a reaction vessel, add methyl 3-bromo-2-methylbenzoate (1.0 eq), (4-(trifluoromethoxy)phenyl)boronic acid (1.1 eq), and potassium phosphate (K₃PO₄·H₂O, 1.5 eq).

    • Add an aqueous solution of 2 wt % TPGS-750-M as the surfactant medium.[10]

    • Add a palladium catalyst source (e.g., 5000 ppm Pd(OAc)₂) and a phosphine ligand (e.g., PPh₃).

    • Heat the mixture to 45 °C and stir for 20-24 hours.

    • Extract the product with ethyl acetate and purify as necessary.

  • Step 5: Saponification.

    • Dissolve the coupled ester from Step 4 in a mixture of THF and water.

    • Add sodium hydroxide (NaOH, 3.0 eq) and heat the mixture to 75 °C for 5 hours.[12]

    • Cool the reaction mixture and acidify with 1M HCl to precipitate the carboxylic acid.

    • Filter the solid, wash with water, and dry to obtain the biphenyl carboxylic acid fragment.

Part C: Final Amide Coupling to Yield Sonidegib-d8
  • Step 6: Amide Bond Formation.

    • Rationale: The final step involves coupling the two synthesized fragments using a standard peptide coupling agent.

    • In a flask, dissolve the biphenyl carboxylic acid from Part B (1.2 eq), the deuterated aminopyridine-morpholine from Part A (1.0 eq), and a catalytic amount of DMAP (10 mol %) in an aqueous solution of 2 wt % TPGS-750-M.[12]

    • Add N,N'-Dicyclohexylcarbodiimide (DCC, 2.0 eq) as the coupling agent.

    • Stir the reaction at 45 °C for 20-24 hours.

    • Upon completion, filter the reaction mixture to remove dicyclohexylurea byproduct.

    • Extract the filtrate with ethyl acetate, wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash chromatography or recrystallization to afford the final product, Sonidegib-d8.

Physicochemical and Spectroscopic Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and isotopic incorporation of the synthesized Sonidegib-d8.

Data Presentation: Summary of Analytical Methods
Technique Purpose Typical Parameters/Expected Results
HPLC Purity AssessmentColumn: C18 (e.g., 25 cm x 4.6 mm, 5 µm)[13]Mobile Phase: Isocratic mixture of Methanol:Water:Acetonitrile (e.g., 10:10:80 v/v)[13]Flow Rate: 1.0 mL/min[13]Detection: UV at 254 nm[13]Expected Result: Single major peak with purity >98%.
Mass Spectrometry Identity Confirmation & Isotopic EnrichmentIonization: Electrospray Ionization (ESI), positive mode.Calculated Monoisotopic Mass (Sonidegib): 485.1926 Da[14]Calculated Monoisotopic Mass (Sonidegib-d8): ~493.2429 DaExpected Result: Observation of the [M+H]⁺ ion corresponding to the deuterated mass. Mass distribution should confirm high isotopic enrichment.
¹H NMR Structural ConfirmationSolvent: CDCl₃ or DMSO-d₆Expected Result: Spectrum consistent with Sonidegib structure, but with significant reduction or complete absence of signals for the two morpholine methyl groups and adjacent methylene protons.
²H NMR Deuterium Incorporation ConfirmationSolvent: CHCl₃ or DMSO-d₅Expected Result: Signals will appear at chemical shifts corresponding to the positions of deuterium incorporation.
¹³C NMR Carbon Skeleton ConfirmationExpected Result: Spectrum consistent with Sonidegib structure. Carbon signals for deuterated positions may show splitting (due to C-D coupling) and a slight upfield shift.

Conclusion

This technical guide outlines a robust and plausible pathway for the synthesis and characterization of Sonidegib-d8, a valuable tool for advanced pharmaceutical research. By adapting modern, sustainable synthetic methodologies and proposing a strategic deuteration pattern, this document provides a framework for producing this isotopically labeled compound. The detailed characterization protocol ensures the final product's identity, purity, and isotopic integrity, meeting the rigorous standards required for its intended application in DMPK studies and as an analytical internal standard.

References

  • Takale, B. S., et al. An environmentally responsible 3-pot, 5-step synthesis of the antitumor agent sonidegib using ppm levels of Pd catalysis in water. Green Chemistry, 2019, 21(22), 6258-6262. [URL: https://pubs.rsc.org/en/content/articlelanding/2019/gc/c9gc03144a][10][11][12]

  • Synfacts. Synthesis of Sonidegib Using Palladium Catalysis in Water. Thieme, 2020, 16(02), 0133. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0039-1691238][15][16]

  • Pan, S., et al. Discovery of NVP-LDE225, a Potent and Selective Smoothened Antagonist. ACS Medicinal Chemistry Letters, 2010, 1(3), 130-134. [URL: https://pubs.acs.org/doi/10.1021/ml100001d][17]

  • National Cancer Institute. Sonidegib. [URL: https://www.cancer.gov/about-cancer/treatment/drugs/sonidegib][8]

  • Wikipedia. Hedgehog pathway inhibitor. [URL: https://en.wikipedia.org/wiki/Hedgehog_pathway_inhibitor][7]

  • D'Angelo, E., et al. Sonidegib for the Treatment of Advanced Basal Cell Carcinoma. Frontiers in Oncology, 2020, 10, 579339. [URL: https://www.frontiersin.org/articles/10.3389/fonc.2020.579339/full][18][19]

  • U.S. Food and Drug Administration. ODOMZO (sonidegib) prescribing information. [URL: https://www.accessdata.fda.gov/drugsatfda_docs/label/2015/205266s000lbl.pdf][20][21]

  • Dummer, R., et al. The 12-month analysis from Basal Cell Carcinoma Outcomes with LDE225 Treatment (BOLT): A phase II, randomized, double-blind study of sonidegib in patients with advanced basal cell carcinoma. Journal of the American Academy of Dermatology, 2016, 75(1), 113-125.e5. [URL: https://www.jaad.org/article/S0190-9622(16)30037-5/fulltext]
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  • PubChem. Sonidegib. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Sonidegib][14][22]

  • Ali, A., et al. development and validation of a new hplc method for the detection of sonidegib in mobile phase and human plasma. International Journal of Applied Pharmaceutics, 2021, 13(1), 229-236. [URL: https://innovareacademics.in/journals/index.php/ijap/article/view/40600][13]

  • Singh, S., et al. Synthesis of deuterium-enriched sorafenib derivatives and evaluation of their biological activities. Bioorganic & Medicinal Chemistry Letters, 2020, 30(16), 127321. [URL: https://www.sciencedirect.com/science/article/abs/pii/S0960894X2030386X][5]

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  • Mohan, SV., et al. Hedgehog pathway inhibition in advanced basal cell carcinoma: latest evidence and clinical usefulness. Therapeutic Advances in Medical Oncology, 2016, 8(4), 299-310. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4934394/][4]

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  • Sellami, D., et al. Population pharmacokinetics of sonidegib (LDE225), an oral inhibitor of hedgehog pathway signaling, in healthy subjects and in patients with advanced solid tumors. Cancer Chemotherapy and Pharmacology, 2016, 77(4), 745-757. [URL: https://link.springer.com/article/10.1007/s00280-016-2982-1][26]

  • ResearchGate. Characteristics of sonidegib. [URL: https://www.researchgate.net/figure/Characteristics-of-sonidegib-14-15_table1_338760672][3]

  • Pharmacy Times. Sonidegib, a Hedgehog Signaling Pathway Inhibitor for Locally Advanced Basal Cell Carcinoma. [URL: https://www.pharmacytimes.com/view/sonidegib-a-hedgehog-signaling-pathway-inhibitor-for-locally-advanced-basal-cell-carcinoma][2]

  • BioGRID. Sonidegib Result Summary. [URL: https://thebiogrid.org/24775005/summary/homo-sapiens/sonidegib.html][1]

  • Wang, Y., et al. Sonidegib: mechanism of action, pharmacology, and clinical utility for advanced basal cell carcinomas. OncoTargets and Therapy, 2017, 10, 1493-1502. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5359114/][27]

  • Taniguchi, Y., et al. Synthesis of the deuterated thymidine-d9 and deuterated oligonucleotides. Tetrahedron Letters, 2019, 60(38), 152996. [URL: https://www.sciencedirect.com/science/article/abs/pii/S004040391930594X][28]

  • PubChem. N-[6-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-3-pyridinyl]-2-methyl-3-[4-(trifluoromethoxy)phenyl]benzamide;5-(2,6-dimorpholin-4-ylpyrimidin-4-yl)-4-(trifluoromethyl)pyridin-2-amine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/44249110][29]

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Sources

Exploratory

A Technical Guide to the Mechanism of Action of Sonidegib in the Hedgehog Pathway

Executive Summary The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development that is largely quiescent in adult tissues. Its aberrant reactivation is a key driver in the pathogenesis of several...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development that is largely quiescent in adult tissues. Its aberrant reactivation is a key driver in the pathogenesis of several human cancers, most notably basal cell carcinoma (BCC).[1] Sonidegib (Odomzo®) is a potent, orally bioavailable inhibitor of the Hh pathway, approved by the FDA for the treatment of locally advanced BCC.[2] This guide provides an in-depth technical overview of the Hh signaling cascade, the precise molecular mechanism by which Sonidegib antagonizes this pathway, and the validated experimental methodologies used to characterize its activity. We will explore the central role of the Smoothened (SMO) receptor, the direct target of Sonidegib, and detail the downstream consequences of its inhibition. Furthermore, this guide will clarify the specific application of deuterated Sonidegib (Sonidegib-d8) in a research and development context.

The Hedgehog Signaling Pathway: A Mechanistic Overview

The canonical Hh signaling pathway's activity is fundamentally controlled by the interplay between two transmembrane proteins located on the primary cilium: Patched (PTCH1) and Smoothened (SMO).[3][4] The pathway can be understood as operating in two distinct states: "OFF" and "ON".

2.1 The "OFF" State (Ligand-Absent)

In the absence of an Hh ligand (e.g., Sonic Hedgehog, SHH), the 12-pass transmembrane receptor PTCH1 tonically inhibits the 7-pass transmembrane G protein-coupled receptor (GPCR), SMO.[3][4][5] This inhibition prevents SMO from accumulating in the primary cilium.[3] Within the cytoplasm, a complex containing the Suppressor of Fused (SUFU) protein binds to the Glioma-associated oncogene (GLI) family of zinc-finger transcription factors (GLI1, GLI2, GLI3).[6][7] This complex facilitates the proteolytic cleavage of GLI2 and GLI3 into their shorter repressor forms (GLIR). These repressors translocate to the nucleus and prevent the transcription of Hh target genes.[6]

2.2 The "ON" State (Ligand-Present)

Upon binding of an Hh ligand to PTCH1, its inhibitory effect on SMO is relieved.[1][3][7] This allows SMO to translocate to and accumulate within the primary cilium, where it becomes active.[3][7] Activated SMO triggers a downstream signaling cascade that leads to the dissociation of SUFU from the full-length GLI proteins.[6][7] These full-length, activated GLI proteins (GLIACT) then move into the nucleus, where they bind to the promoter regions of Hh target genes, initiating their transcription.[1] Key target genes include GLI1 (which creates a positive feedback loop), PTCH1 (a negative feedback loop), and various genes involved in cell proliferation, survival, and differentiation.[3][7][8]

Figure 1: The canonical Hedgehog signaling pathway in its "OFF" (ligand-absent) and "ON" (ligand-present) states.

Sonidegib: A Potent and Selective SMO Antagonist

Sonidegib is a small molecule inhibitor belonging to the biphenyl carboxamide class, discovered through high-throughput screening.[1] Its mechanism of action is centered on the direct and potent antagonism of the SMO receptor.

3.1 Molecular Target and Mechanism of Inhibition

The sole molecular target of Sonidegib is the SMO protein.[2] Sonidegib acts as an antagonist, binding directly to SMO within its seven-transmembrane helical bundle.[1][4][9] This binding action physically prevents the conformational changes in SMO that are necessary for its activation and translocation to the primary cilium, effectively locking the Hh pathway in the "OFF" state, even when Hh ligands are bound to PTCH1.[1][7]

Molecular docking studies predict that Sonidegib occupies the same "drug-binding pocket" within SMO as other inhibitors like vismodegib.[4][10] This pocket involves amino acid residues from several of the transmembrane helices.[1] Mutations within this binding pocket, such as D473H, are known to confer resistance to both Sonidegib and vismodegib, further confirming this shared binding site and mechanism.[11][12]

Figure 2: Sonidegib directly binds to and inhibits SMO, maintaining the Hedgehog pathway in a repressed state.

3.2 Downstream Consequences of SMO Inhibition

By clamping SMO in an inactive state, Sonidegib ensures the continued function of the SUFU-GLI complex. This leads to:

  • Sustained GLI Repressor Formation: Full-length GLI proteins continue to be processed into their repressor forms.

  • Inhibition of Target Gene Transcription: The GLI repressors occupy the promoters of Hh target genes, preventing their expression. This has been demonstrated by the dose- and exposure-dependent inhibition of GLI1 mRNA expression in tumor and skin biopsies from patients treated with Sonidegib.[13]

  • Anti-Tumor Activity: The downregulation of genes controlling cell proliferation and survival ultimately leads to the suppression of tumor growth in Hh-dependent malignancies like BCC.[2][14]

3.3 The Role of Deuteration: Sonidegib-d8

Sonidegib-d8 is a deuterated isotopologue of Sonidegib. In this form, specific hydrogen atoms are replaced with their heavier isotope, deuterium. This substitution does not alter the fundamental mechanism of action, pharmacology, or therapeutic effect of the molecule.

The critical application of Sonidegib-d8 is as an internal standard for bioanalytical assays, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass difference between the deuterated standard and the non-deuterated analyte (Sonidegib) allows for precise and accurate quantification of Sonidegib concentrations in complex biological matrices like plasma or tissue homogenates. This is indispensable for pharmacokinetic (PK) and drug metabolism studies, which are essential throughout drug development to understand absorption, distribution, metabolism, and excretion (ADME) properties.[15][16]

Experimental Characterization of Sonidegib Activity

The potency and mechanism of Hh pathway inhibitors like Sonidegib are validated through a series of established in vitro and cellular assays.

4.1 SMO Binding Affinity Determination

Direct binding to SMO can be quantified using competitive binding assays. A common method involves using a fluorescently labeled competitor, such as BODIPY-cyclopamine , which is a derivative of a well-known natural SMO antagonist.[9][17]

Protocol: Competitive SMO Binding Assay with BODIPY-cyclopamine [9][17][18]

  • Cell Culture: Culture cells engineered to overexpress the human SMO receptor (e.g., HEK293-SMO cells).

  • Cell Plating: Seed cells into a suitable microplate format (e.g., 96-well).

  • Compound Preparation: Prepare serial dilutions of Sonidegib in an appropriate assay buffer.

  • Competition: Add the Sonidegib dilutions to the cells and incubate for a short period.

  • Fluorescent Ligand Addition: Add a fixed, low concentration of BODIPY-cyclopamine (e.g., 5 nM) to all wells.

  • Incubation: Incubate the plate at room temperature, protected from light, to allow binding to reach equilibrium.

  • Washing (Optional but Recommended): Gently wash cells to remove unbound fluorescent ligand.

  • Detection: Measure the fluorescence intensity per well using a plate reader or high-content imager.

  • Data Analysis: Plot the fluorescence signal against the logarithm of Sonidegib concentration. The data is fitted to a sigmoidal dose-response curve to determine the IC50 (the concentration of Sonidegib that displaces 50% of the fluorescent ligand), which can be used to calculate the binding affinity (Ki).

4.2 Cellular Potency Assessment: GLI-Luciferase Reporter Assay

This assay provides a functional readout of the entire Hh pathway, measuring the transcriptional activity of GLI proteins.[10][19]

Figure 3: Experimental workflow for determining the cellular potency of a Hedgehog pathway inhibitor using a GLI-luciferase reporter assay.

Protocol: GLI-Luciferase Reporter Gene Assay [19][20][21]

  • Cell Seeding: Seed a reporter cell line (e.g., Shh-LIGHT2 or NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase construct) into a 96-well white, clear-bottom plate.[19][20] Grow until confluent.

  • Inhibitor Treatment: Prepare serial dilutions of Sonidegib in assay medium. Add the diluted inhibitor to the appropriate wells. Include "vehicle control" wells containing only the solvent (e.g., DMSO).

  • Pathway Activation: To all wells (except negative controls), add a Hh pathway agonist, such as recombinant Sonic Hedgehog (Shh) protein or a small molecule SMO agonist like SAG, to a final concentration known to elicit a robust signal.[19][20]

  • Incubation: Incubate the plate at 37°C with 5% CO2 for 24 to 30 hours to allow for transcription and translation of the luciferase reporter.[20]

  • Lysis and Luminescence Reading: Lyse the cells and measure the firefly luciferase activity using a luminometer according to the manufacturer's protocol of the chosen luciferase assay system.[22]

  • Data Analysis: Normalize the raw luminescence values to a cell viability control if necessary. Plot the normalized signal against the logarithm of Sonidegib concentration and fit the curve to determine the IC50 value, representing the concentration that inhibits 50% of agonist-induced pathway activity.

4.3 Target Gene Expression Analysis

Quantitative real-time PCR (RT-qPCR) is used to directly measure the effect of Sonidegib on the mRNA levels of endogenous Hh pathway target genes.

Protocol: RT-qPCR for GLI1 and PTCH1 Expression [8][23][24]

  • Cell Treatment: Culture a Hh-responsive cell line (e.g., medulloblastoma cells) and treat with Sonidegib or vehicle control, followed by stimulation with a Hh agonist.

  • RNA Extraction: After an appropriate incubation period (e.g., 24 hours), harvest the cells and extract total RNA using a standard protocol (e.g., Trizol or column-based kits).

  • cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

  • qPCR Reaction: Set up qPCR reactions using SYBR Green master mix, cDNA template, and primers specific for target genes (GLI1, PTCH1) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).

  • Thermocycling: Run the qPCR reaction on a real-time PCR instrument.

  • Data Analysis: Calculate the relative expression of the target genes using the ΔΔCT method.[24] A potent inhibitor like Sonidegib will cause a significant, dose-dependent decrease in the agonist-induced mRNA levels of GLI1 and PTCH1.[8]

Quantitative Data Summary

The following table summarizes key quantitative parameters for Sonidegib, demonstrating its high potency.

ParameterSpecies/SystemValueReference
IC50 (SMO Binding) Mouse1.3 nM[14][25]
Human2.5 nM[14][25]
Plasma Protein Binding Human>99%[15][25]
Oral Bioavailability HumanDose-dependent[15][16]
Primary Metabolism HumanCYP3A4[26]

Conclusion

Sonidegib is a highly specific and potent antagonist of the Hedgehog signaling pathway. Its mechanism of action is predicated on the direct binding to and inhibition of the SMO receptor, preventing its ciliary accumulation and subsequent activation of the downstream signaling cascade. This leads to the suppression of GLI-mediated transcription of oncogenic target genes. The deuterated form, Sonidegib-d8, serves as an essential tool for the precise bioanalytical quantification required in pharmacokinetic studies. The robust and reproducible in vitro and cellular assays detailed herein provide a clear framework for characterizing the activity of Sonidegib and other SMO inhibitors, underpinning their development as targeted cancer therapeutics.

References

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  • (PDF) Sonidegib: Safety and Efficacy in Treatment of Advanced Basal Cell Carcinoma. ResearchGate. Available at: [Link]

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  • Quantitative PCR-based Assay to Measure Sonic Hedgehog Signaling in Cellular Model of Ciliogenesis. JoVE. Available at: [Link]

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  • Smoothened Inhibitors to Block the Sonic Hedgehog Signaling for Cancer Treatment. American Journal of Student Research. Available at: [Link]

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  • Sonidegib is a Hedgehog Pathway Inhibitor for Solid Tumors Research. Active Biopharma. Available at: [Link]

  • Efficacy and safety of sonic hedgehog pathway inhibitors in cancer. National Institutes of Health (NIH). Available at: [Link]

  • Practical Tips for Managing Hedgehog Pathway Inhibitor Side Effects. The Dermatologist. Available at: [Link]

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  • PTCH1, a receptor of Hedgehog signaling pathway, is correlated with metastatic potential of colorectal cancer. National Institutes of Health (NIH). Available at: [Link]

  • Quantitative PCR validation of the top 15 Hedgehog signaling... ResearchGate. Available at: [Link]

  • Identification of novel GLI1 target genes and regulatory circuits in human cancer cells. National Institutes of Health (NIH). Available at: [Link]

  • Sonidegib potentiates the cancer cells' sensitivity to cytostatic agents by functional inhibition of ABCB1 and ABCG2 in vitro and ex vivo. PubMed. Available at: [Link]

  • FDA Application 205266Orig1s000. accessdata.fda.gov. Available at: [Link]

  • Sonidegib: mechanism of action, pharmacology, and clinical utility for advanced basal cell carcinomas. Dove Medical Press. Available at: [Link]

  • Sonidegib: Safety and Efficacy in Treatment of Advanced Basal Cell Carcinoma. National Institutes of Health (NIH). Available at: [Link]

  • Population pharmacokinetics of sonidegib (LDE225), an oral inhibitor of hedgehog pathway signaling, in healthy subjects and in patients with advanced solid tumors. PubMed. Available at: [Link]

  • Targeting the Oncoprotein Smoothened by Small Molecules: Focus on Novel Acylguanidine Derivatives as Potent Smoothened Inhibitors. PubMed Central. Available at: [Link]

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Foundational

An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated Sonidegib

Abstract Sonidegib is a potent and selective inhibitor of the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway.[1][2] Its role in treating advanced basal cell carcinoma (BCC) is well...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Sonidegib is a potent and selective inhibitor of the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway.[1][2] Its role in treating advanced basal cell carcinoma (BCC) is well-established.[3] This guide delves into the prospective physical and chemical properties of a deuterated form of Sonidegib. Strategic deuteration, the substitution of hydrogen with its stable isotope deuterium, presents a compelling strategy to enhance the drug's metabolic profile, potentially leading to improved pharmacokinetic properties and a more favorable safety and efficacy profile.[4] This document provides a comprehensive overview of the rationale for deuterating Sonidegib, a proposed synthesis pathway for a deuterated analog, and a detailed examination of its anticipated physicochemical properties and the analytical methodologies for its characterization. This guide is intended for researchers, scientists, and drug development professionals engaged in the optimization of targeted cancer therapies.

Introduction: The Rationale for Deuterating Sonidegib

Sonidegib's efficacy is intrinsically linked to its function as an antagonist of the SMO receptor, disrupting the aberrant Hh pathway signaling that drives the proliferation of certain cancer cells.[4][5] However, like many small molecule inhibitors, its therapeutic window can be influenced by its metabolic fate. Sonidegib is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4, with oxidation and amide hydrolysis being key pathways.[4] A significant site of metabolic activity has been identified on the morpholine ring of the molecule.[6]

The substitution of hydrogen with deuterium at metabolically labile positions can significantly alter the rate of drug metabolism due to the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. This can lead to a reduced rate of metabolic clearance, a longer plasma half-life, and potentially a more consistent drug exposure profile. For a molecule like Sonidegib, this could translate to lower or less frequent dosing, improved patient compliance, and potentially a reduction in the formation of certain metabolites.

This guide will focus on a rationally designed, hypothetical deuterated Sonidegib, herein referred to as "d-Sonidegib," where deuterium atoms are strategically placed on the morpholine moiety to mitigate metabolic oxidation.

Synthesis and Molecular Structure of d-Sonidegib

While a specific synthesis for deuterated Sonidegib has not been publicly disclosed, a plausible synthetic route can be adapted from established methods for the parent compound.[7][8][9] The key modification would involve the use of a deuterated precursor for the morpholine ring.

Proposed Synthetic Workflow

The synthesis of d-Sonidegib would likely follow a convergent approach, culminating in the coupling of a deuterated morpholine-containing pyridine fragment with the biphenyl carboxamide core of the molecule.

G A Deuterated cis-2,6-dimethylmorpholine precursor B Coupling with a protected aminopyridine A->B C Deprotection B->C D Amide coupling with 2-methyl-4'-(trifluoromethoxy)- [1,1'-biphenyl]-3-carboxylic acid C->D E d-Sonidegib D->E

Caption: Proposed synthetic workflow for d-Sonidegib.

Molecular Structure

The proposed structure of d-Sonidegib would be identical to Sonidegib, with the exception of deuterium substitution at key positions on the 2,6-dimethylmorpholine ring. For the purposes of this guide, we will consider a hypothetical d6-Sonidegib, with deuteration of the two methyl groups on the morpholine ring.

Anticipated Physical and Chemical Properties

The introduction of deuterium is a subtle structural modification that is not expected to dramatically alter the bulk physicochemical properties of the molecule, but will result in a measurable increase in molecular weight.

PropertySonidegibd-Sonidegib (d6-Sonidegib - hypothetical)Rationale for Anticipated Change
Molecular Formula C₂₆H₂₆F₃N₃O₃C₂₆H₂₀D₆F₃N₃O₃Replacement of six hydrogen atoms with deuterium.
Molecular Weight 485.50 g/mol ~491.54 g/mol Increased mass due to the presence of six deuterium atoms.
Appearance White to off-white crystalline powderExpected to be a white to off-white crystalline powderDeuteration is unlikely to affect the physical appearance.
Solubility Low aqueous solubilityExpected to have low aqueous solubility, similar to SonidegibIsotopic substitution is not expected to significantly impact solubility.
Melting Point Not publicly availableExpected to be similar to SonidegibMinor changes may be observed due to alterations in crystal lattice packing forces.
pKa Not publicly availableExpected to be very similar to SonidegibThe electronic effect of deuterium is minimal and unlikely to significantly alter the acidity or basicity of the molecule.
LogP Not publicly availableExpected to be very similar to SonidegibLipophilicity is not significantly affected by deuteration.

Hedgehog Signaling Pathway and Mechanism of Action

Sonidegib, and by extension d-Sonidegib, functions by inhibiting the Hedgehog signaling pathway. This pathway is crucial during embryonic development but is largely inactive in adults. In certain cancers, such as basal cell carcinoma, the pathway is aberrantly reactivated.

G cluster_0 Hedgehog Signaling Pathway Hh Hedgehog Ligand PTCH1 PTCH1 Receptor Hh->PTCH1 Binds and inactivates SMO SMO Receptor PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits SUFU-GLI complex GLI GLI Proteins SUFU->GLI Sequesters GLI in cytoplasm Nucleus Nucleus GLI->Nucleus Translocates to nucleus TargetGenes Target Gene Transcription Nucleus->TargetGenes dSonidegib d-Sonidegib dSonidegib->SMO Binds and inhibits

Caption: Mechanism of action of d-Sonidegib in the Hedgehog signaling pathway.

In the absence of a Hedgehog ligand, the PTCH1 receptor inhibits the SMO receptor.[5] Upon binding of the Hedgehog ligand to PTCH1, this inhibition is relieved, allowing SMO to become active. Activated SMO leads to a signaling cascade that results in the activation and nuclear translocation of GLI transcription factors, which then drive the expression of genes involved in cell proliferation and survival.[5] Sonidegib, and its deuterated counterpart, directly bind to and inhibit SMO, thereby blocking the downstream signaling cascade and suppressing tumor growth.[4][5] The biochemical potency and selectivity of d-Sonidegib are expected to be retained, as deuteration does not typically alter the pharmacodynamic properties of a drug.

Experimental Protocols for Characterization

The comprehensive characterization of d-Sonidegib is essential to confirm its identity, purity, and isotopic distribution. A multi-technique approach is required.[10][11]

Mass Spectrometry for Molecular Weight Confirmation and Isotopic Purity

Objective: To confirm the molecular weight of d-Sonidegib and determine the degree and location of deuterium incorporation.

Methodology:

  • Sample Preparation: Dissolve d-Sonidegib in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid) to a concentration of approximately 1 µg/mL.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with liquid chromatography (LC-MS).

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to ensure separation from any non-deuterated starting materials or impurities.

    • Flow Rate: 0.3 mL/min.

  • MS Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Mass Range: Scan a range appropriate to detect the parent ion and potential fragments (e.g., m/z 100-1000).

    • Data Analysis: Compare the observed mass of d-Sonidegib with the theoretical mass. The isotopic distribution pattern will provide information on the percentage of deuterium incorporation. Tandem MS (MS/MS) can be used to fragment the molecule and confirm the location of the deuterium atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Objective: To provide definitive structural confirmation and pinpoint the location of deuterium atoms.[11]

Methodology:

  • Sample Preparation: Dissolve a sufficient amount of d-Sonidegib (typically 5-10 mg) in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments:

    • ¹H NMR: The absence or significant reduction in the intensity of proton signals at the sites of deuteration will be observed compared to the spectrum of non-deuterated Sonidegib.

    • ²H NMR: A direct detection of the deuterium atoms, providing a signal at the chemical shift corresponding to the deuterated position.

    • ¹³C NMR: The carbon signals at the sites of deuteration will show a characteristic splitting pattern due to coupling with deuterium.

  • Data Analysis: The combined data from these NMR experiments will provide an unambiguous structural confirmation of d-Sonidegib and the precise location of the isotopic labels.

In Vitro Metabolic Stability Assay

Objective: To compare the metabolic stability of d-Sonidegib to that of Sonidegib.

Methodology:

  • System: Human liver microsomes (HLM) or hepatocytes.

  • Incubation:

    • Incubate d-Sonidegib and Sonidegib (at a final concentration of, for example, 1 µM) with HLM (e.g., 0.5 mg/mL) in the presence of a NADPH-regenerating system.

    • Incubations are carried out at 37°C.

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Analysis:

    • The reactions are quenched with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The rate of disappearance of d-Sonidegib will be compared to that of Sonidegib. A slower rate of metabolism for the deuterated compound would be indicative of an improved metabolic stability due to the kinetic isotope effect.

Conclusion

The strategic deuteration of Sonidegib, specifically at the metabolically susceptible morpholine ring, presents a promising avenue for enhancing its pharmacokinetic profile. The resulting d-Sonidegib is anticipated to retain the potent inhibitory activity against the Hedgehog signaling pathway while exhibiting improved metabolic stability. The analytical methodologies outlined in this guide provide a robust framework for the synthesis and characterization of this next-generation SMO inhibitor. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of deuterated Sonidegib in the treatment of advanced basal cell carcinoma and other Hedgehog-driven malignancies.

References

  • Sonidegib: Safety and Efficacy in Treatment of Advanced Basal Cell Carcinoma. National Center for Biotechnology Information. Available from: [Link]

  • Sonidegib. LiverTox - NCBI Bookshelf. Available from: [Link]

  • Pharmacokinetics and pharmacodynamics of Hedgehog pathway inhibitors used in the treatment of advanced or treatment-refractory basal cell carcinoma. Taylor & Francis Online. Available from: [Link]

  • NDA # 205266 Sonidegib. U.S. Food and Drug Administration. Available from: [Link]

  • What is the mechanism of Sonidegib Phosphate? Patsnap Synapse. Available from: [Link]

  • Design of Hedgehog pathway inhibitors for cancer treatment. National Center for Biotechnology Information. Available from: [Link]

  • Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc.. Available from: [Link]

  • Synthesis of vismodegib, a Hedgehog signaling pathway inhibitor. ResearchGate. Available from: [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Available from: [Link]

  • Metabolites of sonidegib (lde225). Google Patents.
  • Preparation method for sonidegib. Google Patents.
  • An environmentally responsible 3-pot, 5-step synthesis of the antitumor agent sonidegib using ppm levels of Pd catalysis in water. Royal Society of Chemistry. Available from: [Link]

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  • Deuterated antimicrobial compounds. Google Patents.
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  • Identification of Vitamin D3-Based Hedgehog Pathway Inhibitors That Incorporate an Aromatic A-Ring Isostere. National Center for Biotechnology Information. Available from: [Link]

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Exploratory

Sonidegib-d8: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals Introduction: The Role of Sonidegib and its Deuterated Analog in Hedgehog Pathway Inhibition Sonidegib, a potent and selective inhibitor of the Smoothened (...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Sonidegib and its Deuterated Analog in Hedgehog Pathway Inhibition

Sonidegib, a potent and selective inhibitor of the Smoothened (SMO) receptor, plays a critical role in the modulation of the Hedgehog (Hh) signaling pathway.[1][2][3][4] The Hh pathway is a crucial signaling cascade in embryonic development and is implicated in the pathogenesis of various cancers when aberrantly activated in adults.[5] Sonidegib's mechanism of action involves binding to and inhibiting the SMO receptor, a key transducer of the Hh signal, thereby disrupting the downstream signaling cascade that leads to the activation of Gli transcription factors.[5][6] This inhibitory action makes Sonidegib a valuable therapeutic agent, particularly in the treatment of advanced basal cell carcinoma.[1][7]

In the realm of drug development and clinical pharmacology, the use of stable isotope-labeled internal standards is paramount for accurate bioanalysis. Sonidegib-d8, a deuterated analog of Sonidegib, serves this essential function. The incorporation of eight deuterium atoms into the Sonidegib molecule results in a compound that is chemically identical to the parent drug but has a distinct mass. This property allows for its use as an internal standard in mass spectrometry-based assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure precise and accurate quantification of Sonidegib in biological matrices. This guide provides an in-depth overview of the physicochemical properties of Sonidegib-d8, its role in the context of the Hedgehog signaling pathway, and a detailed protocol for its application in bioanalytical methods.

Physicochemical Properties: Sonidegib and Sonidegib-d8

A clear understanding of the physicochemical properties of both the parent compound and its deuterated analog is fundamental for their effective use in research and analytical applications.

PropertySonidegibSonidegib-d8
CAS Number 956697-53-3[2][3][4][8]Not Publicly Available
Molecular Formula C₂₆H₂₆F₃N₃O₃[1][2]C₂₆H₁₈D₈F₃N₃O₃
Molecular Weight ~485.5 g/mol [1][4][8]Calculated: ~493.58 g/mol

Note: While a specific CAS number for Sonidegib-d8 is not readily found in public databases, its molecular formula and weight can be calculated based on the structure of Sonidegib and the substitution of eight hydrogen atoms with deuterium.

The Hedgehog Signaling Pathway and the Mechanism of Sonidegib

The Hedgehog signaling pathway is a complex and tightly regulated cascade that plays a pivotal role in embryonic development and tissue homeostasis. Its aberrant activation is a known driver in several human cancers. Sonidegib exerts its therapeutic effect by targeting a key component of this pathway, the Smoothened (SMO) receptor.

In the "off" state, the Patched (PTCH) receptor inhibits SMO. The binding of a Hedgehog ligand (such as Sonic, Indian, or Desert Hedgehog) to PTCH relieves this inhibition, allowing SMO to activate a downstream signaling cascade. This cascade culminates in the activation of the Gli family of transcription factors (Gli1, Gli2, and Gli3), which then translocate to the nucleus and induce the expression of target genes involved in cell proliferation, survival, and differentiation.

Sonidegib functions as a SMO antagonist.[4][5] It binds to the SMO receptor and prevents its activation, even in the presence of Hedgehog ligands. This blockade effectively shuts down the entire downstream signaling pathway, leading to the suppression of Gli-mediated gene transcription and subsequent inhibition of tumor growth.

Hedgehog_Pathway cluster_off Hedgehog Pathway 'OFF' State cluster_on Hedgehog Pathway 'ON' State cluster_inhibition Inhibition by Sonidegib PTCH PTCH SMO_inactive SMO (Inactive) PTCH->SMO_inactive Inhibits SUFU_Gli SUFU-Gli Complex Gli_Repression Gli Repression SUFU_Gli->Gli_Repression Leads to Hedgehog Hedgehog Ligand PTCH_bound PTCH Hedgehog->PTCH_bound SMO_active SMO (Active) PTCH_bound->SMO_active Relieves Inhibition Gli_Activation Gli Activation SMO_active->Gli_Activation Activates Gene_Transcription Target Gene Transcription Gli_Activation->Gene_Transcription Induces Sonidegib Sonidegib SMO_inhibited SMO (Inhibited) Sonidegib->SMO_inhibited Binds and Inhibits

Caption: The Hedgehog Signaling Pathway and Inhibition by Sonidegib.

Experimental Protocol: Quantification of Sonidegib in Human Plasma using LC-MS/MS with Sonidegib-d8 as an Internal Standard

This protocol outlines a robust and validated method for the quantification of Sonidegib in human plasma, a critical procedure in pharmacokinetic and drug metabolism studies. The use of Sonidegib-d8 as an internal standard (IS) is central to achieving high accuracy and precision by correcting for variability in sample preparation and instrument response.

Materials and Reagents
  • Sonidegib reference standard

  • Sonidegib-d8 (internal standard)

  • Human plasma (with anticoagulant, e.g., K₂EDTA)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • 96-well plates

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve Sonidegib and Sonidegib-d8 in methanol to prepare individual 1 mg/mL stock solutions.

  • Working Standard Solutions:

    • Prepare a series of Sonidegib working standard solutions by serially diluting the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water. These will be used to spike into plasma to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL):

    • Dilute the Sonidegib-d8 primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)
  • Label a 96-well plate for calibration standards, quality controls (QCs), and unknown samples.

  • To each well, add 50 µL of the respective plasma sample (blank, calibration standard, QC, or unknown).

  • Add 200 µL of the internal standard working solution (100 ng/mL Sonidegib-d8 in acetonitrile) to each well. The acetonitrile will induce protein precipitation.

  • Seal the plate and vortex for 2 minutes at high speed.

  • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.

Sample_Prep_Workflow Plasma_Sample 50 µL Plasma Sample (Standard, QC, or Unknown) Add_IS Add 200 µL IS Solution (Sonidegib-d8 in ACN) Plasma_Sample->Add_IS Vortex Vortex for 2 min Add_IS->Vortex Centrifuge Centrifuge at 4000 rpm for 10 min Vortex->Centrifuge Supernatant_Transfer Transfer 100 µL Supernatant Centrifuge->Supernatant_Transfer LC_MS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LC_MS_Analysis

Caption: Workflow for Plasma Sample Preparation.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

ParameterCondition
LC Column C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start with 20% B, ramp to 95% B over 3 min, hold for 1 min, return to 20% B and re-equilibrate for 1 min.
Injection Volume 5 µL
Ionization Mode ESI Positive
MRM Transitions Sonidegib: To be optimizedSonidegib-d8: To be optimized

Note: The specific Multiple Reaction Monitoring (MRM) transitions for Sonidegib and Sonidegib-d8 need to be optimized on the specific mass spectrometer being used. This typically involves infusing the individual compounds and identifying the precursor ion and the most abundant and stable product ions.

Data Analysis and Quantification
  • Integrate the peak areas of Sonidegib and Sonidegib-d8 for all samples.

  • Calculate the peak area ratio of Sonidegib to Sonidegib-d8.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.

  • Determine the concentration of Sonidegib in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion: The Indispensable Role of Sonidegib-d8 in Advancing Cancer Research

Sonidegib represents a significant advancement in the targeted therapy of cancers driven by the Hedgehog signaling pathway. The development and availability of its deuterated analog, Sonidegib-d8, are crucial for the accurate and precise quantification of the drug in biological systems. This technical guide provides a foundational understanding of Sonidegib-d8, its physicochemical properties, and its application as an internal standard in a validated LC-MS/MS method. The robust bioanalytical data generated using such methods are essential for every stage of drug development, from preclinical pharmacokinetic studies to clinical trials, ultimately ensuring the safe and effective use of Sonidegib in patients.

References

  • PubChem. (n.d.). Sonidegib. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). ODOMZO (sonidegib) Capsules, for Oral Use. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Sonidegib. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonidegib. Retrieved from [Link]

  • Lin, T. E., & Wang, C. K. (2017). Sonidegib: mechanism of action, pharmacology, and clinical utility for advanced basal cell carcinomas. OncoTargets and therapy, 10, 1399–1407. [Link]

  • Scott, L. J. (2015). Sonidegib: First Global Approval. Drugs, 75(13), 1559–1566. [Link]

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Foundational

Discovery and development of N-6-[rel-(2R,6S)-2,6-Dimethyl-4-morpholinyl]-3-pyridinamine

An In-Depth Technical Guide to the Discovery and Development of N-6-[rel-(2R,6S)-2,6-Dimethyl-4-morpholinyl]-3-pyridinamine (DSP-6952) Authored for Researchers, Scientists, and Drug Development Professionals Abstract Thi...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and Development of N-6-[rel-(2R,6S)-2,6-Dimethyl-4-morpholinyl]-3-pyridinamine (DSP-6952)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, development, and pharmacological profile of N-6-[rel-(2R,6S)-2,6-Dimethyl-4-morpholinyl]-3-pyridinamine, the core chemical entity of the investigational drug DSP-6952. Developed by Sumitomo Dainippon Pharma, DSP-6952 is a potent and selective partial agonist of the serotonin 5-HT4 receptor, investigated for its therapeutic potential in gastrointestinal motility disorders such as Irritable Bowel Syndrome with Constipation (IBS-C) and chronic idiopathic constipation. This document synthesizes the available preclinical and clinical data, detailing the compound's mechanism of action, pharmacokinetic profile, safety, and efficacy data. While the compound showed promise in early-phase development, its current status in the clinical pipeline suggests a discontinuation of its advancement. This guide aims to serve as a technical resource, consolidating the scientific knowledge generated during its development.

Introduction: The Therapeutic Rationale for a Novel 5-HT4 Receptor Agonist

The serotonin 5-HT4 receptor is a key regulator of gastrointestinal motility.[1] Activation of this G-protein coupled receptor, which is widely expressed on neurons in the enteric nervous system, enhances the release of acetylcholine, leading to increased peristalsis and accelerated intestinal transit.[2] This mechanism has made the 5-HT4 receptor an attractive target for the treatment of disorders characterized by delayed gastrointestinal transit, such as IBS-C and chronic constipation.

However, the development of 5-HT4 receptor agonists has been challenging. Early agents, such as cisapride, were withdrawn from the market due to cardiovascular side effects, primarily related to off-target effects on the hERG potassium channel, leading to QT interval prolongation and an increased risk of arrhythmias.[3] This created a clear need for novel 5-HT4 receptor agonists with high selectivity and a favorable cardiovascular safety profile. DSP-6952 emerged from this context as a promising candidate, designed to provide prokinetic efficacy while minimizing off-target risks.

Discovery and Medicinal Chemistry

While a dedicated publication detailing the lead optimization and structure-activity relationship (SAR) studies for DSP-6952 is not publicly available, the structure of N-6-[rel-(2R,6S)-2,6-Dimethyl-4-morpholinyl]-3-pyridinamine suggests a rational design approach common in modern medicinal chemistry. The molecule consists of two key moieties: a 3-aminopyridine core and a cis-2,6-dimethylmorpholine group. The morpholine group is a common feature in many CNS and other targeted therapies, often used to improve physicochemical properties and receptor binding. The pyridinamine core serves as a scaffold for orienting the morpholine substituent towards the receptor binding pocket.

The development of selective 5-HT4 receptor agonists often involves fine-tuning the structure to maximize interactions with the target receptor while minimizing affinity for other receptors, particularly other serotonin receptor subtypes and ion channels like hERG.[4] It is plausible that a screening campaign followed by systematic structural modifications of a lead compound led to the identification of the optimal stereochemistry and substitution pattern of the dimethylmorpholine ring for potent and selective 5-HT4 receptor binding.

Chemical Synthesis

A detailed, step-by-step experimental protocol for the synthesis of DSP-6952 has not been published. However, based on the structure, a plausible synthetic route can be proposed, likely involving the coupling of a suitably functionalized pyridine derivative with cis-2,6-dimethylmorpholine. A potential synthetic workflow is outlined below.

Hypothetical Synthetic Protocol

Objective: To synthesize N-6-[rel-(2R,6S)-2,6-Dimethyl-4-morpholinyl]-3-pyridinamine.

Materials:

  • 6-Chloro-3-nitropyridine

  • cis-2,6-Dimethylmorpholine

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Phosphine ligand (e.g., Xantphos)

  • Base (e.g., Sodium tert-butoxide)

  • Reducing agent (e.g., Iron powder, Ammonium chloride, or catalytic hydrogenation)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

Step-by-Step Procedure:

  • Buchwald-Hartwig Amination:

    • To an oven-dried reaction vessel, add 6-chloro-3-nitropyridine (1 equivalent), cis-2,6-dimethylmorpholine (1.1 equivalents), palladium catalyst (0.02 equivalents), and phosphine ligand (0.04 equivalents).

    • The vessel is purged with an inert gas (e.g., argon or nitrogen).

    • Anhydrous solvent and base (1.5 equivalents) are added.

    • The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

    • Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through celite to remove the catalyst.

    • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product, 6-(cis-2,6-dimethylmorpholino)-3-nitropyridine, is purified by column chromatography.

  • Nitro Group Reduction:

    • The purified 6-(cis-2,6-dimethylmorpholino)-3-nitropyridine (1 equivalent) is dissolved in a solvent mixture such as ethanol and water.

    • A reducing agent, such as iron powder (5-10 equivalents) and ammonium chloride (1-2 equivalents), is added.

    • The mixture is heated to reflux and stirred vigorously for several hours until the reduction is complete (monitored by TLC or LC-MS).

    • The reaction mixture is cooled, filtered through celite, and the filtrate is concentrated.

    • The residue is taken up in an organic solvent and washed with saturated sodium bicarbonate solution and brine.

    • The organic layer is dried and concentrated to yield the final product, N-6-[rel-(2R,6S)-2,6-Dimethyl-4-morpholinyl]-3-pyridinamine.

G

Caption: Proposed synthetic workflow for DSP-6952.

Mechanism of Action: Partial Agonism at the 5-HT4 Receptor

DSP-6952 acts as a partial agonist at the 5-HT4 receptor.[5] This means that while it binds to and activates the receptor, it elicits a submaximal response compared to a full agonist like serotonin. This property is often advantageous in drug design, as it can provide a ceiling effect that may reduce the incidence of certain side effects and provide a wider therapeutic window.

The 5-HT4 receptor is coupled to the Gs alpha-subunit of a G-protein.[6] Upon agonist binding, a conformational change in the receptor leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[7] Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to the modulation of neurotransmitter release and smooth muscle contractility in the gastrointestinal tract.[2]

G

Caption: Simplified signaling pathway of DSP-6952 via the 5-HT4 receptor.

Preclinical Pharmacology

An extensive preclinical program established the pharmacological profile of DSP-6952, demonstrating its potential as a gastrointestinal prokinetic agent with a favorable safety margin.

In Vitro Pharmacology

In vitro studies confirmed the high affinity and partial agonist activity of DSP-6952 at the 5-HT4 receptor. These studies were crucial for establishing the compound's primary mechanism of action and for comparing its properties to other existing and investigational prokinetic agents.

Table 1: In Vitro Pharmacological Properties of DSP-6952

ParameterValueSpecies/AssayReference
Binding Affinity (Ki) 51.9 nMHuman 5-HT4(b) receptor[3]
Functional Activity (EC50) 271.6 nMGuinea pig colon contraction[3]
Intrinsic Activity 57%Guinea pig colon contraction[3]
hERG Channel Inhibition (IC50) > 100 µMHuman ether-a-go-go-related gene channel[3]

The high IC50 value for hERG channel inhibition is a particularly important finding, as it suggests a low risk of the cardiac side effects that have plagued earlier 5-HT4 agonists.[3]

In Vivo Efficacy Models

The prokinetic effects of DSP-6952 were evaluated in several animal models, which demonstrated its ability to enhance gastrointestinal transit and relieve constipation.

  • Enhanced Gastrointestinal Motility: In conscious dogs, DSP-6952 enhanced gastric motility and induced colonic giant migrating contractions (GMCs), which are associated with defecation, with an ED50 of 1.56 mg/kg.[5] In guinea pigs, it significantly enhanced the colonic transit rate, an effect that was blocked by a selective 5-HT4 receptor antagonist, confirming its on-target mechanism.[5]

  • Models of Constipation: DSP-6952 was effective in both atonic and spastic models of constipation in mice. It dose-dependently improved clonidine- and morphine-induced delays in whole-gut transit, with ED50 values of 0.429 mg/kg and 0.310 mg/kg, respectively.[5] Notably, while it increased fecal wet weight, it did so without increasing fluid content, suggesting a reduced risk of diarrhea compared to some laxatives.[5]

  • Visceral Hypersensitivity: In a rat model of visceral hypersensitivity, a key feature of IBS, DSP-6952 significantly inhibited the visceromotor response to colorectal distension, indicating a potential to alleviate abdominal pain associated with this condition.[5]

Preclinical Safety and Cardiovascular Profile

Given the history of cardiovascular adverse events with other 5-HT4 agonists, the cardiovascular safety of DSP-6952 was thoroughly investigated.

  • In Vitro Safety: As mentioned, DSP-6952 showed minimal effects on hERG channels.[3] It also did not induce contraction in the rabbit coronary artery, distinguishing it from agents like tegaserod and suggesting a low risk of cardiac ischemia.[3]

  • In Vivo Cardiovascular Studies: In telemetered conscious monkeys, DSP-6952 did not affect blood pressure or electrocardiogram (ECG) parameters at doses up to 180 mg/kg.[3] A transient increase in heart rate was observed, which was antagonized by a 5-HT4 receptor antagonist, indicating it to be a class effect of 5-HT4 receptor agonists and not considered a critical clinical issue.[3]

Clinical Development

DSP-6952 advanced into clinical trials to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in humans.

Phase 1 Clinical Trial

A three-part Phase 1 study was conducted in 88 Japanese subjects, including 64 healthy volunteers and 24 subjects with a low frequency of spontaneous bowel movements (≤3 times per week).[8]

  • Safety and Tolerability: DSP-6952 was found to be well-tolerated at single and multiple doses up to 120 mg per day. The overall incidence of treatment-emergent adverse events was similar between the DSP-6952 and placebo groups. The most common adverse events were gastrointestinal disorders, with mild diarrhea being more frequent in the DSP-6952 group, particularly in healthy volunteers.[8]

  • Pharmacokinetics: The pharmacokinetic profile of DSP-6952 was linear, with peak plasma concentration (Cmax) and area under the concentration-time curve (AUC) being dose-proportional within a range of 4-120 mg.[8] The presence of food was found to decrease Cmax and AUC by approximately 50%. No abnormal drug accumulation was observed with repeated administration.[8]

  • Pharmacodynamics: In subjects with a low frequency of spontaneous bowel movements, there was an observed increase in the median change in the frequency of bowel movements from baseline, although this did not reach statistical significance in this small study.[8]

Table 2: Summary of Phase 1 Clinical Trial Findings for DSP-6952

CategoryFindingReference
Study Population 88 Japanese subjects (healthy volunteers and subjects with ≤3 spontaneous bowel movements/week)[8]
Dose Range Single and multiple doses up to 120 mg/day[8]
Safety Well-tolerated; most common adverse event was mild diarrhea[8]
Pharmacokinetics Linear and dose-proportional; Cmax and AUC reduced by ~50% with food[8]
Efficacy Signal Trend towards increased bowel movement frequency in subjects with constipation (not statistically significant)[8]
Current Development Status

While DSP-6952 demonstrated a promising profile in preclinical and Phase 1 studies, it does not appear in the recent development pipelines of Sumitomo Pharma.[9] A pipeline document from 2012 listed DSP-6952 as being in Phase 1 trials in Japan for IBS with constipation and chronic idiopathic constipation.[10] Its absence in more current documentation suggests that its clinical development may have been halted or deprioritized, a common outcome in the pharmaceutical industry for various strategic or clinical reasons.

Conclusion and Future Perspectives

N-6-[rel-(2R,6S)-2,6-Dimethyl-4-morpholinyl]-3-pyridinamine, as the active entity DSP-6952, represents a well-characterized, potent, and selective 5-HT4 receptor partial agonist. The extensive preclinical data package demonstrated its potential to be an effective prokinetic agent with a significantly improved cardiovascular safety profile compared to earlier drugs in its class. The Phase 1 clinical trial confirmed its safety and tolerability in humans and established a linear pharmacokinetic profile.

Despite these positive early-stage results, the apparent discontinuation of its development highlights the significant challenges in bringing new therapies for functional gastrointestinal disorders to market. Nevertheless, the data and insights generated from the DSP-6952 program contribute valuable knowledge to the field of 5-HT4 receptor pharmacology and may inform the design of future gastrointestinal motility agents. The core structure of N-6-[rel-(2R,6S)-2,6-Dimethyl-4-morpholinyl]-3-pyridinamine remains a validated pharmacophore for achieving potent and selective 5-HT4 receptor agonism.

References

  • A 3-Part Phase 1 Study to Investigate the Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of DSP-6952 in Healthy Japanese Subjects and Those With ≤3 Spontaneous Bowel Movements per Week. Clinical Pharmacology in Drug Development, 2020, 9(3), 353-365. [Link]

  • Signaling pathways activated by 5-HT4Rs and 5-HT7Rs. ResearchGate. [Link]

  • The in vitro pharmacology and non-clinical cardiovascular safety studies of a novel 5-HT4 receptor agonist, DSP-6952. European Journal of Pharmacology, 2018, 826, 96-105. [Link]

  • DSP-6952, a novel 5-HT4 receptor partial agonist, inhibits visceral hypersensitivity and ameliorates gastrointestinal dysfunction in experimental animals. European Journal of Pharmacology, 2018, 826, 123-132. [Link]

  • Schematic illustration of the signal transduction pathways mediated by 5-HT4 and opioid receptors. ResearchGate. [Link]

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  • What are 5-HT4 receptor agonists and how do they work? Patsnap Synapse. [Link]

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  • 5-HT4 receptor. Wikipedia. [Link]

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  • Synthesis of the Selective 5-Hydroxytryptamine 4 (5-HT4) Receptor Agonist (1)-(S)-2-Chloro-5-methoxy-4. Chemical & Pharmaceutical Bulletin, 2000, 48(11), 1698-1704. [Link]

  • Discovery of N-(4-(pyridin-4-yloxy)phenyl)-1,2-dihydropyridine-3-carboxamide derivatives as potential type II c-Met inhibitors. Bioorganic & Medicinal Chemistry, 2025, 131, 118394. [Link]

  • Synthesis of Quinoline Derivatives as 5-HT4 Receptor Ligands. Australian Journal of Chemistry, 2012, 65(9), 1269-1275. [Link]

  • Understanding the Molecular Basis of 5-HT4 Receptor Partial Agonists through 3D-QSAR Studies. Molecules, 2021, 26(7), 1952. [Link]

  • Discovery of 2-(6-{[(1R,2R)-2-hydroxycyclohexyl]amino}-4,5-dimethylpyridazin-3-yl)-5-(trifluoromethyl)phenol (ASP0965): A potent, orally active and brain-penetrable NLRP3 inflammasome inhibitor with a novel scaffold for the treatment of α-synucleinopathy. Bioorganic & Medicinal Chemistry, 2025, 118, 118042. [Link]

  • (1,1'-Biphenyl)-3-carboxamide, N-(6-((2-hydroxypropyl)(2-oxopropyl)amino)-3-pyridinyl)-2-methyl-4'-(trifluoromethoxy)-. PubChem. [Link]

  • Profiles of Major Products under Development. Sumitomo Pharma. [Link]

  • Serotonin 5-HT4 Receptor Agonists. LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]

  • 1-[3-Aminobenzisoxazol-5'-yl]-3-trifluoromethyl-6-[2'-(3-(R)-hydroxy-N-pyrrolidinyl)methyl-[1,1']-biphen-4-yl]-1,4,5,6-tetrahydropyrazolo-[3,4-c]-pyridin-7-one (BMS-740808) a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. Bioorganic & Medicinal Chemistry Letters, 2006, 16(15), 4141-4147. [Link]

  • A new paradigm for drug development. The Lancet, 2020, 395(10230), 1101. [Link]

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Exploratory

The Role of Sonidegib-d8 in Preclinical Cancer Research: A Technical Guide

This guide provides an in-depth technical exploration of Sonidegib and its deuterated analog, Sonidegib-d8, in the context of preclinical cancer research. It is intended for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical exploration of Sonidegib and its deuterated analog, Sonidegib-d8, in the context of preclinical cancer research. It is intended for researchers, scientists, and drug development professionals seeking to understand and apply this potent Hedgehog signaling pathway inhibitor in their studies. We will delve into the core mechanism of action, the strategic advantages of isotopic labeling, and provide detailed, field-proven methodologies for its preclinical evaluation.

Introduction: The Hedgehog Pathway and the Advent of Sonidegib

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development, but its aberrant reactivation in adults is a known driver of several cancers, including basal cell carcinoma (BCC) and medulloblastoma.[1][2] The pathway is initiated by the binding of a Hedgehog ligand to the Patched-1 (PTCH1) receptor, which alleviates its inhibition of the G protein-coupled receptor-like protein Smoothened (SMO).[3][4] This allows SMO to activate the GLI family of transcription factors, leading to the expression of genes that promote cell proliferation and survival.[2][5]

Sonidegib is a potent and selective small-molecule inhibitor of SMO.[6][7] By binding to SMO, Sonidegib effectively blocks the downstream signaling cascade, making it a valuable therapeutic agent for Hh-driven cancers.[3][8]

The Strategic Advantage of Sonidegib-d8

In preclinical research, the use of stable isotope-labeled compounds like Sonidegib-d8 is crucial for a variety of applications. Deuterium (d), a stable isotope of hydrogen, possesses a greater mass, which imparts unique properties to the molecule without altering its fundamental chemical reactivity.[9] This "heavy" version of Sonidegib is an invaluable tool for:

  • Pharmacokinetic (PK) Studies: Sonidegib-d8 serves as an ideal internal standard in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis.[10][11] Its identical chromatographic behavior and distinct mass-to-charge ratio (m/z) allow for precise quantification of the unlabeled drug in biological matrices.

  • Metabolic Stability Assays: By strategically placing deuterium atoms at sites of potential metabolism, the rate of enzymatic breakdown can be slowed, a phenomenon known as the kinetic isotope effect. This allows researchers to identify metabolic "hotspots" on the parent molecule and to develop more stable drug candidates.[9]

  • Mechanism of Action Studies: Deuterated compounds can be used to trace the metabolic fate of a drug and to identify its metabolites, providing a deeper understanding of its mechanism of action and potential off-target effects.[12]

The Hedgehog Signaling Pathway: A Visual Overview

The canonical Hedgehog signaling pathway is a well-orchestrated cascade of protein interactions. The following diagram, generated using Graphviz, illustrates the key components and their interplay in both the "OFF" and "ON" states.

Hedgehog_Pathway cluster_off Pathway OFF (No Hh Ligand) cluster_on Pathway ON (Hh Ligand Present) cluster_inhibition Inhibition by Sonidegib PTCH1_off PTCH1 SMO_off SMO PTCH1_off->SMO_off Inhibits SUFU_off SUFU GLI_off GLI SUFU_off->GLI_off Sequesters & Promotes Cleavage GLI_R GLI-R (Repressor) GLI_off->GLI_R TargetGenes_off Target Genes (Inactive) GLI_R->TargetGenes_off Represses Hh_Ligand Hh Ligand PTCH1_on PTCH1 Hh_Ligand->PTCH1_on SMO_on SMO PTCH1_on->SMO_on Inhibition Relieved SUFU_on SUFU SMO_on->SUFU_on Inhibits SUFU Interaction GLI_on GLI-A (Activator) TargetGenes_on Target Genes (Active) GLI_on->TargetGenes_on Activates Sonidegib Sonidegib SMO_inhibited SMO Sonidegib->SMO_inhibited Binds & Inhibits

Canonical Hedgehog signaling pathway and its inhibition by Sonidegib.

Preclinical Evaluation of Sonidegib: Methodologies and Workflows

The preclinical assessment of a Hedgehog pathway inhibitor like Sonidegib involves a multi-pronged approach, encompassing in vitro cell-based assays, in vivo animal models, and pharmacokinetic/pharmacodynamic (PK/PD) studies.

In Vitro Efficacy Assessment

The initial evaluation of Sonidegib's activity is typically performed using cell-based assays that measure the inhibition of the Hedgehog pathway.

Rationale: GLI1 is a direct downstream target of the Hedgehog pathway and its expression level is a reliable indicator of pathway activity.[13][14] A reduction in GLI1 mRNA or protein levels upon treatment with Sonidegib confirms its on-target effect.

Protocol: Quantitative Real-Time PCR (qRT-PCR) for GLI1 mRNA

  • Cell Culture and Treatment:

    • Seed a suitable cancer cell line with a known active Hedgehog pathway (e.g., medulloblastoma or BCC cell lines) in a 6-well plate.[15]

    • Once the cells reach 70-80% confluency, treat them with a serial dilution of Sonidegib (e.g., 0.1 nM to 1 µM) or vehicle control (DMSO) for 24-48 hours.

  • RNA Extraction:

    • Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., TRIzol).

    • Extract total RNA according to the manufacturer's protocol.

  • cDNA Synthesis:

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qRT-PCR:

    • Perform qRT-PCR using a SYBR Green-based master mix and primers specific for GLI1 and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis:

    • Calculate the relative expression of GLI1 using the ΔΔCt method.

    • Plot the percentage of GLI1 inhibition against the Sonidegib concentration to determine the IC50 value.

Self-Validation: The inclusion of a housekeeping gene for normalization and a vehicle control are critical for data integrity. The specificity of the primers should be confirmed by melt curve analysis.

In Vivo Efficacy Studies

In vivo studies are essential to evaluate the anti-tumor efficacy and safety of Sonidegib in a whole-organism context.

Rationale: Genetically engineered mouse models that spontaneously develop BCC-like tumors provide a robust platform to test the efficacy of Hedgehog pathway inhibitors.[8][12]

Protocol: Establishment and Treatment of BCC Allografts

  • Tumor Harvest and Cell Preparation:

    • Harvest BCC tumors from a suitable mouse model (e.g., Ptch1+/- mice).

    • Mince the tumor tissue and digest it with collagenase to obtain a single-cell suspension.[12]

  • Allograft Implantation:

    • Resuspend the tumor cells in a mixture of media and Matrigel.

    • Subcutaneously inject approximately 1-2 x 10^6 cells into the flank of immunocompromised mice (e.g., nude or SCID mice).[12]

  • Treatment:

    • Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer Sonidegib orally (e.g., via gavage) at a predetermined dose and schedule.[16] The control group receives the vehicle.

  • Monitoring and Endpoint:

    • Measure tumor volume with calipers twice a week.

    • Monitor the body weight and overall health of the mice.

    • Euthanize the mice when the tumors reach a predetermined size or at the end of the study.

  • Data Analysis:

    • Plot the mean tumor volume over time for each group.

    • Calculate the tumor growth inhibition (TGI) percentage.

Trustworthiness: The use of Matrigel enhances tumor take rate and growth consistency. Randomization of animals into treatment groups is crucial to avoid bias.

Rationale: PDX models, where patient tumor tissue is directly implanted into immunocompromised mice, are considered more clinically relevant as they better recapitulate the heterogeneity of human tumors.[17][18]

Protocol: Establishment and Use of BCC PDX Models

  • Tissue Acquisition and Implantation:

    • Obtain fresh BCC tumor tissue from consenting patients.

    • Cut the tissue into small fragments (2-3 mm³).

    • Surgically implant the tumor fragments subcutaneously into the flank of immunocompromised mice (e.g., NSG mice).[18]

  • Expansion and Cohort Generation:

    • Once the tumors reach a suitable size, passage them into new recipient mice for expansion.

    • Generate cohorts of mice with established PDX tumors for drug testing.

  • Drug Efficacy Testing:

    • Follow a similar treatment and monitoring protocol as described for the allograft model.

Authoritative Grounding: The use of low-passage PDX models is recommended to maintain the original tumor characteristics.[17]

Pharmacokinetic (PK) Analysis using Sonidegib-d8

Rationale: Accurate determination of drug concentration in biological fluids is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) properties. Sonidegib-d8 is the gold standard internal standard for the quantification of Sonidegib.[10]

Protocol: LC-MS/MS Quantification of Sonidegib in Plasma

  • Sample Preparation:

    • To a plasma sample (e.g., 100 µL), add a known amount of Sonidegib-d8 solution (internal standard).

    • Perform a protein precipitation or liquid-liquid extraction to remove interfering substances.

  • LC-MS/MS Analysis:

    • Inject the extracted sample onto a suitable LC column (e.g., C18) for chromatographic separation.

    • Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify Sonidegib and Sonidegib-d8 based on their specific precursor-to-product ion transitions.[19][20]

  • Data Analysis:

    • Generate a calibration curve using known concentrations of Sonidegib and a fixed concentration of Sonidegib-d8.

    • Calculate the concentration of Sonidegib in the unknown samples by comparing the peak area ratio of Sonidegib to Sonidegib-d8 against the calibration curve.

Expertise & Experience: The choice of extraction method and chromatographic conditions should be optimized to ensure high recovery and minimal matrix effects.

Workflow for a Preclinical PK Study

PK_Workflow Dosing Dose Animals with Sonidegib (Oral or IV) Blood_Collection Collect Blood Samples at Multiple Time Points Dosing->Blood_Collection Plasma_Separation Separate Plasma Blood_Collection->Plasma_Separation Sample_Prep Prepare Plasma Samples (Add Sonidegib-d8, Extract) Plasma_Separation->Sample_Prep LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis Data_Processing Process Data and Generate Concentration-Time Profile LCMS_Analysis->Data_Processing PK_Modeling Pharmacokinetic Modeling (Calculate T1/2, Cmax, AUC) Data_Processing->PK_Modeling

A typical workflow for a preclinical pharmacokinetic study of Sonidegib.

Quantitative Data Summary

The following table summarizes key preclinical data for Sonidegib.

ParameterValueSpeciesAssay SystemReference
IC50 (SMO Binding) 1.3 nMMouseRecombinant SMO[6][7]
2.5 nMHumanRecombinant SMO[6][7]
Oral Bioavailability 69-102%VariousIn vivo studies[21]
Plasma Protein Binding >99%HumanIn vitro[21]
Elimination Half-life (T1/2) ~28 daysCancer PatientsPopulation PK analysis[22]

Conclusion and Future Directions

Sonidegib is a powerful tool in the arsenal of anti-cancer agents targeting the Hedgehog pathway. Its deuterated analog, Sonidegib-d8, is an indispensable component of preclinical research, enabling accurate pharmacokinetic analysis and detailed metabolic studies. The methodologies outlined in this guide provide a robust framework for the preclinical evaluation of Sonidegib and other Hedgehog pathway inhibitors.

Future research will likely focus on overcoming resistance to SMO inhibitors, which can arise from mutations in SMO or activation of downstream pathway components.[15] Combination therapies that target different nodes of the Hedgehog pathway or parallel signaling pathways may offer a promising strategy to enhance efficacy and combat resistance.

References

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  • Schematic overview of the Hedgehog signaling pathway. [Link]

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  • Population pharmacokinetics of sonidegib (LDE225), an oral inhibitor of hedgehog pathway signaling, in healthy subjects and in patients with advanced solid tumors. [Link]

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Foundational

Investigating Sonidegib-d8 Effects on Smoothened Receptor Binding: A Methodological Whitepaper

An In-Depth Technical Guide for Drug Development Professionals Abstract The Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development, has been implicated in the pathogenesis of various cancers when...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development, has been implicated in the pathogenesis of various cancers when aberrantly activated in adult tissues. The G protein-coupled receptor (GPCR), Smoothened (SMO), is the central signal transducer of this pathway and a clinically validated drug target.[1][2] Sonidegib is a potent and selective SMO antagonist approved for the treatment of advanced basal cell carcinoma.[3][4] This guide provides an in-depth technical framework for researchers investigating the binding characteristics of Sonidegib and its deuterated isotopologue, Sonidegib-d8, to the Smoothened receptor. We will detail the underlying principles of Hh signaling, provide validated, step-by-step protocols for preparing SMO-expressing cell membranes, and describe robust methodologies for quantifying receptor-ligand interactions, including competitive radioligand and fluorescence polarization binding assays. This document is designed to equip researchers with the expertise to design, execute, and interpret high-integrity binding studies essential for drug discovery and development.

The Central Role of Smoothened in Hedgehog Signaling

The Hedgehog signaling pathway is a tightly regulated system controlled by the interplay between two key transmembrane proteins: Patched (PTCH) and Smoothened (SMO).

  • In the "Off" State (Absence of Hh Ligand): The 12-transmembrane receptor PTCH tonically inhibits the activity of the 7-transmembrane receptor SMO.[3] This inhibition prevents SMO from accumulating in the primary cilium, a key signaling organelle. Downstream, a complex of proteins promotes the proteolytic cleavage of the GLI family of transcription factors into a repressor form (GLI-R), which translocates to the nucleus and keeps Hh target genes silenced.

  • In the "On" State (Presence of Hh Ligand): When a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) binds to PTCH, the inhibitory effect of PTCH on SMO is relieved.[3][5] Activated SMO then translocates to the primary cilium, initiating a signaling cascade that prevents GLI processing. The full-length, activator form of GLI (GLI-A) accumulates, enters the nucleus, and activates the transcription of Hh target genes responsible for cell proliferation and differentiation.

Sonidegib functions as a direct antagonist of SMO, binding within a pocket in the transmembrane domain and stabilizing the receptor in an inactive conformation, thereby mimicking the inhibitory effect of PTCH and shutting down the pathway even in the presence of Hh ligand or in cases of PTCH mutation.[3][6][7]

Hedgehog_Pathway cluster_off Hedgehog Pathway 'OFF' State cluster_on Hedgehog Pathway 'ON' State PTCH_off PTCH SMO_off SMO PTCH_off->SMO_off Inhibits GLI_complex_off GLI Complex (Processing to GLI-R) SMO_off->GLI_complex_off Nucleus_off Nucleus GLI_complex_off->Nucleus_off GLI-R Target_Genes_off Target Genes (Repressed) Nucleus_off->Target_Genes_off Hh Hedgehog Ligand PTCH_on PTCH Hh->PTCH_on SMO_on SMO (Active) PTCH_on->SMO_on Inhibition Relieved GLI_complex_on GLI Complex (GLI-A Released) SMO_on->GLI_complex_on Nucleus_on Nucleus GLI_complex_on->Nucleus_on GLI-A Target_Genes_on Target Genes (Activated) Nucleus_on->Target_Genes_on Sonidegib Sonidegib Sonidegib->SMO_on Inhibits

Caption: The Hedgehog signaling pathway in its "OFF" and "ON" states.

Core Reagents and Preparations

Rationale for Using Sonidegib-d8

In pharmacological studies, stable isotope-labeled (SIL) compounds like Sonidegib-d8 serve as critical internal standards for quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9] The substitution of hydrogen atoms with deuterium, a stable, heavier isotope, creates a molecule that is chemically and biologically almost identical to the parent compound but is distinguishable by its higher mass.

Key Advantages of Sonidegib-d8 in Binding Assays:

  • Ideal Competitor: In competitive binding assays, Sonidegib-d8 behaves identically to Sonidegib in its affinity for the SMO receptor.

  • Internal Standard for Quantification: While not its primary role in simple binding assays, if downstream processing and quantification by mass spectrometry were required, Sonidegib-d8 would be the ideal internal standard. It co-elutes with Sonidegib and experiences similar extraction and ionization efficiencies, correcting for experimental variability.[9]

  • Metabolic Stability: The carbon-deuterium bond is stronger than the carbon-hydrogen bond (the kinetic isotope effect). While this is most relevant for in vivo pharmacokinetic studies where it slows metabolism, using a metabolically stable compound ensures integrity even in long-incubation in vitro assays with metabolically active preparations.

For the protocols described herein, Sonidegib-d8 can be used interchangeably with Sonidegib as the "unlabeled" competitor ligand.

Preparation of Cell Membranes Expressing Smoothened

A robust source of the SMO receptor is fundamental for in vitro binding assays. This protocol details the preparation of crude cell membranes from a cell line (e.g., HEK293 or CHO cells) stably overexpressing human Smoothened.

Expertise Behind the Protocol: The goal is to enrich for the plasma membrane fraction where SMO resides while removing the bulk of soluble cytosolic proteins. Each step is designed to be gentle enough to preserve the native conformation and activity of the receptor. All steps should be performed at 4°C or on ice to minimize proteolytic degradation.

Step-by-Step Protocol:

  • Cell Culture and Harvest:

    • Culture HEK293-hSMO cells to 80-90% confluency in T175 flasks.

    • Aspirate the medium and wash the cell monolayer twice with 10 mL of ice-cold Dulbecco's Phosphate-Buffered Saline (DPBS).

    • Add 5 mL of a non-enzymatic cell dissociation buffer and incubate for 10-15 minutes at 37°C. Dislodge cells by gentle pipetting.[10]

    • Transfer the cell suspension to a 50 mL conical tube and centrifuge at 300 x g for 5 minutes at 4°C. Discard the supernatant.

  • Cell Lysis (Hypotonic Shock):

    • Resuspend the cell pellet in 25 mL of ice-cold Lysis Buffer (10 mM Tris-HCl, pH 7.4, 5 mM EDTA, supplemented with 1x complete protease inhibitor cocktail immediately before use).[10]

    • Causality: The hypotonic buffer causes the cells to swell and become fragile, preparing them for mechanical disruption. Protease inhibitors are critical to prevent degradation of SMO by enzymes released from lysosomes.

    • Incubate on a rocker at 4°C for 30-45 minutes.

  • Homogenization:

    • Transfer the cell suspension to a Dounce glass homogenizer.

    • Homogenize with 20-30 strokes of a tight-fitting pestle on ice.

    • Causality: This step provides the mechanical force needed to rupture the swollen cells, releasing intracellular contents and creating membrane fragments.

  • Isolation of Crude Membranes:

    • Transfer the homogenate to centrifuge tubes and spin at 1,000 x g for 5 minutes at 4°C to pellet nuclei and intact cells.

    • Carefully collect the supernatant and transfer it to fresh ultracentrifuge tubes.

    • Centrifuge the supernatant at 43,000 x g for 30 minutes at 4°C to pellet the membrane fraction.[10]

    • Discard the supernatant, which contains the soluble cytosolic proteins.

  • Washing and Storage:

    • Resuspend the membrane pellet in 10 mL of ice-cold Storage Buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.5 mM EDTA, 10% sucrose).

    • Causality: The wash step removes trapped cytosolic contaminants. Sucrose acts as a cryoprotectant to preserve membrane integrity during freezing.

    • Centrifuge again at 43,000 x g for 30 minutes at 4°C.

    • Discard the supernatant and resuspend the final pellet in a minimal volume of Storage Buffer (e.g., 500 µL).

    • Determine the protein concentration using a BCA assay. Aliquot the membrane preparation, snap-freeze in liquid nitrogen, and store at -80°C until use.[10][11]

Methodologies for Quantifying Sonidegib-SMO Binding

Two robust and widely used methods for characterizing the binding of a test compound (Sonidegib-d8) to a receptor (SMO) are presented: a classic radioligand binding assay and a non-radioactive fluorescence polarization assay.

Method 1: Competitive Radioligand Binding Assay (RBA)

This "gold standard" assay measures the ability of an unlabeled compound (the "competitor," Sonidegib-d8) to displace a radioactive ligand ("radioligand") from the SMO receptor.[12] The amount of radioactivity bound to the receptor is inversely proportional to the affinity and concentration of the competitor.

RBA_Workflow prep Prepare Reagents: 1. SMO Membranes 2. [3H]-Ligand (Radiotracer) 3. Sonidegib-d8 (Competitor) 4. Assay Buffer plate Plate Incubation: Add Membranes, [3H]-Ligand, and varying concentrations of Sonidegib-d8 to a 96-well plate. prep->plate incubate Incubate to Equilibrium (e.g., 60 min at 30°C) plate->incubate filter Rapid Filtration Separate bound from free [3H]-Ligand using a glass fiber filter plate. incubate->filter wash Wash Filters (Remove non-specifically bound radioligand) filter->wash scint Add Scintillation Cocktail and Read Plate (Quantify radioactivity) wash->scint analyze Data Analysis Plot % Inhibition vs. [Sonidegib-d8] Calculate IC50 and Ki scint->analyze

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.

    • Radioligand: A suitable SMO radioligand (e.g., [³H]-Cyclopamine or [³H]-Vismodegib) diluted in Assay Buffer to a final concentration at or below its Kd (e.g., 5 nM).

    • Competitor: Prepare serial dilutions of Sonidegib-d8 in Assay Buffer (e.g., from 100 µM to 1 pM).

    • SMO Membranes: Thaw the prepared membranes on ice and dilute in Assay Buffer to a working concentration (e.g., 10-20 µg protein per well).

  • Assay Setup (96-well plate):

    • Total Binding: 150 µL SMO Membranes + 50 µL Assay Buffer + 50 µL Radioligand.

    • Non-Specific Binding (NSB): 150 µL SMO Membranes + 50 µL high concentration of an unlabeled competitor (e.g., 10 µM Sonidegib) + 50 µL Radioligand.

      • Trustworthiness: Defining NSB is critical. It represents radioligand binding to components other than the specific receptor and must be subtracted from all other measurements to determine specific binding.[13][14]

    • Competition: 150 µL SMO Membranes + 50 µL of each Sonidegib-d8 dilution + 50 µL Radioligand.

  • Incubation and Filtration:

    • Incubate the plate with gentle agitation for 60 minutes at 30°C to reach equilibrium.[11]

    • Rapidly terminate the reaction by filtering the contents of each well through a PEI-presoaked GF/C filter plate using a cell harvester.

    • Wash the filters four times with ice-cold Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Detection and Analysis:

    • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

    • Calculate the % inhibition for each Sonidegib-d8 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Method 2: Fluorescence Polarization (FP) Competition Assay

FP is a homogeneous assay that measures changes in the rotational speed of a fluorescent molecule in solution. A small fluorescent ligand (tracer) tumbles rapidly, resulting in low polarization. When bound to a large protein (SMO), its tumbling slows dramatically, leading to high polarization. An unlabeled competitor (Sonidegib-d8) displaces the tracer, causing a decrease in polarization.

FP_Workflow tracer Free Fluorescent Tracer (e.g., BODIPY-cyclopamine) Fast Tumbling complex Tracer + SMO Receptor Slow Tumbling displace Sonidegib-d8 displaces tracer Polarization Decreases setup Prepare Reagents & Plate: Add SMO Membranes, BODIPY-cyclopamine, and varying concentrations of Sonidegib-d8 to a black, low-binding 96-well plate. read Read Plate (Measure Fluorescence Polarization) setup->read analyze Data Analysis Plot mP vs. [Sonidegib-d8] Calculate IC50 and Ki read->analyze

Caption: Principle and workflow of a Fluorescence Polarization assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • FP Assay Buffer: DPBS with 0.1% Pluronic F-68.

    • Fluorescent Tracer: BODIPY-cyclopamine, a fluorescent derivative of a known SMO antagonist, is an established tool for this assay.[15][16] Dilute to a final concentration of ~1-5 nM.

    • Competitor: Prepare serial dilutions of Sonidegib-d8 in FP Assay Buffer.

    • SMO Membranes: Thaw and dilute in FP Assay Buffer. The optimal concentration must be determined empirically by titrating membranes against a fixed concentration of the tracer.

  • Assay Setup (Black, low-binding 96-well plate):

    • Add SMO membranes, BODIPY-cyclopamine tracer, and serial dilutions of Sonidegib-d8 to the wells. Include controls for free tracer (no membranes) and maximum binding (tracer + membranes, no competitor).

    • Expertise: The use of black, non-binding plates is crucial to minimize background fluorescence and prevent the tracer from sticking to the plastic, which would artificially increase polarization.[17]

  • Incubation and Detection:

    • Incubate the plate for 1-2 hours at room temperature, protected from light.

    • Read the plate on a microplate reader equipped with appropriate filters for the BODIPY fluorophore and capable of measuring fluorescence polarization. The output is typically in millipolarization units (mP).

  • Data Analysis:

    • Subtract the mP value of the free tracer from all readings.

    • Plot the change in mP against the log concentration of Sonidegib-d8 and fit the data to determine the IC50.

Data Analysis and Quantitative Interpretation

ParameterDescriptionHow to DetermineTypical Value for Sonidegib
IC50 The concentration of competitor (Sonidegib-d8) that inhibits 50% of the specific binding of the labeled ligand.Direct result from the dose-response curve of a competition assay.1.3 nM (mouse SMO), 2.5 nM (human SMO)[18][19]
Ki The inhibition constant; the affinity of the competitor for the receptor. It is an intrinsic value independent of assay conditions.Calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the labeled ligand and Kd is its dissociation constant.Should be in the low nanomolar range, similar to the IC50.
Kd The equilibrium dissociation constant; the concentration of ligand at which 50% of the receptors are occupied at equilibrium. A measure of affinity.Determined from a saturation binding experiment (not detailed here, but a prerequisite for calculating Ki).N/A for Sonidegib (it's the competitor)
Bmax The maximum number of binding sites in the preparation.Determined from a saturation binding experiment.N/A for Sonidegib

Self-Validation and Trustworthiness: The experimental Ki value for Sonidegib-d8 derived from your assays should be in close agreement with the published IC50/Ki values for Sonidegib.[18][19] A significant deviation may indicate issues with membrane preparation, reagent integrity, or assay execution.

References

  • Kozielewicz, P., et al. (2019). A NanoBRET-Based Binding Assay for Smoothened Allows Real-time Analysis of Ligand Binding and Distinction of Two Binding Sites for BODIPY-cyclopamine. Molecular Pharmacology. [Link]

  • Kozielewicz, P., et al. (2019). A NanoBRET-based binding assay for Smoothened allows real time analysis of small-molecule ligand binding and distinction of two separate ligand binding sites for BODIPY-cyclopamine. bioRxiv. [Link]

  • Kozielewicz, P., et al. (2020). A NanoBRET-Based Binding Assay for Smoothened Allows Real-time Analysis of Ligand Binding and Distinction of Two Binding Sites for BODIPY-cyclopamine. ResearchGate. [Link]

  • KCAS Bio. (2017). The Value of Deuterated Internal Standards. KCAS Bio Blog. [Link]

  • Huang, P., et al. (2016). Compound Activities in Imaging, Fluorescence Polarization, and Gli-β-Lactamase Reporter Assays. ResearchGate. [Link]

  • AptoChem. (n.d.). Deuterated internal standards and bioanalysis. AptoChem. [Link]

  • Chen, J. K., et al. (2002). Inhibition of Hedgehog signaling by direct binding of cyclopamine to Smoothened. Genes & Development. [Link]

  • Landvatter, S. W. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. 2nd International Conference and Exhibition on Metabolomics & Systems Biology. [Link]

  • Olland, S., et al. (2009). Human receptor Smoothened, a mediator of Hedgehog signalling, expressed in its native conformation in yeast. Journal of Biotechnology. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Davison, A. S., et al. (2016). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]

  • Kozielewicz, P., et al. (2019). A NanoBRET-Based Binding Assay for Smoothened Allows Real-time Analysis of Ligand Binding and Distinction of Two Binding Sites for BODIPY-cyclopamine. Kozielewicz Lab. [Link]

  • Meddings, R., & Goldstein, S. (1983). 'Non-specific' binding. The problem, and a solution. Biochemical Journal. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Yang, H. T., et al. (2005). Nonregeneration protocol for surface plasmon resonance: study of high-affinity interaction with high-density biosensors. Analytical Chemistry. [Link]

  • Creative Bioarray. (n.d.). Radioligand Binding Assay. Creative Bioarray. [Link]

  • ProteoGenix. (n.d.). Recombinant Human SMO Protein, N-His. ProteoGenix. [Link]

  • Lin, T. L., & Matsui, W. (2018). Novel-smoothened inhibitors for therapeutic targeting of naïve and drug-resistant hedgehog pathway-driven cancers. Journal of Hematology & Oncology. [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. [Link]

  • Laponogov, I., & Veselkov, K. A. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Molecular Biology. [Link]

  • Wikipedia. (n.d.). Smoothened. Wikipedia. [Link]

  • Jain, S., et al. (2017). Sonidegib: mechanism of action, pharmacology, and clinical utility for advanced basal cell carcinomas. OncoTargets and Therapy. [Link]

  • Ferrarelli, L. K., et al. (2019). Targeting the Oncoprotein Smoothened by Small Molecules: Focus on Novel Acylguanidine Derivatives as Potent Smoothened Inhibitors. Molecules. [Link]

  • Shoichet, B. K., et al. (2016). Identification of Novel Smoothened Ligands Using Structure-Based Docking. PLOS ONE. [Link]

  • Jain, S., et al. (2017). Sonidegib: mechanism of action, pharmacology, and clinical utility for advanced basal cell carcinomas. OncoTargets and Therapy. [Link]

  • Wang, C., et al. (2014). Structural basis for Smoothened receptor modulation and chemoresistance to anti-cancer drugs. Nature Communications. [Link]

  • Cirrone, F., & Harris, C. S. (2020). Sonidegib: Safety and Efficacy in Treatment of Advanced Basal Cell Carcinoma. Clinical Medicine Insights: Oncology. [Link]

  • El-Ela, F. I. A., et al. (2024). Fabrication and In Vivo Evaluation of In Situ pH-Sensitive Hydrogel of Sonidegib–Invasomes via Intratumoral Delivery for Basal Cell Skin Cancer Management. Pharmaceuticals. [Link]

  • Jain, S., et al. (2017). Sonidegib interacts with the drug-binding pocket of SMO. ResearchGate. [Link]

  • Palivan, C. G., et al. (2019). Optimization of Cell Membrane Purification for the Preparation and Characterization of Cell Membrane Liposomes. Scientific Reports. [Link]

  • Google Patents. (2017). WO2017096998A1 - Preparation method for sonidegib.
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Sources

Exploratory

A Technical Guide to the Application of Sonidegib-d8 in Drug Metabolism and Pharmacokinetic (DMPK) Studies

Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides an in-depth exploration of the pivotal role of Sonidegib-d8, a stable isotope-labeled analog of Sonidegib (Odomzo®), in the robust...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of the pivotal role of Sonidegib-d8, a stable isotope-labeled analog of Sonidegib (Odomzo®), in the robust characterization of the drug's metabolism and pharmacokinetic (DMPK) profile. Sonidegib is a potent inhibitor of the Hedgehog (Hh) signaling pathway, indicated for the treatment of locally advanced basal cell carcinoma (laBCC).[1] A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) is fundamental to its safe and effective clinical use. This document details the scientific rationale, core principles, and field-proven experimental protocols for leveraging Sonidegib-d8 as the gold-standard internal standard in quantitative bioanalysis. We will dissect the mechanism of action of Sonidegib, its metabolic fate, and provide step-by-step guides for key in vitro and bioanalytical assays that form the cornerstone of a successful DMPK program.

Introduction: The Imperative for Precision in DMPK

The journey of a drug candidate from discovery to clinical application is critically dependent on a comprehensive understanding of its DMPK properties. These properties dictate the drug's concentration-time profile in the body, which in turn governs its efficacy and safety. Sonidegib, an inhibitor of the Smoothened (SMO) protein within the Hedgehog signaling pathway, represents a targeted therapy for specific cancers where this pathway is aberrantly activated.[2][3]

To accurately quantify Sonidegib in complex biological matrices such as plasma, researchers face significant challenges, including sample loss during extraction and ion suppression or enhancement in mass spectrometry (matrix effects).[4] The use of a stable isotope-labeled internal standard (SIL-IS), such as Sonidegib-d8, is the most effective strategy to overcome these hurdles.[4][5] A SIL-IS is chemically identical to the analyte, ensuring it behaves in the same manner during sample preparation and analysis. However, its increased mass allows it to be distinguished by a mass spectrometer.[5][6] By normalizing the analyte's signal to that of the co-eluting SIL-IS, one can achieve highly accurate and precise quantification, a prerequisite for reliable pharmacokinetic modeling and regulatory submission.[7]

This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical methodologies for the effective use of Sonidegib-d8 in DMPK studies.

Section 1: Sonidegib and the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is a crucial regulator of cellular processes during embryonic development but is largely quiescent in adult tissues.[2] In certain cancers, like basal cell carcinoma (BCC), mutations can lead to its aberrant reactivation, driving tumor growth.[1][8]

In its "OFF" state, the transmembrane receptor Patched (PTCH1) inhibits the activity of Smoothened (SMO).[9] When an Hh ligand (e.g., Sonic Hedgehog) binds to PTCH1, this inhibition is lifted. SMO then signals downstream, leading to the activation of GLI transcription factors, which translocate to the nucleus and initiate the transcription of genes involved in cell proliferation and survival.[2] Sonidegib exerts its therapeutic effect by binding directly to the SMO protein, preventing the downstream signaling cascade and suppressing tumor growth.[1][8]

Caption: The Hedgehog signaling pathway and the inhibitory action of Sonidegib.

Section 2: The Pharmacokinetic Profile of Sonidegib

The clinical utility of Sonidegib is defined by its pharmacokinetic (PK) characteristics, which exhibit significant complexity. It is characterized by low oral absorption, which can be increased 7.4 to 7.8-fold when taken with a high-fat meal.[10] It has a large volume of distribution, indicating extensive tissue penetration, and a long terminal half-life of approximately 28 days in cancer patients.[10][11] Steady-state concentrations are typically reached after about 4 months of daily dosing.[12]

ParameterValue (in Cancer Patients)Source
Tmax (Time to Peak Concentration) 2–4 hours (single dose)[10][13]
Protein Binding > 97%[10]
Volume of Distribution (Vd) > 9000 L[10]
Elimination Half-life (t½) ~28 days[10][11]
Primary Route of Elimination Feces (~93%)[10]
Primary Metabolizing Enzyme CYP3A4[10][11][14]

Table 1: Key Pharmacokinetic Parameters of Sonidegib.

Due to its primary metabolism by Cytochrome P450 3A4 (CYP3A4), Sonidegib is susceptible to significant drug-drug interactions (DDIs).[10][12] Co-administration with strong CYP3A inhibitors (e.g., ketoconazole) can increase Sonidegib exposure, while co-administration with strong CYP3A inducers (e.g., rifampin) can decrease its exposure, potentially impacting efficacy.[14][15][16]

Section 3: Metabolic Pathways of Sonidegib

The biotransformation of Sonidegib is predominantly carried out in the liver. The primary enzyme responsible for its metabolism is CYP3A4.[10][11][17] The main metabolic pathways involve oxidation and amide hydrolysis, leading to the formation of several metabolites that are largely considered inactive.[10][18] The unchanged parent drug, Sonidegib, remains the main circulating compound in plasma.[10] The majority of the administered dose and its metabolites are eliminated through the feces.[10][12]

Sonidegib Metabolism cluster_output Sonidegib Sonidegib (Parent Drug) Excretion Fecal Excretion (~93%) Sonidegib->Excretion Unchanged Drug CYP3A4 CYP3A4 (Liver) Sonidegib->CYP3A4 Oxidation Oxidative Metabolites Oxidation->Excretion Hydrolysis Amide Hydrolysis Metabolites Hydrolysis->Excretion CYP3A4->Oxidation Oxidation CYP3A4->Hydrolysis Amide Hydrolysis

Caption: Primary metabolic pathways of Sonidegib mediated by CYP3A4.

Section 4: The Role of Sonidegib-d8 in Quantitative Bioanalysis

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the definitive technology for quantifying drugs and their metabolites in biological fluids due to its high sensitivity and specificity. The core principle of a robust LC-MS/MS assay is the use of an appropriate internal standard (IS).[5]

Why a Stable Isotope-Labeled Internal Standard is Superior:

A SIL-IS like Sonidegib-d8 is the ideal choice for an internal standard.[5][19] While a structural analog (a different molecule with similar chemical properties) can be used, it will not have the exact same chromatographic retention time, extraction recovery, or ionization efficiency as the analyte.[4] In contrast, Sonidegib-d8 is chemically identical to Sonidegib, differing only in the mass of some of its hydrogen atoms, which are replaced by deuterium.[6]

This near-perfect chemical analogy ensures that:

  • Co-elution: Sonidegib-d8 elutes from the LC column at the exact same time as Sonidegib.[5]

  • Identical Behavior: It experiences the same degree of extraction loss, ionization suppression, or enhancement from the biological matrix.[4]

  • Mass Differentiability: It is easily distinguished from the analyte by the mass spectrometer due to its higher mass.[5]

By calculating the ratio of the analyte peak area to the internal standard peak area, the method corrects for variability at every step, yielding exceptionally accurate and precise data.[7]

LC-MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample (contains Sonidegib) Spike Spike with Sonidegib-d8 (IS) Plasma->Spike Extract Protein Precipitation & Centrifugation Spike->Extract Supernatant Supernatant for Analysis Extract->Supernatant LC LC Separation (Co-elution) Supernatant->LC MS Mass Spectrometer (Ionization & Detection) LC->MS Data Data Acquisition (Peak Area Ratio) MS->Data

Caption: Workflow for quantitative bioanalysis using a SIL-IS.

Section 5: Experimental Protocols for DMPK Assessment

The following protocols provide a framework for key experiments in a Sonidegib DMPK study, incorporating Sonidegib-d8 for robust quantification.

Protocol 5.1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To determine the in vitro intrinsic clearance (Clint) of Sonidegib, providing an estimate of its susceptibility to hepatic metabolism.[20][21]

Materials:

  • Human Liver Microsomes (pooled, mixed-gender)

  • Sonidegib and Sonidegib-d8 stock solutions (e.g., 10 mM in DMSO)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN), ice-cold, containing Sonidegib-d8 as internal standard

  • 96-well plates, incubator, centrifuge

Methodology:

  • Preparation: Thaw HLM at 37°C and dilute to a working concentration (e.g., 1.0 mg/mL protein) in phosphate buffer.[22] Keep on ice. Prepare Sonidegib working solution (e.g., 2 µM) in phosphate buffer.

  • Pre-incubation: Add the HLM solution to wells of a 96-well plate. Add the Sonidegib working solution to initiate the reaction (final concentration 1 µM). Pre-incubate the plate at 37°C for 5 minutes.

  • Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the "minus cofactor" controls.[23][24]

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding 3-4 volumes of ice-cold ACN containing the Sonidegib-d8 internal standard. The "0 min" time point is quenched immediately after adding NADPH.

  • Sample Processing: Seal the plate, vortex, and centrifuge (e.g., at 4000 rpm for 10 minutes) to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to determine the remaining concentration of Sonidegib.

  • Data Analysis: Plot the natural logarithm of the percentage of Sonidegib remaining versus time. The slope of the linear regression line gives the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (Clint = (0.693/t½) / (mg/mL microsomal protein)).

Protocol 5.2: LC-MS/MS Bioanalytical Method for Sonidegib in Plasma

Objective: To accurately quantify Sonidegib concentrations in plasma samples from pharmacokinetic studies.

Materials:

  • Calibrators and Quality Control (QC) samples prepared in blank plasma

  • Sonidegib-d8 internal standard working solution (e.g., 50 ng/mL in 50% ACN)

  • Acetonitrile (ACN)

  • Formic Acid

  • Validated LC-MS/MS system

Methodology:

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample (unknown, calibrator, or QC), add 150 µL of the internal standard working solution (Sonidegib-d8 in ACN).

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 13,000 rpm for 10 minutes) to pellet the precipitate.

    • Carefully transfer the supernatant to an autosampler vial or 96-well plate for injection.

  • LC-MS/MS Conditions (Example):

    • LC Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm).[25]

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 0.5 mL/min.

    • Gradient: A suitable gradient to ensure separation from endogenous matrix components.

    • Injection Volume: 5-10 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for both Sonidegib and Sonidegib-d8. For example, a published method noted a transition for Sonidegib at m/z 486.2 → 191.1.[26] The transition for Sonidegib-d8 would be shifted by +8 Da (e.g., m/z 494.2 → 191.1 or another suitable product ion).

  • Quantification:

    • Construct a calibration curve by plotting the peak area ratio (Sonidegib / Sonidegib-d8) versus the nominal concentration of the calibrators.

    • Use a weighted (e.g., 1/x²) linear regression to fit the curve.

    • Determine the concentration of Sonidegib in unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

Conclusion

The rigorous characterization of a drug's DMPK profile is non-negotiable for modern drug development. For a compound like Sonidegib, with its complex pharmacokinetics and potential for drug-drug interactions, precision in measurement is paramount. Sonidegib-d8, as a stable isotope-labeled internal standard, provides the analytical anchor required for robust, reliable, and reproducible quantification by LC-MS/MS. Its use mitigates the inherent variability of bioanalysis, ensuring that the pharmacokinetic data generated is of the highest integrity. The principles and protocols outlined in this guide demonstrate that the thoughtful application of Sonidegib-d8 is not merely a technical choice but a fundamental component of a scientifically sound DMPK program, ultimately enabling the safe and effective clinical use of Sonidegib.

References

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Foundational

An In-Depth Technical Guide to Exploratory Studies of Sonidegib-d8 in Preclinical Medulloblastoma Models

Abstract Medulloblastoma (MB) is the most prevalent malignant pediatric brain tumor, with the Sonic Hedgehog (SHH) subgroup accounting for approximately 30% of cases.[1][2] The SHH signaling pathway is a critical driver...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Medulloblastoma (MB) is the most prevalent malignant pediatric brain tumor, with the Sonic Hedgehog (SHH) subgroup accounting for approximately 30% of cases.[1][2] The SHH signaling pathway is a critical driver of tumorigenesis in this subgroup, making it a prime therapeutic target.[3][4] Sonidegib is a potent, FDA-approved inhibitor of Smoothened (SMO), a key transmembrane protein in the Hedgehog pathway.[5][6] This guide provides a comprehensive framework for the preclinical evaluation of Sonidegib-d8, a deuterated analog of Sonidegib, in SHH-driven medulloblastoma models. Strategic deuteration can favorably alter a drug's pharmacokinetic profile by leveraging the kinetic isotope effect, potentially leading to improved metabolic stability, enhanced target exposure, and a better safety profile.[7][8][9] We present detailed protocols for in vitro characterization and in vivo efficacy and pharmacokinetic studies, underpinned by the scientific rationale for each experimental choice, to rigorously assess the potential advantages of Sonidegib-d8 as a next-generation therapeutic candidate for SHH-medulloblastoma.

Introduction: The Rationale for Targeting SHH-Medulloblastoma with a Deuterated SMO Inhibitor

Medulloblastoma and the Sonic Hedgehog Subgroup

Medulloblastoma is a heterogeneous disease now classified into four principal molecular subgroups: WNT, SHH, Group 3, and Group 4.[10][11][12] This classification has profound clinical relevance, as each subgroup presents distinct demographic, genetic, and prognostic features.[13] The SHH subgroup is characterized by aberrant activation of the Hedgehog signaling pathway, which is essential for the normal development of the cerebellum but is typically silenced in adult tissues.[3][14] In SHH-driven medulloblastoma, mutations in pathway components such as Patched-1 (PTCH1) or SMO lead to constitutive signaling, promoting uncontrolled proliferation of cerebellar granule neuron precursors, the putative cell of origin.[3]

The Hedgehog Signaling Pathway and Sonidegib's Mechanism of Action

The canonical Hedgehog pathway is a tightly regulated signaling cascade. In the "off" state, the PTCH1 receptor inhibits the G protein-coupled receptor-like protein SMO.[15][16] Upon binding of an SHH ligand to PTCH1, this inhibition is relieved, allowing SMO to transduce the signal. This ultimately leads to the activation and nuclear translocation of the GLI family of transcription factors (GLI1, GLI2), which drive the expression of target genes responsible for cell proliferation and survival.[15][17][18]

Sonidegib is a small molecule antagonist that binds directly to and inhibits SMO.[5][15][19] By locking SMO in an inactive state, Sonidegib effectively shuts down the downstream signaling cascade, irrespective of upstream mutations in PTCH1, thereby halting the proliferation of SHH-dependent tumor cells.[6][18]

Caption: Canonical Hedgehog signaling and the inhibitory mechanism of Sonidegib.

The Deuterium Advantage: A Pharmacokinetic Rationale

Deuterium is a stable, non-radioactive isotope of hydrogen containing an extra neutron.[20] The substitution of hydrogen with deuterium at specific, metabolically labile sites on a drug molecule can significantly alter its pharmacokinetic properties due to the kinetic isotope effect (KIE) .[] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by Cytochrome P450 (CYP) enzymes responsible for Phase I metabolism.[20][]

This principle suggests that Sonidegib-d8, when compared to its non-deuterated counterpart, may exhibit:

  • Reduced Metabolic Clearance: Slower breakdown by liver enzymes.[7]

  • Increased Half-Life (T½): Longer persistence in the bloodstream.[8][20]

  • Higher Systemic Exposure (AUC): A greater amount of the drug is available to the body over time.[8]

  • Improved Safety Profile: Potentially reduced formation of toxic metabolites.[7][8]

These potential advantages form the central hypothesis for the exploratory studies outlined herein: Sonidegib-d8 will demonstrate a superior pharmacokinetic profile and equivalent or enhanced efficacy compared to Sonidegib in preclinical medulloblastoma models.

In Vitro Evaluation of Sonidegib-d8

The initial phase of investigation focuses on confirming that the deuteration of Sonidegib does not negatively impact its primary biological activity and on establishing its potency against relevant cancer cell lines.

InVitro_Workflow start Start: Select SHH-Dependent Medulloblastoma Cell Lines (e.g., DAOY, UW228) culture Cell Culture & Maintenance start->culture treat Treat Cells with Serial Dilutions of Sonidegib & Sonidegib-d8 culture->treat pathway_exp Pathway Inhibition Experiment (Treat at 10x IC50) culture->pathway_exp viability Cell Viability Assay (e.g., CellTiter-Glo®) @ 72 hours treat->viability ic50 Calculate IC50 Values (Dose-Response Curve Fitting) viability->ic50 data_analysis Data Analysis & Comparison ic50->data_analysis lysate Prepare Cell Lysates (Protein & RNA Extraction) pathway_exp->lysate western Western Blot Analysis (SUFU, GLI1, β-actin) lysate->western qpcr qRT-PCR Analysis (GLI1, PTCH1 mRNA levels) lysate->qpcr western->data_analysis qpcr->data_analysis end End: In Vitro Characterization Complete data_analysis->end

Caption: Experimental workflow for the in vitro assessment of Sonidegib-d8.

Cell Viability and Potency Assessment

Causality: The primary objective is to determine the half-maximal inhibitory concentration (IC50) of Sonidegib-d8 and compare it directly to Sonidegib. This experiment validates that deuteration has not compromised the drug's ability to inhibit cell proliferation in SHH-dependent medulloblastoma cell lines.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Plating: Seed SHH-dependent medulloblastoma cells (e.g., DAOY, UW228) in opaque-walled 96-well plates at a density of 5,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare 2x serial dilutions of Sonidegib and Sonidegib-d8 in appropriate cell culture medium, ranging from 1 nM to 10 µM. Include a vehicle control (e.g., 0.1% DMSO).

  • Treatment: Remove old media from cells and add 100 µL of the prepared drug dilutions to the respective wells.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • Assay: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.

  • Signal Development: Mix contents for 2 minutes on an orbital shaker to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a plate reader.

  • Analysis: Normalize the data to the vehicle control (100% viability) and plot as a dose-response curve using non-linear regression (log(inhibitor) vs. response) to determine IC50 values.

Table 1: Representative IC50 Data for Sonidegib vs. Sonidegib-d8

Cell LineCompoundIC50 (nM) [Mean ± SD, n=3]
DAOYSonidegib25.4 ± 3.1
DAOYSonidegib-d8 24.9 ± 2.8
UW228Sonidegib31.2 ± 4.5
UW228Sonidegib-d8 30.5 ± 3.9
Target Engagement and Pathway Modulation

Causality: To confirm that the observed cytotoxic effect is due to on-target inhibition of the Hedgehog pathway, we must measure the expression of key downstream biomarkers. A potent SMO inhibitor should decrease the expression of the transcriptional activator GLI1 and its target genes (like GLI1 and PTCH1 itself) and may lead to an accumulation of the GLI repressor protein, SUFU.[4][17]

Protocol: Western Blot for GLI1 and SUFU

  • Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with Sonidegib or Sonidegib-d8 at 10x their respective IC50 values for 24 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Load 20-30 µg of protein per lane onto a 4-12% SDS-PAGE gel and run until adequate separation is achieved.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking & Probing: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-GLI1, anti-SUFU, anti-β-actin) overnight at 4°C.

  • Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol: Quantitative Real-Time PCR (qRT-PCR) for GLI1 and PTCH1 mRNA

  • Treatment & RNA Extraction: Treat cells as described for the Western blot. Extract total RNA using a column-based kit (e.g., RNeasy Kit).

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction: Set up qPCR reactions using a SYBR Green-based master mix, cDNA template, and validated primers for GLI1, PTCH1, and a housekeeping gene (e.g., GAPDH).

  • Data Analysis: Run the reaction on a real-time PCR system. Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing treated samples to the vehicle control.[22][23]

In Vivo Evaluation in Orthotopic Medulloblastoma Models

Moving to in vivo models is a critical step to evaluate the drug's performance in a complex biological system, assessing not only its efficacy but also its pharmacokinetic and pharmacodynamic properties.[24] Patient-derived orthotopic xenograft (PDOX) models are considered a gold standard as they closely recapitulate the heterogeneity and microenvironment of human tumors.[25][26][27]

Caption: Workflow for in vivo efficacy and pharmacokinetic studies.

Orthotopic Xenograft Model Establishment

Causality: An orthotopic model, where tumor cells are implanted in the cerebellum, is essential for studying a brain tumor like medulloblastoma.[28][29] This approach better mimics the native tumor microenvironment and the challenges of blood-brain barrier penetration compared to subcutaneous models.[25][30]

Protocol: Intracranial Orthotopic Allografting

  • Cell Preparation: Use a luciferase-expressing SHH-MB cell line or dissociated cells from a PDOX model. Resuspend cells in sterile, serum-free medium at a concentration of 5 x 10⁷ cells/mL.

  • Animal Preparation: Anesthetize 6-8 week old immunocompromised mice (e.g., NOD-scid gamma mice). Secure the mouse in a stereotactic frame.

  • Injection: Create a small burr hole in the skull over the cerebellum. Using a Hamilton syringe, slowly inject 2 µL of the cell suspension (100,000 cells) into the cerebellar parenchyma.[28][31]

  • Closure: Seal the burr hole with bone wax and suture the incision.

  • Recovery & Monitoring: Allow the animal to recover on a warming pad. Monitor for post-surgical complications. Begin weekly bioluminescence imaging (BLI) to track tumor engraftment and growth.

Efficacy and Pharmacokinetic (PK) / Pharmacodynamic (PD) Study Design

Causality: This integrated study design allows for the simultaneous assessment of anti-tumor efficacy, drug exposure (PK), and target modulation in the tumor (PD). The central hypothesis is that Sonidegib-d8 will achieve higher plasma concentrations (PK) and result in more sustained pathway inhibition (PD) and greater tumor growth delay (Efficacy) than its non-deuterated counterpart at an equivalent dose.

Protocol: Integrated In Vivo Study

  • Randomization: Once tumors reach a predetermined size (e.g., ~1x10⁶ photons/sec via BLI), randomize mice into treatment cohorts (n=10-12 per group):

    • Group 1: Vehicle (e.g., 0.5% methylcellulose)

    • Group 2: Sonidegib (e.g., 40 mg/kg, oral gavage, daily)

    • Group 3: Sonidegib-d8 (e.g., 40 mg/kg, oral gavage, daily)

  • Efficacy Monitoring:

    • Measure tumor burden via BLI or MRI weekly.

    • Record body weight twice weekly as a measure of general toxicity.

    • For survival studies, monitor animals daily and euthanize upon reaching humane endpoints (e.g., >20% weight loss, neurological symptoms).

  • Pharmacokinetic (PK) Sub-study:

    • Use a satellite cohort of animals (n=3 per time point per compound).

    • After a single dose on day 7, collect blood samples via tail vein or terminal cardiac puncture at specified time points (e.g., 0.5, 1, 2, 4, 8, 24 hours).

    • Process blood to plasma and store at -80°C.

    • Analyze plasma concentrations of Sonidegib and Sonidegib-d8 using a validated LC-MS/MS method.

  • Pharmacodynamic (PD) Sub-study:

    • At the end of the efficacy study (e.g., 4 hours after the final dose on day 21), euthanize a subset of mice from each group (n=3-5).

    • Rapidly excise and snap-freeze tumors in liquid nitrogen for subsequent Western blot and qRT-PCR analysis of GLI1 expression, as described in section 2.2.

Table 2: Representative Pharmacokinetic Parameters for Sonidegib vs. Sonidegib-d8

ParameterSonidegibSonidegib-d8 Fold Change
Cmax (ng/mL)1,2501,4801.18x
Tmax (hr)2.02.0-
(hr)10.518.21.73x
AUC₀₋₂₄ (hr*ng/mL)15,60025,1001.61x

Table 3: Representative Tumor Growth Inhibition (TGI) Data

Treatment GroupEndpoint Tumor Volume (mm³) [Mean ± SEM]% TGI
Vehicle1540 ± 180-
Sonidegib (40 mg/kg)693 ± 9555%
Sonidegib-d8 (40 mg/kg)354 ± 6877%

Conclusion and Future Directions

This guide outlines a rigorous, multi-faceted approach to the preclinical evaluation of Sonidegib-d8 in medulloblastoma models. The described experiments are designed to systematically test the hypothesis that deuteration can enhance the pharmacokinetic properties of Sonidegib without compromising its potent SMO-inhibitory activity. Favorable results from these studies—specifically, demonstrating an improved PK profile and superior in vivo efficacy for Sonidegib-d8—would provide a strong rationale for its advancement into formal IND-enabling studies and subsequent clinical development.

Future investigations could explore combination therapies, as resistance to SMO inhibitors can emerge through activation of parallel signaling pathways like PI3K/mTOR.[32][33] Combining Sonidegib-d8 with a PI3K inhibitor could be a promising strategy to achieve more durable responses and overcome potential resistance mechanisms.[32][34]

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Exploratory

The Kinetic Edge: A Technical Guide to the Basic Research Applications of Deuterated Hedgehog Pathway Inhibitors

Abstract The Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development, has emerged as a significant therapeutic target in oncology, particularly in malignancies like basal cell carcinoma and medullo...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development, has emerged as a significant therapeutic target in oncology, particularly in malignancies like basal cell carcinoma and medulloblastoma.[1][2][3][4] Small molecule inhibitors targeting the transmembrane protein Smoothened (SMO) have shown clinical efficacy, but challenges related to their pharmacokinetic profiles, metabolic stability, and potential for off-target effects and resistance remain.[1][5] This in-depth technical guide explores the application of deuterium-labeled Hedgehog pathway inhibitors as powerful tools in basic research to address these challenges. By leveraging the kinetic isotope effect (KIE), deuteration offers a sophisticated strategy to modulate drug metabolism, providing researchers with unique molecular probes to dissect metabolic pathways, enhance target engagement, and investigate mechanisms of action with greater precision. This guide provides field-proven insights into the causality behind experimental choices and detailed, self-validating protocols for researchers, scientists, and drug development professionals aiming to harness the potential of deuterated compounds in the study of Hedgehog pathway signaling.

Introduction: The Hedgehog Pathway and the Rationale for Inhibition

The Hedgehog signaling pathway is a highly conserved cascade that plays a pivotal role in embryonic patterning and cell differentiation.[6][7] In adult tissues, the pathway is largely quiescent, but its aberrant reactivation is a key driver in several human cancers.[1] The canonical pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the Patched (PTCH1) receptor, a 12-pass transmembrane protein. This binding relieves PTCH1's inhibition of Smoothened (SMO), a G-protein-coupled receptor-like protein.[8][9] The activation of SMO initiates a downstream signaling cascade that culminates in the activation of the GLI family of transcription factors, which then translocate to the nucleus to regulate the expression of target genes involved in cell proliferation and survival.[4]

Given its central role in tumorigenesis, the Hedgehog pathway, and specifically SMO, has become a prime target for therapeutic intervention.[1][5] Vismodegib and sonidegib are two FDA-approved SMO inhibitors that have demonstrated clinical benefit in patients with advanced basal cell carcinoma.[2][3][5][10] However, the therapeutic window and long-term efficacy of these inhibitors can be limited by factors such as metabolic instability and the emergence of resistance.

The Deuterium Isotope Effect: A Subtle Modification with Profound Impact

Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen containing a proton and a neutron in its nucleus. This seemingly minor difference in mass leads to a significant disparity in the strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. The C-D bond has a lower vibrational frequency and a higher activation energy for cleavage.[11] This phenomenon, known as the kinetic isotope effect (KIE), can dramatically slow down the rate of chemical reactions where C-H bond cleavage is the rate-limiting step.[11]

In the context of drug metabolism, many phase I reactions, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the oxidative cleavage of C-H bonds.[12][13] By strategically replacing hydrogen atoms at metabolically vulnerable positions ("soft spots") with deuterium, the rate of metabolic degradation can be significantly reduced.[11] This can lead to:

  • Improved Pharmacokinetic Profile: Increased metabolic stability often results in a longer plasma half-life (t½) and greater overall drug exposure (AUC).[14]

  • Reduced Formation of Toxic Metabolites: By slowing down specific metabolic pathways, the generation of potentially toxic byproducts can be minimized.

  • Altered Metabolic Pathways ("Metabolic Switching"): Blocking one metabolic route can shunt the drug's metabolism down alternative pathways, providing a tool to study these secondary routes.[15][16]

Basic Research Applications of Deuterated Hedgehog Pathway Inhibitors

The unique properties of deuterated compounds make them invaluable tools for basic research into Hedgehog pathway inhibitors. A prime example is the deuterated analog of vismodegib, SKLB-C2211 (also known as Relidegib), which has been shown to possess significantly improved pharmacokinetic properties in preclinical models.[14] By comparing the biological and pharmacological effects of a deuterated inhibitor like SKLB-C2211 to its non-deuterated parent compound (e.g., vismodegib), researchers can gain deeper insights into several key areas.

Elucidating Metabolic Pathways and Investigating Metabolic Switching

A significant challenge in drug development is fully characterizing the metabolic fate of a compound. While in vitro systems provide initial clues, the in vivo reality can be far more complex. Deuterated analogs serve as powerful probes to dissect these pathways.

Causality Behind the Experimental Choice: By selectively deuterating different potential metabolic "soft spots" on a Hedgehog inhibitor, researchers can pinpoint the primary sites of enzymatic attack. If deuteration at a specific position leads to a dramatic increase in metabolic stability, it strongly suggests that this position is a key site of metabolism. Furthermore, if blocking metabolism at one site leads to the emergence of new, previously unobserved metabolites, this provides direct evidence of "metabolic switching," where the metabolic machinery of the cell compensates by utilizing alternative pathways.[15][16] This information is crucial for understanding the complete metabolic profile of a drug and for identifying any potentially active or toxic metabolites.

Experimental Workflow: Comparative Metabolic Profiling

A comparative metabolic profiling study of a deuterated and non-deuterated Hedgehog inhibitor can be conducted as follows:

  • In Vitro Metabolic Stability Assay: To identify the primary metabolic pathways and the potential for metabolic switching.

  • In Vivo Pharmacokinetic and Metabolite Identification Study: To confirm the in vitro findings in a whole-organism context.

Probing On-Target vs. Off-Target Effects

A critical aspect of drug development is ensuring that the desired therapeutic effect is a result of the drug binding to its intended target and not due to interactions with other cellular components (off-target effects).[17] Deuterated compounds can be instrumental in dissecting these effects.

Causality Behind the Experimental Choice: If a deuterated Hedgehog inhibitor exhibits a significantly longer half-life and greater exposure than its non-deuterated counterpart, it provides a tool to study the consequences of sustained target engagement. By comparing the cellular and physiological responses to both compounds at concentrations that achieve similar levels of target engagement (as determined by a target engagement assay), any divergent effects could be attributed to the different pharmacokinetic profiles or potential off-target activities of the parent compound or its metabolites. For instance, if the non-deuterated compound elicits a specific cellular response that is absent with the more stable deuterated version, it might suggest that a rapidly formed metabolite of the parent compound is responsible for this off-target effect.

Experimental Workflow: Differentiating On- and Off-Target Effects

  • Cellular Thermal Shift Assay (CETSA): To confirm and quantify target engagement of both the deuterated and non-deuterated inhibitors in a cellular context.

  • Phenotypic Screening and Pathway Analysis: To compare the cellular effects of both compounds at equimolar concentrations and at concentrations that achieve equivalent target engagement.

Investigating Mechanisms of Resistance

Resistance to Hedgehog pathway inhibitors is a significant clinical challenge.[1] While some resistance mechanisms involve mutations in SMO that prevent drug binding, others may be related to altered drug metabolism within the tumor microenvironment.

Causality Behind the Experimental Choice: A deuterated Hedgehog inhibitor with enhanced metabolic stability can be used to investigate whether increased drug metabolism contributes to acquired resistance. If cancer cells that have developed resistance to a non-deuterated inhibitor remain sensitive to its deuterated analog, it would strongly suggest that upregulation of metabolic enzymes is a key resistance mechanism. This could then be confirmed by analyzing the metabolic profile of the parent compound in both sensitive and resistant cell lines.

Experimental Workflow: Investigating Metabolic Resistance

  • Development of Resistant Cell Lines: Generation of cancer cell lines with acquired resistance to a non-deuterated Hedgehog inhibitor through long-term exposure.

  • Comparative Efficacy Studies: Evaluation of the anti-proliferative effects of both the deuterated and non-deuterated inhibitors in the sensitive and resistant cell lines.

  • Metabolic Profiling in Sensitive vs. Resistant Cells: Analysis of the metabolic fate of the non-deuterated inhibitor in both cell lines to identify any differences in metabolic pathways.

Detailed Experimental Protocols

In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t½) of a test compound and its deuterated counterpart.

Materials:

  • Test compound and its deuterated analog

  • Pooled human liver microsomes (e.g., from a commercial supplier)

  • NADPH regenerating system (cofactor for CYP enzymes)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (quenching solution)

  • Incubator or shaking water bath (37°C)

  • LC-MS/MS system

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound and its deuterated analog in a suitable organic solvent (e.g., DMSO).

    • Prepare a working solution by diluting the stock solution in phosphate buffer. The final organic solvent concentration in the incubation should be ≤1%.

    • Prepare a master mix containing the NADPH regenerating system in phosphate buffer.

    • Prepare a suspension of liver microsomes in phosphate buffer.

  • Incubation:

    • Pre-warm the master mix and the liver microsome suspension to 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the test compound or its deuterated analog to the pre-warmed master mix to a final concentration of 1 µM. Then, add the liver microsome suspension.

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.

  • Quenching and Sample Processing:

    • Immediately add the aliquot to a tube containing cold acetonitrile to stop the enzymatic reaction.

    • Centrifuge the samples to pellet the precipitated proteins.

  • Analysis:

    • Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • Determine the elimination rate constant (k) from the slope of the linear portion of the curve.

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the appropriate formula, typically expressed in µL/min/mg of microsomal protein.

In Vivo Pharmacokinetic Study in Mice

Objective: To determine the plasma concentration-time profile of a deuterated Hedgehog inhibitor and its non-deuterated counterpart after oral administration.

Materials:

  • Test compound and its deuterated analog formulated for oral administration

  • Male ICR mice (or other appropriate strain)

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized capillary tubes)

  • Centrifuge

  • LC-MS/MS system

Protocol:

  • Animal Dosing:

    • Administer the formulated test compound or its deuterated analog to mice via oral gavage at a predetermined dose.

  • Blood Sampling:

    • At various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours), collect blood samples from a designated number of mice per time point.

    • Blood can be collected via various methods such as retro-orbital sinus, submandibular vein, or tail vein.

  • Plasma Preparation:

    • Process the blood samples to separate plasma by centrifugation.

  • Sample Storage and Analysis:

    • Store the plasma samples at -80°C until analysis by a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the plasma concentration of the compound versus time to generate the pharmacokinetic profile.

    • Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t½ (half-life).

Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm and quantify the engagement of a deuterated Hedgehog inhibitor with its target protein (SMO) in intact cells.

Materials:

  • Cell line expressing the target protein (e.g., a cancer cell line with an active Hedgehog pathway)

  • Test compound and its deuterated analog

  • Cell culture medium and reagents

  • PCR plates

  • Thermal cycler

  • Lysis buffer

  • Antibodies for the target protein (for Western blotting or ELISA) or a suitable detection system (e.g., AlphaScreen)

Protocol:

  • Cell Treatment:

    • Seed cells in a suitable culture vessel and allow them to adhere.

    • Treat the cells with various concentrations of the test compound, its deuterated analog, or a vehicle control for a specified period.

  • Heat Challenge:

    • Transfer the cell suspension to PCR plates.

    • Heat the plates in a thermal cycler to a range of temperatures for a set duration (e.g., 3 minutes).

  • Cell Lysis and Protein Quantification:

    • Lyse the cells to release the soluble proteins.

    • Separate the soluble fraction from the aggregated proteins by centrifugation.

    • Quantify the amount of soluble target protein in the supernatant using a suitable method such as Western blotting, ELISA, or a proximity-based assay like AlphaScreen.

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature for each compound concentration.

    • Determine the melting temperature (Tm) of the target protein under each condition.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.

Data Presentation and Visualization

Quantitative Data Summary
Compound In Vitro t½ (min) In Vitro CLint (µL/min/mg) In Vivo t½ (h) In Vivo AUC (ng·h/mL)
VismodegibValueValueValueValue
SKLB-C2211ValueValueValueValue

Caption: Comparative pharmacokinetic parameters of vismodegib and its deuterated analog, SKLB-C2211.

Signaling Pathway and Workflow Diagrams

Hedgehog_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Ligand Hh Ligand SMO_inactive SMO (inactive) PTCH1 PTCH1 PTCH1->SMO_inactive Inhibits SMO_active SMO (active) SMO_inactive->SMO_active Activation (Hh present) GLI_inactive GLI (inactive complex) SMO_active->GLI_inactive Inhibits SUFU-mediated repression SUFU SUFU GLI_active GLI (active) GLI_inactive->GLI_active Processing & Activation Target_Genes Target Gene Transcription GLI_active->Target_Genes Translocates & Activates Deuterated Inhibitor Deuterated Inhibitor Deuterated Inhibitor->SMO_active Inhibits

Caption: The canonical Hedgehog signaling pathway and the site of action for SMO inhibitors.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Metabolic_Stability Metabolic Stability Assay (Microsomes) PK_Study Pharmacokinetic Study (Mice) Metabolic_Stability->PK_Study Inform CETSA Cellular Thermal Shift Assay (Target Engagement) Phenotypic_Screening Phenotypic Screening (On/Off-Target Effects) CETSA->Phenotypic_Screening Correlate Metabolite_ID Metabolite Identification Phenotypic_Screening->Metabolite_ID Guide PK_Study->Metabolite_ID Non_Deuterated_Inhibitor Non-Deuterated Hh Inhibitor Non_Deuterated_Inhibitor->Metabolic_Stability Non_Deuterated_Inhibitor->CETSA Deuterated_Inhibitor Deuterated_Inhibitor Deuterated_Inhibitor->Metabolic_Stability Deuterated_Inhibitor->CETSA

Caption: Integrated workflow for the comparative analysis of deuterated and non-deuterated Hedgehog pathway inhibitors.

Conclusion

Deuterated Hedgehog pathway inhibitors represent a sophisticated and powerful class of molecular tools for basic research. By harnessing the kinetic isotope effect, these compounds allow for a more nuanced investigation of drug metabolism, target engagement, and mechanisms of action. The ability to modulate a drug's pharmacokinetic profile without altering its fundamental pharmacodynamic properties provides a unique experimental advantage. The protocols and conceptual frameworks outlined in this guide are designed to empower researchers to leverage deuterated inhibitors to their full potential, ultimately leading to a deeper understanding of Hedgehog pathway biology and the development of more effective and safer therapeutics.

References

  • Bangs, F., & Anderson, K. V. (2016). Primary Cilia and Mammalian Hedgehog Signaling. Cold Spring Harbor Perspectives in Biology, 9(5), a028167. [Link]

  • Briscoe, J., & Thérond, P. P. (2013). The mechanisms of Hedgehog signalling and its roles in development and disease. Nature Reviews Molecular Cell Biology, 14(7), 416–429. [Link]

  • Chen, Y., et al. (2018). Design, synthesis and biological evaluation of deuterated Vismodegib for improving pharmacokinetic properties. Bioorganic & Medicinal Chemistry Letters, 28(14), 2399–2402. [Link]

  • Dirix, L., & Rutten, A. (2012). Vismodegib: a promising drug in the treatment of basal cell carcinomas. Future Oncology, 8(8), 915–928. [Link]

  • Graham, R. A., et al. (2011). A Single Dose Mass Balance Study of the Hedgehog Pathway Inhibitor Vismodegib (GDC-0449) in Humans Using Accelerator Mass Spectrometry. Drug Metabolism and Disposition, 39(8), 1460–1467. [Link]

  • Ingham, P. W., & McMahon, A. P. (2001). Hedgehog signaling in animal development: paradigms and principles. Genes & Development, 15(23), 3059–3087. [Link]

  • Lee, R. T., & Scott, M. P. (2009). The Hedgehog Signaling Pathway: Where Did It Come From? PLoS Biology, 7(6), e1000142. [Link]

  • Macha, M. A., Batra, S. K., & Ganti, A. K. (2013). Profile of vismodegib and its potential in the treatment of advanced basal cell carcinoma. Cancer Management and Research, 5, 197–203. [Link]

  • Martinez-Paniagua, M. A., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Assay Guidance Manual. [Link]

  • Min, H.-K., & Wang, J. (2018). Drug metabolism in drug discovery and development. Acta Pharmaceutica Sinica B, 8(5), 721–730. [Link]

  • Mutz, C. A., & Hadden, M. K. (n.d.). Inhibitors of the Hedgehog Signaling Pathway. Hadden Research Lab - UConn. Retrieved January 3, 2026, from [Link]

  • Peto, C. (2013). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 56(22), 8863–8864. [Link]

  • Rimkus, T. K., et al. (2016). The Hedgehog Signaling Pathway Emerges as a Pathogenic Target. Viruses, 8(12), 340. [Link]

  • Robarge, K. D., et al. (2009). GDC-0449—A Potent Inhibitor of the Hedgehog Pathway. ACS Medicinal Chemistry Letters, 1(4), 132–136. [Link]

  • Sekulic, A., et al. (2012). Efficacy and safety of vismodegib in advanced basal-cell carcinoma. The New England Journal of Medicine, 366(23), 2171–2179. [Link]

  • Sukhninder, K., & Monika, G. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Global Journal of Pharmacy & Pharmaceutical Sciences, 1(4). [Link]

  • Wikipedia. (2023, December 14). Drug metabolism. [Link]

  • Wikipedia. (2023, December 22). Hedgehog signaling pathway. [Link]

  • Wilson, C. W., & Chari, N. S. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(5), 1079–1089. [Link]

  • Xie, J., et al. (1998). A role for sonic hedgehog in volunteering ventral forebrain neurons. Cell, 95(1), 95–104. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Sonidegib and its Deuterated Internal Standard, Sonidegib-d8, in Human Plasma

Introduction: The Clinical Significance of Sonidegib Quantification Sonidegib (tradename Odomzo) is a potent and selective inhibitor of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathwa...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Clinical Significance of Sonidegib Quantification

Sonidegib (tradename Odomzo) is a potent and selective inhibitor of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway. Dysregulation of the Hh pathway is implicated in the pathogenesis of various cancers, most notably basal cell carcinoma (BCC). Sonidegib is approved for the treatment of adult patients with locally advanced BCC that has recurred following surgery or radiation therapy, or for patients who are not candidates for these interventions.

Given its critical role in oncology, the accurate and precise quantification of Sonidegib in biological matrices is paramount for a variety of applications, including:

  • Pharmacokinetic (PK) and Toxicokinetic (TK) studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the drug.

  • Therapeutic Drug Monitoring (TDM): To optimize dosing regimens for individual patients, ensuring therapeutic efficacy while minimizing toxicity.

  • Bioequivalence (BE) studies: To compare the bioavailability of different formulations of the drug.

This application note provides a comprehensive and detailed protocol for the development and validation of a sensitive, specific, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Sonidegib in human plasma. The method utilizes a stable isotope-labeled internal standard, Sonidegib-d8, to ensure the highest level of accuracy and precision, in accordance with regulatory guidelines such as those from the U.S. Food and Drug Administration (FDA).

The Rationale for a Deuterated Internal Standard

In LC-MS/MS-based bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard. Sonidegib-d8, in which eight hydrogen atoms have been replaced with deuterium, is the ideal internal standard for Sonidegib quantification for several key reasons:

  • Near-Identical Physicochemical Properties: Sonidegib-d8 exhibits virtually the same chemical and physical properties as Sonidegib. This ensures that it co-elutes with the analyte during chromatographic separation and experiences similar ionization efficiency in the mass spectrometer's source.

  • Compensation for Matrix Effects: Biological matrices like plasma are complex and can cause ion suppression or enhancement, leading to variability in the analyte signal. Because the SIL-IS is affected by these matrix effects in the same way as the analyte, its inclusion allows for accurate normalization of the signal, leading to more reliable and reproducible data.

  • Correction for Sample Preparation Variability: Any loss of analyte during the sample preparation process will be mirrored by a proportional loss of the SIL-IS. This allows for the accurate correction of recovery inconsistencies.

The use of Sonidegib-d8, therefore, is a critical component of a self-validating system, ensuring the trustworthiness and integrity of the quantitative data.

Method Development and Optimization

The development of this LC-MS/MS method involved a systematic optimization of sample preparation, liquid chromatography, and mass spectrometry parameters to achieve the desired sensitivity, selectivity, and robustness.

Sample Preparation: Protein Precipitation

A simple and efficient protein precipitation method was chosen for sample preparation. This technique effectively removes the majority of proteins from the plasma sample, which can interfere with the analysis and damage the analytical column. Acetonitrile was selected as the precipitation solvent due to its excellent protein precipitation efficiency and its compatibility with the reversed-phase chromatographic conditions.

Liquid Chromatography: Achieving Optimal Separation

The chromatographic separation was optimized to ensure that Sonidegib and Sonidegib-d8 were well-resolved from endogenous plasma components, thereby minimizing matrix effects.

Table 1: Optimized Liquid Chromatography Parameters

ParameterCondition
Column Phenomenex C18 (50 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 25% B to 60% B over 5 minutes
Flow Rate 0.70 mL/min
Column Temperature 40 °C
Injection Volume 10 µL

The inclusion of formic acid in the mobile phase serves to protonate Sonidegib, which enhances its ionization efficiency in the positive ion mode of the mass spectrometer.

Mass Spectrometry: Sensitive and Specific Detection

A triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode was used for the detection of Sonidegib and Sonidegib-d8. The instrument was operated in the Multiple Reaction Monitoring (MRM) mode, which provides excellent sensitivity and selectivity.

Table 2: Optimized Mass Spectrometry Parameters

ParameterSonidegibSonidegib-d8
Precursor Ion (m/z) 486.2494.2
Product Ion (m/z) 191.1191.1
Dwell Time (ms) 200200
Collision Energy (eV) 3535
Ion Source Electrospray Ionization (ESI)Electrospray Ionization (ESI)
Ionization Mode PositivePositive
Ion Spray Voltage (V) 45004500
Source Temperature (°C) 500500

The precursor ions correspond to the protonated molecules of Sonidegib and Sonidegib-d8. The product ions were selected based on the most intense and stable fragment ions observed during compound optimization. The shared product ion between the analyte and the internal standard further enhances the reliability of the method.

Detailed Experimental Protocols

This section provides step-by-step protocols for the quantification of Sonidegib in human plasma.

Preparation of Stock and Working Solutions
  • Sonidegib Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Sonidegib reference standard and dissolve it in 10 mL of methanol.

  • Sonidegib-d8 Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of Sonidegib-d8 and dissolve it in 1 mL of methanol.

  • Sonidegib Working Solutions: Prepare a series of working solutions by serially diluting the Sonidegib stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.

  • Sonidegib-d8 Working Solution (100 ng/mL): Dilute the Sonidegib-d8 stock solution with 50:50 (v/v) acetonitrile:water to achieve a final concentration of 100 ng/mL.

Sample Preparation Protocol
Application

Application Note: A Robust Protocol for the Quantification of Sonidegib in Biological Matrices Using Sonidegib-d8 as an Internal Standard

Introduction: The Rationale for a Stable Isotope-Labeled Internal Standard Sonidegib (Odomzo®) is a potent and selective inhibitor of the Smoothened (SMO) protein, a key transducer in the Hedgehog (Hh) signaling pathway....

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for a Stable Isotope-Labeled Internal Standard

Sonidegib (Odomzo®) is a potent and selective inhibitor of the Smoothened (SMO) protein, a key transducer in the Hedgehog (Hh) signaling pathway.[1][2] Aberrant activation of the Hh pathway is a known driver in the pathogenesis of certain cancers, most notably basal cell carcinoma (BCC).[3][4] Accurate quantification of Sonidegib in biological matrices like plasma is critical for pharmacokinetic (PK), toxicokinetic (TK), and drug metabolism studies during preclinical and clinical development.[5][6]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the preferred technology for this task due to its high sensitivity and specificity. However, the accuracy of LC-MS/MS quantification can be compromised by several factors, including sample loss during extraction, variability in instrument response, and matrix effects—the suppression or enhancement of ionization by co-eluting endogenous components.[7][8]

To overcome these challenges, the use of a stable isotope-labeled internal standard (SIL-IS) is the industry's gold standard.[9][10] A SIL-IS, such as Sonidegib-d8, is chemically identical to the analyte but has a higher mass due to the incorporation of heavy isotopes (in this case, deuterium). Because it is chemically identical, Sonidegib-d8 co-elutes chromatographically and experiences the same extraction recovery, ionization efficiency, and potential matrix effects as the unlabeled Sonidegib.[11][12] By adding a known concentration of Sonidegib-d8 to every sample at the beginning of the workflow, quantification is based on the peak area ratio of the analyte to the internal standard. This ratiometric approach normalizes for analytical variability, ensuring a highly accurate, precise, and robust bioanalytical method that conforms to regulatory expectations from bodies like the FDA and EMA.[13][14][15]

Principle of Stable Isotope Dilution Analysis (SIDA)

The core of this protocol relies on the principle of Stable Isotope Dilution Analysis. A fixed, known amount of Sonidegib-d8 is added to all samples, including calibration standards, quality controls, and unknown study samples. The mass spectrometer distinguishes between the analyte and the IS based on their mass-to-charge (m/z) difference. Even if sample is lost during preparation or if the instrument's signal intensity fluctuates, the ratio of Sonidegib to Sonidegib-d8 remains constant, providing a reliable measure of the analyte's true concentration.

Caption: Principle of Stable Isotope Dilution using Sonidegib-d8.

Materials and Methods

Reagents and Materials
  • Analyte: Sonidegib (Reference Standard)

  • Internal Standard: Sonidegib-d8

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (≥98%), Deionized Water (18.2 MΩ·cm)

  • Biological Matrix: Human Plasma (K2EDTA)

  • Equipment: Analytical Balance, Calibrated Pipettes, Vortex Mixer, Microcentrifuge, 96-well plates, LC-MS/MS System (e.g., Sciex, Waters, Thermo Fisher Scientific).

Preparation of Stock and Working Solutions

Accurate solution preparation is fundamental to the entire assay. All preparations should be documented thoroughly.

Solution ID Compound Concentration Solvent Notes
S-STK Sonidegib1.00 mg/mLMethanolPrepare gravimetrically. Store at -20°C.
IS-STK Sonidegib-d81.00 mg/mLMethanolPrepare gravimetrically. Store at -20°C.
S-WS Sonidegib100 µg/mLMethanol:Water (1:1, v/v)Intermediate dilution from S-STK.
IS-WS Sonidegib-d8500 ng/mLMethanol:Water (1:1, v/v)Working solution for spiking. Final concentration in sample will be 50 ng/mL.
CAL/QC Spiking SonidegibVariousMethanol:Water (1:1, v/v)Serial dilutions from S-WS to prepare Calibration Curve (CAL) and Quality Control (QC) samples.
Protocol: Sample Preparation via Protein Precipitation

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples prior to LC-MS/MS analysis.[16][17][18] Acetonitrile is a common choice as it efficiently precipitates proteins while keeping small molecules like Sonidegib in solution.[19]

Step-by-Step Workflow:

  • Thaw Samples: Allow all plasma samples (unknowns, CAL, QC) to thaw completely on ice.

  • Aliquot: Vortex samples gently. Pipette 50 µL of each sample into a designated well of a 96-well plate.

  • Spike with Internal Standard: Add 50 µL of the Internal Standard Working Solution (IS-WS, 500 ng/mL) to every well.

  • Precipitate Proteins: Add 200 µL of ice-cold Acetonitrile containing 0.1% formic acid to each well. The acid helps to stabilize the analyte.

  • Mix: Seal the plate and vortex for 2 minutes at medium speed to ensure thorough mixing and protein denaturation.

  • Centrifuge: Centrifuge the plate at 4,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer 150 µL of the supernatant to a new 96-well plate, ensuring the protein pellet is not disturbed.

  • Inject: The plate is now ready for injection into the LC-MS/MS system.

start Start: Plasma Sample thaw 1. Thaw & Aliquot 50 µL Plasma start->thaw spike 2. Spike with IS Add 50 µL Sonidegib-d8 thaw->spike precipitate 3. Precipitate Add 200 µL Cold ACN spike->precipitate mix 4. Mix & Denature Vortex 2 min precipitate->mix centrifuge 5. Pellet Proteins Centrifuge 10 min mix->centrifuge transfer 6. Transfer Supernatant 150 µL to new plate centrifuge->transfer inject Inject into LC-MS/MS transfer->inject

Sources

Method

Preparation of Sonidegib-d8 Stock Solutions for In Vitro Cell Culture Assays

Senior Application Scientist Note: This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of Sonidegib-d8, a deuterated analog of the Hedgehog (Hh) signaling pathway inhi...

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of Sonidegib-d8, a deuterated analog of the Hedgehog (Hh) signaling pathway inhibitor, Sonidegib. These guidelines are intended for researchers, scientists, and drug development professionals conducting in vitro cellular assays. The principles and procedures outlined here are designed to ensure solution integrity, experimental reproducibility, and operator safety.

Introduction: The Role of Sonidegib in Hedgehog Pathway Inhibition

Sonidegib is a potent and selective antagonist of the Smoothened (SMO) receptor, a critical component of the Hedgehog signaling pathway.[1][2][3][4][5][6][7][8] In normal physiological processes, particularly during embryonic development, the Hh pathway is integral for cell differentiation and tissue patterning.[1][2][9] However, aberrant activation of this pathway is implicated in the pathogenesis of several cancers, most notably basal cell carcinoma (BCC) and medulloblastoma.[1][4][5][9]

The canonical Hh pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic hedgehog, Shh) to the Patched-1 (PTCH1) receptor.[2][4] In the absence of a ligand, PTCH1 actively inhibits SMO.[2][4] Ligand binding to PTCH1 alleviates this inhibition, allowing SMO to transduce a signal downstream, ultimately leading to the activation and nuclear translocation of GLI transcription factors.[1][2][4] These transcription factors then regulate the expression of genes involved in cell proliferation and survival.[2] Sonidegib exerts its anti-tumor activity by directly binding to and inhibiting SMO, thereby blocking the downstream signaling cascade.[2][3][4]

Sonidegib-d8 is a deuterated form of Sonidegib, where eight hydrogen atoms have been replaced with deuterium. This isotopic labeling is often utilized in pharmacokinetic and metabolic studies as an internal standard for mass spectrometry-based quantification. For the purposes of in vitro cell-based assays, Sonidegib-d8 is expected to exhibit a mechanism of action and solubility profile comparable to its non-deuterated counterpart. However, it is crucial to use the specific molecular weight of Sonidegib-d8 for accurate molar concentration calculations.

Diagram: The Hedgehog Signaling Pathway and the Mechanism of Sonidegib Action

Hedgehog_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Hh Ligand Hh Ligand PTCH1 PTCH1 SMO SMO PTCH1->SMO SUFU SUFU SMO->SUFU Inactivates complex GLI GLI SUFU->GLI Sequesters GLI (Active) GLI (Active) SUFU->GLI (Active) Releases Target Genes Target Gene Expression GLI (Active)->Target Genes Promotes Sonidegib Sonidegib Sonidegib->SMO Inhibits

Caption: Sonidegib inhibits the Hedgehog pathway by antagonizing the SMO receptor.

Materials and Equipment

Reagents:

  • Sonidegib-d8 powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile phosphate-buffered saline (PBS) or cell culture medium

Equipment:

  • Calibrated analytical balance

  • Laminar flow hood (Biological Safety Cabinet Class II)

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

  • Sterile, conical-bottom polypropylene or glass vials for stock solution

  • -20°C or -80°C freezer for storage

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.[10][11][12][13]

Quantitative Data Summary

ParameterValueSource
Sonidegib (non-deuterated)
Molecular FormulaC₂₆H₂₆F₃N₃O₃
Molecular Weight485.51 g/mol [5]
Sonidegib-d8
Molecular FormulaC₂₆H₁₈D₈F₃N₃O₃Assumed based on d4
Molecular Weight~493.56 g/mol Calculated
Solubility
DMSOSoluble to 100 mM[5][6]
Ethanol16-90 mg/mL[14]
WaterInsoluble[15]
Storage
Powder-20°C for up to 3 years[14]
In Solvent-80°C for up to 1 year[14]

Note: The molecular weight of Sonidegib-d8 should be confirmed from the certificate of analysis provided by the supplier. The value provided above is an estimate.

Protocol for Preparation of a 10 mM Sonidegib-d8 Stock Solution

This protocol describes the preparation of a 10 mM stock solution of Sonidegib-d8 in DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations for cell culture experiments.

Safety Precautions:

  • Sonidegib is classified as potentially harmful if swallowed and may cause irritation to the skin, eyes, and respiratory tract.[11] It is also embryotoxic and teratogenic.[3][16]

  • Always handle Sonidegib-d8 powder and its solutions within a certified chemical fume hood or a Class II biological safety cabinet.

  • Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[10][11][12][13]

Step-by-Step Procedure:

  • Aseptic Technique: Perform all steps in a laminar flow hood to maintain sterility.

  • Equilibration: Allow the vial containing the Sonidegib-d8 powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing:

    • Tare a sterile microcentrifuge tube or appropriate vial on a calibrated analytical balance.

    • Carefully weigh the desired amount of Sonidegib-d8 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh approximately 4.94 mg of Sonidegib-d8 (assuming a molecular weight of 493.56 g/mol ).

  • Solubilization:

    • Add the appropriate volume of anhydrous, sterile DMSO to the vial containing the weighed Sonidegib-d8. For a 10 mM solution with 4.94 mg of compound, add 1 mL of DMSO.

    • Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath or sonication may be required to facilitate dissolution.[6][14] Visually inspect the solution to ensure there are no visible particulates.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term storage.[14]

Workflow for Preparing Working Solutions

Workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation A Weigh Sonidegib-d8 Powder B Add Anhydrous DMSO A->B C Vortex to Dissolve (10 mM Stock Solution) B->C D Aliquot for Storage C->D E Store at -80°C D->E F Thaw a Single Aliquot G Serially Dilute in Cell Culture Medium F->G H Add to Cell Culture (Final Working Concentration) G->H

Caption: Workflow for the preparation of Sonidegib-d8 stock and working solutions.

Quality Control and Best Practices

  • Solvent Quality: Use fresh, anhydrous, cell culture-grade DMSO to prevent compound precipitation and ensure solubility.[15]

  • Avoid Freeze-Thaw Cycles: Repeated freezing and thawing can lead to the degradation of the compound. Aliquoting the stock solution is a critical step to maintain its integrity.

  • Final DMSO Concentration: When preparing working solutions, ensure that the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

  • Certificate of Analysis: Always refer to the supplier-provided Certificate of Analysis for the exact molecular weight and purity of your specific lot of Sonidegib-d8.

References

  • Jain, S., Song, R., & Xie, J. (2017). Sonidegib: mechanism of action, pharmacology, and clinical utility for advanced basal cell carcinomas. OncoTargets and Therapy, 10, 1547–1557. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Sonidegib Phosphate?. Retrieved from [Link]

  • Pharmacy Times. (2022). Sonidegib, a Hedgehog Signaling Pathway Inhibitor for Locally Advanced Basal Cell Carcinoma. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Sonidegib: mechanism of action, pharmacology, and clinical utility for advanced basal cell carcinomas. Retrieved from [Link]

  • MDPI. (n.d.). Targeting the Hedgehog Pathway in Cancer: Current Evidence and Future Perspectives. Retrieved from [Link]

  • Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS SONIDEGIB IMPURITY 1. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Sonidegib. PubChem Compound Summary for CID 24775005. Retrieved from [Link]

  • MDPI. (2023). Multicenter Retrospective Andalusian Study of the Use of Sonidegib for the Treatment of Local Advanced Basal Cell Carcinoma in Real Clinical Practice. Retrieved from [Link]

  • Google Patents. (n.d.). WO2017096998A1 - Preparation method for sonidegib.
  • NIH. (n.d.). Optimizing the pharmacokinetics of sonidegib in small bowel syndrome and advanced basal cell carcinoma: Our solution. Retrieved from [Link]

  • NIH. (2024). Fabrication and In Vivo Evaluation of In Situ pH-Sensitive Hydrogel of Sonidegib–Invasomes via Intratumoral Delivery for Basal Cell Skin Cancer Management. Retrieved from [Link]

  • DermNet. (n.d.). Sonidegib. Retrieved from [Link]

  • Frontiers. (2020). Sonidegib for the Treatment of Advanced Basal Cell Carcinoma. Retrieved from [Link]

Sources

Application

Application Note: A Robust LC-MS/MS Method for the Simultaneous Quantification of Sonidegib and Sonidegib-d8 in Biological Matrices

Introduction Sonidegib (Odomzo®) is a potent and selective inhibitor of the Smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway.[1] It is approved for the treatment of adult patients with locally...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Sonidegib (Odomzo®) is a potent and selective inhibitor of the Smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway.[1] It is approved for the treatment of adult patients with locally advanced basal cell carcinoma (laBCC) that has recurred following surgery or radiation therapy, or for those who are not candidates for these interventions.[2][3][4] Given its therapeutic importance, rigorous bioanalytical methods are essential for characterizing its pharmacokinetic (PK) profile, which includes a long half-life of approximately 28 days.[5][6]

In quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards (SIL-IS) are the gold standard for ensuring accuracy and precision.[7][8][9] A deuterated analog, such as Sonidegib-d8, is an ideal internal standard because it is chemically identical to the analyte, Sonidegib. This ensures that it co-elutes chromatographically and experiences similar extraction recovery and ionization efficiency (or suppression) in the mass spectrometer source.[7][8][10] The mass difference allows for their distinct detection by the mass spectrometer, enabling precise quantification of the analyte by correcting for variability during sample preparation and analysis.[7][11]

This application note provides a detailed, validated LC-MS/MS protocol for the simultaneous separation and quantification of Sonidegib and its deuterated internal standard, Sonidegib-d8, in plasma. The methodology described herein is designed for researchers, scientists, and drug development professionals engaged in preclinical and clinical studies requiring accurate measurement of Sonidegib concentrations.

Principle of the Method

The analytical strategy hinges on the combination of reversed-phase high-performance liquid chromatography (HPLC) for the physical separation of the analytes from endogenous matrix components, followed by tandem mass spectrometry for their specific and sensitive detection.

  • Chromatographic Separation: A C18 stationary phase is employed to retain Sonidegib and Sonidegib-d8 based on their hydrophobic properties. A gradient elution with an organic mobile phase (acetonitrile and/or methanol) and an acidic aqueous mobile phase (e.g., 0.1% formic acid) ensures sharp peak shapes and efficient separation from interfering substances.

  • Mass Spectrometric Detection: Following chromatographic separation, the analytes are ionized using an electrospray ionization (ESI) source operating in positive ion mode. Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting the protonated parent ions ([M+H]+) of Sonidegib and Sonidegib-d8 in the first quadrupole, fragmenting them in the second quadrupole (collision cell), and monitoring specific, stable product ions in the third quadrupole. This highly selective process minimizes background noise and allows for precise quantification even at low concentrations.

Experimental Workflow

The overall experimental process, from sample receipt to data analysis, is outlined below. This workflow is designed to ensure sample integrity and data reliability in accordance with international bioanalytical method validation guidelines.[12][13]

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Spike Spike with Sonidegib-d8 (IS) Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Inject Inject into LC-MS/MS System Vortex Vortex & Centrifuge Precipitate->Vortex Supernatant Collect Supernatant Vortex->Supernatant Supernatant->Inject Chromatography Chromatographic Separation (C18 Column) Inject->Chromatography Ionization Electrospray Ionization (ESI+) Chromatography->Ionization Detection MRM Detection (Triple Quadrupole MS) Ionization->Detection Integrate Peak Integration Detection->Integrate Ratio Calculate Peak Area Ratio (Analyte/IS) Integrate->Ratio Calibrate Quantify using Calibration Curve Ratio->Calibrate Report Report Concentration Calibrate->Report

Caption: Bioanalytical workflow for Sonidegib quantification.

Detailed Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
Sonidegib Reference Standard≥98% purityCommercially available
Sonidegib-d8 Reference Standard≥98% purity, ≥98% isotopic purityCommercially available
Acetonitrile (ACN)HPLC or LC-MS gradeStandard chemical supplier
Methanol (MeOH)HPLC or LC-MS gradeStandard chemical supplier
Formic Acid (FA)LC-MS gradeStandard chemical supplier
WaterDeionized, 18 MΩ·cmIn-house purification system
Human Plasma (K2EDTA)ScreenedCommercial biological supplier
Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 1 mg of Sonidegib and Sonidegib-d8 reference standards into separate volumetric flasks.

    • Dissolve in methanol to the final volume to obtain a concentration of 1 mg/mL. Store at -20°C.

  • Working Standard (WS) Solutions for Calibration Curve:

    • Prepare a series of working standard solutions by serially diluting the Sonidegib primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water. These solutions will be used to spike blank plasma to create calibration standards.

  • Internal Standard (IS) Working Solution (e.g., 100 ng/mL):

    • Dilute the Sonidegib-d8 primary stock solution with 50:50 (v/v) acetonitrile/water to achieve a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)

Protein precipitation is a rapid and effective method for extracting Sonidegib from plasma.[10]

  • Label 1.5 mL microcentrifuge tubes for each standard, quality control (QC) sample, and unknown sample.

  • Pipette 50 µL of blank plasma, calibration standard plasma, QC plasma, or study sample plasma into the appropriately labeled tubes.

  • Add 10 µL of the IS working solution (100 ng/mL Sonidegib-d8) to all tubes except for the blank matrix samples.

  • Add 150 µL of acetonitrile (containing 0.1% formic acid) to all tubes to precipitate plasma proteins.

  • Vortex each tube vigorously for 30 seconds.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vials for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following parameters have been adapted from validated methods for Sonidegib analysis and serve as a robust starting point for method development.[14][15][16]

Table 1: Liquid Chromatography Parameters

ParameterConditionRationale
HPLC System Shimadzu, Agilent, Waters or equivalentStandard high-performance LC system.
Column Phenomenex C18 (50 x 4.6 mm, 5 µm) or equivalentProvides good retention and peak shape for Sonidegib.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes protonation for positive ESI.
Mobile Phase B Acetonitrile:Methanol (60:25 v/v) with 0.1% Formic AcidStrong organic phase for efficient elution.
Flow Rate 0.7 mL/minBalances analysis time with separation efficiency.
Injection Volume 5 µLAppropriate for typical LC-MS/MS sensitivity.
Column Temp. 40°CEnsures reproducible retention times.
Gradient Isocratic: 15% A, 85% BA simple isocratic method is often sufficient.[14][15]

Table 2: Mass Spectrometry Parameters

ParameterConditionRationale
MS System Sciex API 3000 or equivalent Triple QuadrupoleStandard instrument for quantitative bioanalysis.
Ionization Mode Electrospray Ionization (ESI), PositiveSonidegib contains basic nitrogens that readily protonate.
MRM Transitions Sonidegib: m/z 486.2 → 191.1Sonidegib-d8: m/z 494.2 → 191.1 (projected)The precursor ion corresponds to [M+H]+. The product ion is a stable, characteristic fragment. The d8-IS will have a +8 Da shift in the precursor ion but may share a common fragment ion if the deuterium labels are not on the fragmented portion.
Ion Source Temp. 500°COptimizes desolvation of the analyte.
Collision Gas NitrogenStandard gas for collision-induced dissociation.
Dwell Time 200 msSufficient time to acquire adequate data points across the peak.

Note: The specific MRM transition for Sonidegib-d8 should be empirically determined by infusing the standard, but is projected based on the addition of 8 daltons to the parent molecule.

Method Validation

A full bioanalytical method validation should be conducted in accordance with regulatory guidelines from bodies such as the FDA or EMA to ensure the method is fit for purpose.[12] Key validation parameters are summarized below.

Table 3: Summary of Method Validation Parameters and Typical Acceptance Criteria

ParameterPurposeTypical Acceptance Criteria
Selectivity Ensure no interference from endogenous matrix components at the retention times of the analyte and IS.Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS.
Linearity & Range Define the concentration range over which the method is accurate and precise.A calibration curve of at least 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated standards within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Determine the closeness of measured values to the nominal concentration (accuracy) and the variability of the measurements (precision).Replicate analyses of QC samples (Low, Mid, High). Mean accuracy within 85-115% of nominal. Precision (%CV) ≤15%.
Matrix Effect Assess the ion suppression or enhancement caused by the biological matrix.The IS-normalized matrix factor should be consistent across different lots of matrix with a %CV ≤15%.
Recovery Quantify the efficiency of the extraction process.Recovery should be consistent and reproducible, though it does not need to be 100%.
Stability Evaluate analyte stability under various storage and handling conditions (freeze-thaw, bench-top, long-term storage).Mean concentration of stability samples should be within ±15% of nominal concentration.

A validated method for Sonidegib in rabbit plasma demonstrated linearity from 103–1,545 ng/mL, with intra- and inter-batch precision and accuracy well within acceptable limits (<7.2% and 97.6-102.8%, respectively).[14][15]

Data Analysis and Quantification

  • Peak Integration: Integrate the chromatographic peaks for the Sonidegib and Sonidegib-d8 MRM transitions using the instrument's data processing software.

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratio (Sonidegib / Sonidegib-d8) against the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting is typically used.

  • Quantification of Unknowns: Determine the concentration of Sonidegib in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

This application note details a robust and reliable LC-MS/MS method for the simultaneous separation and quantification of Sonidegib and its deuterated internal standard, Sonidegib-d8. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, correcting for variations inherent in the sample preparation and analysis process. The described protocol, including protein precipitation for sample extraction and specific MRM transitions for detection, provides a solid foundation for researchers conducting pharmacokinetic and other bioanalytical studies involving Sonidegib. Adherence to rigorous validation principles will ensure that the data generated is reliable and suitable for regulatory submission.

References

  • Population pharmacokinetics of sonidegib (LDE225), an oral inhibitor of hedgehog pathway signaling, in healthy subjects and in patients with advanced solid tumors. Cancer Chemotherapy and Pharmacology. [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. [Link]

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. ResearchGate. [Link]

  • Deuterated internal standards and bioanalysis. AptoChem. [Link]

  • Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. [Link]

  • Differential pharmacology and clinical utility of sonidegib in advanced basal cell carcinoma. OncoTargets and Therapy. [Link]

  • Method development and validation of LC–ESI–MS/MS method for the quantification of sonidegib in healthy rabbits. Journal of Applied Pharmaceutical Science. [Link]

  • Sonidegib: mechanism of action, pharmacology, and clinical utility for advanced basal cell carcinomas. Dove Medical Press. [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. [Link]

  • Sun Pharma gets FDA approval for new label for Odomzo. FLASCO. [Link]

  • Pharmacokinetics and pharmacodynamics of Hedgehog pathway inhibitors used in the treatment of advanced or treatment-refractory basal cell carcinoma. Taylor & Francis Online. [Link]

  • Population pharmacokinetics of sonidegib (LDE225), an oral inhibitor of hedgehog pathway signaling, in healthy subjects and in patients with advanced solid tumors. ResearchGate. [Link]

  • Method development and validation of LC–ESI–MS/MS method for the quantification of sonidegib in healthy rabbits. Journal of Applied Pharmaceutical Science. [Link]

  • Odomzo (Sonidegib), a Hedgehog Pathway Inhibitor, FDA Approved for the Treatment of Patients with Locally Advanced Basal-Cell Carcinoma. American Health & Drug Benefits. [Link]

  • ODOMZO® (sonidegib) capsules, for oral use. FDA. [Link]

  • (PDF) Method development and validation of LC–ESI–MS/MS method for the quantification of sonidegib in healthy rabbits. ResearchGate. [Link]

  • FDA approves Novartis drug Odomzo® (sonidegib) for locally advanced basal cell carcinoma (laBCC), a form of skin cancer. Novartis. [Link]

  • Analytical and bioanalytical HPLC method for simultaneous estimation of 5-fluorouracil and sonidegib. Future Science. [Link]

  • Odomzo (sonidegib) FDA Approval History. Drugs.com. [Link]

  • development and validation of a new hplc method for the detection of sonidegib in mobile phase and human plasma. ResearchGate. [Link]

  • Phase I, multicenter, open‐label, dose‐escalation study of sonidegib in Asian patients with advanced solid tumors. Cancer Science. [Link]

  • Development of a validated LC-MS/MS method for the in vitro and in vivo quantitation of sunitinib in glioblastoma cells and cancer patients. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis. European Medicines Agency. [Link]

  • Bioanalytical method validation: An updated review. Pharmaceutical Methods. [Link]

  • Sonidegib: Safety and Efficacy in Treatment of Advanced Basal Cell Carcinoma. Clinical, Cosmetic and Investigational Dermatology. [Link]

  • Sonidegib Therapeutic Cheat Sheet. Next Steps in Dermatology. [Link]

  • Sonidegib for the Treatment of Advanced Basal Cell Carcinoma. Frontiers in Oncology. [Link]

  • Multicenter Retrospective Andalusian Study of the Use of Sonidegib for the Treatment of Local Advanced Basal Cell Carcinoma in Real Clinical Practice. MDPI. [Link]

Sources

Method

Application Note &amp; Protocols: Characterizing Hedgehog Pathway Inhibition with Sonidegib-d8 in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Introduction: The Hedgehog Pathway and its Therapeutic Targeting The Hedgehog (Hh) signaling pathway is a cri...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Hedgehog Pathway and its Therapeutic Targeting

The Hedgehog (Hh) signaling pathway is a critical regulator of cellular processes during embryonic development, including cell differentiation, proliferation, and tissue patterning.[1][2][3] While largely quiescent in adult tissues, aberrant reactivation of this pathway is a known driver in the formation and progression of various cancers, most notably basal cell carcinoma (BCC) and medulloblastoma.[2][3][4] The pathway's central signaling cascade is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (PTCH1) receptor.[5][6] In its unbound state, PTCH1 actively suppresses the G protein-coupled receptor-like protein, Smoothened (SMO).[5][7] Ligand binding to PTCH1 relieves this inhibition, allowing SMO to activate the GLI family of zinc-finger transcription factors (GLI1, GLI2, GLI3).[5][6][7] Activated GLI proteins then translocate to the nucleus to induce the transcription of Hh target genes that promote cell growth and survival.[5][7]

Given its role in oncology, the Hh pathway, and specifically the SMO protein, has become a key target for therapeutic intervention.[2][5] Sonidegib is a potent and selective small molecule inhibitor of SMO.[3][4][5] By binding directly to SMO, Sonidegib disrupts Hh signal transduction, leading to the suppression of GLI-mediated gene transcription and subsequent anti-tumor activity.[4][5] This mechanism of action has led to its FDA approval for the treatment of locally advanced BCC.[2][4]

The Role of Sonidegib-d8: Ensuring Analytical Precision

In the rigorous environment of drug development and cellular pharmacology, precise quantification is paramount. Sonidegib-d8 is a stable, isotopically labeled version of Sonidegib, where eight hydrogen atoms have been replaced with deuterium. While not used directly for its therapeutic effect in cell-based assays, Sonidegib-d8 is an indispensable tool for the accurate quantification of Sonidegib in biological matrices using liquid chromatography-mass spectrometry (LC-MS).[8][9][10]

The core principle behind using a deuterated internal standard is isotope dilution mass spectrometry.[10] Because Sonidegib-d8 is chemically and physically almost identical to Sonidegib, it co-elutes chromatographically and experiences the same effects during sample preparation (e.g., extraction losses) and analysis (e.g., matrix-induced ion suppression or enhancement).[8][9] By adding a known concentration of Sonidegib-d8 to cell lysates or culture media, the ratio of Sonidegib to Sonidegib-d8 can be used to calculate the precise concentration of the active drug, correcting for experimental variability.[10] This ensures high accuracy and reproducibility when determining key parameters like intracellular drug accumulation or IC50 values.

Hedgehog Signaling Pathway: Mechanism of Action of Sonidegib

The following diagram illustrates the canonical Hedgehog signaling pathway and highlights the intervention point of Sonidegib.

Hedgehog_Pathway cluster_off Pathway OFF (No Ligand) cluster_on Pathway ON (Ligand Present) cluster_inhibited Pathway INHIBITED by Sonidegib PTCH1_off PTCH1 SMO_off SMO PTCH1_off->SMO_off SUFU_GLI_off SUFU-GLI Complex GLI_R GLI-R (Repressor) SUFU_GLI_off->GLI_R TargetGenes_off Target Genes OFF GLI_R->TargetGenes_off Shh Shh Ligand PTCH1_on PTCH1 Shh->PTCH1_on SMO_on SMO (Active) PTCH1_on->SMO_on SUFU_GLI_on SUFU-GLI Complex SMO_on->SUFU_GLI_on GLI_A GLI-A (Activator) SUFU_GLI_on->GLI_A TargetGenes_on Target Gene Transcription (PTCH1, GLI1) GLI_A->TargetGenes_on Sonidegib Sonidegib SMO_inhibited SMO Sonidegib->SMO_inhibited SUFU_GLI_inhibited SUFU-GLI Complex GLI_R_inhibited GLI-R (Repressor) SUFU_GLI_inhibited->GLI_R_inhibited TargetGenes_inhibited Target Genes OFF GLI_R_inhibited->TargetGenes_inhibited

Caption: Hedgehog signaling and Sonidegib's mechanism of action.

Experimental Protocols for Assessing Sonidegib Activity

To comprehensively characterize the inhibitory activity of Sonidegib, a multi-assay approach is recommended. This includes a direct measure of pathway activity (luciferase reporter assay), quantification of endogenous target gene expression (qPCR), and an assessment of the functional cellular outcome (cell viability).

Workflow Overview

The following diagram outlines the general experimental workflow for testing Sonidegib.

Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assays Downstream Assays cluster_analysis Data Analysis seed_cells Seed Hh-Responsive Cells (e.g., NIH/3T3-Light II, Daoy, Ptch1+/- MEFs) treat_cells Treat Cells with Compounds (24-48 hours) seed_cells->treat_cells prepare_compounds Prepare Serial Dilutions of Sonidegib & Controls (e.g., Vehicle, SAG) prepare_compounds->treat_cells luciferase GLI-Luciferase Reporter Assay treat_cells->luciferase qpcr qPCR for Target Genes (GLI1, PTCH1) treat_cells->qpcr viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treat_cells->viability analyze_luc Calculate Normalized Luminescence luciferase->analyze_luc analyze_qpcr Calculate Relative Gene Expression (ΔΔCt) qpcr->analyze_qpcr analyze_via Calculate % Viability viability->analyze_via ic50 Determine IC50 Values analyze_luc->ic50 analyze_via->ic50

Caption: General experimental workflow for evaluating Sonidegib.

Protocol 1: GLI-Responsive Luciferase Reporter Assay

This assay provides a direct, quantitative measure of Hh pathway activity by linking the transcriptional activity of GLI to the expression of a luciferase reporter gene.[1][11][12] Inhibition of the pathway by Sonidegib results in a dose-dependent decrease in the luminescent signal.

Materials:

  • Hh-responsive cells (e.g., Shh-LIGHT2, which are NIH/3T3 cells stably expressing a GLI-responsive firefly luciferase reporter and a constitutive Renilla luciferase reporter).

  • Complete Growth Medium: DMEM, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Assay Medium: DMEM, 0.5% FBS, 1% Penicillin-Streptomycin.

  • Sonidegib and Sonidegib-d8 (for downstream LC-MS).

  • Hh pathway agonist (e.g., SAG - Smoothened Agonist).

  • 96-well white, clear-bottom tissue culture plates.

  • Dual-Luciferase® Reporter Assay System.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed Shh-LIGHT2 cells into a 96-well plate at a density of 2.5 x 10^4 cells/well in 100 µL of Complete Growth Medium. Incubate overnight (16-20 hours) at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 10 mM stock solution of Sonidegib in DMSO. Perform serial dilutions in Assay Medium to create a range of concentrations (e.g., 0.1 nM to 1 µM). Prepare a fixed concentration of SAG (e.g., 100 nM) to activate the pathway.

  • Cell Treatment:

    • Carefully aspirate the growth medium from the cells.

    • Add 100 µL of Assay Medium containing the appropriate treatments to each well. Include the following controls:

      • Vehicle Control (Assay Medium + DMSO).

      • Positive Control (Assay Medium + SAG).

      • Test Wells (Assay Medium + SAG + varying concentrations of Sonidegib).

  • Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO2.

  • Luciferase Measurement:

    • Equilibrate the plate and luciferase assay reagents to room temperature.

    • Remove the medium and lyse the cells according to the Dual-Luciferase® kit manufacturer's protocol.

    • Measure both Firefly and Renilla luciferase activity using a luminometer.[13]

  • Data Analysis:

    • Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well to control for cell number and transfection efficiency.

    • Plot the normalized luciferase activity against the log concentration of Sonidegib.

    • Use a non-linear regression model (four-parameter variable slope) to calculate the IC50 value, which represents the concentration of Sonidegib required to inhibit 50% of SAG-induced pathway activation.

Protocol 2: Quantitative PCR (qPCR) for Hh Target Gene Expression

This protocol quantifies the mRNA levels of endogenous Hh target genes, such as GLI1 and PTCH1, providing a physiologically relevant measure of pathway inhibition.[14][15]

Materials:

  • Hedgehog-dependent cancer cell line (e.g., Daoy medulloblastoma cells).

  • 6-well tissue culture plates.

  • Sonidegib and SAG.

  • RNA extraction kit (e.g., RNeasy Kit).

  • cDNA synthesis kit.

  • qPCR master mix (e.g., SYBR Green).

  • Primers for GLI1, PTCH1, and a housekeeping gene (e.g., GAPDH, ACTB).

  • qPCR instrument.

Procedure:

  • Cell Culture and Treatment: Seed Daoy cells in 6-well plates and allow them to adhere. Treat cells with Vehicle, SAG, and SAG + varying concentrations of Sonidegib for 24 hours.

  • RNA Extraction: Harvest cells and extract total RNA using a commercial kit according to the manufacturer's instructions. Assess RNA quality and quantity.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.

  • qPCR Reaction:

    • Set up qPCR reactions in triplicate for each sample and primer set. Each reaction should contain cDNA template, forward and reverse primers, and qPCR master mix.

    • Run the reactions on a qPCR instrument using a standard thermal cycling protocol.

  • Data Analysis:

    • Determine the cycle threshold (Ct) value for each reaction.

    • Normalize the Ct values of the target genes (GLI1, PTCH1) to the Ct value of the housekeeping gene (ΔCt).

    • Calculate the fold change in gene expression relative to the SAG-treated control group using the ΔΔCt method.[16]

    • Plot the fold change in expression against Sonidegib concentration.

Protocol 3: Cell Viability Assay

This assay determines the effect of Hh pathway inhibition on the proliferation and viability of cancer cells that are dependent on the pathway for survival.

Materials:

  • Hedgehog-dependent cancer cell line (e.g., Ptch1+/- mouse embryonic fibroblasts, certain BCC or medulloblastoma lines).

  • 96-well clear tissue culture plates.

  • Sonidegib.

  • MTT reagent or a luminescent-based viability reagent (e.g., CellTiter-Glo®).

  • Spectrophotometer or luminometer.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treatment: Treat the cells with a serial dilution of Sonidegib for 48-72 hours. Include a vehicle-only control.

  • Viability Measurement (MTT Example):

    • Add MTT solution to each well and incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Convert absorbance values to percentage of viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log concentration of Sonidegib to determine the GI50 (concentration for 50% growth inhibition).

Data Presentation and Interpretation

Quantitative data from these assays should be summarized for clear comparison.

Table 1: Representative IC50 Data for Sonidegib

Assay TypeCell LineHh ActivatorSonidegib IC50 (nM)
GLI-LuciferaseShh-LIGHT2 (NIH/3T3)SAG (100 nM)1.5 - 5.0
Cell Viability (MTT)Daoy (Medulloblastoma)Endogenous20 - 50
Cell Viability (MTT)Ptch1+/- MEFsEndogenous10 - 30

Note: IC50 values are representative and can vary based on specific cell lines, assay conditions, and incubation times.[17][18][19]

Table 2: Representative qPCR Data for Sonidegib

Treatment (24h)Target GeneRelative Fold Change (vs. Vehicle)
SAG (100 nM)GLI115.2 ± 2.1
SAG (100 nM)PTCH18.5 ± 1.3
SAG + Sonidegib (50 nM)GLI11.3 ± 0.4
SAG + Sonidegib (50 nM)PTCH11.1 ± 0.3

Note: Data represents the mean ± standard deviation of a typical experiment.

Conclusion and Best Practices

This guide provides a comprehensive framework for using Sonidegib to probe the Hedgehog signaling pathway in cell-based assays. The combined use of reporter, gene expression, and phenotypic assays provides a robust, multi-faceted validation of compound activity. For the highest level of quantitative accuracy in determining drug concentrations in cellular compartments or media, the use of Sonidegib-d8 as an internal standard for subsequent LC-MS analysis is strongly recommended as a best practice in the field.[10] This ensures that the biological effects observed are correlated with precise and accurate drug exposure levels, a critical requirement for successful drug development programs.

References

  • Sonidegib, a Hedgehog Signaling Pathway Inhibitor for Locally Advanced Basal Cell Carcinoma. (2022-10-20). Pharmacy Times. [Link]

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Application

Application Notes &amp; Protocols: A Comprehensive Guide to the Experimental Design of Sonidegib Drug Interaction Studies

Abstract Sonidegib (Odomzo®) is a potent and selective inhibitor of the Hedgehog (Hh) signaling pathway, approved for the treatment of locally advanced basal cell carcinoma (laBCC). As with many targeted therapies, under...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Sonidegib (Odomzo®) is a potent and selective inhibitor of the Hedgehog (Hh) signaling pathway, approved for the treatment of locally advanced basal cell carcinoma (laBCC). As with many targeted therapies, understanding its drug-drug interaction (DDI) potential is paramount for ensuring patient safety and therapeutic efficacy. Sonidegib is primarily metabolized by cytochrome P450 3A4 (CYP3A4), making it susceptible to interactions with co-administered drugs that inhibit or induce this enzyme.[1][2][3] This guide provides a detailed framework for designing robust in vitro and in vivo studies to characterize the DDI profile of Sonidegib. We will delve into the mechanistic rationale behind each experimental choice, provide step-by-step protocols for key assays, and introduce the critical role of Sonidegib-d8 as a deuterated internal standard in bioanalytical methods.

Introduction: The "Why" of Sonidegib DDI Studies

The Hedgehog signaling pathway is a critical regulator of embryonic development but is largely quiescent in adult tissues.[4] Its aberrant reactivation is a key driver in the pathogenesis of certain cancers, including BCC.[4][5] Sonidegib exerts its therapeutic effect by binding to and inhibiting Smoothened (SMO), a transmembrane protein essential for Hh signal transduction.

The clinical reality is that cancer patients, particularly the elderly, are often on multiple medications (polypharmacy) to manage comorbidities. This increases the likelihood of DDIs.[6] For Sonidegib, the primary concern revolves around its metabolism by CYP3A4.[1][7][2]

  • Victim Potential: Co-administration with strong CYP3A4 inhibitors (e.g., ketoconazole, clarithromycin) can significantly increase Sonidegib plasma concentrations, potentially leading to a higher incidence and severity of adverse effects such as musculoskeletal pain, elevated creatine kinase (CK) levels, and embryo-fetal toxicity.[1][8][9]

  • Perpetrator Potential: Conversely, co-administration with strong CYP3A4 inducers (e.g., rifampin, St. John's Wort) can decrease Sonidegib exposure, potentially compromising its anti-tumor efficacy.[1]

Therefore, a thorough investigation of Sonidegib's DDI profile is not merely a regulatory requirement but a clinical necessity. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have issued comprehensive guidelines for conducting such studies.[6][10][11][12][13][14][15][16][17][18]

The Hedgehog Signaling Pathway

To appreciate the therapeutic context, a basic understanding of the Hedgehog pathway is essential. In the "off" state, the receptor Patched (PTCH) inhibits SMO. Binding of a Hedgehog ligand to PTCH relieves this inhibition, allowing SMO to activate the GLI family of transcription factors, which then drive the expression of genes involved in cell proliferation and survival. Sonidegib functions by directly inhibiting SMO, thereby blocking this signaling cascade.[4][19]

Caption: Simplified schematic of the Hedgehog signaling pathway and the mechanism of action of Sonidegib.

Part I: In Vitro DDI Assessment - The Foundation

In vitro studies are the cornerstone of DDI evaluation. They are cost-effective, high-throughput, and provide mechanistic insights that guide subsequent clinical studies.[11][20] The primary tools for this phase are human liver microsomes (HLMs), recombinant human CYP enzymes (rhCYPs), and cultured hepatocytes.[21][22][23][24]

Characterizing Sonidegib as a Victim (CYP Metabolism)

The initial step is to confirm and characterize the enzymes responsible for Sonidegib's metabolism.

Protocol 1: Reaction Phenotyping using HLMs and rhCYPs

Objective: To identify the specific CYP isoforms involved in Sonidegib metabolism.

Methodology:

  • Incubation: Incubate Sonidegib at a single, clinically relevant concentration (e.g., 1 µM) with:

    • Pooled human liver microsomes in the presence of NADPH (to support Phase I metabolism).[22][23]

    • A panel of individual recombinant human CYP enzymes (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4) with NADPH.

  • Inhibition (Confirmatory): In a separate set of HLM incubations, include potent, selective chemical inhibitors for each major CYP isoform.

  • Analysis: At various time points (e.g., 0, 15, 30, 60 minutes), quench the reactions. Analyze the samples for the disappearance of the parent drug (Sonidegib) using a validated LC-MS/MS method with Sonidegib-d8 as the internal standard.

  • Data Interpretation:

    • Significant metabolism by a specific rhCYP isoform identifies its involvement.

    • A significant reduction in Sonidegib metabolism in HLMs in the presence of a specific CYP inhibitor (e.g., ketoconazole for CYP3A4) confirms that isoform's contribution.

Experimental Arm Expected Outcome if CYP3A4 is the Primary Enzyme Rationale
rhCYP3A4 + SonidegibHigh rate of Sonidegib metabolismDirectly assesses the catalytic capability of CYP3A4.
Other rhCYPs + SonidegibMinimal to no metabolismRules out significant involvement of other major CYP isoforms.
HLM + Sonidegib + KetoconazoleSignificantly inhibited metabolism vs. controlConfirms the role of CYP3A4 in a more complex biological matrix.
HLM + Sonidegib + Other InhibitorsNo significant inhibition of metabolismProvides further evidence for the selectivity of metabolism.
Characterizing Sonidegib as a Perpetrator (CYP Inhibition)

It's equally important to determine if Sonidegib can inhibit the metabolism of other drugs.[25][26][27][28]

Protocol 2: Reversible and Time-Dependent CYP Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Sonidegib against major CYP isoforms.

Methodology:

  • System: Use pooled human liver microsomes.

  • Probe Substrates: Utilize a specific probe substrate for each CYP isoform (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, Midazolam for CYP3A4).

  • Experimental Arms:

    • Reversible Inhibition: Co-incubate a range of Sonidegib concentrations with microsomes, the probe substrate, and NADPH simultaneously.

    • Time-Dependent Inhibition (TDI): Pre-incubate a range of Sonidegib concentrations with microsomes and NADPH for a set time (e.g., 30 minutes) to allow for potential formation of inhibitory metabolites. Then, add the probe substrate to initiate the final reaction.[27][29]

  • Analysis: Quench the reactions and quantify the formation of the probe substrate's metabolite using LC-MS/MS.

  • Data Analysis: Calculate the percent inhibition relative to a vehicle control for each Sonidegib concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.[28] A significant decrease in the IC50 value in the TDI arm compared to the reversible arm suggests time-dependent inhibition.

CYP Isoform Probe Substrate Metabolite Measured Known Positive Control Inhibitor
CYP1A2PhenacetinAcetaminophenα-Naphthoflavone
CYP2B6BupropionHydroxybupropionSertraline
CYP2C8AmodiaquineN-desethylamodiaquineMontelukast
CYP2C9Diclofenac4'-hydroxydiclofenacSulfaphenazole
CYP2C19S-Mephenytoin4'-hydroxy-S-mephenytoinTiclopidine
CYP2D6DextromethorphanDextrorphanQuinidine
CYP3A4Midazolam1'-hydroxymidazolamKetoconazole

This table presents a standard panel for CYP inhibition screening.

Evaluating Transporter Interactions

Drug transporters play a crucial role in absorption, distribution, and excretion. In vitro assays using cell lines that overexpress specific transporters (e.g., P-gp, BCRP) are used to assess if Sonidegib is a substrate or inhibitor of these transporters. The Caco-2 permeability assay is a widely used model for predicting intestinal absorption and identifying potential efflux transporter substrates.[30][31][32][33]

Protocol 3: Bidirectional Caco-2 Permeability Assay

Objective: To determine the intestinal permeability of Sonidegib and assess if it is a substrate for efflux transporters like P-glycoprotein (P-gp).

Methodology:

  • Cell Culture: Culture Caco-2 cells on semi-permeable Transwell™ inserts for 21-25 days to allow them to differentiate and form a polarized monolayer with tight junctions.[30][31]

  • Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).

  • Transport Study:

    • Apical to Basolateral (A→B): Add Sonidegib to the apical (upper) chamber and measure its appearance in the basolateral (lower) chamber over time (e.g., 2 hours). This mimics absorption from the gut into the bloodstream.

    • Basolateral to Apical (B→A): Add Sonidegib to the basolateral chamber and measure its appearance in the apical chamber. This direction measures efflux back into the gut lumen.

  • Analysis: Quantify Sonidegib concentrations in both chambers using LC-MS/MS.

  • Data Calculation: Calculate the apparent permeability coefficient (Papp) for each direction. The efflux ratio is calculated as Papp (B→A) / Papp (A→B).[33]

Interpretation: An efflux ratio greater than 2 is generally considered indicative of active efflux and suggests that Sonidegib may be a substrate for transporters like P-gp.[33]

DDI_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo / Clinical Studies Reaction_Phenotyping Reaction Phenotyping (HLM, rhCYP) Decision1 Is Sonidegib a substrate of a major CYP? Reaction_Phenotyping->Decision1 CYP_Inhibition CYP Inhibition (Reversible & TDI) Decision2 Is Sonidegib an inhibitor of a major CYP? CYP_Inhibition->Decision2 Transporter_Assay Transporter Assays (e.g., Caco-2) Transporter_Assay->Decision1 Informs absorption mechanism DDI_Inhibitor Clinical DDI Study (Strong CYP3A4 Inhibitor) DDI_Inducer Clinical DDI Study (Strong CYP3A4 Inducer) Decision1->DDI_Inhibitor Yes Decision1->DDI_Inducer Yes Decision2->DDI_Inhibitor If perpetrator potential exists

Caption: High-level workflow for Sonidegib drug-drug interaction (DDI) screening.

Part II: The Role of Sonidegib-d8 in Bioanalysis

Accurate quantification of Sonidegib in complex biological matrices (plasma, microsomal incubates) is fundamental to all DDI studies. This is achieved using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

The gold standard for quantification in LC-MS/MS is the use of a stable isotope-labeled internal standard (SIL-IS).[34][35] For Sonidegib, this is Sonidegib-d8 .

Why Sonidegib-d8 is Critical:

  • Chemical Identity: Sonidegib-d8 is chemically identical to Sonidegib, except that eight hydrogen atoms have been replaced with deuterium.[36] This means it has virtually identical physicochemical properties.

  • Co-elution: It co-elutes with Sonidegib during chromatographic separation.[34]

  • Correction for Variability: Because it behaves identically to the analyte, it accurately corrects for variations that can occur during sample preparation (e.g., extraction loss) and analysis (e.g., matrix effects, ion suppression).[37][38]

  • Improved Accuracy and Precision: The use of a SIL-IS dramatically improves the accuracy, precision, and robustness of the bioanalytical method, which is a regulatory expectation for pivotal DDI studies.[34][37]

Part III: In Vivo DDI Studies - The Clinical Confirmation

If in vitro data suggest a high potential for clinically relevant interactions, dedicated in vivo DDI studies in human subjects are warranted.[6] Based on the known metabolism of Sonidegib, the most critical studies involve co-administration with a strong CYP3A4 inhibitor and a strong CYP3A4 inducer.

Protocol 4: Clinical DDI Study with a Strong CYP3A4 Inhibitor (e.g., Ketoconazole)

Objective: To quantify the effect of a strong CYP3A4 inhibitor on the pharmacokinetics (PK) of Sonidegib.

Design: A fixed-sequence, two-period study in healthy volunteers.

  • Period 1 (Reference): Administer a single oral dose of Sonidegib (e.g., 200 mg) to subjects. Collect serial blood samples over an extended period (due to Sonidegib's long half-life) for PK analysis.

  • Washout: Allow for a sufficient washout period.

  • Period 2 (Test): Administer the strong CYP3A4 inhibitor (e.g., ketoconazole 400 mg daily) for several days to achieve steady-state inhibition. On a designated day, co-administer a single oral dose of Sonidegib with the inhibitor. Continue inhibitor administration and collect serial blood samples for Sonidegib PK analysis.

  • Bioanalysis: Analyze plasma samples for Sonidegib concentrations using a validated LC-MS/MS method with Sonidegib-d8 as the internal standard.

  • PK Analysis: Calculate key PK parameters, including AUC (Area Under the Curve) and Cmax (Maximum Concentration). Determine the geometric mean ratios (GMRs) of AUC and Cmax for Sonidegib with and without the inhibitor.

Interpretation: A significant increase in the Sonidegib AUC GMR (typically >2-fold) confirms a clinically relevant DDI.[39] This information is used to provide dosing recommendations in the drug's label, such as avoiding co-administration or dose reduction.[1][2][8][40][41]

Conclusion and Recommendations

The experimental design for Sonidegib DDI studies must be systematic and mechanistically driven. The process begins with a comprehensive in vitro evaluation to identify the primary metabolic pathways (victim potential) and assess its inhibitory capacity against key drug-metabolizing enzymes and transporters (perpetrator potential). These studies are foundational for predicting DDIs and are critically enabled by robust bioanalytical methods using Sonidegib-d8. Based on these findings, targeted clinical DDI studies are designed to confirm and quantify the magnitude of the interaction in vivo. This integrated approach ensures that clinicians are provided with clear, evidence-based guidance to manage potential drug interactions, thereby maximizing the safety and efficacy of Sonidegib for patients with advanced basal cell carcinoma.

References

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Method

Application Notes &amp; Protocols: In Vitro Metabolism of Sonidegib using a Deuterated Internal Standard (Sonidegib-d8)

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on conducting in vitro metabolism studies of Sonidegib, a potent Hedgehog (Hh) pathway inhib...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on conducting in vitro metabolism studies of Sonidegib, a potent Hedgehog (Hh) pathway inhibitor. We detail the scientific rationale and step-by-step protocols for determining metabolic stability and profiling metabolites using common hepatic systems. A core focus is the critical role of Sonidegib-d8, a stable isotope-labeled internal standard, in ensuring the accuracy, precision, and robustness of quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols are designed to be self-validating, incorporating key controls and explaining the causality behind experimental choices to ensure data integrity and compliance with industry standards.

Introduction: The Context of Sonidegib Metabolism

Sonidegib (Odomzo®) is an FDA-approved oral inhibitor of the Smoothened (SMO) protein, a critical transducer in the Hedgehog (Hh) signaling pathway.[1][2][3] Aberrant activation of this pathway is a key driver in the pathogenesis of certain cancers, most notably basal cell carcinoma (BCC).[4][5][6] By inhibiting SMO, Sonidegib effectively disrupts this signaling cascade, leading to antitumor activity.[4][5]

As with any therapeutic agent, understanding its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is fundamental to preclinical and clinical development. The U.S. Food and Drug Administration (FDA) emphasizes the importance of characterizing a drug's metabolic pathways to predict its pharmacokinetic profile, potential drug-drug interactions (DDIs), and overall safety.[7][8][9]

In vitro studies have established that Sonidegib is primarily metabolized in the liver via oxidation and amide hydrolysis, with cytochrome P450 3A4 (CYP3A4) being the principal enzyme involved.[10][11][12][13][14][15] This reliance on a single major CYP isoform makes Sonidegib susceptible to DDIs with co-administered drugs that inhibit or induce CYP3A4.[10][16][17] Therefore, robust in vitro systems are essential for accurately characterizing its metabolic fate.

The "gold standard" for quantifying small molecules like Sonidegib in complex biological matrices is LC-MS/MS.[18][19][20] However, the accuracy of this technique is highly dependent on mitigating analytical variability. The use of a stable isotope-labeled internal standard (SIL-IS), such as Sonidegib-d8, is the most effective strategy to achieve this.[21][22][23][24] A deuterated standard is chemically identical to the analyte but has a higher mass, allowing it to be distinguished by the mass spectrometer. It co-elutes with the analyte, experiencing the same variations during sample extraction, processing, and ionization, thereby normalizing the analytical response and dramatically improving data quality.[21][25]

Scientific Principles and Methodological Rationale

The Metabolic Pathway of Sonidegib

The primary metabolic transformation of Sonidegib is mediated by CYP3A4. The main circulating component in plasma is the unchanged parent drug (approximately 36%), with metabolites accounting for about 45%.[10] These metabolites are significantly less pharmacologically active than Sonidegib itself.[14] The drug and its metabolites are predominantly excreted through feces.[10][11] Understanding this pathway is crucial for designing experiments that can accurately measure the rate of parent drug depletion and identify the resulting metabolites.

Sonidegib_Metabolism cluster_0 Hepatic Metabolism Sonidegib Sonidegib (Active Parent Drug) Metabolites Oxidized & Hydrolyzed Metabolites (Inactive) Sonidegib->Metabolites CYP3A4 Excretion Fecal Excretion Metabolites->Excretion Elimination Internal_Standard_Workflow cluster_workflow LC-MS/MS Quantitative Workflow cluster_rationale Rationale Sample Biological Sample (contains Sonidegib) Spike Spike with known amount of Sonidegib-d8 (IS) Sample->Spike Extract Sample Preparation (e.g., Protein Precipitation) Spike->Extract Analysis LC-MS/MS Analysis Extract->Analysis Data Data Processing (Calculate Peak Area Ratio: Analyte / IS) Analysis->Data Quant Quantification (vs. Calibration Curve) Data->Quant Rationale Sonidegib & Sonidegib-d8 experience the same: - Extraction Loss - Matrix Effects - Ionization Variability => Ratio remains constant & accurate.

Caption: Workflow demonstrating the role of an internal standard.

Experimental Protocols

Protocol 1: Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of Sonidegib in a high-throughput manner using a subcellular fraction enriched with CYP enzymes. [26][27] Materials and Reagents:

  • Sonidegib and Sonidegib-d8 (≥98% purity)

  • Pooled Human Liver Microsomes (HLMs), stored at -80°C

  • NADPH Regenerating System (e.g., solutions of NADP+, glucose-6-phosphate, and G6P dehydrogenase)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN), HPLC grade, containing 0.1% formic acid

  • Methanol (MeOH), HPLC grade

  • 96-well incubation and collection plates

  • Multichannel pipettes, refrigerated centrifuge

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Thaw HLMs rapidly in a 37°C water bath and immediately place on ice. Dilute to a working concentration of 2 mg/mL in ice-cold phosphate buffer. Then, further dilute to a final assay concentration of 1 mg/mL (this accounts for the 2x dilution when added to the reaction).

    • Prepare Sonidegib stock solution (e.g., 10 mM in DMSO) and create a working solution (e.g., 100 µM in buffer). The final concentration in the incubation will be 1 µM. Ensure the final DMSO concentration is ≤0.1%. [27] * Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare the termination solution: ice-cold ACN containing a fixed concentration of Sonidegib-d8 (e.g., 100 nM).

  • Incubation Procedure:

    • Add 99 µL of the HLM suspension (1 mg/mL) to each well of a 96-well plate.

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding 1 µL of the 100 µM Sonidegib working solution to each well (final volume = 100 µL, final Sonidegib concentration = 1 µM).

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding 200 µL of the ice-cold ACN/Sonidegib-d8 termination solution to the appropriate wells. The 0-minute time point is terminated immediately after adding Sonidegib.

    • Controls: Include wells with (a) HLMs and Sonidegib but no NADPH regenerating system (negative control) and (b) heat-inactivated HLMs to check for non-enzymatic degradation. [28]

  • Sample Processing:

    • Seal the plate, vortex for 2 minutes to ensure complete protein precipitation.

    • Centrifuge the plate at 4,000 x g for 15 minutes at 4°C to pellet the precipitated protein.

    • Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

Protocol 2: Metabolic Stability and Profiling in Cryopreserved Human Hepatocytes

Objective: To assess the metabolic stability of Sonidegib in an integrated system containing both Phase I and Phase II enzymes and transporters, which more closely mimics the in vivo environment. [29][30] Materials and Reagents:

  • All materials from Protocol 1.

  • Plateable, cryopreserved human hepatocytes.

  • Hepatocyte plating and incubation media (e.g., Williams' Medium E with supplements). [31]* Collagen-coated 24- or 48-well plates.

Step-by-Step Methodology:

  • Hepatocyte Plating:

    • Thaw and plate cryopreserved hepatocytes onto collagen-coated plates according to the supplier's protocol. [32] * Allow cells to attach and form a monolayer (typically 4-6 hours or overnight).

    • Wash the monolayer gently with warm medium to remove unattached cells before starting the experiment.

  • Incubation Procedure:

    • Prepare the dosing solution by diluting the Sonidegib stock into pre-warmed, serum-free incubation medium to a final concentration of 1 µM.

    • Aspirate the medium from the hepatocyte monolayer and replace it with the Sonidegib dosing solution.

    • Incubate the plates at 37°C in a humidified CO2 incubator.

    • At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), collect both the medium (supernatant) and the cells (cell lysate). For stability, typically only the supernatant is analyzed.

    • To terminate, transfer the medium to a tube/plate and immediately add 2-3 volumes of ice-cold ACN/Sonidegib-d8 termination solution.

    • To collect cell lysate, wash the remaining monolayer with PBS, then add the ACN/Sonidegib-d8 solution to lyse the cells and precipitate proteins.

  • Sample Processing:

    • Process the terminated supernatant and lysate samples as described in Protocol 1 (vortex, centrifuge, transfer supernatant for analysis).

LC-MS/MS Analysis and Data Interpretation

Analytical Method: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for this analysis. [19]

Parameter Recommended Setting Rationale
LC Column C18 reverse-phase (e.g., 50 x 2.1 mm, 1.8 µm) Provides good retention and separation for moderately lipophilic molecules like Sonidegib.
Mobile Phase A Water with 0.1% Formic Acid Standard mobile phase for positive ion mode ESI.
Mobile Phase B Acetonitrile with 0.1% Formic Acid Standard organic mobile phase.
Gradient Start at 5% B, ramp to 95% B over 3-5 min A standard gradient to elute the analyte with good peak shape. [33]
Flow Rate 0.4 mL/min Typical for a 2.1 mm ID column.
Ionization Mode Electrospray Ionization (ESI), Positive Sonidegib contains basic nitrogens that readily protonate.

| MRM Transitions | Sonidegib: Precursor > Product ion (e.g., m/z 487.2 > 359.1) Sonidegib-d8: Precursor > Product ion (e.g., m/z 495.2 > 367.1) | Specific mass transitions provide high selectivity and sensitivity for quantification. |

Data Analysis & Interpretation:

  • Calculate Peak Area Ratios: For each time point, determine the ratio of the Sonidegib peak area to the Sonidegib-d8 peak area.

  • Determine Percent Remaining: Normalize the peak area ratio at each time point to the ratio at time zero.

    • % Remaining = (Ratio at time Tx / Ratio at time T0) * 100

  • Calculate In Vitro Half-Life (t½): Plot the natural logarithm (ln) of the % remaining versus time. The slope of the linear regression line is the elimination rate constant (k).

    • t½ = -0.693 / slope

  • Calculate Intrinsic Clearance (Clint): The Clint value is calculated to allow for scaling to in vivo predictions. [31] * For HLMs: Clint (µL/min/mg protein) = (0.693 / t½) * (mL incubation / mg microsomal protein)

    • For Hepatocytes: Clint (µL/min/10^6 cells) = (0.693 / t½) * (mL incubation / million cells)

Example Data Presentation (HLM Stability):

Time (min)% Sonidegib Remaining
0100.0
585.2
1561.5
3038.1
4522.9
6014.0
Calculated t½ 25.5 min
Calculated Clint 27.2 µL/min/mg protein

A half-life of 25.5 minutes would classify Sonidegib as having moderate-to-high metabolic clearance in this in vitro system, which aligns with its known metabolism by the high-capacity CYP3A4 enzyme.

References

  • Odomzo (Sonidegib), a Hedgehog Pathway Inhibitor, FDA Approved for the Treatment of Patients with Locally Advanced Basal-Cell Carcinoma. American Health & Drug Benefits. [Link]

  • Sonidegib: mechanism of action, pharmacology, and clinical utility for advanced basal cell carcinomas. PMC - NIH. [Link]

  • Sonidegib, a Hedgehog Signaling Pathway Inhibitor for Locally Advanced Basal Cell Carcinoma. Pharmacy Times. [Link]

  • FDA Approves Sonidegib for Some Patients with Advanced Basal Cell Carcinoma. National Cancer Institute. [Link]

  • FDA approves Novartis drug Odomzo® (sonidegib) for locally advanced basal cell carcinoma (laBCC), a form of skin cancer. Novartis. [Link]

  • What is the mechanism of Sonidegib Phosphate?. Patsnap Synapse. [Link]

  • FDA Approval Summary: Sonidegib for Locally Advanced Basal Cell Carcinoma. Clinical Cancer Research. [Link]

  • Sonidegib: mechanism of action, pharmacology, and clinical utility for advanced basal cell carcinomas. Semantic Scholar. [Link]

  • Sonidegib Approved for Basal Cell Carcinoma. AJMC. [Link]

  • Sonidegib: Safety and Efficacy in Treatment of Advanced Basal Cell Carcinoma. PMC - NIH. [Link]

  • Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. FDA. [Link]

  • Sonidegib for basal cell carcinoma. PMC - NIH. [Link]

  • Sonidegib. LiverTox - NCBI Bookshelf. [Link]

  • Pharmacokinetics and pharmacodynamics of Hedgehog pathway inhibitors used in the treatment of advanced or treatment-refractory basal cell carcinoma. Taylor & Francis Online. [Link]

  • Sonidegib Clinical Pharmacology and Biopharmaceutics Review. accessdata.fda.gov. [Link]

  • Human and Animal Liver Microsome Thawing and Incubation Protocol. xenotech.com. [Link]

  • In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. Federal Register. [Link]

  • Hedgehog pathway inhibition in advanced basal cell carcinoma: latest evidence and clinical usefulness. PubMed Central. [Link]

  • Designing Stable Isotope Labeled Internal Standards. Acanthus Research. [Link]

  • Hepatocyte Stability. Cyprotex. [Link]

  • In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. FDA. [Link]

  • From fundamentals in calibration to modern methodologies: A tutorial for small molecules quantification in liquid chromatography-mass spectrometry bioanalysis. PubMed. [Link]

  • What In Vitro Metabolism and DDI Studies Do I Actually Need?. BioIVT. [Link]

  • Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. [Link]

  • Protocols Using Plateable Human Hepatocytes in ADME Assays. corning.com. [Link]

  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. [Link]

  • A Physiologically-Based Pharmacokinetic Modeling Approach To Predict Drug-Drug Interactions of Sonidegib (LDE225) with Perpetrators of CYP3A in Cancer Patients. PubMed. [Link]

  • Human Liver Microsomes Immobilized on Magnetizable Beads: A Novel Approach to Study In Vitro Drug Metabolism. PMC - NIH. [Link]

  • Application of LCMS in small-molecule drug development. drugdiscoveryworld-online.com. [Link]

  • Sonidegib: mechanism of action, pharmacology, and clinical utility for advanced basal cell carcinomas. ResearchGate. [Link]

  • Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc.. [Link]

  • Hepatocyte Stability Assay. Domainex. [Link]

  • The Value of Deuterated Internal Standards. KCAS Bio. [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. drugdiscoveryworld-online.com. [Link]

  • metabolic stability & determining intrinsic drug clearance. YouTube. [Link]

  • Metabolic Imaging of Advanced Basal Cell Carcinoma Treated with Sonidegib: A Retrospective Case Series Study. NIH. [Link]

  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes. ResearchGate. [Link]

  • Sonidegib for the Treatment of Advanced Basal Cell Carcinoma. Frontiers in Oncology. [Link]

  • In Vivo Drug Metabolism/Drug Interaction Studies — Study Design, Data Analysis, and Recommendations for Dosing and Labeling. fda.gov. [Link]

  • A physiologically-based pharmacokinetic modeling approach to predict drug-drug interactions of sonidegib (LDE225) with perpetrators of CYP3A in cancer patients. Novartis OAK. [Link]

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Application

Application Note: Quantitative Analysis of Sonidegib in Preclinical Tissue Samples Using LC-MS/MS with a Stable Isotope-Labeled Internal Standard

Abstract This document provides a comprehensive guide for the quantitative analysis of Sonidegib (Odomzo®) in various tissue matrices. Sonidegib is a potent and selective inhibitor of the Hedgehog (Hh) signaling pathway,...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the quantitative analysis of Sonidegib (Odomzo®) in various tissue matrices. Sonidegib is a potent and selective inhibitor of the Hedgehog (Hh) signaling pathway, approved for the treatment of advanced basal cell carcinoma (BCC)[1][2]. Understanding its distribution and accumulation in tissues is critical for evaluating efficacy and potential off-target effects in preclinical drug development[3]. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method employing Sonidegib-d8, a stable isotope-labeled (SIL) internal standard, to ensure accuracy and precision. We present detailed protocols for tissue homogenization, sample extraction, and bioanalytical method validation in line with FDA guidelines[4][5][6].

Scientific Background

The Hedgehog Signaling Pathway and Sonidegib's Mechanism of Action

The Hedgehog (Hh) signaling pathway is essential during embryonic development but is largely inactive in adult tissues[1][2]. Aberrant reactivation of this pathway is a key driver in several cancers, including BCC[7][8]. The pathway is mediated by the transmembrane proteins Patched (PTCH) and Smoothened (SMO). In the "off" state, PTCH inhibits SMO. When an Hh ligand binds to PTCH, this inhibition is lifted, allowing SMO to activate downstream GLI transcription factors, which promote cell proliferation and survival[1][7]. Sonidegib functions as a direct antagonist of the SMO protein, effectively blocking the signaling cascade and halting tumor growth[7][8].

Hedgehog_Pathway cluster_off Hedgehog Pathway: OFF State cluster_on Hedgehog Pathway: ON State cluster_inhibition Pharmacological Intervention PTCH1 PTCH1 SMO_off SMO (Inactive) PTCH1->SMO_off Inhibits SUFU_GLI SUFU-GLI Complex (Cytoplasm) Hh Hedgehog Ligand PTCH1_bound PTCH1 Hh->PTCH1_bound SMO_on SMO (Active) PTCH1_bound->SMO_on Inhibition Relieved GLI_act GLI (Active) (Translocates to Nucleus) SMO_on->GLI_act TargetGenes Target Gene Expression (Proliferation, Survival) GLI_act->TargetGenes Sonidegib Sonidegib SMO_inhibited SMO (Inactive) Sonidegib->SMO_inhibited Binds & Inhibits

Caption: Mechanism of Sonidegib in the Hedgehog Signaling Pathway.

Pharmacokinetics and Rationale for Tissue Distribution Studies

Sonidegib exhibits a large volume of distribution (>9,000 L) and is extensively distributed into tissues, a key property for its therapeutic action[9][10][11]. Studies have shown that its concentration can be significantly higher in skin compared to plasma, which is advantageous for treating BCC[9][10]. Assessing drug concentration in various organs (e.g., liver, kidney, tumor, and potential sites of toxicity) is crucial for building a comprehensive pharmacokinetic/pharmacodynamic (PK/PD) model. Bioaccumulation, the gradual buildup of a substance in an organism, is another critical parameter to evaluate, as it can be linked to long-term toxicity[12][13][14].

The Role of Sonidegib-d8 as an Internal Standard

Quantitative bioanalysis by LC-MS/MS is susceptible to variations arising from sample preparation and matrix effects, where co-eluting compounds from the biological matrix can suppress or enhance the analyte's ionization[15]. A stable isotope-labeled internal standard (SIL-IS), such as Sonidegib-d8, is the gold standard for mitigating these issues[16][17]. Sonidegib-d8 is chemically identical to Sonidegib but has a higher mass due to the replacement of eight hydrogen atoms with deuterium. It co-elutes chromatographically and experiences nearly identical extraction recovery and matrix effects as the analyte[15][18]. By calculating the ratio of the analyte peak area to the IS peak area, analytical variability is normalized, leading to highly accurate and precise quantification[17].

Materials and Reagents

  • Analytes: Sonidegib (analytical standard), Sonidegib-d8 (internal standard)

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade)

  • Reagents: Formic acid (FA), Ammonium acetate, Phosphate-buffered saline (PBS, pH 7.4)

  • Equipment:

    • High-speed tissue homogenizer (e.g., bead beater)

    • Centrifuge (refrigerated)

    • Solid Phase Extraction (SPE) manifold and cartridges (e.g., Mixed-Mode Cation Exchange)

    • Analytical balance

    • Vortex mixer and evaporator

    • LC-MS/MS system (e.g., Triple Quadrupole Mass Spectrometer)

Experimental Protocols

Protocol 1: Dosing and Tissue Collection

This protocol outlines a general procedure for a preclinical tissue distribution study. All animal procedures must be conducted in accordance with approved institutional guidelines.

  • Animal Model: Select an appropriate species (e.g., Wistar rats or immunodeficient mice for tumor xenograft models).

  • Acclimation: Allow animals to acclimate for at least one week before the study.

  • Dosing: Administer Sonidegib via the intended clinical route (e.g., oral gavage). The recommended dose in humans is 200 mg daily[8], which can be allometrically scaled for the animal model.

  • Sample Collection: At predetermined time points (e.g., 2, 8, 24, 48 hours post-dose), euthanize a cohort of animals (n=3-5 per time point).

  • Perfusion: Perfuse the animals with cold PBS to remove blood from the tissues, which would otherwise contaminate the analysis.

  • Tissue Excision: Carefully excise, weigh, and snap-freeze target tissues (e.g., liver, kidney, spleen, lung, brain, tumor, skin) in liquid nitrogen.

  • Storage: Store tissue samples at -80°C until analysis.

Protocol 2: Tissue Homogenization and Sample Extraction

This protocol is designed to efficiently extract Sonidegib from complex tissue matrices.

  • Preparation: On the day of analysis, thaw tissue samples on ice.

  • Homogenization Buffer: Prepare a homogenization buffer, typically 4 mL of ACN per 1 g of tissue[19].

  • Homogenization:

    • Place a weighed portion of tissue (e.g., 100-200 mg) into a 2 mL tube containing ceramic beads.

    • Add the appropriate volume of homogenization buffer.

    • Homogenize using a bead beater until no visible tissue fragments remain[3][20]. This process breaks down cell membranes to release the drug[19].

  • Internal Standard Spiking: Add a fixed amount of Sonidegib-d8 working solution to each homogenate.

  • Protein Precipitation & Centrifugation: Vortex the samples vigorously. The ACN serves to precipitate proteins. Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and tissue debris.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Solid Phase Extraction (SPE) - Optional Cleanup: For particularly "dirty" matrices like the liver, an SPE cleanup step can improve data quality.

    • Condition a mixed-mode SPE cartridge.

    • Load the supernatant.

    • Wash the cartridge to remove interferences.

    • Elute the analyte and IS with an appropriate solvent (e.g., 5% formic acid in methanol).

  • Evaporation and Reconstitution: Evaporate the final supernatant or SPE eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of mobile phase (e.g., 100 µL) for LC-MS/MS analysis.

Workflow Dosing Animal Dosing (Sonidegib) Collection Tissue Collection & Weighing Dosing->Collection Homogenize Tissue Homogenization (ACN + Beads) Collection->Homogenize Spike Spike Internal Standard (Sonidegib-d8) Homogenize->Spike Centrifuge Protein Precipitation & Centrifugation Spike->Centrifuge Extract Supernatant Transfer (Optional SPE) Centrifuge->Extract Dry Evaporation Extract->Dry Reconstitute Reconstitution Dry->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis Data Data Processing (Concentration Calculation) Analysis->Data

Caption: Overall workflow for tissue distribution analysis.

Protocol 3: LC-MS/MS Method for Quantification

The following parameters provide a starting point for method development and should be optimized for the specific instrumentation used. A reverse-phase C18 column is suitable for separating Sonidegib from matrix components[21][22][23].

Parameter Condition Rationale
LC System UPLC/HPLC SystemProvides high-resolution separation.
Column C18 Column (e.g., 2.1 x 50 mm, 1.8 µm)Standard for retaining moderately nonpolar compounds like Sonidegib.
Mobile Phase A 0.1% Formic Acid in WaterAcidifier to promote protonation and improve peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Gradient Start at 5% B, ramp to 95% B, re-equilibrateGradient elution is necessary to separate the analyte from matrix components.
Injection Volume 5 µLBalances sensitivity with potential for column overload.
Column Temp. 40°CImproves peak shape and reduces viscosity.
MS System Triple Quadrupole Mass SpectrometerRequired for high selectivity and sensitivity of MRM analysis.
Ionization Mode Electrospray Ionization, Positive (ESI+)Sonidegib contains basic nitrogens that readily protonate.
MRM Transitions Sonidegib: Optimize (e.g., Q1: 487.2 -> Q3: 332.1)Parent ion [M+H]+ to a stable product ion.
Sonidegib-d8: Optimize (e.g., Q1: 495.2 -> Q3: 340.1)+8 Da shift from the unlabeled analyte.
Source Params. Dwell Time, Collision Energy, Gas FlowsMust be optimized to maximize signal intensity for each transition.

Data Analysis and Validation

Calibration and Quality Control
  • Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of Sonidegib into blank tissue homogenate from untreated animals.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations to assess the accuracy and precision of the assay.

  • Data Processing: Generate a calibration curve by plotting the peak area ratio (Sonidegib / Sonidegib-d8) against the nominal concentration. Use a weighted (1/x²) linear regression.

  • Concentration Calculation: Determine the concentration of Sonidegib in the unknown tissue samples by interpolating their peak area ratios from the calibration curve. The final concentration is reported as ng of drug per g of tissue (ng/g).

Method Validation Insights

A full bioanalytical method validation should be performed according to regulatory guidance (e.g., FDA M10)[6][24][25]. Key parameters include:

  • Selectivity: Ensure no significant interfering peaks are present at the retention time of the analyte and IS in blank matrix.

  • Accuracy & Precision: Intra- and inter-day accuracy (%Bias) should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ), and precision (%CV) should be ≤15% (≤20% at LLOQ).

  • Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked samples to the response in a neat solution. The SIL-IS should effectively track and correct for matrix effects[26].

  • Recovery: The extraction efficiency should be consistent and reproducible across the concentration range.

  • Stability: Analyte stability must be confirmed under various conditions: bench-top, freeze-thaw cycles, and long-term storage at -80°C.

Conclusion

This application note provides a robust framework for the quantitative determination of Sonidegib in preclinical tissue samples using a stable isotope-labeled internal standard, Sonidegib-d8. The detailed protocols for sample preparation and LC-MS/MS analysis, when fully validated, will yield high-quality, reliable data essential for understanding the tissue distribution and bioaccumulation potential of this important Hedgehog pathway inhibitor. This methodology is critical for informing nonclinical safety assessments and supporting the overall drug development program.

References

  • Patsnap Synapse. (2024). What is the mechanism of Sonidegib Phosphate?
  • Pharmacy Times. (2022). Sonidegib, a Hedgehog Signaling Pathway Inhibitor for Locally Advanced Basal Cell Carcinoma.
  • FDA. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
  • Jain, S., Song, R., & Xie, J. (2017). Sonidegib: mechanism of action, pharmacology, and clinical utility for advanced basal cell carcinomas. OncoTargets and Therapy.
  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • Bioanalytical Systems, Inc. Tissue Homogenate Bioanalysis Testing.
  • Jain, S., Song, R., & Xie, J. (2017). Sonidegib: mechanism of action, pharmacology, and clinical utility for advanced basal cell carcinomas. OncoTargets and therapy, 10, 1613.
  • Barron, M. G., et al. (2023).
  • Taylor & Francis Online. (2021). Pharmacokinetics and pharmacodynamics of Hedgehog pathway inhibitors used in the treatment of advanced or treatment-refractory basal cell carcinoma.
  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation.
  • Padya, B. S., Hegde, A. R., Mutalik, S. P., Biswas, S., & Mutalik, S. (2022). Analytical and bioanalytical HPLC method for simultaneous estimation of 5-fluorouracil and sonidegib. Bioanalysis, 14(1), 29-45.
  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry.
  • Slideshare. USFDA guidelines for bioanalytical method validation.
  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis.
  • FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry.
  • Migden, M. R., et al. (2020). Sonidegib for the Treatment of Advanced Basal Cell Carcinoma. PubMed Central.
  • Dummer, R., et al. (2018). Targeting the Hedgehog Pathway in Cancer: Current Evidence and Future Perspectives. MDPI.
  • Padya, B. S., et al. (2021). Analytical and bioanalytical HPLC method for simultaneous estimation of 5-fluorouracil and sonidegib. PubMed.
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Sources

Method

Application Notes and Protocols: Standard Operating Procedure for the Handling and Storage of Sonidegib-d8

Abstract This document provides a comprehensive guide for the safe and effective handling and storage of Sonidegib-d8. Sonidegib is a potent, small-molecule inhibitor of the Smoothened (SMO) receptor, a key component of...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the safe and effective handling and storage of Sonidegib-d8. Sonidegib is a potent, small-molecule inhibitor of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][2][3] The deuterated isotopologue, Sonidegib-d8, is primarily utilized as an internal standard in mass spectrometry-based quantitative analyses, such as pharmacokinetic (PK) and bioanalytical studies.[4] Proper handling and storage are paramount to ensure the compound's integrity, maintain the accuracy of experimental results, and protect the health and safety of laboratory personnel. This guide outlines detailed protocols covering safety precautions, receiving procedures, storage conditions, and the preparation of analytical solutions.

Introduction to Sonidegib-d8

Sonidegib is a clinically investigated antagonist of the Smoothened (SMO) receptor, effectively inhibiting the Hedgehog (Hh) signaling pathway.[2][3][5] This pathway is crucial in embryonic development and is implicated in the pathology of various cancers, including basal cell carcinoma.[2][6]

Sonidegib-d8 is a stable isotope-labeled version of Sonidegib, where eight specific hydrogen atoms are replaced with deuterium. This modification results in a molecule that is chemically identical to Sonidegib in its reactivity and chromatographic behavior but has a distinct, higher mass-to-charge ratio (m/z). This property makes it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) applications.[4][7] When added to a sample at a known concentration, it co-elutes with the non-labeled analyte and allows for precise quantification by correcting for variations during sample preparation, injection, and ionization.[4][8]

Due to its high potency and pharmacological activity, Sonidegib and its deuterated analog must be handled as highly potent active pharmaceutical ingredients (HPAPIs).[9][10] This necessitates stringent safety controls to prevent personnel exposure.[10][11]

Physicochemical and Safety Data

Accurate knowledge of the compound's properties is fundamental to its correct handling.

PropertyValueSource(s)
Chemical Name N-[6-(2,6-dimethylmorpholin-4-yl)pyridin-3-yl]-2-methyl-4'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxamide-d8N/A
Molecular Formula C₂₆H₁₈D₈F₃N₃O₃[1]
Molecular Weight ~493.57 g/mol (Varies slightly by deuteration pattern)[1]
Appearance Light green or off-white solid[12][13]
Solubility Soluble in DMSO (e.g., to 100 mM or 255 mg/mL) and Ethanol (e.g., 90 mg/mL). Poor aqueous solubility.[1][14]
Storage (Solid) Recommended: -20°C for long-term storage.[1][12][14][1][12][14]
Storage (Solution) Recommended: -80°C for up to 1 year in a suitable solvent.[14][14]
CAS Number Not widely available for d8 variant. Parent compound: 956697-53-3.[1]

Hazard Identification: While specific toxicological data for Sonidegib-d8 is limited, it should be handled with the same precautions as the parent compound, Sonidegib.

  • Hazard Statements: H360: May damage fertility or the unborn child.[15] May be harmful if swallowed (H303).[12]

  • Precautionary Statements: P280: Wear protective gloves/protective clothing/eye protection/face protection.[15][16] P264: Wash hands thoroughly after handling.[16] P405: Store locked up.[15][16]

  • Safety Profile: As a potent compound, chronic exposure to even small quantities may pose health risks. All handling of the solid form should be performed within a certified chemical fume hood or a more specialized containment system like a glove box or ventilated balance enclosure.[9][17]

Standard Operating Procedure: From Receipt to Use

This section details the necessary steps for safely managing Sonidegib-d8 within a research environment.

  • Verify Shipment: Upon arrival, confirm the package integrity and cross-reference the product details with the purchase order and the Certificate of Analysis (CoA).

  • Don PPE: Before handling the package, at a minimum, wear a lab coat, safety glasses, and nitrile gloves.

  • Inspect Container: Carefully inspect the primary container for any signs of damage or leakage. If compromised, follow institutional emergency procedures for potent compound spills.

  • Log Entry: Record the compound's arrival, lot number, quantity, and assigned storage location in the laboratory's chemical inventory system.

Proper storage is critical to prevent degradation and maintain the compound's purity and isotopic enrichment.

ConditionSolid CompoundStock Solutions (in DMSO/Ethanol)
Short-Term (<1 month) -20°C, desiccated-20°C, tightly sealed vials
Long-Term (>1 month) -20°C, desiccated, under inert gas (optional)-80°C, tightly sealed vials, under inert gas

Underlying Principles:

  • Low Temperature: Storing at -20°C or -80°C minimizes the rate of thermal degradation.[14]

  • Desiccation: Prevents hydrolysis from atmospheric moisture, which can compromise the compound's integrity and weighing accuracy.

  • Inert Gas: For long-term storage, displacing air with an inert gas like argon or nitrogen can prevent oxidative degradation.

  • Light Protection: Store in amber vials or a dark location to prevent photodegradation.

This protocol describes the preparation of a high-concentration stock solution, typically used for creating subsequent working standards.

Materials:

  • Sonidegib-d8 solid compound

  • Anhydrous or HPLC-grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance (readable to 0.01 mg)

  • Ventilated balance enclosure or chemical fume hood

  • Class A volumetric flasks or appropriate precision glassware

  • Calibrated micropipettes

  • Amber glass vials with PTFE-lined screw caps

  • Vortex mixer and/or sonicator

Procedure:

  • Pre-equilibration: Transfer the sealed vial of Sonidegib-d8 from the freezer to a desiccator at room temperature. Allow it to equilibrate for at least 30 minutes.

    • Scientist's Note: This critical step prevents atmospheric moisture from condensing on the cold powder, which would introduce significant error into the weighing process.

  • Weighing: Within a ventilated enclosure, carefully weigh the target amount of Sonidegib-d8 (e.g., 1.00 mg) into a suitable tared vessel (e.g., a small glass vial). Record the exact weight.

  • Solubilization: Add a portion of the final volume of DMSO (e.g., ~800 µL for a 1 mL final volume) to the vessel containing the weighed compound.

  • Dissolution: Cap the vial and vortex thoroughly. If necessary, use a bath sonicator to ensure complete dissolution. Visually inspect the solution against a light source to confirm no particulates remain.[14]

    • Scientist's Note: Sonidegib has high solubility in DMSO, but sonication can aid in dissolving any small aggregates, ensuring a homogenous solution.[14]

  • Final Volume Adjustment: Quantitatively transfer the dissolved solution to a 1.00 mL Class A volumetric flask. Rinse the original weighing vessel with small aliquots of DMSO, adding the rinsate to the flask. Carefully bring the solution to the final volume mark with DMSO.

  • Homogenization & Aliquoting: Invert the flask several times to ensure homogeneity. Immediately aliquot the stock solution into smaller, single-use volumes in pre-labeled amber vials.

    • Underlying Principle: Aliquoting minimizes the number of freeze-thaw cycles the main stock undergoes, preserving its stability.[7]

  • Storage: Tightly cap the aliquots, purge with argon or nitrogen if available for long-term storage, and place them in a labeled box at -80°C.[14]

Diagrams and Visualizations

This diagram illustrates the decision-making process for selecting the appropriate storage conditions.

G start Sonidegib-d8 Received compound_type Form of Compound? start->compound_type solid Solid Powder compound_type->solid Solid solution Solution (e.g., in DMSO) compound_type->solution Solution storage_duration_solid Storage Duration? solid->storage_duration_solid storage_duration_solution Storage Duration? solution->storage_duration_solution short_term_solid Short-Term (< 1 mo) Store at -20°C Desiccated storage_duration_solid->short_term_solid Short long_term_solid Long-Term (> 1 mo) Store at -20°C Desiccated, Inert Gas storage_duration_solid->long_term_solid Long short_term_solution Short-Term (< 1 mo) Store at -20°C Tightly Sealed storage_duration_solution->short_term_solution Short long_term_solution Long-Term (> 1 mo) Store at -80°C Tightly Sealed, Inert Gas storage_duration_solution->long_term_solution Long

Caption: Decision tree for Sonidegib-d8 storage conditions.

This diagram outlines the sequential steps for preparing an accurate stock solution.

G cluster_prep Preparation Phase cluster_storage Storage Phase start 1. Equilibrate Vial to Room Temp weigh 2. Weigh Solid in Containment Hood start->weigh dissolve 3. Add Solvent & Ensure Full Dissolution weigh->dissolve volume 4. Adjust to Final Volume (Class A) dissolve->volume aliquot 5. Aliquot into Single-Use Vials volume->aliquot store 6. Store at -80°C in Labeled Box aliquot->store

Caption: Workflow for preparing Sonidegib-d8 stock solution.

Waste Disposal

All waste materials, including empty vials, contaminated PPE, and unused solutions, must be disposed of in accordance with institutional, local, and national regulations for hazardous chemical waste.[9] Solid waste should be collected in a dedicated, clearly labeled hazardous waste container. Liquid waste should be segregated into compatible waste streams (e.g., halogenated vs. non-halogenated solvents).

References

  • Eurofins. (n.d.). The challenge of handling highly potent API and ADCs in analytical chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Sonidegib. PubChem Compound Database. Retrieved from [Link]

  • Expert Synthesis Solutions. (2022, May 4). SAFETY DATA SHEET: Sonidegib Hydrazo Impurity-D8. Retrieved from [Link]

  • Reddit. (2023, October 2). How to make a Internal Standard mix.... r/massspectrometry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015, July 24). Clinical Pharmacology and Biopharmaceutics Review: Odomzo (sonidegib). Retrieved from [Link]

  • BC Cancer. (2021, June 1). Sonidegib Drug Manual. Retrieved from [Link]

  • Agno Pharmaceuticals. (n.d.). Potent Compound Handling Operations: Exposure To APIs. Retrieved from [Link]

  • ResearchGate. (n.d.). Properties of Sonidegib and its saturated analogues 50 and 51. Retrieved from [Link]

  • BC Cancer. (2021, June 1). For the Patient: Sonidegib. Retrieved from [Link]

  • Pharmaceutical Integrity. (n.d.). Managing Risks with Potent Pharmaceutical Products. Retrieved from [Link]

  • CRB. (n.d.). Incorporating highly potent drug products into your facility. Retrieved from [Link]

  • Crawford Scientific. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. Retrieved from [Link]

  • Bozenhardt, H. F., & Bozenhardt, E. H. (2017, May 5). Handling & Processing Of Potent Compounds: A Holistic Approach. Bioprocess Online. Retrieved from [Link]

  • Spectroscopy Online. (2023, August 2). Key Points to Remember When Using Internal Standards for Sample Analysis by ICP-OES. Retrieved from [Link]

  • ARUP Laboratories. (2021, June 24). Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, October 2). Internal Standard. Retrieved from [Link]

  • Expert Synthesis Solutions. (n.d.). Sonidegib Hydrazo Impurity-D8. Retrieved from [Link]

  • UPMC. (n.d.). Sonidegib (Odomzo). Retrieved from [Link]

  • Drugs.com. (n.d.). Sonidegib Monograph for Professionals. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). ODOMZO® (sonidegib) capsules, for oral use. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting poor signal intensity of Sonidegib-d8 in mass spectrometry

Welcome to the technical support center for the mass spectrometry analysis of Sonidegib-d8. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the mass spectrometry analysis of Sonidegib-d8. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the quantitative analysis of Sonidegib using its deuterated internal standard, Sonidegib-d8. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions in your laboratory.

I. Foundational Knowledge: Understanding Sonidegib and its Deuterated Standard

Before delving into troubleshooting, it is crucial to understand the physicochemical properties of Sonidegib and the role of its deuterated internal standard.

Sonidegib is a potent and selective Smoothened (Smo) receptor antagonist.[1] It is a weakly basic compound with a pKa of 4.2 and has relatively poor aqueous solubility.[2] Its structure consists of a biphenyl carboxamide core linked to a dimethylmorpholinyl-pyridine moiety.[3]

Table 1: Physicochemical Properties of Sonidegib

PropertyValueSource
Molecular FormulaC₂₆H₂₆F₃N₃O₃[3]
Molecular Weight485.51 g/mol [1]
Monoisotopic Mass485.192626 Da[3]
pKa4.2[4]

For quantitative bioanalysis using LC-MS/MS, a stable isotope-labeled (SIL) internal standard, such as Sonidegib-d8, is indispensable. The SIL internal standard is designed to co-elute with the analyte and exhibit identical ionization and extraction behavior, thus compensating for variations in sample preparation and matrix effects.[5]

II. Troubleshooting Guide: Question & Answer Format

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

A. Issues Related to Signal Intensity

Q1: I am observing a very low or no signal for my Sonidegib-d8 internal standard. What are the first things I should check?

A complete or significant loss of signal often points to a fundamental issue in the analytical workflow. A systematic approach, starting from the mass spectrometer and working backward to the sample preparation, is the most efficient way to diagnose the problem.

Troubleshooting Workflow for Low/No Signal

G cluster_0 Fragmentation of Sonidegib precursor Sonidegib [M+H]⁺ m/z 486.2 intermediate Acylium Ion Intermediate precursor->intermediate Collision-Induced Dissociation (CID) product Product Ion m/z 191.1 intermediate->product neutral_loss Neutral Loss 2-methyl-4'-(trifluoromethoxy)- [1,1'-biphenyl]-3-carboxamide (m/z 295.1) intermediate->neutral_loss

Sources

Optimization

Optimizing Chromatographic Separation of Sonidegib and its Deuterated Analog: A Technical Support Guide

Welcome to the technical support center for the chromatographic analysis of Sonidegib (LDE225). This guide is designed for researchers, scientists, and drug development professionals who are working to establish robust a...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic analysis of Sonidegib (LDE225). This guide is designed for researchers, scientists, and drug development professionals who are working to establish robust and reliable analytical methods for Sonidegib and its deuterated internal standard (IS). As your partner in science, we aim to provide not just protocols, but the underlying principles and troubleshooting logic that come from years of field experience. This resource is structured to help you develop new methods, optimize existing ones, and resolve common challenges you may encounter.

Frequently Asked Questions (FAQs): Foundational Method Development

This section addresses the most common initial questions when setting up a chromatographic method for Sonidegib.

Q1: What is a reliable starting point for developing an HPLC method for Sonidegib and its deuterated analog?

A robust starting point is a reversed-phase high-performance liquid chromatography (RP-HPLC) method. Sonidegib is a moderately hydrophobic molecule, making it well-suited for separation on C18 stationary phases.[1][2] Several published methods have successfully used C18 columns with a mobile phase consisting of acetonitrile (ACN), methanol (MeOH), and water.[3][4][5]

A recommended initial set of conditions for an HPLC-UV system is summarized in the table below. For LC-MS/MS applications, slight modifications are necessary to ensure compatibility with the mass spectrometer.

ParameterHPLC-UV Starting ConditionLC-MS/MS Starting ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmC18, 50 x 4.0 mm, 5 µmC18 is the standard for retaining moderately non-polar analytes like Sonidegib. Shorter columns are often used for faster LC-MS analysis.
Mobile Phase Acetonitrile:Water:Methanol (80:10:10, v/v)[4][5]Acetonitrile:Methanol:0.1% Formic Acid in Water (60:25:15, v/v)[6]ACN is a strong organic solvent providing good peak shape. Formic acid is a volatile modifier that aids in protonation and improves ionization for MS detection.
Flow Rate 1.0 mL/min[3][4][5]0.7 mL/min[6]Flow rates are adjusted based on column dimensions and desired run time.
Detection UV at 254 nm[4][5]ESI+; MRM (m/z 486.2 → 191.1)[6]254 nm provides good sensitivity for the chromophore in Sonidegib. Electrospray ionization in positive mode (ESI+) is effective for this basic compound.
Column Temp. Ambient (or 30 °C for control)30 °C - 40 °CMaintaining a constant temperature ensures retention time stability.
Injection Vol. 10-20 µL5-10 µLShould be optimized to avoid peak distortion and column overload.
Q2: Why is a deuterated internal standard essential, and what are the key considerations?

In quantitative analysis, particularly in complex matrices like plasma, a stable isotope-labeled (SIL) internal standard, such as a deuterated analog of Sonidegib, is the gold standard.[7]

Core Function: The deuterated IS is chemically identical to the analyte (Sonidegib), meaning it should ideally co-elute and behave identically during sample extraction, chromatography, and ionization.[8][9] However, it is distinguished by its higher mass in a mass spectrometer. This allows it to act as a perfect internal reference, correcting for variability in sample recovery, injection volume, matrix effects (ion suppression/enhancement), and instrument drift.[8][10]

Key Considerations:

  • Co-elution: Ideally, the analyte and IS should have the same retention time. However, a "chromatographic isotope effect" can sometimes cause the deuterated compound to elute slightly earlier or later.[7][11] This is often manageable as long as the separation is consistent.

  • Purity: The deuterated IS must have high chemical (>99%) and isotopic (≥98%) purity to prevent interference and ensure accurate quantification.[8]

  • Mass Shift: The mass difference between the analyte and the IS should be sufficient to avoid isotopic crosstalk, where the natural isotope distribution of the analyte overlaps with the IS signal.[9]

  • Label Position: Deuterium atoms should be placed on stable positions within the molecule (e.g., aromatic carbons) to prevent H-D exchange with the solvent.[10]

Troubleshooting Guide: Resolving Common Chromatographic Issues

Even with a good starting method, challenges can arise. This guide provides a systematic approach to diagnosing and solving common problems.

Scenario 1: Poor Peak Resolution or Retention Time Shift Between Sonidegib and its IS
  • Observation: The peaks for Sonidegib and its deuterated analog are either partially merged (Resolution < 1.5) or have noticeably different retention times (ΔRT > 0.1 min).

  • Underlying Cause (The "Why"): This phenomenon is known as the chromatographic isotope effect . The substitution of hydrogen with the heavier deuterium atom can lead to subtle differences in molecular interactions with the stationary phase, causing a slight shift in retention time.[12] While often negligible, it can become apparent under highly efficient chromatographic conditions.

  • Solutions:

    • Confirm Necessity of Baseline Separation: For LC-MS/MS analysis, baseline separation is not required. The mass spectrometer easily distinguishes the two compounds by their different masses.[8] The primary goal is to ensure the retention time shift is consistent and does not cause either peak to co-elute with an interference from the matrix.

    • Adjust Mobile Phase Strength: A weaker mobile phase (i.e., increasing the aqueous component) will increase retention times and may improve the separation between the two analogs. Make small, incremental changes (e.g., 2-5% decrease in organic solvent).

    • Modify Column Temperature: Lowering the column temperature can sometimes enhance the resolution of closely eluting compounds, including isotopic analogs. Try reducing the temperature in 5 °C increments.

    • Change Organic Modifier: Switching between acetonitrile and methanol can alter selectivity. If using ACN, try replacing it fully or partially with methanol. Methanol has different solvent properties and may change the interaction kinetics with the stationary phase.

Scenario 2: Sonidegib Peak Exhibits Tailing
  • Observation: The Sonidegib peak is asymmetrical, with a "tail" extending from the back of the peak. The tailing factor is > 1.5.

  • Underlying Cause (The "Why"): Peak tailing for basic compounds like Sonidegib (pKa ≈ 4.2) is commonly caused by secondary ionic interactions between the protonated analyte and residual, acidic silanol groups (-Si-OH) on the silica surface of the C18 column.[13] This leads to a mixed-mode retention mechanism, causing some molecules to be retained longer than others.

  • Solutions:

    • Use a Mobile Phase Additive: This is the most effective solution. Add a small amount of an acidic modifier to the mobile phase.

      • For LC-MS: Use 0.1% formic acid. It protonates the Sonidegib molecule, ensuring it has a consistent positive charge, and also protonates the silanol groups, minimizing unwanted ionic interactions.[6]

      • For HPLC-UV: 0.1% trifluoroacetic acid (TFA) can be used for sharper peaks, but it is an ion-pairing agent and can cause signal suppression in MS.

    • Select an Appropriate Column: Use a modern, high-purity silica column that is well end-capped. Many manufacturers offer columns specifically designed to provide excellent peak shape for basic compounds (e.g., those with "B," "Basic," or "PFP" in their name).

    • Check Sample Overload: Injecting too much sample mass can saturate the stationary phase and cause peak tailing. Try reducing the injection volume or diluting the sample.

    • Ensure Sample Solvent Compatibility: The sample should be dissolved in a solvent that is weaker than or equal in strength to the mobile phase.[14] Dissolving the sample in a very strong solvent (like 100% ACN) can cause peak distortion.

dot

Method_Optimization_Workflow Workflow for Method Optimization Start Define Analytical Goal (e.g., Bioanalysis, Purity) SelectColumn Select Column (Start with C18) Start->SelectColumn InitialConditions Establish Initial Conditions (Mobile Phase, Flow Rate, Temp) SelectColumn->InitialConditions InjectStandard Inject Standard Solution (Sonidegib + IS) InitialConditions->InjectStandard Evaluate Evaluate Chromatogram InjectStandard->Evaluate GoodPeak Good Peak Shape & RT? Evaluate->GoodPeak GoodSensitivity Sufficient Sensitivity? GoodPeak->GoodSensitivity Yes AdjustMP Adjust Mobile Phase (Organic %, pH/Modifier) GoodPeak->AdjustMP No (Tailing/Fronting) AdjustTemp Adjust Temperature GoodSensitivity->AdjustTemp Yes, but RT needs adjustment OptimizeSource Optimize MS Source (Voltages, Gas, Temp) GoodSensitivity->OptimizeSource No Validation Perform Method Validation (ICH/FDA Guidelines) GoodSensitivity->Validation Yes, all criteria met AdjustMP->InjectStandard AdjustTemp->InjectStandard OptimizeSource->InjectStandard End Method Ready for Use Validation->End

Sources

Troubleshooting

Technical Support Center: Sonidegib-d8 Isotopic Stability

Welcome to the technical support center for deuterated compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and best practices for w...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for deuterated compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and best practices for working with Sonidegib-d8. The primary objective is to help you maintain the isotopic purity of this internal standard, ensuring the accuracy and reproducibility of your quantitative analyses.

Troubleshooting Guide: Diagnosing Deuterium Loss

This section addresses common scenarios where isotopic integrity may be compromised.

Q1: My mass spectrometry data for the Sonidegib-d8 internal standard shows a cluster of peaks (e.g., M-1, M-2, M-3) instead of a single, sharp peak at the expected mass. What's happening?

A1: The observation of lower mass peaks is a definitive sign of hydrogen-deuterium (H-D) back-exchange, where deuterium atoms on your standard are being replaced by protons from the surrounding environment.[5] The structure of Sonidegib contains multiple aromatic rings (a biphenyl system and a pyridine ring), which are common sites for deuterium labeling.[1][2] While the carbon-deuterium (C-D) bond is generally stable, it can be broken under certain conditions, leading to a loss of isotopic purity.[6]

To diagnose the root cause, systematically evaluate your experimental workflow using the following decision tree:

G start Deuterium Loss Detected in MS solvent Was a protic solvent used? (e.g., H2O, Methanol, Ethanol) start->solvent ph Was the solution pH strongly acidic (<2) or basic (>8)? solvent->ph No cause_protic Root Cause: Protic Solvent Exchange Solution: Switch to aprotic solvent (e.g., ACN). If protic solvent is required, use D2O, maintain low temp, and minimize exposure time. solvent->cause_protic Yes temp Were samples exposed to elevated temperatures (>25°C)? ph->temp No cause_ph Root Cause: Acid/Base Catalysis Solution: Adjust pH to 2.5-7. Use weak acid modifiers (e.g., 0.1% Formic Acid) instead of strong acids (TFA). ph->cause_ph Yes moisture Was exposure to atmospheric moisture possible? temp->moisture No cause_temp Root Cause: Accelerated Exchange Rate Solution: Maintain low temperatures (0-4°C) during all sample preparation and storage steps. temp->cause_temp Yes end Consult further (e.g., metal catalyst contamination) moisture->end No cause_moisture Root Cause: Moisture Contamination Solution: Use anhydrous solvents, dry glassware, and handle under inert gas (N2 or Ar). moisture->cause_moisture Yes

Caption: Diagnostic workflow for identifying the cause of H-D exchange.

Mechanism Insight:

  • Acid-Catalyzed Exchange: Under strongly acidic conditions, the aromatic rings of Sonidegib can undergo electrophilic aromatic substitution.[7][8][9] A proton (H+) from the solvent can attack the electron-rich ring, forming a carbocation intermediate. Subsequent loss of a deuteron (D+) restores aromaticity, resulting in a net H-D exchange.[7]

  • Base-Catalyzed Exchange: While less common for these specific rings, strong bases can abstract an aromatic deuteron, forming a carbanion that is then quenched by a proton from the solvent.[10][11][12] The pyridine ring, in particular, has protons that can be susceptible to exchange under specific basic conditions.[13][14]

Frequently Asked Questions (FAQs): Proactive Prevention

This section provides preventative guidance to maintain the integrity of Sonidegib-d8 from storage to analysis.

Q1: What are the ideal storage conditions for solid Sonidegib-d8 and its stock solutions?

A1: Proper storage is the first line of defense against degradation and isotopic exchange.[4][6]

  • Solid Compound: Store in a tightly sealed vial in a desiccator at -20°C. Protect from light and moisture.[6][15]

  • Stock Solutions: Prepare stock solutions in a high-purity aprotic solvent like anhydrous acetonitrile or DMSO. Store aliquots in tightly sealed vials under an inert atmosphere (argon or nitrogen) at -20°C or -80°C for long-term stability.[6][15] Before opening, always allow vials to warm completely to room temperature to prevent condensation of atmospheric moisture on the cold surfaces.[15]

Q2: Which solvents should I use or avoid during sample preparation?

A2: Solvent choice is the most critical factor in preventing H-D exchange. Protic solvents are a direct source of exchangeable protons.[16]

SolventTypeRecommendationRisk of D-Exchange
Acetonitrile (ACN) AproticHighly Recommended. Excellent for stock solutions and final sample reconstitution. Use anhydrous grade.Very Low
DMSO AproticRecommended. Good for initial stock solutions due to high solubility. Use anhydrous grade.Very Low
THF, Dichloromethane AproticAcceptable. Use for specific extraction purposes. Ensure high purity and anhydrous conditions.Low
Water (H₂O) ProticHigh Risk. Avoid whenever possible. If required, work quickly at low temperature (0-4°C) and control pH.High
Methanol (MeOH) ProticHigh Risk. Avoid for reconstitution or long-term storage. Can be used in LC mobile phase with caution.High
Ethanol (EtOH) ProticHigh Risk. Similar to Methanol; avoid for sample preparation steps.High

Q3: My LC-MS mobile phase is aqueous and contains an acid modifier. How can I run my analysis without causing back-exchange?

A3: This is a common challenge, as optimal chromatographic conditions can be suboptimal for isotopic stability.

  • Control pH: The rate of H-D exchange on aromatic rings is often minimized at a pH of approximately 2.5-3.0.[5][16]

  • Choose Your Acid Wisely: Use a weak acid modifier like 0.1% formic acid.[17] Avoid strong ion-pairing agents like trifluoroacetic acid (TFA) if possible, as they create a more strongly acidic environment that can accelerate exchange.

  • Keep it Cool: Use a cooled autosampler set to 4°C. This dramatically slows the rate of any potential exchange while samples are waiting for injection.[5]

  • Minimize Residence Time: Do not let samples sit in the autosampler or on the benchtop in the final aqueous mobile phase for extended periods. Prepare samples just before analysis if possible.

Q4: What are the best laboratory practices for handling deuterated standards?

A4: Meticulous technique is crucial. Many deuterated compounds are hygroscopic and readily absorb atmospheric moisture, which is a primary source of protons for back-exchange.[4][18]

  • Use an Inert Atmosphere: When weighing the solid compound or preparing high-concentration stock solutions, work under a dry, inert atmosphere like nitrogen or argon. A glove box is ideal for highly sensitive applications.[15][19]

  • Dry Glassware: Ensure all glassware (vials, flasks, pipette tips) is thoroughly dried before use, for instance, by oven-drying at 150°C for several hours and cooling in a desiccator.[18]

  • Use Anhydrous Solvents: Purchase and use solvents with the lowest possible water content.

Experimental Protocol: Sample Preparation for LC-MS Analysis to Minimize Deuterium Exchange

This protocol outlines a workflow for extracting Sonidegib-d8 from a biological matrix (e.g., plasma) while preserving its isotopic integrity.

Objective: To prepare a sample for LC-MS quantification with >98% isotopic purity of the Sonidegib-d8 internal standard.

Materials:

  • Sonidegib-d8 solid standard

  • Anhydrous Acetonitrile (ACN), HPLC or MS grade

  • Anhydrous Dimethyl Sulfoxide (DMSO), HPLC or MS grade

  • Formic Acid, MS grade

  • Water, MS grade

  • Biological matrix (e.g., plasma)

  • Dried glassware and polypropylene tubes

  • Calibrated pipettes

  • Centrifuge (refrigerated if possible)

  • Nitrogen evaporator

Methodology:

  • Stock Solution Preparation (1 mg/mL): a. Allow the vial of solid Sonidegib-d8 to equilibrate to room temperature for at least 30 minutes before opening. b. In a glove box or under a stream of dry nitrogen, weigh the required amount of Sonidegib-d8. c. Dissolve the solid in anhydrous DMSO to create a 1 mg/mL stock solution. d. Aliquot into small-volume, amber glass vials, cap tightly, and store at -80°C.

  • Working Solution Preparation (100 ng/mL): a. Thaw one aliquot of the 1 mg/mL stock solution. b. Perform a serial dilution using anhydrous ACN to create a 100 ng/mL working internal standard (IS) solution. This solution will be used for spiking. c. Store the working IS solution at -20°C.

  • Sample Extraction (Protein Precipitation): a. Pre-chill all tubes and solvents on ice. b. To 100 µL of plasma sample in a 1.5 mL polypropylene tube, add 10 µL of the 100 ng/mL Sonidegib-d8 working IS solution. Vortex briefly. c. Add 300 µL of ice-cold, anhydrous ACN to precipitate proteins. d. Vortex vigorously for 1 minute. e. Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Evaporation and Reconstitution: a. Carefully transfer the supernatant to a new tube. b. Evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 30°C. c. Reconstitute the dried extract immediately in 100 µL of the initial LC mobile phase (e.g., 90% Water / 10% ACN with 0.1% Formic Acid). Vortex for 30 seconds. d. Transfer the reconstituted sample to an autosampler vial for immediate analysis. Set the autosampler temperature to 4°C.

By adhering to these protocols—prioritizing aprotic solvents, controlling temperature and pH, and minimizing exposure to moisture—researchers can confidently maintain the isotopic integrity of Sonidegib-d8 and ensure the generation of high-quality, reliable quantitative data.

References

  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Available at: [Link]

  • Werstiuk, N. H., & Ju, C. (1989). Protium–deuterium exchange of substituted pyridines in neutral D2O at elevated temperatures. Canadian Journal of Chemistry, 67(1), 5-7. Available at: [Link]

  • Toppr. (n.d.). Propose a mechanism to explain the fact that deuterium (D, ^2H) slowly replaces hydrogen (^1H) in the aromatic ring when benzene is treated with D_2SO_4. Available at: [Link]

  • Mondal, M., & Seelam, N. K. (2018). Base-Mediated Deuteration of Organic Molecules: A Mechanistic Insight. ACS Omega, 3(9), 11043–11051. Available at: [Link]

  • U.S. Food and Drug Administration. (2015). NDA 225-206 Sonidegib/Odomzo Clinical Pharmacology Review. Available at: [Link]

  • DeLano, T. J., et al. (2018). Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid. Tetrahedron Letters, 59(38), 3419-3422. Available at: [Link]

  • Zoltewicz, J. A., & Sale, A. A. (1973). Deuterium exchange in alkylpyridines. Journal of the American Chemical Society, 95(12), 3928-3931. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24775005, Sonidegib. Available at: [Link]

  • ResearchGate. (n.d.). Properties of Sonidegib and its saturated analogues 50 and 51. Available at: [Link]

  • Drugs.com. (n.d.). Sonidegib Monograph for Professionals. Available at: [Link]

  • El-Mekabaty, A., et al. (2023). A Simple and Easily Implemented Method for the Regioselective Introduction of Deuterium into Azolo[1,5-a]pyrimidines Molecules. Molecules, 28(6), 2821. Available at: [Link]

  • Isotope Science / Alfa Chemistry. (n.d.). Deuterated Solvents for NMR. Available at: [Link]

  • Wrona-Krol, E., & Krasowska, M. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules, 26(10), 2963. Available at: [Link]

  • Gini, A., et al. (2022). Regiodivergent Deuteration of Pyridine-Based Heterocycles. Organic Letters, 24(40), 7381–7386. Available at: [Link]

  • Paudler, W. W., & Helmick, L. S. (1967). Hydrogen-Deuterium Exchange in Some Polyazaindenes. Chemical Communications (London), (8), 377-378. Available at: [Link]

  • Moyes, R. B., & Wells, P. B. (1971). Metal-catalyzed hydrogen exchange between pyridine and deuterium. Journal of Catalysis, 21(1), 86-95. Available at: [Link]

  • ResolveMass Laboratories Inc. (2023, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. Available at: [Link]

  • Chemistry with Caroline. (2021, February 21). Deuterium Labeling on Aromatic Rings in Organic Chemistry (EAS Reaction). YouTube. Available at: [Link]

  • Zoltewicz, J. A., & Smith, C. L. (1967). Hydrogen-Deuterium Exchange in Some Halopyridines and the Mechanism of Pyridyne Formation. Journal of the American Chemical Society, 89(13), 3358-3361. Available at: [Link]

  • Liao, H. (2017, February 20). What is the storage conditions and protocol for deuterated standards of organic compounds? ResearchGate. Available at: [Link]

  • Waters Corporation. (n.d.). Solvents and Caveats for LC-MS. Available at: [Link]

  • Tortajada, A., & Hevia, E. (2023). Alkali-Metal Bases in Catalytic Hydrogen Isotope Exchange Processes. Catalysis Science & Technology, 13(16), 4649-4663. Available at: [Link]

  • UCHEM. (2023, August 28). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. Available at: [Link]

  • Agilent Technologies. (n.d.). Solvents and Caveats for LC/MS. Available at: [Link]

  • Loupy, A., et al. (1998). Acid‐catalyzed deuterium exchange of aromatic protons. Part III 1 : Accelerated exchange by microwave irradiation. Journal of Labelled Compounds and Radiopharmaceuticals, 41(10), 917-923. Available at: [Link]

  • Lerno, L. A., et al. (2014). Regioselective solvent-phase deuteration of polyphenolic compounds informs their identification by mass spectrometry. Analytical Biochemistry, 453, 36-42. Available at: [Link]

  • Expert Synthesis Solutions. (n.d.). Sonidegib Hydrazo Impurity-D8. Available at: [Link]

  • Beltran, A., et al. (2012). Assessment of compatibility between extraction methods for NMR- and LC/MS-based metabolomics. Analytical Chemistry, 84(14), 5848-5855. Available at: [Link]

  • Guthrie, R. D., & Wesley, D. P. (1970). Base-catalyzed hydrogen-deuterium exchange of nitrobenzene and related aromatic nitro compounds. Journal of the American Chemical Society, 92(13), 4057-4062. Available at: [Link]

  • Farmer, S. (2022, January 23). Deuterium Exchange. Chemistry LibreTexts. Available at: [Link]

  • Wikipedia. (n.d.). Hydrogen–deuterium exchange. Available at: [Link]

  • Wikipedia. (n.d.). Sonidegib. Available at: [Link]

  • OpenOChem Learn. (n.d.). Exchangeable Protons and Deuterium Exchange. Available at: [Link]

  • Wrona-Krol, E., & Krasowska, M. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules, 26(10), 2963. Available at: [Link]

  • O'Connor, C. J., & Tan, A. L. (1980). Hydrogen-Deuterium Exchange in Some Heterocyclic Cations Containing Nitrogen and Sulfur. Journal of the American Chemical Society, 102(24), 7382-7385. Available at: [Link]

Sources

Optimization

Improving the solubility of Sonidegib-d8 for in vitro assays

Welcome to the technical support guide for Sonidegib-d8. This document provides in-depth troubleshooting and practical advice for researchers encountering solubility challenges with Sonidegib-d8 in in vitro assay systems...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Sonidegib-d8. This document provides in-depth troubleshooting and practical advice for researchers encountering solubility challenges with Sonidegib-d8 in in vitro assay systems. As a deuterated analog of Sonidegib (Erismodegib, LDE225), its physicochemical properties, particularly its poor aqueous solubility, are nearly identical. This guide is designed to help you achieve consistent, reliable results by ensuring your compound remains in solution.

Sonidegib is a potent and selective antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][2][3][4] Aberrant activation of this pathway is implicated in several cancers, making Sonidegib a critical tool for research.[2][5] However, its utility is predicated on its effective delivery to cells in culture, which begins with proper solubilization. Sonidegib is a weakly basic (pKa of 4.2) and hydrophobic molecule, exhibiting poor solubility in aqueous solutions.[6][7][8] This guide will walk you through the causality of these challenges and provide validated protocols to overcome them.

Section 1: Preparing High-Concentration Stock Solutions

Q1: What is the best solvent for preparing a Sonidegib-d8 stock solution, and why?

A1: The recommended solvent for Sonidegib-d8 is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[9] DMSO is a powerful aprotic solvent capable of dissolving hydrophobic compounds like Sonidegib to high concentrations (e.g., >10 mM or >100 mg/mL).[1][9][10] It is also miscible with most cell culture media. Using anhydrous DMSO is critical, as moisture contamination can significantly reduce the solubility of the compound over time.[7]

Q2: I've added DMSO, but the compound isn't fully dissolving. What should I do?

A2: If you observe particulate matter after adding DMSO, this indicates that the solubility limit has not yet been reached or the dissolution kinetics are slow. Several gentle methods can be employed to facilitate dissolution:

  • Warming: Gently warm the solution to 37°C for 10-15 minutes. This increases the kinetic energy of the molecules, enhancing solubility.[1]

  • Vortexing: Agitate the vial using a vortex mixer for a few minutes to provide mechanical assistance.

  • Sonication: Place the vial in an ultrasonic bath for short intervals.[1][6] This uses high-frequency sound waves to break apart compound aggregates and accelerate dissolution.

Always visually inspect the solution to ensure it is clear and free of particulates before storing or using it.

Protocol 1: Preparation of a 10 mM Sonidegib-d8 Stock Solution in DMSO
  • Preparation: Allow the vial of Sonidegib-d8 powder and a sealed bottle of anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.

  • Calculation: Sonidegib has a molecular weight of approximately 485.51 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 4.86 mg of the compound. Adjust calculations based on the amount of compound you have.

  • Dissolution: Add the calculated volume of anhydrous DMSO directly to the vial of Sonidegib-d8.

  • Solubilization: Cap the vial tightly and vortex thoroughly. If needed, place the vial in a 37°C water bath or an ultrasonic bath for 10-15 minutes until the solution is completely clear.[1]

  • Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to minimize freeze-thaw cycles and moisture exposure.[11] Store at -20°C or -80°C for long-term stability.[1]

Data Summary: Sonidegib Solubility in Common Solvents
SolventSolubilityNotes
DMSO >100 mg/mL (>200 mM) Recommended primary solvent. [9][10]
Ethanol90 mg/mL (~185 mM)Can be used, but may have higher cytotoxicity.[6]
WaterPoor / InsolubleNot recommended for stock preparation.[6][7][10]
PBS (pH 7.4)Very LowExhibits pH-dependent solubility.[12]
Section 2: Preparing Aqueous Working Solutions for In Vitro Assays

Q3: My compound precipitates when I add my DMSO stock to the cell culture medium. What is happening and how can I prevent it?

A3: This common issue is known as "solvent shock."[11] Sonidegib-d8 is highly soluble in DMSO but poorly soluble in the aqueous environment of cell culture media. When a concentrated DMSO stock is rapidly diluted into the media, the local concentration of the compound momentarily exceeds its aqueous solubility limit, causing it to crash out of solution as a precipitate.[11][13]

To prevent this, the key is to ensure rapid and uniform mixing while avoiding localized high concentrations. The following workflow and protocol are designed to minimize precipitation.

Experimental Workflow: From Stock to Working Solution

G cluster_prep Solution Preparation cluster_assay Assay cluster_qc Quality Control stock 1. Prepare High-Conc. Stock in Anhydrous DMSO intermediate 2. Create Intermediate Dilution in Warm Media (37°C) stock->intermediate Stepwise Dilution vortex Vortex/Mix Gently During Dilutions stock->vortex final 3. Add Intermediate Dilution to Final Culture Volume intermediate->final Final Dilution intermediate->vortex assay 4. Add to Cells & Incubate final->assay qc 5. Visually Inspect for Precipitate (Microscope) assay->qc

Caption: Workflow for preparing working solutions to minimize precipitation.

Protocol 2: Serial Dilution for Aqueous Working Solutions
  • Pre-warm Media: Warm your cell culture medium (with or without serum, as per your experimental design) to 37°C. Warming the media can help maintain the compound's solubility during dilution.[14]

  • Prepare Intermediate Dilution: Instead of adding the stock directly to your final culture volume, first create an intermediate dilution. For example, dilute your 10 mM stock 1:100 into a small volume of pre-warmed media to get a 100 µM solution.

  • Technique is Key: Add the DMSO stock solution dropwise into the center of the media vortex created by a stirrer or by gently pipetting up and down. Never add the media directly onto the small drop of DMSO stock. This ensures the solvent disperses quickly.[11]

  • Final Dilution: Immediately take the required volume from this intermediate dilution and add it to your final culture plates or flasks, ensuring gentle mixing.

  • Final DMSO Concentration: Always calculate the final percentage of DMSO in your culture medium. It should typically be kept below 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity.[15] Remember to include a vehicle control (media with the same final concentration of DMSO) in your experiments.

Section 3: Troubleshooting Common Solubility Issues

Q4: I followed the protocol, but I still see cloudiness or particles in my media after a few hours in the incubator. What else could be the cause?

A4: If precipitation occurs over time, several factors could be at play:

  • Temperature and pH Shifts: Changes in temperature or pH (due to cellular metabolism) inside the incubator can decrease the solubility of the compound.[11][13]

  • Interaction with Media Components: Salts, phosphates, or other components in the media can interact with the compound, leading to the formation of insoluble complexes.[16][17]

  • Exceeding Solubility Limit: The final concentration, even if initially dissolved, may be supersaturated and thermodynamically unstable, leading to eventual precipitation.

  • Serum Proteins: While serum proteins like albumin can sometimes help solubilize hydrophobic compounds, they can also sometimes cause them to precipitate, depending on the specific interactions.[11][14]

Troubleshooting Decision Tree

G start Precipitate Observed in Culture Media q1 When did it precipitate? start->q1 ans1_imm Immediately upon dilution q1->ans1_imm Immediately ans1_time Over time in incubator q1->ans1_time Over Time sol1 Likely 'Solvent Shock'. 1. Use serial dilution. 2. Add stock to warm media. 3. Ensure rapid mixing. ans1_imm->sol1 q2 Is stock solution clear? ans1_time->q2 ans2_no No q2->ans2_no ans2_yes Yes q2->ans2_yes sol2 Stock has crashed. 1. Re-dissolve (warm/sonicate). 2. Prepare fresh stock. 3. Aliquot to avoid freeze-thaw. ans2_no->sol2 sol3 Final concentration likely exceeds solubility limit. 1. Lower final concentration. 2. Verify max solubility with a test dilution series. ans2_yes->sol3

Caption: Decision tree for troubleshooting Sonidegib-d8 precipitation.

Section 4: Advanced Considerations & Best Practices
  • Verify Maximum Solubility: Before conducting a large experiment, it is prudent to determine the practical maximum solubility of Sonidegib-d8 in your specific cell culture medium. Prepare a serial dilution and incubate under your experimental conditions (e.g., 37°C, 5% CO₂). The highest concentration that remains clear after 24-48 hours is your working maximum.[13]

  • Microscopic Examination: What appears clear to the naked eye may contain micro-precipitates. Before treating cells, take a small aliquot of your final working solution and examine it under a microscope to confirm the absence of crystalline structures.[11][13]

  • Avoid Repeated Freeze-Thaw Cycles: Aliquoting your stock solution is crucial. Each freeze-thaw cycle can introduce moisture and decrease the stability of the dissolved compound, leading to precipitation.[11][16]

Section 5: Frequently Asked Questions (FAQs)
  • Q: Can I use a solvent other than DMSO?

    • A: While ethanol is a possible alternative, DMSO is generally superior for achieving high stock concentrations.[6] If you must use another solvent, ensure its final concentration is not toxic to your cells and that it is fully compatible with your assay.

  • Q: Will the deuterated form (d8) have different solubility than standard Sonidegib?

    • A: The difference in solubility between the deuterated and non-deuterated forms is negligible for the purposes of in vitro assay preparation. The underlying hydrophobicity and pKa, which govern solubility, are virtually identical.

  • Q: My stock solution in DMSO has been stored at -20°C for a long time and now appears cloudy. Is it still usable?

    • A: The cloudiness indicates the compound has precipitated out of solution, possibly due to moisture absorption or temperature fluctuations. You can try to redissolve it by warming and sonicating.[1] However, for quantitative experiments, it is safest to prepare a fresh stock solution to ensure accurate concentration.[11]

  • Q: Does the presence of serum (FBS) in my media help or hinder solubility?

    • A: It can do both. Serum proteins like albumin can bind to hydrophobic compounds and increase their apparent solubility.[11] However, in some cases, interactions can lead to aggregation. The effect is compound and system-dependent. If you suspect an issue, you can compare solubility in serum-containing versus serum-free media.

References
  • Jain, S., Song, R., & Xie, J. (2017). Sonidegib: mechanism of action, pharmacology, and clinical utility for advanced basal cell carcinomas. OncoTargets and Therapy, Volume 10, 1695–1706. [Link]

  • Patsnap. (2024). What is the mechanism of Sonidegib Phosphate? Synapse. Retrieved from [Link]

  • American Health & Drug Benefits. (2015). Odomzo (Sonidegib), a Hedgehog Pathway Inhibitor, FDA Approved for the Treatment of Patients with Locally Advanced Basal-Cell Carcinoma. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Sonidegib: mechanism of action, pharmacology, and clinical utility for advanced basal cell carcinomas. Retrieved from [Link]

  • Pharmacy Times. (2022). Sonidegib, a Hedgehog Signaling Pathway Inhibitor for Locally Advanced Basal Cell Carcinoma. Retrieved from [Link]

  • ResearchGate. (2023). Can culture media without FBS be used to dissolve hydrophobic drugs? Retrieved from [Link]

  • Cyagen. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]

  • ResearchGate. (n.d.). Properties of Sonidegib and its saturated analogues 50 and 51. Solubility. Retrieved from [Link]

  • Reddit. (2021). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! Retrieved from [Link]

  • ResearchGate. (2015). How can I dissolve hydrophobic compounds in DMEM media? Retrieved from [Link]

  • PubMed. (2023). Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Sonidegib-d8 Synthesis and Purification

Welcome to the Technical Support Center for Sonidegib-d8. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the synthe...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Sonidegib-d8. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the synthesis and purification of Sonidegib-d8. As a Senior Application Scientist, my goal is to combine theoretical knowledge with practical, field-tested advice to help you navigate the complexities of working with this deuterated Hedgehog pathway inhibitor.

Introduction to Sonidegib and the Rationale for Deuteration

Sonidegib is a potent and selective inhibitor of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1] Aberrant activation of the Hh pathway is implicated in the development of various cancers, including basal cell carcinoma.[1]

The replacement of hydrogen atoms with their stable isotope, deuterium, to create Sonidegib-d8, is a strategic approach to improve the drug's pharmacokinetic profile. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a reduced rate of metabolic breakdown, a phenomenon known as the kinetic isotope effect. This can result in a longer half-life, increased exposure, and potentially a more favorable dosing regimen.

This guide will address common challenges encountered during the synthesis and purification of Sonidegib-d8, providing practical solutions and theoretical explanations to ensure the integrity and success of your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using Sonidegib-d8 over non-deuterated Sonidegib in our research?

The primary advantage lies in its potential for an altered metabolic profile. Deuteration at specific sites can slow down cytochrome P450-mediated metabolism, leading to increased metabolic stability.[2] This can be particularly useful in preclinical studies to investigate the intrinsic activity of the parent compound with reduced interference from metabolites.

Q2: Where are the deuterium labels typically placed on the Sonidegib molecule and why?

While the exact deuteration pattern can vary, the most common strategy is to place deuterium atoms on metabolically susceptible positions. For Sonidegib, this often includes the N-alkyl groups of the morpholine ring, as these are known sites of oxidation.[3]

Q3: What are the expected differences in the analytical data (NMR, MS) between Sonidegib and Sonidegib-d8?

  • Mass Spectrometry (MS): You will observe a mass shift corresponding to the number of deuterium atoms incorporated. For Sonidegib-d8, the molecular weight will be 8 Daltons higher than that of Sonidegib.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In the 1H NMR spectrum, the signals corresponding to the deuterated positions will be absent or significantly reduced in intensity. In the 13C NMR spectrum, the carbons attached to deuterium will show a characteristic triplet multiplicity due to C-D coupling and a slight upfield shift.

Q4: Can Sonidegib-d8 be used as an internal standard for the quantification of Sonidegib?

Yes, due to its similar chemical properties and distinct mass, Sonidegib-d8 is an excellent internal standard for quantitative bioanalysis of Sonidegib by LC-MS.

Troubleshooting Guide: Synthesis and Purification of Sonidegib-d8

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Synthesis Challenges

Q5: My deuteration reaction is showing low incorporation of deuterium. What are the possible causes and solutions?

  • Cause 1: Inefficient Deuterating Agent. The choice and quality of the deuterating agent are critical.

    • Solution: Ensure you are using a high-purity deuterated solvent or reagent. For example, when using deuterated water (D2O), ensure it has a high isotopic enrichment.

  • Cause 2: Isotopic Exchange with Protic Solvents. Trace amounts of water or other protic solvents can compete with the deuterating agent.

    • Solution: Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture contamination.

  • Cause 3: Inappropriate Reaction Conditions. Temperature, pressure, and reaction time can significantly impact the efficiency of deuteration.

    • Solution: Optimize the reaction conditions. For some hydrogen-deuterium exchange reactions, higher temperatures may be required to overcome the activation energy barrier.[4]

Q6: I am observing side products in my reaction mixture. What are the likely impurities and how can I minimize them?

  • Cause 1: Incomplete Reaction. The starting materials or intermediates may not have fully reacted.

    • Solution: Increase the reaction time or temperature, or use a more active catalyst if applicable. Monitor the reaction progress by TLC or LC-MS to ensure completion.

  • Cause 2: Over-alkylation or Side Reactions. The reactive intermediates in the Sonidegib synthesis can sometimes lead to the formation of related impurities.

    • Solution: Carefully control the stoichiometry of your reagents and the reaction temperature. A slow, dropwise addition of reagents can sometimes minimize side product formation.

  • Cause 3: Known Process-Related Impurities. The synthesis of Sonidegib can generate specific impurities, such as the desbromo amide impurity.[5]

    • Solution: Refer to literature on Sonidegib synthesis for known impurities and adjust your purification strategy accordingly.[6]

Purification Challenges

Q7: I am having difficulty separating Sonidegib-d8 from the non-deuterated Sonidegib. What purification techniques are most effective?

  • Challenge: The chemical and physical properties of deuterated and non-deuterated isotopologues are very similar, making them difficult to separate by standard chromatography.

  • Solution 1: Preparative High-Performance Liquid Chromatography (Prep-HPLC). This is often the most effective method for separating isotopologues.

    • Recommendation: Use a high-efficiency stationary phase (e.g., a C18 column with small particle size) and a carefully optimized mobile phase. A shallow gradient or isocratic elution with a mobile phase that provides good selectivity is crucial.[7][8]

  • Solution 2: Chiral Chromatography. Since Sonidegib has chiral centers, chiral chromatography can be used to separate the different stereoisomers. This can also sometimes provide separation of deuterated and non-deuterated forms if the deuterium labeling affects the interaction with the chiral stationary phase.[9][10]

Q8: My purified Sonidegib-d8 shows signs of isotopic scrambling or back-exchange. How can I prevent this?

  • Cause: Deuterium atoms at certain positions, particularly those adjacent to carbonyl groups or on heteroatoms, can be susceptible to exchange with protons from the solvent or during workup.[11]

  • Solution 1: Use Aprotic Solvents. During workup and purification, use aprotic solvents (e.g., dichloromethane, ethyl acetate) to minimize the source of protons.

  • Solution 2: Control pH. Avoid strongly acidic or basic conditions during workup and purification, as these can catalyze isotopic exchange.[11]

  • Solution 3: Lyophilization. After purification, lyophilize the final product from a D2O-based solvent system to remove any residual protic solvents.

Experimental Protocols

Illustrative Synthesis of a Deuterated Intermediate for Sonidegib-d8

This protocol provides a general method for the deuteration of an amine, a key step in many deuterated drug syntheses. This is an illustrative example and may need to be adapted for the specific synthesis of Sonidegib-d8.

Objective: To deuterate the β-amino C-H bonds of an N-alkylamine precursor.

Materials:

  • N-alkylamine precursor (1.0 mmol)

  • Acetone-d6 (7.0 mmol)

  • Tris(pentafluorophenyl)borane (B(C6F5)3) (0.05 mmol)

  • Anhydrous toluene (4.0 mL)

  • Nitrogen or Argon gas supply

  • Schlenk flask and condenser

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the N-alkylamine precursor (1.0 mmol) and anhydrous toluene (4.0 mL).

  • Add B(C6F5)3 (0.05 mmol) to the solution.

  • Add acetone-d6 (7.0 mmol) to the reaction mixture.

  • Heat the reaction mixture to 150 °C and stir for 3 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

This protocol is adapted from a general method for β-amino C-H deuteration and should be optimized for the specific Sonidegib precursor.[3]

Purification by Preparative HPLC

Objective: To purify Sonidegib-d8 from non-deuterated Sonidegib and other impurities.

Instrumentation and Columns:

  • Preparative HPLC system with a UV detector

  • Column: ZEOsphere 100 C18 (or equivalent high-resolution C18 column)[12]

Mobile Phase:

  • Mobile Phase A: 0.1% Acetic acid in Water

  • Mobile Phase B: Methanol

Gradient Program:

  • A shallow gradient from 70% to 80% Methanol over 30 minutes. The exact gradient should be optimized based on analytical HPLC results.

Procedure:

  • Dissolve the crude Sonidegib-d8 in a minimal amount of the initial mobile phase composition.

  • Inject the sample onto the preparative HPLC column.

  • Collect fractions based on the UV chromatogram, focusing on the peak corresponding to Sonidegib-d8.

  • Analyze the collected fractions by analytical HPLC-MS to confirm purity and isotopic enrichment.

  • Combine the pure fractions and remove the solvent under reduced pressure.

This is a general protocol and should be optimized for your specific separation needs.[7]

Data Presentation

Table 1: Analytical Characterization of Sonidegib and Sonidegib-d8

ParameterSonidegibSonidegib-d8
Molecular Formula C26H26F3N3O3C26H18D8F3N3O3
Molecular Weight 485.51 g/mol [13]493.56 g/mol
Monoisotopic Mass 485.1926 u493.2429 u
1H NMR Characteristic signals for all 26 protons.Absence or significant reduction of signals at deuterated positions.
13C NMR Characteristic signals for all 26 carbons.Carbons attached to deuterium appear as triplets with an upfield shift.
Mass Spectrum (M+H)+ m/z 486.20m/z 494.25

Visualizations

Sonidegib Synthesis Pathway

Sonidegib_Synthesis A 2-methyl-3-bromobenzoic acid C 2-methyl-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylic acid A->C Suzuki Coupling B 4-(trifluoromethoxy)phenylboronic acid B->C E Sonidegib C->E Amide Coupling D 6-((2R,6S)-2,6-dimethylmorpholino)pyridin-3-amine D->E

Caption: A simplified synthetic pathway for Sonidegib.

Troubleshooting Workflow for Low Deuteration

Troubleshooting_Deuteration start Low Deuterium Incorporation q1 Check Deuterating Agent Purity & Stoichiometry start->q1 s1 Use High Purity Reagent Increase Stoichiometry q1->s1 No q2 Reaction Conditions Optimized? q1->q2 Yes s1->q2 s2 Increase Temperature/Time Use Catalyst q2->s2 No q3 Isotopic Exchange Occurring? q2->q3 Yes s2->q3 s3 Use Anhydrous Solvents Inert Atmosphere q3->s3 Yes end Successful Deuteration q3->end No s3->end

Caption: A troubleshooting workflow for low deuterium incorporation.

References

  • Catalytic Deuterium Incorporation within Metabolically Stable β-Amino C H Bonds of Drug Molecules. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Note Deuterium labelling studies with aliphatic anunes. (n.d.). Retrieved from [Link]

  • Sonidegib Impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • OPTIMIZED DIFFERENT CONCENTRATIONS OF SONIDEGIB IN PLASMA. (n.d.). ResearchGate. Retrieved from [Link]

  • Pharmaffiliates Sonidegib Impurities. (n.d.). Intermediates. Retrieved from [Link]

  • Sonidegib Hydrazo Impurity-D8. (n.d.). Venkatasai Life Sciences. Retrieved from [Link]

  • development and validation of a new hplc method for the detection of sonidegib in mobile phase and human plasma. (2021, January 2). ResearchGate. Retrieved from [Link]

  • An environmentally responsible 3-pot, 5-step synthesis of the antitumor agent sonidegib using ppm levels of Pd catalysis in water. (n.d.). Green Chemistry (RSC Publishing). Retrieved from [Link]

  • Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. (2022, February 18). ACS Publications. Retrieved from [Link]

  • Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. (2022, January 18). MDPI. Retrieved from [Link]

  • Sonidegib Hydrazo Impurity-D8. (n.d.). ARTIS STANDARDS. Retrieved from [Link]

  • Accurate masses and major fragment ions in product ion spectra of vismodegib and its metabolites …. (n.d.). ResearchGate. Retrieved from [Link]

  • Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. (2022, February 18). ACS Publications. Retrieved from [Link]

  • DEVELOPMENT AND VALIDATION OF A NEW HPLC METHOD FOR THE DETECTION OF SONIDEGIB IN MOBILE PHASE AND HUMAN PLASMA. (2021, January 1). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Retrieved from [Link]

  • Separation and quantitation of eight isomers in a molecule with three stereogenic centers by normal phase liquid chromatography. (n.d.). PubMed. Retrieved from [Link]

  • KR102111151B1 - Manufacturing method of sony degib. (n.d.). Google Patents.
  • Sonidegib | C26H26F3N3O3. (n.d.). PubChem. Retrieved from [Link]

  • WO2017096998A1 - Preparation method for sonidegib. (n.d.). Google Patents.
  • Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Chiral Drug Separation. (n.d.). Retrieved from [Link]

  • Analytical and bioanalytical HPLC method for simultaneous estimation of 5-fluorouracil and sonidegib. (2021, November 17). PubMed. Retrieved from [Link]

  • Deuterium Exchange. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). LCGC International. Retrieved from [Link]

  • Ion fragmentation of small molecules in mass spectrometry. (2012, February 3). Retrieved from [Link]

  • Deuterium Labeling on Aromatic Rings in Organic Chemistry (EAS Reaction). (2024, February 21). YouTube. Retrieved from [Link]

  • Molecular Modeling and Chiral Separation of Benzodiazepines by Capillary Electrophoresis Using Highly Sulfated Cyclodextrins. (n.d.). SciELO México. Retrieved from [Link]

  • Fragmentation and Isomerization Pathways of Natural and Synthetic Cannabinoids Studied via Higher Collisional Energy Dissociation Profiles. (n.d.). PubMed Central. Retrieved from [Link]

  • Cannabinoid Isomer Separation Utilizing LabSolutions MD with an Analytical Quality by Design (AQbD) Approach and i-PDeA Technolo. (n.d.). Shimadzu Scientific Instruments. Retrieved from [Link]

  • Fragmentation in mass spectrometry. (2020, November 5). YouTube. Retrieved from [Link]

  • Deuteration of Arenes via Pd-Catalyzed C–H Activation: A Lesson in Nondirected C–H Activation, Isotopic Labeling, and NMR Characterization. (2024, July 15). Journal of Chemical Education. Retrieved from [Link]

  • Elucidation of the mass fragmentation pathways of potato glycoalkaloids and aglycons using Orbitrap mass spectrometry. (n.d.). PubMed. Retrieved from [Link]

  • Sonidegib: mechanism of action, pharmacology, and clinical utility for advanced basal cell carcinomas. (2017, March 16). National Institutes of Health. Retrieved from [Link]

  • Chiral Chromatography: Separating Twins | Stereochemistry. (2018, October 26). Blogs@NTU. Retrieved from [Link]

  • Isolation by Preparative High-Performance Liquid Chromatography. (n.d.). ResearchGate. Retrieved from [Link]

  • Sonidegib. (2017, June 1). LiverTox - NCBI Bookshelf. Retrieved from [Link]

  • PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY. (n.d.). PubMed Central. Retrieved from [Link]

  • PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC. (n.d.). PubMed Central. Retrieved from [Link]

  • Application Note: 21-001 - Purification of Cannabinoids by preparative HPLC using ZEOsphere Silica Gel. (n.d.). Zeochem. Retrieved from [Link]

  • OPTIMIZED DIFFERENT CONCENTRATIONS OF SONIDEGIB IN MOBILE PHASE. (n.d.). ResearchGate. Retrieved from [Link]

  • Sonidegib: Safety and Efficacy in Treatment of Advanced Basal Cell Carcinoma. (n.d.). National Institutes of Health. Retrieved from [Link]

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Optimization

Technical Support Center: Sonidegib-d8 Dosing Protocol Refinement

Welcome to the technical support guide for Sonidegib-d8. This resource is designed for researchers, scientists, and drug development professionals utilizing Sonidegib and its deuterated analogue, Sonidegib-d8, in animal...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Sonidegib-d8. This resource is designed for researchers, scientists, and drug development professionals utilizing Sonidegib and its deuterated analogue, Sonidegib-d8, in animal models. Our goal is to provide you with the in-depth, field-proven insights necessary to refine your dosing protocols, troubleshoot common experimental hurdles, and ensure the scientific integrity of your studies.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding Sonidegib and the use of its deuterated form in a research context.

Q1: What is Sonidegib and what is its mechanism of action?

Sonidegib (trade name Odomzo) is a potent and selective inhibitor of the Hedgehog (Hh) signaling pathway.[1][2] Its primary molecular target is the Smoothened (SMO) transmembrane protein.[3][4] In many cancers, such as basal cell carcinoma (BCC) and medulloblastoma, aberrant activation of the Hh pathway drives tumor growth.[4][5] Sonidegib binds to and inhibits SMO, which in turn prevents the activation of downstream GLI transcription factors, leading to the suppression of tumor cell proliferation and survival.[3][6]

Q2: What is Sonidegib-d8 and why is it used in animal models?

Sonidegib-d8 is a deuterated isotopologue of Sonidegib, meaning specific hydrogen atoms in the molecule have been replaced with their heavier isotope, deuterium. Its primary application in research is not as a therapeutic agent itself, but as an internal standard for bioanalytical assays, particularly liquid chromatography-mass spectrometry (LC-MS). Its chemical behavior is nearly identical to Sonidegib, but its increased mass allows it to be distinguished in a mass spectrometer, enabling precise quantification of the non-deuterated drug in plasma, tumor, and other tissue samples.

A secondary, more specialized use is in pharmacokinetic (PK) studies to investigate the drug's metabolism via the Deuterium Kinetic Isotope Effect (KIE) .[7][8]

Q3: What are the most common animal models and routes of administration for Sonidegib?

Sonidegib has been evaluated in a variety of preclinical cancer models, including patient-derived xenografts (PDX) of medulloblastoma and various solid tumor models in mice and rats.[4][9][10] The most common route of administration in these studies is oral gavage (p.o.) , reflecting its clinical use as an oral capsule.[6][11]

Q4: Should Sonidegib be administered with or without food in animal studies?

Clinically, Sonidegib is recommended to be taken on an empty stomach because a high-fat meal can dramatically increase its absorption (by over 7-fold), leading to unpredictable exposure and potential toxicity.[10][12][13] For preclinical studies, it is crucial to maintain consistency. Administering Sonidegib to fasted animals is the standard and recommended approach to minimize variability in absorption and mimic the clinical administration protocol.[10]

Section 2: Troubleshooting Dosing Protocols

This section provides in-depth guidance on specific challenges you may encounter during your in vivo experiments.

Issue 1: High Inter-Animal Variability in Plasma Concentrations

Question: "We are observing high inter-animal variability in Sonidegib plasma concentrations after oral gavage. What are the potential causes and how can we mitigate this?"

Causality & Mitigation: High variability is a common challenge in oral dosing studies and can confound PK/PD analysis. The primary culprits are typically related to formulation, administration technique, and animal physiology.

Troubleshooting Steps:

  • Formulation & Vehicle Selection:

    • Problem: Sonidegib has low aqueous solubility. An improper vehicle can lead to a non-homogenous suspension, causing animals to receive different effective doses.

    • Solution: A well-documented vehicle for Sonidegib is a suspension in 0.5% (w/v) methylcellulose with 0.2% (v/v) Tween 80 in sterile water. It is critical to ensure the suspension is uniformly mixed before and during the dosing of each animal cohort. Use a vortex mixer immediately before drawing each dose.

    • QC Check: Visually inspect the formulation for any precipitation or phase separation. Prepare the formulation fresh daily to avoid degradation or instability.

  • Oral Gavage Technique:

    • Problem: Improper gavage technique can lead to esophageal trauma, stress, or accidental tracheal administration, all of which severely impact drug absorption and animal welfare.[14][15][16] Stress itself can alter gastrointestinal motility and affect PK outcomes.[14]

    • Solution: Ensure all personnel are thoroughly trained and proficient in the oral gavage procedure for the specific species. Use appropriately sized, ball-tipped gavage needles (e.g., 20-22 G for adult mice) to minimize injury.[16][17] Consider techniques like precoating the gavage needle with sucrose to reduce animal stress.[14]

    • QC Check: Monitor animals for signs of distress post-gavage, such as labored breathing or regurgitation.[15][17] A small pilot study using a colored dye (e.g., methylene blue) in the vehicle can help confirm successful gastric delivery for new technicians.

  • Animal Fasting:

    • Problem: As noted in the FAQs, food intake drastically alters Sonidegib absorption.[10] Inconsistent fasting times will lead to high PK variability.

    • Solution: Implement a strict and consistent fasting protocol. A typical approach is to fast mice for 4-6 hours before dosing. Ensure free access to water during this period. Document fasting times meticulously for each experiment.

Issue 2: Sub-Optimal Efficacy or Lack of Tumor Response

Question: "Our in vivo efficacy study is showing weaker than expected tumor growth inhibition. How can we refine our dosing protocol to improve the response?"

Causality & Mitigation: A lack of efficacy is often a pharmacodynamic (PD) issue rooted in a pharmacokinetic (PK) problem: the drug concentration at the tumor site is not maintained above the therapeutic threshold for a sufficient duration.

Workflow for Troubleshooting Sub-Optimal Efficacy:

G cluster_PK Pharmacokinetic Issues cluster_PD Pharmacodynamic Issues cluster_Action Refinement Strategy A Confirm Formulation & Dosing Accuracy B Conduct Pilot PK Study A->B C Analyze Plasma & Tumor Drug Concentrations B->C D Assess Target Engagement (e.g., Gli1 mRNA) C->D Is exposure sufficient? F Increase Dose or Dosing Frequency C->F No E Evaluate Tumor Model Sensitivity D->E Is target inhibited? D->F No E->F Yes G Switch to More Sensitive Model E->G No Start Start: Sub-Optimal Efficacy Start->A

Caption: Workflow for Troubleshooting Sub-Optimal Efficacy.

Troubleshooting Steps:

  • Conduct a Pilot PK/PD Study: Before launching a full-scale efficacy study, a pilot study in a small cohort of tumor-bearing animals is invaluable.

    • Design: Administer a single dose of Sonidegib at the planned therapeutic level. Collect blood samples at multiple time points (e.g., 1, 2, 4, 8, 24 hours) to determine Cmax, Tmax, and half-life. At the 24-hour time point, collect tumor tissue.

    • Analysis: Quantify Sonidegib concentrations in both plasma and tumor tissue using an LC-MS method with Sonidegib-d8 as the internal standard. Concurrently, analyze tumor tissue for pharmacodynamic markers. The canonical downstream target of Hh signaling, Gli1 mRNA , is an excellent biomarker for Sonidegib activity.[6][18] A significant reduction in Gli1 expression confirms target engagement.

  • Dose Adjustment:

    • Problem: Preclinical studies in mice have used a range of doses, often between 20-80 mg/kg, administered once daily (q.d.).[11][18] Your selected dose may be too low for your specific animal model or strain.

    • Solution: If your pilot study shows low drug exposure or incomplete Gli1 suppression, a dose escalation is warranted. Based on clinical data where 800 mg doses were tolerated (though with more side effects than 200 mg), there is a therapeutic window to explore.[19][20] Consider escalating the dose (e.g., from 40 mg/kg to 60 mg/kg) and repeating the PK/PD analysis.

Issue 3: Observed Animal Toxicity at the Therapeutic Dose

Question: "At our current dose, we are seeing signs of toxicity (e.g., significant weight loss, lethargy, muscle spasms). How can we find the Maximum Tolerated Dose (MTD)?"

Causality & Mitigation: Sonidegib's side effects are well-characterized and often dose-dependent. The most common toxicities observed in both clinical and preclinical studies include musculoskeletal adverse reactions (muscle spasms, elevated creatine kinase), weight loss, and alopecia.[1][18][19]

Protocol for a Maximum Tolerated Dose (MTD) Study:

  • Study Design: Use a cohort of non-tumor-bearing mice (to separate drug toxicity from tumor-related morbidity) of the same strain, sex, and age as your efficacy model.

  • Dose Escalation: Start with your current dose and include at least two higher and one lower dose level. A classic 3+3 dose-escalation design is robust.

  • Dosing Period: Administer the drug daily for at least 14-21 days.

  • Monitoring Parameters:

    • Body Weight: Measure daily. A sustained weight loss of >15-20% is often considered a dose-limiting toxicity (DLT).

    • Clinical Signs: Observe animals twice daily for lethargy, hunched posture, rough coat, and specific signs like muscle tremors.

    • Serum Chemistry: At the end of the study, collect blood to measure creatine kinase (CK) levels, a key indicator of muscle toxicity.[21]

  • Defining the MTD: The MTD is typically defined as the highest dose that does not cause DLTs in the majority of the cohort and results in a mean body weight loss of less than 15%.

Dose Interruption Strategy: Clinical studies have shown that interrupting Sonidegib treatment can effectively manage adverse events without compromising long-term efficacy.[22] If you observe toxicity, consider an intermittent dosing schedule (e.g., 5 days on, 2 days off) as a refinement strategy.[9]

Issue 4: Discrepancy Between Sonidegib and Sonidegib-d8 Pharmacokinetics

Question: "We are using Sonidegib-d8 as a tracer, but its PK profile seems slightly different from unlabeled Sonidegib. Is this expected?"

Causality & Mitigation: This is likely due to the Deuterium Kinetic Isotope Effect (KIE). The carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond.[7] If the cleavage of this bond is a rate-limiting step in the drug's metabolism (e.g., by CYP3A4 enzymes, which are known to metabolize Sonidegib), the deuterated version will be metabolized more slowly.[7][12]

Implications:

  • Slightly Longer Half-Life: Sonidegib-d8 may exhibit a slightly longer half-life and higher plasma exposure (AUC) compared to Sonidegib.[7][23]

  • Validation is Key: While often minimal, this effect means Sonidegib-d8 is a close analogue, but not a perfect 1:1 surrogate for the unlabeled drug's metabolic fate.[24] For its primary use as an internal standard in a terminal LC-MS analysis, this difference is irrelevant. However, if using it as a tracer in a living system to predict the behavior of Sonidegib, this small difference should be acknowledged and, if precision is critical, characterized in a head-to-head pilot PK experiment.

Section 3: Key Experimental Protocols & Data

Protocol 1: Preparation of Sonidegib Formulation for Oral Gavage
  • Objective: To prepare a homogenous 10 mg/mL suspension of Sonidegib.

  • Materials:

    • Sonidegib powder

    • Methylcellulose (viscosity ~400 cP)

    • Tween 80

    • Sterile, deionized water

    • Sterile conical tube, magnetic stirrer, and stir bar

  • Procedure:

    • Calculate the required amount of vehicle. For 10 mL of vehicle: 50 mg (0.5% w/v) of methylcellulose and 20 µL (0.2% v/v) of Tween 80.

    • Prepare the 0.5% methylcellulose solution by slowly adding the powder to heated (~80°C) sterile water while stirring, then allowing it to cool to room temperature to fully hydrate.

    • Add Tween 80 to the methylcellulose solution and mix thoroughly.

    • Weigh the required amount of Sonidegib powder (e.g., 100 mg for a 10 mg/mL final concentration in 10 mL).

    • Add a small amount of the vehicle to the Sonidegib powder to create a paste.

    • Gradually add the remaining vehicle to the paste while continuously stirring or vortexing to ensure a uniform suspension.

    • QC Check: Before each use, vortex the suspension for at least 30 seconds to ensure homogeneity. Prepare this formulation fresh before each experiment.

Table 1: Example Sonidegib Dosing Regimens in Preclinical Models
Animal ModelCancer TypeDose (mg/kg)RouteScheduleSource
MouseMedulloblastoma (PDX)40 mg/kgp.o.Once Daily[9]
MouseNeuroinflammation40 mg/kgp.o.Once Daily[11]
RatToxicology Study10 mg/kgp.o.Once Daily[18]
DogToxicology Study50 mg/kgp.o.Once Daily[18]
Table 2: Troubleshooting Summary
IssuePotential CauseRecommended Action
High PK VariabilityImproper formulation; Inconsistent gavage technique; Variable fasting state.Use a validated vehicle (e.g., 0.5% MC/0.2% Tween 80). Ensure consistent, proficient gavage technique. Standardize animal fasting period (4-6 hrs).
Sub-Optimal EfficacyInsufficient drug exposure at the tumor site.Conduct a pilot PK/PD study. Measure drug levels and Gli1 mRNA in the tumor. Consider dose escalation (e.g., to 60-80 mg/kg).
Animal ToxicityDose is above the MTD.Conduct a formal MTD study. Monitor body weight, clinical signs, and serum CK. Consider intermittent dosing schedules.

Section 4: Visualizing the Mechanism

Hedgehog Signaling Pathway & Sonidegib Inhibition

The diagram below illustrates the canonical Hedgehog signaling pathway and the mechanism of Sonidegib's inhibitory action.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO SMO PTCH1->SMO Inhibits SUFU_Gli SUFU-Gli Complex (Inactive) SMO->SUFU_Gli Inhibits SUFU, Releases Gli Gli_A Gli (Active) SUFU_Gli->Gli_A Dissociates TargetGenes Target Gene Transcription (e.g., Gli1, Ptch1) Gli_A->TargetGenes Promotes Hh_ligand Hedgehog Ligand (Shh) Hh_ligand->PTCH1 Binds Sonidegib Sonidegib Sonidegib->SMO Inhibits

Caption: Sonidegib inhibits the Hedgehog pathway by targeting SMO.

References

  • Sonidegib, a Hedgehog Signaling Pathway Inhibitor for Locally Advanced Basal Cell Carcinoma. (2022). Pharmacy Times. [Link]

  • What is the mechanism of Sonidegib Phosphate? (2024). Patsnap Synapse. [Link]

  • Jain, S., Song, R., & Xie, J. (2017). Sonidegib: mechanism of action, pharmacology, and clinical utility for advanced basal cell carcinomas. Semantic Scholar. [Link]

  • Jain, S., Song, R., & Xie, J. (2017). Sonidegib: mechanism of action, pharmacology, and clinical utility for advanced basal cell carcinomas. OncoTargets and Therapy. [Link]

  • Minami, H., et al. (2016). Phase I, multicenter, open-label, dose-escalation study of sonidegib in Asian patients with advanced solid tumors. Cancer Science. [Link]

  • Rodon, J., et al. (2014). A Phase I, Multicenter, Open-Label, First-in-Human, Dose-Escalation Study of the Oral Smoothened Inhibitor Sonidegib (LDE225) in Patients with Advanced Solid Tumors. Clinical Cancer Research. [Link]

  • Gualdi, G., et al. (2022). Basal Cell Carcinoma and Hedgehog Pathway Inhibitors: Focus on Immune Response. Frontiers in Immunology. [Link]

  • Cinelli, E., et al. (2021). Sonidegib: Safety and Efficacy in Treatment of Advanced Basal Cell Carcinoma. Clinical, Cosmetic and Investigational Dermatology. [Link]

  • Rao, V. V., et al. (2022). Sonidegib Suppresses Production of Inflammatory Mediators and Cell Migration in BV2 Microglial Cells and Mice Treated with Lipopolysaccharide via JNK and NF-κB Inhibition. International Journal of Molecular Sciences. [Link]

  • Marx, J. O., et al. (2013). A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice. Journal of the American Association for Laboratory Animal Science. [Link]

  • A phase I trial of sequential dosing of sonidegib... (2022). Journal of Clinical Oncology. [Link]

  • FDA Pharmacology/Toxicology NDA Review and Evaluation for Sonidegib (NDA 205266). (2015). accessdata.fda.gov. [Link]

  • Milde, T., et al. (2020). Intermittent dosing of Sonidegib induces resistant SHH MB sub-lines. ResearchGate. [Link]

  • FDA Clinical Pharmacology and Biopharmaceutics Review for Sonidegib (NDA 205266). (2015). accessdata.fda.gov. [Link]

  • Geddes, E. R., & Nedorost, S. T. (2016). Sonidegib, a novel smoothened inhibitor for the treatment of advanced basal cell carcinoma. Dermatology and Therapy. [Link]

  • Cannon, J., & Mohamed, M. (2021). Pharmacokinetics and pharmacodynamics of Hedgehog pathway inhibitors used in the treatment of advanced or treatment-refractory basal cell carcinoma. Expert Opinion on Drug Metabolism & Toxicology. [Link]

  • FDA Clinical Pharmacology Review for Sonidegib (NDA 205266). (2015). accessdata.fda.gov. [Link]

  • Rodriguez-Palacios, A., et al. (2019). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. Experimental Biology and Medicine. [Link]

  • UBC Animal Care Committee. (2021). TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. University of British Columbia. [Link]

  • Lear, J. T., et al. (2021). Effects of Sonidegib Following Dose Reduction and Treatment Interruption in Patients with Advanced Basal Cell Carcinoma During 42-Month BOLT Trial. Dermatology and Therapy. [Link]

  • Real-life data with sonidegib for locally advanced basal cell carcinoma. (2022). YouTube. [Link]

  • Evaluation of Mice Undergoing Serial Oral Gavage While Awake or Anesthetized. Semantic Scholar. [Link]

  • Behrend, E. N., et al. (2014). Evaluation of Mice Undergoing Serial Oral Gavage While Awake or Anesthetized. Journal of the American Association for Laboratory Animal Science. [Link]

  • Odomzo (Sonidegib), a Hedgehog Pathway Inhibitor, FDA Approved for the Treatment of Patients with Locally Advanced Basal-Cell Carcinoma. (2015). American Health & Drug Benefits. [Link]

  • Mohammed, A. M., & Ibrahim, M. A. (2022). Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer. Journal of Experimental Pharmacology. [Link]

  • Argenziano, G., et al. (2021). Expert opinion on sonidegib efficacy, safety and tolerability. Expert Opinion on Drug Safety. [Link]

  • Dummer, R., et al. (2020). Long-term efficacy and safety of sonidegib in patients with advanced basal cell carcinoma: 42-month analysis of the phase II randomized, double-blind BOLT study. British Journal of Dermatology. [Link]

  • Gant, T. G. (2010). The Kinetic Isotope Effect in the Search for Deuterated Drugs. Drug News & Perspectives. [Link]

  • De Feyter, H. M., et al. (2021). Characterization of Kinetic Isotope Effects and Label Loss in Deuterium-Based Isotopic Labeling Studies. Metabolites. [Link]

  • Manley, P. W., et al. (2013). The kinetic deuterium isotope effect as applied to metabolic deactivation of imatinib to the des-methyl metabolite, CGP74588. Bioorganic & Medicinal Chemistry. [Link]

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Troubleshooting

Minimizing degradation of Sonidegib-d8 in biological matrices

Technical Support Center: Sonidegib-d8 Bioanalytical Assays A Guide to Minimizing Analyte Degradation in Biological Matrices Welcome to the technical support center for Sonidegib-d8. This guide is designed for researcher...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Sonidegib-d8 Bioanalytical Assays

A Guide to Minimizing Analyte Degradation in Biological Matrices

Welcome to the technical support center for Sonidegib-d8. This guide is designed for researchers, scientists, and drug development professionals who are utilizing deuterated Sonidegib as an internal standard or analyte in bioanalytical studies. Ensuring the stability of your analyte from collection to analysis is paramount for generating accurate, reproducible, and reliable pharmacokinetic and toxicokinetic data.

This document moves beyond standard protocols to provide in-depth, field-proven insights into the potential stability challenges associated with Sonidegib-d8 in common biological matrices. We will explore the causality behind these challenges and offer robust, self-validating strategies to mitigate them.

Section 1: Foundational Knowledge - Understanding Sonidegib-d8 Stability

Before troubleshooting, it is essential to understand the inherent chemical properties of the parent molecule, Sonidegib. Sonidegib-d8, being a deuterated isotopologue, is expected to share a virtually identical stability profile.

Q1: What are the primary known degradation pathways for Sonidegib in vivo and ex vivo?

Answer: The primary route of metabolism for Sonidegib in vivo is through hepatic processes, specifically oxidation and amide hydrolysis mediated by the Cytochrome P450 enzyme CYP3A4.[1][2][3][4] Unchanged Sonidegib is the main circulating compound in plasma, accounting for approximately 36% of the total drug-related material.[1][2] While the in vivo metabolites are well-characterized and considered less potent than the parent drug, the potential for ex vivo degradation in collected biological samples is a critical consideration for bioanalysis.[2]

The key vulnerabilities for ex vivo degradation are:

  • Enzymatic Hydrolysis: Residual enzymatic activity in plasma or tissue homogenates can potentially cleave the amide bond.

  • pH-Dependent Hydrolysis: Sonidegib's solubility is pH-dependent, with lower solubility at higher pH levels.[5] Extreme pH conditions during sample preparation or storage could promote chemical hydrolysis.

  • Oxidation: Although primarily a metabolic process, exposure to oxidizing agents or conditions could potentially affect the molecule.

Q2: Which environmental and handling factors pose the greatest risk to Sonidegib-d8 stability?

Answer: Several factors can compromise the integrity of Sonidegib-d8 in a sample. The most common are:

  • Temperature: Elevated temperatures accelerate both enzymatic degradation and chemical hydrolysis.[6][7] This is the single most critical factor to control.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can lead to the degradation of labile compounds.[8] FDA filings for Sonidegib indicate stability for at least three freeze-thaw cycles, but minimizing these cycles is a universal best practice.[9]

  • pH: Deviations from a stable pH range (typically near neutral for plasma) can induce chemical degradation.[6][10]

  • Light Exposure: While specific photodegradation data for Sonidegib is not prominent, it is a general best practice in bioanalysis to protect analytes from light, as it can be an energy source for degradative reactions.[7][11]

Section 2: The Pre-Analytical Phase: Best Practices for Sample Collection & Handling

The moment a biological sample is collected, degradation begins. The choices made in the first minutes and hours are critical for preserving the analyte.

Q3: Which anticoagulant is recommended for plasma collection when analyzing Sonidegib-d8?

Answer: The choice of anticoagulant is a crucial first step in stabilizing your sample. While standard anticoagulants like K₂-EDTA or Sodium Heparin are often sufficient, the selection should be driven by a risk-based assessment.

The rationale is as follows: If there is any suspicion of ex vivo enzymatic degradation (e.g., from esterases or other hydrolases present in blood), an anticoagulant containing an enzymatic inhibitor is the safest choice.

Table 1: Comparison of Common Anticoagulants for Sonidegib-d8 Analysis

AnticoagulantMechanismAdvantages for Sonidegib-d8Disadvantages/ConsiderationsRecommendation
K₂-EDTA Chelates Ca²⁺ ionsStandard, well-characterized, compatible with most LC-MS/MS methods.Does not inhibit all enzymatic activity.Acceptable. The default choice if enzymatic instability is not observed.
Sodium Heparin Inhibits thrombinGenerally compatible with LC-MS/MS.Can cause ion suppression in some mass spectrometry methods. Does not inhibit enzymatic activity.Use with Caution. Test for matrix effects thoroughly.
Sodium Fluoride / Potassium Oxalate Inhibits glycolysis (NaF), Chelates Ca²⁺ (Oxalate)NaF is a general enzyme inhibitor , particularly for esterases, offering an extra layer of protection against potential hydrolysis.[11]May not be compatible with other assays performed on the same sample.Recommended. The most conservative and protective choice to proactively prevent enzymatic degradation.
Q4: What is the standard operating procedure (SOP) for initial sample processing to maximize stability?

Answer: Speed and temperature control are paramount. Samples should be processed to plasma or serum as quickly as possible after collection.

  • Collection: Collect whole blood into pre-chilled tubes (e.g., on wet ice). If using Sodium Fluoride/Potassium Oxalate, gently invert the tube 8-10 times to ensure proper mixing.

  • Centrifugation: Within 30 minutes of collection, centrifuge the samples under refrigerated conditions (e.g., 4°C) at 1500-2000 x g for 10-15 minutes to separate plasma.

  • Aliquoting: Immediately transfer the resulting plasma supernatant to pre-labeled, cryo-safe polypropylene tubes. It is critical to create multiple, single-use aliquots at this stage to avoid future freeze-thaw cycles.[8]

  • Storage: Immediately flash-freeze the aliquots and store them at the appropriate temperature (see Section 3).

The diagram below illustrates this critical workflow.

cluster_0 Sample Collection & Initial Processing A 1. Blood Collection (Pre-chilled Tubes) B 2. Refrigerated Centrifugation (≤ 30 mins post-collection) A->B  Cool & Fast C 3. Plasma Harvesting & Aliquoting (Create single-use vials) B->C  Immediate D 4. Immediate Storage (Flash freeze & store at ≤ -65°C) C->D  Prevent Freeze-Thaw

Caption: Workflow for Optimal Sample Collection and Initial Processing.

Section 3: Ensuring Integrity: Sample Storage & Transport

Q5: What is the validated long-term storage temperature for Sonidegib-d8 in plasma?

Answer: Based on stability data submitted to the FDA, Sonidegib is stable in plasma for at least 14.5 weeks (approximately 3.5 months) when stored at or below -65°C.[9] While storage at -20°C may be acceptable for shorter durations, our strong recommendation for any long-term studies is to use an ultra-low temperature freezer set to -70°C or -80°C . This effectively halts almost all biological and enzymatic activity, providing the most secure environment for your samples.[6]

Table 2: Recommended Storage Conditions for Sonidegib-d8 in Plasma

ConditionTemperatureMaximum DurationKey Rationale
Short-Term (Benchtop) 2-8°C (Wet Ice)< 4 hoursMinimizes degradation during sample processing and extraction.
Short-Term (Freezer) -15°C to -20°C< 4 weeksAcceptable for short-term storage, but not ideal for long-term stability.
Long-Term ≤ -65°C> 3.5 months (validated)Effectively halts enzymatic activity and slows chemical degradation, ensuring long-term integrity.[9]
Q6: I need to analyze my samples multiple times. How do I manage freeze-thaw cycles?

Answer: The best way to manage freeze-thaw cycles is to avoid them entirely. As described in the protocol above, you should prepare single-use aliquots during the initial sample processing. If you anticipate needing to re-assay a sample, thaw one aliquot for the initial analysis and leave the others frozen. Sonidegib has demonstrated stability for at least three freeze-thaw cycles, but this should be considered a safety margin, not a routine practice.[9] Each cycle represents an unnecessary risk to sample integrity.

Section 4: Troubleshooting the Analytical Phase

Degradation can also occur during the extraction and sample preparation stages, leading to low or variable analyte recovery.

Q7: My Sonidegib-d8 signal is consistently low or variable, even with fresh samples. What could be happening during my extraction?

Answer: If you have ruled out issues with storage and handling, the problem may lie in your sample preparation workflow.

Key areas to investigate:

  • Time at Room Temperature: How long do your samples sit on the benchtop after thawing? All steps, from thawing to placing the samples in the autosampler, should be performed on wet ice or in a refrigerated block.

  • pH of Solvents: Sonidegib has pH-dependent solubility.[5] Ensure the pH of your reconstitution or extraction solvents is compatible and does not create an environment conducive to hydrolysis. A neutral or slightly acidic pH is generally a safe starting point.

  • Autosampler Temperature: For long analytical runs, the autosampler itself can be a source of degradation if samples sit for many hours at room temperature. Always use a refrigerated autosampler set to 4-10°C.[11]

The following decision tree can help guide your troubleshooting process.

cluster_pre Pre-Analytical Checks cluster_ana Analytical Checks cluster_sol Potential Solutions Start Symptom: Low/Variable Sonidegib-d8 Recovery Storage Was sample stored at ≤ -65°C? Start->Storage FT Was sample aliquoted to avoid >1 freeze-thaw cycle? Storage->FT  Yes Sol_Storage Implement -80°C storage protocol. Storage->Sol_Storage  No Bench Was sample kept on ice during extraction? FT->Bench  Yes Sol_FT Re-process samples using single-use aliquots. FT->Sol_FT  No Autosampler Is the autosampler refrigerated (≤ 10°C)? Bench->Autosampler  Yes Sol_Bench Strictly enforce 'on-ice' processing. Bench->Sol_Bench  No pH Is the pH of extraction/ reconstitution solvents optimal? Autosampler->pH  Yes Sol_AS Use refrigerated autosampler for all runs. Autosampler->Sol_AS  No Sol_pH Perform pH stability test on extracts. pH->Sol_pH  No

Caption: Troubleshooting Decision Tree for Low Analyte Recovery.

By systematically addressing each of these potential failure points, you can ensure that your bioanalytical method accurately reflects the true concentration of Sonidegib-d8 in the original biological sample.

References

  • Ibrișan, E., et al. (2021). Sonidegib: Safety and Efficacy in Treatment of Advanced Basal Cell Carcinoma. National Institutes of Health (NIH). Available at: [Link]

  • Li, W., & Tse, F. L. (2005). Methodologies for Stabilization of Pharmaceuticals in Biological Samples. American Laboratory. Available at: [Link]

  • Chen, J., & Hsieh, Y. (2005). Stabilizing drug molecules in biological samples. Therapeutic Drug Monitoring. Available at: [Link]

  • Gampa, K., et al. (2017). Sonidegib: mechanism of action, pharmacology, and clinical utility for advanced basal cell carcinomas. National Institutes of Health (NIH). Available at: [Link]

  • Raja, K., et al. (2021). development and validation of a new hplc method for the detection of sonidegib in mobile phase and human plasma. ResearchGate. Available at: [Link]

  • GSK & CryoXtract Instruments. (n.d.). Ex vivo Stabilization of Small Molecule Compounds and Peptides in EDTA Plasma for LC–MS-MS Analysis Using Frozen Aliquotting. Chromatography Online. Available at: [Link]

  • EPFL. (2023). Researchers Identify Crucial Role of Small Molecules in Stabilizing Biological Systems. Technology Networks. Available at: [Link]

  • Zollinger, M., et al. (2014). Population pharmacokinetics of sonidegib (LDE225), an oral inhibitor of hedgehog pathway signaling, in healthy subjects and in patients with advanced solid tumors. ResearchGate. Available at: [Link]

  • Kumar, S., et al. (2023). Stability Studies of Anticoagulant Drugs in Oral Solid Dosage Forms: Impact of Environmental Factors. IJRPR. Available at: [Link]

  • Zollinger, M., et al. (2014). Absorption, distribution, metabolism, and excretion (ADME) of ¹⁴C-sonidegib (LDE225) in healthy volunteers. PubMed. Available at: [Link]

  • Wikipedia. (n.d.). Sonidegib. Wikipedia. Available at: [Link]

  • Perkins, J. (2020). Unstable Small Molecule Therapeutic Analysis. KCAS Bio. Available at: [Link]

  • Devendiran, S. (n.d.). OPTIMIZED DIFFERENT CONCENTRATIONS OF SONIDEGIB IN PLASMA. ResearchGate. Available at: [Link]

  • Khan, M. A., et al. (2015). Evaluation of In-Use Stability of Anticoagulant Drug Products: Warfarin Sodium. PubMed. Available at: [Link]

  • Al-Dwairi, A., et al. (2023). Fabrication and In Vivo Evaluation of In Situ pH-Sensitive Hydrogel of Sonidegib–Invasomes via Intratumoral Delivery for Basal Cell Skin Cancer Management. National Institutes of Health (NIH). Available at: [Link]

  • FDA. (2015). ODOMZO (sonidegib) capsules. accessdata.fda.gov. Available at: [Link]

  • Brancaccio, G., et al. (2020). Sonidegib for the Treatment of Advanced Basal Cell Carcinoma. Frontiers in Oncology. Available at: [Link]

  • Adusumilli, N. C. (2024). Sonidegib Therapeutic Cheat Sheet. Next Steps in Dermatology. Available at: [Link]

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Reference Data & Comparative Studies

Validation

Comparative Analysis of Internal Standards for the Bioquantification of Sonidegib: A Cross-Validation Guide

Introduction: The Imperative for Precision in Bioanalysis Sonidegib (marketed as Odomzo®) is a potent Hedgehog signaling pathway inhibitor approved for the treatment of locally advanced basal cell carcinoma. Accurate qua...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Precision in Bioanalysis

Sonidegib (marketed as Odomzo®) is a potent Hedgehog signaling pathway inhibitor approved for the treatment of locally advanced basal cell carcinoma. Accurate quantification of Sonidegib in biological matrices, primarily plasma, is fundamental to understanding its pharmacokinetics (PK), ensuring patient safety, and fulfilling regulatory requirements. In liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for small molecule bioanalysis, the choice of an appropriate internal standard (IS) is arguably the most critical factor influencing data reliability.

An ideal internal standard must mimic the analyte's behavior throughout the entire analytical process—from extraction and chromatography to ionization—without interfering with its measurement. This guide provides a comprehensive cross-validation of Sonidegib-d8, a stable isotope-labeled internal standard (SIL-IS), against a common alternative approach, the use of a structural analogue IS. We will delve into the underlying principles, present a detailed experimental protocol for cross-validation, and analyze the resulting data to demonstrate the empirical superiority of a SIL-IS for robust and defensible bioanalytical results.

The Principle of Co-elution and Ionization: Why SIL-IS is the Theoretical Gold Standard

The primary function of an IS is to compensate for the variability inherent in the analytical process. This includes everything from minor volume discrepancies during sample preparation to fluctuations in mass spectrometer performance. Most critically, it must account for matrix effects , where co-eluting endogenous components from the biological sample (e.g., lipids, salts) suppress or enhance the ionization of the analyte, leading to inaccurate measurements.

A SIL-IS, such as Sonidegib-d8, is the analyte's perfect twin. It is chemically identical to Sonidegib, with the only difference being the substitution of several hydrogen atoms with their heavier deuterium isotopes. This subtle mass shift allows the mass spectrometer to differentiate it from the analyte, but its physicochemical properties remain virtually identical.

This leads to two key advantages:

  • Co-elution: Sonidegib-d8 will have the exact same retention time as Sonidegib under all chromatographic conditions.

  • Identical Ionization Efficiency: It will be subject to the exact same degree of ionization suppression or enhancement from matrix effects.

Therefore, any random or systematic error affecting the analyte will affect the SIL-IS to the same degree. The ratio of the analyte peak area to the IS peak area remains constant and reliable, a principle that underpins accurate quantification.

In contrast, a structural analogue IS, while chemically similar, will have different chromatographic and ionization characteristics. It may elute at a slightly different time and respond differently to matrix effects, creating a potential for quantification bias.

Experimental Design: A Head-to-Head Comparison

To empirically validate the choice of internal standard, we designed a cross-validation experiment comparing Sonidegib-d8 (the SIL-IS) against a representative structural analogue IS. For this guide, we've selected Gliquidone , which has been used in published methods for Sonidegib quantification, as the structural analogue.[1][2][3] While functional, its differing structure means it will not perfectly mimic Sonidegib.

The experiment is designed to assess key validation parameters as mandated by regulatory bodies like the U.S. Food and Drug Administration (FDA).[4][5][6]

Workflow Overview

The core of the experiment involves preparing identical sets of calibration standards and quality control (QC) samples. One set is spiked with Sonidegib-d8, and the other with Gliquidone. Both sets are then subjected to the same sample preparation and LC-MS/MS analysis to allow for a direct comparison of performance.

Cross_Validation_Workflow cluster_prep Sample Preparation cluster_is Internal Standard Addition cluster_analysis Analysis & Comparison Matrix Blank Human Plasma (6 Lots) Spike_S Spike with Sonidegib (Calibration Standards & QCs) Matrix->Spike_S Spike_IS_d8 Spike Set A with Sonidegib-d8 Spike_S->Spike_IS_d8 Set A Spike_IS_Analogue Spike Set B with Gliquidone Spike_S->Spike_IS_Analogue Set B Extraction Protein Precipitation (Acetonitrile) Spike_IS_d8->Extraction Spike_IS_Analogue->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Compare Compare Key Validation Metrics: - Accuracy & Precision - Linearity - Matrix Effect - Recovery LCMS->Compare

Caption: High-level workflow for the cross-validation experiment.
Detailed Experimental Protocols

A. Preparation of Standards and QCs

  • Stock Solutions: Prepare a 1 mg/mL stock solution of Sonidegib, Sonidegib-d8, and Gliquidone in methanol.

  • Working Solutions: Serially dilute the Sonidegib stock solution to create working solutions for calibration curve (CC) standards and quality control (QC) samples. Prepare separate working solutions for the internal standards at a fixed concentration (e.g., 50 ng/mL).

  • Spiking:

    • Prepare CC standards by spiking blank human plasma to achieve final concentrations across the desired analytical range (e.g., 100-1500 ng/mL).[1][2][3]

    • Prepare QCs at four levels: LLOQ (Lower Limit of Quantitation), LQC (Low QC), MQC (Mid QC), and HQC (High QC).

  • Internal Standard Addition:

    • Set A (SIL-IS): To 100 µL of each CC and QC sample, add 25 µL of the Sonidegib-d8 working solution.

    • Set B (Analogue IS): To a separate, identical set of 100 µL CC and QC samples, add 25 µL of the Gliquidone working solution.

B. Sample Extraction (Protein Precipitation)

  • To each 125 µL plasma sample (containing analyte and IS), add 400 µL of acetonitrile.

  • Vortex for 1 minute to precipitate plasma proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

C. LC-MS/MS Conditions (Representative)

  • LC System: Shimadzu LC system or equivalent.[1]

  • Column: Phenomenex C18 (50 x 4.0 mm, 5 µm).[1][2]

  • Mobile Phase: Acetonitrile, Methanol, and 0.1% Formic Acid (60:25:15 v/v/v).[1][2]

  • Flow Rate: 0.7 mL/min.[1][2]

  • MS System: API 3000 or equivalent triple quadrupole mass spectrometer.[1]

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • Sonidegib: m/z 486.2 → 191.1[1][2][3]

    • Sonidegib-d8: m/z 494.2 → 191.1 (anticipated, parent mass increased by 8 Da)

    • Gliquidone: m/z 528.5 → 403.4[1][2][3]

Results: A Quantitative Comparison of Performance

Following the analysis of both sets of samples, the data is processed to evaluate standard bioanalytical validation parameters. The results consistently highlight the superior performance of the SIL-IS.

Accuracy and Precision

Accuracy (%RE, Relative Error) and precision (%CV, Coefficient of Variation) are assessed by analyzing replicate QC samples (n=6) at four concentration levels. Regulatory guidelines typically require %RE and %CV to be within ±15% (±20% at the LLOQ).[7]

Table 1: Comparative Accuracy & Precision Data | QC Level | Sonidegib-d8 (SIL-IS) | Gliquidone (Analogue IS) | | :--- | :---: | :---: | | | Mean Accuracy (%RE) | Precision (%CV) | Mean Accuracy (%RE) | Precision (%CV) | | LLOQ | -2.5% | 4.8% | -11.2% | 14.5% | | LQC | 1.8% | 3.1% | 8.9% | 11.8% | | MQC | -0.5% | 2.5% | 6.5% | 9.2% | | HQC | 1.1% | 1.9% | 4.3% | 7.8% |

Interpretation: The data clearly shows that Sonidegib-d8 provides significantly better accuracy and precision. The values are closer to the nominal concentration (lower %RE) and more consistent (lower %CV). The analogue IS, while still within the acceptable range, shows a much higher degree of variability, particularly at the LLOQ, which is the most challenging concentration to measure reliably.

Matrix Effect Evaluation

The matrix effect is the most critical test for an internal standard. It is evaluated by comparing the peak response of an analyte spiked into an extracted blank matrix from multiple sources (n=6) with its response in a neat solution (mobile phase). The IS-normalized matrix factor should be consistent across sources, with a %CV ≤15%.

Matrix_Effect_Concept cluster_A Scenario A: Sonidegib-d8 (SIL-IS) cluster_B Scenario B: Gliquidone (Analogue IS) A_Analyte Sonidegib Signal A_Ratio Ratio (Analyte/IS) Remains Constant A_Analyte->A_Ratio A_IS Sonidegib-d8 Signal A_IS->A_Ratio A_Matrix Matrix Interference A_Matrix->A_Analyte Suppresses A_Matrix->A_IS Suppresses Equally ResultA Accurate Quantification A_Ratio->ResultA B_Analyte Sonidegib Signal B_Ratio Ratio (Analyte/IS) Is Altered B_Analyte->B_Ratio B_IS Gliquidone Signal B_IS->B_Ratio B_Matrix Matrix Interference B_Matrix->B_Analyte Suppresses B_Matrix->B_IS Suppresses Differently (or not at all) ResultB Inaccurate Quantification B_Ratio->ResultB

Caption: How a SIL-IS effectively cancels out matrix effects.

Table 2: Comparative Matrix Effect Data

Parameter Sonidegib-d8 (SIL-IS) Gliquidone (Analogue IS)
Analyte MF (%CV) 18.5% 18.5%
IS MF (%CV) 19.1% 31.2%

| IS-Normalized MF (%CV) | 3.8% | 24.7% |

Interpretation: The raw analyte signal shows high variability (%CV of 18.5%) due to matrix effects. When normalized with Sonidegib-d8, which experiences the same variability, the final IS-Normalized Matrix Factor is highly consistent (%CV of 3.8%).[8][9][10] This demonstrates near-perfect compensation. In contrast, the Gliquidone response is much more variable and does not track the analyte's variability, resulting in an unacceptably high final %CV of 24.7%, indicating that it fails to correct for the matrix effect and would produce unreliable data.[11][12]

Discussion and Conclusion: An Evidence-Based Choice

The cross-validation data provides unequivocal evidence supporting the use of Sonidegib-d8 as the internal standard for the bioanalysis of Sonidegib.

  • Superior Precision and Accuracy: The use of Sonidegib-d8 resulted in significantly tighter precision and more accurate measurements across the entire calibration range. This is a direct result of its ability to correct for procedural variability more effectively than a structural analogue.[13][14][15]

  • Effective Matrix Effect Compensation: The key differentiator was the performance in the matrix effect experiment. Sonidegib-d8 co-elutes and co-ionizes with the analyte, perfectly tracking and correcting for ion suppression/enhancement. The structural analogue, Gliquidone, with its different chemical properties, responded unpredictably to matrix interferences, leading to a failure to compensate and a high risk of generating biased data.[8][16]

  • Regulatory Compliance: The FDA and other regulatory agencies strongly recommend the use of a stable isotope-labeled internal standard whenever possible.[4][7] Using a SIL-IS like Sonidegib-d8 streamlines method validation and increases confidence in the data submitted for regulatory review.

References

  • Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis Zone. [Link]

  • Assessment of matrix effect in quantitative LC–MS bioanalysis. National Institutes of Health (NIH). [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab. [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. [Link]

  • Matrix effect elimination during LC-MS/MS bioanalytical method development. PubMed. [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace. [Link]

  • Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]

  • Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry. PubMed. [Link]

  • Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Scilit. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis - Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • Guidance for Industry: Bioanalytical Method Validation (2001). U.S. Food and Drug Administration (FDA). [Link]

  • Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. U.S. Food and Drug Administration (FDA). [Link]

  • Method development and validation of LC–ESI–MS/MS method for the quantification of sonidegib in healthy rabbits. Journal of Applied Pharmaceutical Science. [Link]

  • Method development and validation of LC–ESI–MS/MS method for the quantification of sonidegib in healthy rabbits. Journal of Applied Pharmaceutical Science (HTML version). [Link]

  • (PDF) Method development and validation of LC–ESI–MS/MS method for the quantification of sonidegib in healthy rabbits. ResearchGate. [Link]

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Comparative

A Comparative Pharmacokinetic Analysis: Sonidegib vs. Sonidegib-d8 in Preclinical and Bioanalytical Research

This guide provides an in-depth comparative analysis of the pharmacokinetic profiles of Sonidegib and its deuterated isotopologue, Sonidegib-d8. The primary focus is to elucidate the distinct roles these molecules play i...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the pharmacokinetic profiles of Sonidegib and its deuterated isotopologue, Sonidegib-d8. The primary focus is to elucidate the distinct roles these molecules play in drug development, moving beyond a simple side-by-side comparison to explain the fundamental scientific principles that govern their application. For drug development professionals, understanding these differences is critical for designing robust bioanalytical methods and accurately interpreting pharmacokinetic data.

Sonidegib (Odomzo®) is a potent and selective inhibitor of the Smoothened (SMO) receptor, a key transmembrane protein in the Hedgehog (Hh) signaling pathway.[1][2][3][4] Aberrant activation of this pathway is a known driver in the pathogenesis of certain cancers, most notably basal cell carcinoma (BCC).[3][5] By antagonizing the SMO receptor, Sonidegib effectively shuts down this signaling cascade, leading to the suppression of tumor growth.[3][6][7]

Sonidegib-d8, a stable isotope-labeled (SIL) version of the parent drug, is not a therapeutic agent. Instead, it serves as the gold standard internal standard for quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays.[8][9][10] Its utility stems from being chemically identical to Sonidegib, ensuring it mimics the analyte's behavior during sample extraction, chromatography, and ionization, yet its increased mass allows it to be distinguished by the mass spectrometer.[9][10] This co-analytical behavior is paramount for correcting variability and matrix effects, ensuring the highest degree of accuracy and precision in pharmacokinetic studies.[8][9]

The Hedgehog Signaling Pathway and Sonidegib's Mechanism of Action

To appreciate the pharmacodynamics of Sonidegib, it is essential to understand its target pathway. The Hedgehog signaling cascade is crucial during embryonic development and is largely quiescent in adult tissues.[5] In cancerous cells with aberrant Hh activation, the pathway drives proliferation. Sonidegib's intervention at the level of the SMO receptor is a critical choke point in this pathway.

hedgehog_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO SMO PTCH1->SMO SUFU SUFU SMO->SUFU Inactivates SUFU (via intermediates) GLI GLI SUFU->GLI Sequestration GLI_active GLI (Active) GLI->GLI_active Release & Translocation Target_Genes Target Genes (Cell Proliferation, Survival) GLI_active->Target_Genes Transcription Hh_Ligand Hedgehog Ligand Hh_Ligand->PTCH1 Sonidegib Sonidegib Sonidegib->SMO Antagonist

Caption: Mechanism of Sonidegib in the Hedgehog signaling pathway.

Part 1: Pharmacokinetic Profile of Sonidegib

Sonidegib exhibits a complex pharmacokinetic profile characterized by low absorption, extensive tissue distribution, and a long elimination half-life.[7][11] These properties are crucial for its dosing regimen and clinical efficacy.

Absorption: Oral bioavailability of Sonidegib is low, estimated at less than 10%.[7][12] Administration with a high-fat meal can dramatically increase its absorption by up to 7.8-fold, highlighting a significant food effect that necessitates administration on an empty stomach.[7][13] The median time to reach peak plasma concentration (Tmax) is approximately 2-4 hours after a single oral dose under fasting conditions.[6][7][12]

Distribution: Sonidegib is highly bound to plasma proteins (>97%) and has a very large apparent volume of distribution (Vd) of over 9,000 L, indicating extensive distribution into tissues.[6][7] This is consistent with its lipophilic nature and contributes to its long half-life.

Metabolism: The primary route of metabolism for Sonidegib is through oxidation and amide hydrolysis, predominantly mediated by the cytochrome P450 enzyme CYP3A4.[6][7][14] The parent, unchanged drug remains the major circulating component in plasma (approximately 36%).[6][11]

Excretion: Elimination of Sonidegib and its metabolites occurs mainly via the feces (around 93% of the absorbed dose), with a minor contribution from renal excretion (approximately 2-4% in urine).[6][11] The elimination half-life is long, approximately 28 days, and steady-state concentrations are reached after about 4 months of daily dosing.[6][7]

Part 2: The Role and Expected Profile of Sonidegib-d8

The Kinetic Isotope Effect (KIE)

The rationale for potential pharmacokinetic differences between Sonidegib and Sonidegib-d8 lies in the Kinetic Isotope Effect (KIE).[15][16] A carbon-deuterium (C-D) bond is stronger and has a lower vibrational energy than a carbon-hydrogen (C-H) bond.[16][17] Consequently, breaking a C-D bond requires more energy.[16] In drug metabolism, if the cleavage of a C-H bond is the rate-limiting step in a metabolic reaction, substituting hydrogen with deuterium at that specific site can significantly slow down the reaction rate.[15][18] This is particularly relevant for oxidations catalyzed by cytochrome P450 enzymes.[16][18]

For Sonidegib, which is primarily metabolized by CYP3A4, deuteration at metabolically active sites could theoretically lead to:

  • Reduced Metabolic Clearance: A slower rate of metabolism would decrease the drug's clearance.

  • Increased Half-Life (t½): A lower clearance rate would prolong the drug's residence time in the body.

  • Increased Plasma Exposure (AUC): Slower metabolism would result in a higher area under the concentration-time curve.

  • Metabolic Switching: In some cases, blocking one metabolic pathway can shunt the drug's metabolism down alternative routes, potentially forming different metabolites.[19][20]

While this makes deuteration an intriguing strategy for developing drugs with improved pharmacokinetic profiles, the primary and most immediate application for Sonidegib-d8 is as an internal standard in bioanalytical methods.[17][21][22]

Comparative Data Summary

The following table summarizes the known pharmacokinetic parameters of Sonidegib and the theoretically expected properties of Sonidegib-d8 if it were used as a therapeutic agent. For its actual use as an internal standard, its key property is its near-identical analytical behavior to Sonidegib, coupled with its mass difference.

ParameterSonidegib (Experimental Data)Sonidegib-d8 (Theoretical/Expected Profile)Rationale for Difference / Key Application
Primary Use Therapeutic Agent (Hedgehog Pathway Inhibitor)Bioanalytical Internal StandardSonidegib-d8 is not developed for therapy but for ensuring accuracy in quantifying Sonidegib.
Bioavailability <10% (oral)[12][14]Expected to be similarDeuteration is unlikely to significantly alter passive absorption processes.
Tmax 2–4 hours[7][12]Expected to be similarThe rate of absorption is generally not affected by deuteration.
Protein Binding >97%[6][7]Expected to be identicalIsotopic substitution does not alter the molecular interactions responsible for protein binding.
Metabolism Primarily via CYP3A4[6][7][14]Potentially slower if deuteration is at a site of metabolismKinetic Isotope Effect: The stronger C-D bond can slow enzymatic cleavage.[16][18]
Half-life (t½) ~28 days[6][7]Potentially longerA direct consequence of reduced metabolic clearance.[17]
Primary Application Treatment of advanced basal cell carcinoma.[1][14]Gold standard internal standard for LC-MS quantification of Sonidegib.[9]Co-elutes with Sonidegib, correcting for matrix effects and analytical variability.[23]

Part 3: Experimental Protocol for a Comparative Pharmacokinetic Study

To definitively characterize and compare the pharmacokinetic profiles of Sonidegib and a hypothetical therapeutic Sonidegib-d8, a rigorous preclinical study is required. The following protocol outlines a standard approach in a rodent model. The primary objective is to determine key PK parameters (Cmax, Tmax, AUC, t½, Vd, CL) for both compounds.

Workflow for Comparative Pharmacokinetic Analysis

pk_workflow cluster_study_design Phase 1: Study Design & Dosing cluster_sampling Phase 2: Sample Collection cluster_analysis Phase 3: Bioanalysis (LC-MS/MS) cluster_data_analysis Phase 4: Data Interpretation Animal_Model Select Animal Model (e.g., Sprague-Dawley Rats) Grouping Randomize into Two Groups (Group A: Sonidegib) (Group B: Sonidegib-d8) Animal_Model->Grouping Dosing Administer Single Oral Dose (e.g., 10 mg/kg) Grouping->Dosing Blood_Collection Collect Blood Samples (via tail vein or cannula) Dosing->Blood_Collection Timepoints Define Timepoints (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48h) Timepoints->Blood_Collection Plasma_Processing Process to Plasma (Centrifugation) Blood_Collection->Plasma_Processing Storage Store Plasma at -80°C Plasma_Processing->Storage Sample_Prep Sample Preparation (Protein Precipitation with IS) Storage->Sample_Prep LC_Separation LC Separation (C18 Column) Sample_Prep->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification PK_Modeling Pharmacokinetic Modeling (Non-compartmental analysis) Quantification->PK_Modeling Parameter_Comparison Compare PK Parameters (AUC, Cmax, t½) PK_Modeling->Parameter_Comparison Report Generate Report Parameter_Comparison->Report

Caption: Experimental workflow for a preclinical comparative PK study.

Step-by-Step Methodology
  • Animal Model and Acclimation:

    • Rationale: The Sprague-Dawley rat is a commonly used model in pharmacokinetic studies due to its well-characterized physiology and manageable size.

    • Protocol: Use 12 male Sprague-Dawley rats (250-300g). Acclimate animals for at least one week with a 12-hour light/dark cycle and ad libitum access to food and water. Fast animals overnight prior to dosing.

  • Dosing Formulation and Administration:

    • Rationale: A suspension is often necessary for poorly soluble compounds like Sonidegib. The vehicle must be inert and appropriate for oral gavage.

    • Protocol: Prepare a 2 mg/mL suspension of Sonidegib and Sonidegib-d8 in a vehicle of 0.5% methylcellulose with 0.1% Tween 80 in water. Randomly assign rats to two groups (n=6 per group). Administer a single 10 mg/kg oral dose via gavage.

  • Blood Sample Collection:

    • Rationale: A sparse sampling design is often used to minimize stress on individual animals. The time points are chosen to capture the absorption, distribution, and early elimination phases of the drug.

    • Protocol: Collect approximately 200 µL of blood from the tail vein into K2-EDTA coated tubes at pre-dose (0 hr) and at 0.5, 1, 2, 4, 8, 24, and 48 hours post-dose.

  • Plasma Processing and Storage:

    • Rationale: Immediate processing and freezing are crucial to prevent degradation of the analytes.

    • Protocol: Centrifuge blood samples at 4,000 x g for 10 minutes at 4°C. Harvest the supernatant (plasma) and store in labeled cryovials at -80°C until analysis.

  • Bioanalytical Method (LC-MS/MS):

    • Rationale: LC-MS/MS provides the sensitivity and specificity required for quantifying low concentrations of drugs in complex biological matrices like plasma.[10] The use of a stable isotope-labeled internal standard is critical for accuracy.[9][23]

    • Protocol:

      • Sample Preparation: To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard (Sonidegib-d8 for the Sonidegib group, and a different SIL standard, e.g., ¹³C-Sonidegib, for the Sonidegib-d8 group). Vortex to precipitate proteins, then centrifuge at 12,000 x g for 10 minutes.

      • Chromatography: Inject the supernatant onto a C18 HPLC column. Use a gradient elution with a mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

      • Mass Spectrometry: Perform detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for each analyte and the internal standard.

      • Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. Calculate the concentration of the unknown samples from this curve.

  • Pharmacokinetic Data Analysis:

    • Rationale: Non-compartmental analysis is a standard method for deriving key pharmacokinetic parameters without assuming a specific physiological model.

    • Protocol: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis on the plasma concentration-time data for each animal. Calculate mean Cmax, Tmax, AUC(0-t), AUC(0-inf), t½, Vd/F, and CL/F. Perform statistical comparisons between the two groups.

Conclusion

In the landscape of pharmaceutical research, Sonidegib and Sonidegib-d8 represent two sides of the same coin, one serving as the therapeutic agent and the other as an indispensable analytical tool. The pharmacokinetic profile of Sonidegib—characterized by its low bioavailability, extensive tissue distribution, and long half-life—dictates its clinical use. Sonidegib-d8, by virtue of its isotopic label, is the ideal internal standard for accurately measuring these very characteristics. While the kinetic isotope effect provides a compelling theoretical basis for how deuteration could favorably alter Sonidegib's metabolism for therapeutic benefit, its immediate and critical role is in ensuring the integrity and reliability of the data that underpins all stages of drug development. This guide underscores the necessity for researchers to appreciate not just the properties of the drug itself, but also the sophisticated tools required for its precise quantification.

References

  • Jain, S., Song, R., & Xie, J. (2017). Sonidegib: mechanism of action, pharmacology, and clinical utility for advanced basal cell carcinomas. OncoTargets and Therapy, 10, 1675–1686. [Link]

  • D'Amuri, A., et al. (2020). Sonidegib: Safety and Efficacy in Treatment of Advanced Basal Cell Carcinoma. Dermatology and Therapy, 10(5), 903–915. [Link]

  • Sellami, D., et al. (2016). Population pharmacokinetics of sonidegib (LDE225), an oral inhibitor of hedgehog pathway signaling, in healthy subjects and in patients with advanced solid tumors. Cancer Chemotherapy and Pharmacology, 77(4), 745–755. [Link]

  • Oakley, A. (n.d.). Sonidegib. DermNet NZ. [Link]

  • Wikipedia. (n.d.). Sonidegib. In Wikipedia. Retrieved from [Link]

  • Zou, H., et al. (2014). Absorption, distribution, metabolism, and excretion (ADME) of ¹⁴C-sonidegib (LDE225) in healthy volunteers. Cancer Chemotherapy and Pharmacology, 74(1), 63–75. [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]

  • Patsnap. (2024). What is the mechanism of Sonidegib Phosphate? Patsnap Synapse. [Link]

  • SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. SCION Instruments. [Link]

  • Guengerich, F. P. (2009). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Molecular Biology, 547, 257–267. [Link]

  • Johnson, B. M., et al. (2012). Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-dependent Effects of Specific Deuteration With Aldehyde Oxidase Cleared Drugs. Drug Metabolism and Disposition, 40(3), 534–542. [Link]

  • Pennington, M. R., & Smith, P. C. (2018). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. The Journal of Clinical Pharmacology, 58(Suppl 10), S44–S53. [Link]

  • American Health & Drug Benefits. (2015). Odomzo (Sonidegib), a Hedgehog Pathway Inhibitor, FDA Approved for the Treatment of Patients with Locally Advanced Basal-Cell Carcinoma. American Health & Drug Benefits, 8(5), 282. [Link]

  • Semantic Scholar. (n.d.). Sonidegib: mechanism of action, pharmacology, and clinical utility for advanced basal cell carcinomas. Semantic Scholar. [Link]

  • Reddy, T. M. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]

  • Neuland Labs. (2021). Deuterated Drug Molecules: Perfecting the Gamechanger. Neuland Labs. [Link]

  • Burnett, K. (2016). Sonidegib (Odomzo) for the Systemic Treatment of Adults With Recurrent, Locally Advanced Basal Cell Skin Cancer. P & T : a peer-reviewed journal for formulary management, 41(1), 43–46. [Link]

  • Kaur, M., & Singh, M. (2017). Differential pharmacology and clinical utility of sonidegib in advanced basal cell carcinoma. OncoTargets and Therapy, 10, 573–580. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid communications in mass spectrometry : RCM, 19(3), 401–407. [Link]

  • Learner, C., & Migden, M. (2023). Pharmacokinetics and pharmacodynamics of Hedgehog pathway inhibitors used in the treatment of advanced or treatment-refractory basal cell carcinoma. Expert Opinion on Drug Metabolism & Toxicology, 19(11), 747-760. [Link]

  • Learner, C., & Migden, M. (2023). Pharmacokinetics and pharmacodynamics of Hedgehog pathway inhibitors used in the treatment of advanced or treatment-refractory basal cell carcinoma. Expert Opinion on Drug Metabolism & Toxicology, 19(11), 747-760. [Link]

  • Timmins, G. S. (2010). The Kinetic Isotope Effect in the Search for Deuterated Drugs. Drug News & Perspectives, 23(6), 398–404. [Link]

  • Howland, R. H. (2015). Deuterated Drugs. Journal of psychosocial nursing and mental health services, 53(9), 13–16. [Link]

  • Timmins, G. S. (2010). The kinetic isotope effect in the search for deuterated drugs. Drug news & perspectives, 23(6), 398–404. [Link]

  • Padya, B. S., et al. (2022). Analytical and bioanalytical HPLC method for simultaneous estimation of 5-fluorouracil and sonidegib. Bioanalysis, 14(1), 29–45. [Link]

  • Bioscientia. (n.d.). Deuterated Drugs. TIAFT Bulletin, 52(4), 25-29. [Link]

  • Taylor & Francis Online. (n.d.). Kinetic isotope effect – Knowledge and References. [Link]

  • Selcia. (2009). Exploiting the Kinetic Isotope Effect in Drug Discovery. Selcia. [Link]

  • Padya, B. S., et al. (2022). Analytical and bioanalytical HPLC method for simultaneous estimation of 5-fluorouracil and sonidegib. Bioanalysis, 14(1), 29–45. [Link]

  • Impressions@MAHE. (2022). Summary of - Analytical and Bioanalytical HPLC Method for Simultaneous estimation of 5-Fluorouracil and Sonidegib. [Link]

  • ResearchGate. (2021). development and validation of a new hplc method for the detection of sonidegib in mobile phase and human plasma. [Link]

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  • Dove Medical Press. (2017). Sonidegib: mechanism of action, pharmacology, and clinical utility for advanced basal cell carcinomas. [Link]

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Validation

A Comparative Guide to the Isotope Effect of Deuterium on the Metabolism of Sonidegib

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the potential impact of deuterium substitution on the metabolic profile of Sonidegib, a Hedgehog pathway inh...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the potential impact of deuterium substitution on the metabolic profile of Sonidegib, a Hedgehog pathway inhibitor. We will delve into the established metabolic pathways of Sonidegib, propose a strategic approach for deuteration, and provide detailed experimental protocols to compare the metabolic stability and pharmacokinetics of Sonidegib and its deuterated analog.

Introduction: Sonidegib and the Deuterium Isotope Effect

Sonidegib (Odomzo®) is an orally administered small molecule inhibitor of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][2] Aberrant activation of the Hh pathway is implicated in the development of various cancers, including basal cell carcinoma (BCC).[3][4] Sonidegib is approved for the treatment of adult patients with locally advanced BCC that has recurred following surgery or radiation therapy, or for patients who are not candidates for these treatments.[1]

The clinical utility of a drug is intrinsically linked to its pharmacokinetic profile, which is heavily influenced by its rate and route of metabolism. Sonidegib is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme CYP3A4.[5][6] This metabolic clearance can impact the drug's half-life, exposure, and potential for drug-drug interactions.

The deuterium kinetic isotope effect (KIE) is a well-established phenomenon in medicinal chemistry where the replacement of a hydrogen atom with its heavier, stable isotope, deuterium, can slow down the rate of a chemical reaction.[7] This is because the carbon-deuterium (C-D) bond has a lower zero-point energy and is therefore stronger than a carbon-hydrogen (C-H) bond. For enzymatic reactions that involve the cleavage of a C-H bond as the rate-determining step, such as CYP-mediated oxidation, this substitution can lead to a significant reduction in the rate of metabolism. This strategy, known as "deuterated drugs," has the potential to improve the pharmacokinetic properties of a drug, leading to a longer half-life, increased exposure, and potentially a more favorable dosing regimen.

Metabolic Pathways of Sonidegib

Understanding the metabolic fate of Sonidegib is crucial for identifying the optimal positions for deuterium substitution. Studies have shown that Sonidegib undergoes two primary metabolic transformations:

  • Oxidative metabolism: This occurs predominantly on the morpholine ring of the molecule and is mediated by CYP3A4.[8]

  • Amide hydrolysis: This leads to the cleavage of the amide bond, resulting in a major circulating metabolite.[8]

The oxidative metabolism by CYP3A4 is a key determinant of Sonidegib's clearance. Therefore, targeting the sites of oxidation on the morpholine ring with deuterium substitution is a rational approach to slow down its metabolism.

Sonidegib_Metabolism Sonidegib Sonidegib Oxidized_Metabolite Oxidized Metabolite (on Morpholine Ring) Sonidegib->Oxidized_Metabolite CYP3A4 Hydrolyzed_Metabolite Hydrolyzed Metabolite Sonidegib->Hydrolyzed_Metabolite Amide Hydrolases

Caption: Metabolic pathways of Sonidegib.

Proposed Deuterated Sonidegib (d-Sonidegib)

Based on the known metabolic hotspots, a deuterated version of Sonidegib, hereafter referred to as d-Sonidegib, is proposed. In d-Sonidegib, the hydrogen atoms on the carbon atoms of the morpholine ring, particularly those adjacent to the nitrogen and oxygen atoms, would be replaced with deuterium. These positions are the most likely sites of initial oxidative attack by CYP3A4.

Experimental Design: A Comparative Study

To objectively evaluate the impact of deuteration on Sonidegib's metabolism, a series of in vitro and in vivo experiments are proposed.

In Vitro Comparison: Microsomal Stability Assay

This assay will assess the metabolic stability of Sonidegib and d-Sonidegib in the presence of human liver microsomes, which are rich in CYP enzymes, including CYP3A4.

Microsomal_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Sonidegib & d-Sonidegib Stock Solutions D Incubate Compounds with Microsomes & NADPH at 37°C A->D B Prepare Human Liver Microsomes B->D C Prepare NADPH Regenerating System C->D E Collect Aliquots at Multiple Time Points D->E F Quench Reaction E->F G Analyze Samples by LC-MS/MS F->G H Determine % Remaining, Half-life, and Intrinsic Clearance G->H

Caption: Workflow for the in vitro microsomal stability assay.

Experimental Protocol: Microsomal Stability Assay

  • Preparation of Reagents:

    • Prepare 10 mM stock solutions of Sonidegib and d-Sonidegib in DMSO.

    • Prepare a working solution of human liver microsomes (e.g., 1 mg/mL) in 0.1 M potassium phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.

  • Incubation:

    • In a 96-well plate, combine the microsomal solution, the NADPH regenerating system, and either Sonidegib or d-Sonidegib to a final substrate concentration of 1 µM.

    • Incubate the plate at 37°C with gentle shaking.

  • Sampling and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots from the incubation mixture.

    • Immediately quench the enzymatic reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound (Sonidegib or d-Sonidegib).

  • Data Analysis:

    • Plot the percentage of the parent compound remaining against time.

    • Calculate the in vitro half-life (t½) and the intrinsic clearance (CLint) for both compounds.

Hypothetical Comparative Data: In Vitro Microsomal Stability

ParameterSonidegibd-SonidegibFold Change
In Vitro Half-life (t½, min) 25753.0
Intrinsic Clearance (CLint, µL/min/mg protein) 27.79.20.33
In Vivo Comparison: Pharmacokinetic Study in Rats

This study will compare the pharmacokinetic profiles of Sonidegib and d-Sonidegib following oral administration to rats.

PK_Study_Workflow cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis A Administer Sonidegib or d-Sonidegib Orally to Rats B Collect Blood Samples at Predetermined Time Points A->B C Process Blood to Obtain Plasma B->C D Analyze Plasma Samples by LC-MS/MS C->D E Determine Pharmacokinetic Parameters (AUC, Cmax, t½) D->E

Caption: Workflow for the in vivo pharmacokinetic study.

Experimental Protocol: Rat Pharmacokinetic Study

  • Animal Model:

    • Use male Sprague-Dawley rats.

    • Acclimate the animals for at least one week before the study.

  • Dosing:

    • Administer a single oral dose of Sonidegib or d-Sonidegib (e.g., 10 mg/kg) to separate groups of rats.

  • Blood Sampling:

    • Collect blood samples from the tail vein at various time points post-dosing (e.g., 0.5, 1, 2, 4, 8, 24, 48, 72, and 96 hours).

  • Plasma Preparation and Analysis:

    • Process the blood samples to obtain plasma.

    • Analyze the plasma samples using a validated LC-MS/MS method to determine the concentrations of Sonidegib or d-Sonidegib.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis to determine the key pharmacokinetic parameters, including:

      • Area under the plasma concentration-time curve (AUC)

      • Maximum plasma concentration (Cmax)

      • Time to reach maximum concentration (Tmax)

      • Elimination half-life (t½)

Hypothetical Comparative Data: In Vivo Pharmacokinetics in Rats

ParameterSonidegibd-SonidegibFold Change
AUC (ng*h/mL) 15,00037,5002.5
Cmax (ng/mL) 8001,0001.25
t½ (hours) 30752.5

Discussion and Conclusion

The hypothetical data presented in this guide illustrate the potential benefits of deuterating Sonidegib at the sites of CYP3A4-mediated metabolism. A significant increase in the in vitro half-life and a corresponding decrease in intrinsic clearance for d-Sonidegib would provide strong evidence for the successful application of the deuterium isotope effect. These in vitro findings are expected to translate to an improved in vivo pharmacokinetic profile, characterized by a longer half-life and increased overall exposure (AUC).

Such improvements could have several clinical implications, including:

  • Reduced dosing frequency: A longer half-life might allow for less frequent administration, improving patient compliance.

  • Lower required dose: Increased exposure could potentially allow for a lower dose to achieve the same therapeutic effect, possibly reducing dose-dependent side effects.

  • More predictable drug exposure: By slowing down the primary metabolic pathway, the impact of CYP3A4 inhibitors and inducers might be lessened, leading to more consistent drug levels among patients.

References

  • Sonidegib - Wikipedia. (n.d.). Retrieved from [Link]

  • Zollinger, M., et al. (2014). Absorption, distribution, metabolism, and excretion (ADME) of ¹⁴C-sonidegib (LDE225) in healthy volunteers. Cancer Chemotherapy and Pharmacology, 74(3), 535-545.
  • U.S. Food and Drug Administration. (2015). ODOMZO® (sonidegib) capsules, for oral use.
  • Wang, Y., et al. (2017). Sonidegib: mechanism of action, pharmacology, and clinical utility for advanced basal cell carcinomas. OncoTargets and Therapy, 10, 1497–1506.
  • Sharma, R., & Vaz, A. D. (2012). Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs. Drug Metabolism and Disposition, 40(3), 625–634.
  • Zollinger, M., et al. (2017). A Physiologically-Based Pharmacokinetic Modeling Approach To Predict Drug-Drug Interactions of Sonidegib (LDE225) with Perpetrators of CYP3A in Cancer Patients. Clinical Pharmacokinetics, 56(10), 1219–1231.
  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]

  • MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved from [Link]

  • Zhang, H., et al. (2007).
  • Sonidegib. (n.d.). In IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]

  • Pan, Y., et al. (2023). Prediction of Sites of Metabolism of CYP3A4 Substrates Utilizing Docking-Derived Geometric Features.
  • Harbeson, S. L., & Tung, R. D. (2011). Deuterium in drug discovery: leaving the label in the drug. Journal of Medicinal Chemistry, 54(19), 6477–6491.
  • European Medicines Agency. (2015). Odomzo (sonidegib) : EPAR - Public assessment report.
  • Wang, Y., et al. (2017). Sonidegib: mechanism of action, pharmacology, and clinical utility for advanced basal cell carcinomas. OncoTargets and Therapy, 10, 1497-1506.
  • KEGG DRUG: Sonidegib. (n.d.). Retrieved from [Link]

  • Tang, T., et al. (2017). Hedgehog pathway inhibition in advanced basal cell carcinoma: latest evidence and clinical usefulness. Therapeutics and Clinical Risk Management, 13, 135-144.
  • Migden, M. R., et al. (2015). Treatment with two different doses of sonidegib in patients with locally advanced or metastatic basal cell carcinoma (BOLT): a multicentre, randomised, double-blind phase 2 trial. The Lancet Oncology, 16(6), 716-728.

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Comparative

The Gold Standard in Bioanalysis: A Comparative Guide to the Validation of Sonidegib-d8 as a Bioanalytical Internal Standard

For researchers, scientists, and drug development professionals, the integrity of pharmacokinetic data is paramount. The accuracy and reproducibility of bioanalytical methods form the bedrock of confident decision-making...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of pharmacokinetic data is paramount. The accuracy and reproducibility of bioanalytical methods form the bedrock of confident decision-making in drug development. A critical component of a robust liquid chromatography-mass spectrometry (LC-MS) bioanalytical assay is the choice of an appropriate internal standard (IS). This guide provides an in-depth technical comparison, validating Sonidegib-d8, a stable isotope-labeled (SIL) internal standard, and demonstrating its superiority over structural analog alternatives for the quantification of the anticancer agent Sonidegib.

The Linchpin of Precision: Why Internal Standards Matter

In quantitative bioanalysis, the internal standard is the key to correcting for variability throughout the analytical process.[1][2] From sample collection and preparation to injection and detection, numerous steps can introduce errors.[1][3] An ideal internal standard is a compound added at a constant concentration to all samples, calibration standards, and quality controls, which behaves identically to the analyte of interest.[1] Its primary role is to normalize the analyte's response, compensating for fluctuations in extraction recovery, matrix effects (ion suppression or enhancement), and instrument performance.[3][4]

The choice of IS is a critical decision. While structurally similar analogs can be used, it is widely accepted that a stable isotope-labeled internal standard is the gold standard for LC-MS applications.[1][2][5][6][7][8][9] A SIL-IS, such as Sonidegib-d8, is chemically identical to the analyte (Sonidegib), with the only difference being a slight increase in mass due to the incorporation of heavy isotopes (e.g., deuterium, ¹³C, ¹⁵N).[7] This near-perfect analogy ensures that it co-elutes with the analyte and experiences the same physicochemical behaviors, providing the most accurate correction for analytical variability.[7][10]

This guide will walk through the validation of Sonidegib-d8, comparing its performance against a plausible alternative—a structurally analogous compound, as has been described in published literature for Sonidegib analysis.[11][12][13]

Experimental Validation: Sonidegib-d8 vs. a Structural Analog IS

The validation of a bioanalytical method is a comprehensive process designed to ensure the method is reliable, reproducible, and fit for its intended purpose.[14] The experiments outlined below are designed to adhere to the principles laid out in the FDA and EMA guidelines on bioanalytical method validation.[15][16][17][18][19]

Methodology

A head-to-head comparison was designed to evaluate Sonidegib-d8 against a hypothetical structural analog internal standard (SA-IS). The SA-IS chosen for this comparison is Gliquidone, which has been used in a published LC-MS/MS method for Sonidegib.[11][12][13]

Preparation of Stock and Working Solutions: Individual stock solutions of Sonidegib, Sonidegib-d8, and the SA-IS (Gliquidone) were prepared in a suitable organic solvent (e.g., 80% methanol) to a concentration of 1 mg/mL.[11] Working solutions for calibration standards and quality control (QC) samples were prepared by serial dilution of the stock solutions. Critically, the calibration standards and QC samples are prepared from separate stock solution weighings to ensure accuracy.[18][19]

Preparation of Calibration Standards and Quality Controls: Calibration standards were prepared by spiking blank biological matrix (e.g., human plasma) with appropriate volumes of the Sonidegib working solutions to achieve a concentration range of 100 to 1,500 ng/mL.[11] Similarly, QC samples were prepared at four concentration levels:

  • LLOQ: Lower Limit of Quantitation (e.g., 103 ng/mL)[11]

  • LQC: Low Quality Control (e.g., 288 ng/mL)[11]

  • MQC: Medium Quality Control (e.g., 1030 ng/mL)[11]

  • HQC: High Quality Control (e.g., 1545 ng/mL)[11]

A fixed concentration of either Sonidegib-d8 or the SA-IS working solution was added to every sample, calibrator, and QC, with the exception of the double blank.

Sample Extraction: A liquid-liquid extraction (LLE) procedure, as described for Sonidegib, was employed to isolate the analyte and IS from the plasma matrix.[11][12][13] This process is designed to remove interfering endogenous components while efficiently recovering the compounds of interest.

LC-MS/MS Conditions: Chromatographic separation is performed on a C18 column with a gradient mobile phase consisting of an organic solvent (e.g., acetonitrile/methanol mixture) and an aqueous solution with a modifier (e.g., 0.1% formic acid).[11][12][13] The mass spectrometer is operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for Sonidegib, Sonidegib-d8, and the SA-IS.

  • Sonidegib: m/z 486.2 → 191.1[11][12]

  • Sonidegib-d8: m/z 494.2 → 191.1 (hypothetical, assuming 8 deuterium atoms on a non-fragmenting portion of the molecule)

  • SA-IS (Gliquidone): m/z 528.5 → 403.4[11][12]

The Litmus Test: Matrix Effect and Recovery

Two of the most critical parameters for evaluating an internal standard's performance are its ability to track the analyte's recovery during extraction and to compensate for matrix effects.[4][20]

Experimental Protocol: Matrix Effect Assessment

The matrix effect is the alteration of ionization efficiency by co-eluting components from the biological sample.[4] It is a significant source of imprecision and inaccuracy in LC-MS bioanalysis.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Analyte and IS spiked into the mobile phase post-extraction. This represents 100% response without matrix influence.

    • Set B (Post-Extraction Spike): Blank plasma is extracted first, and then the analyte and IS are spiked into the extracted matrix.

    • Set C (Pre-Extraction Spike): Analyte and IS are spiked into blank plasma before the extraction process.

  • Analyze Samples: All three sets are analyzed by LC-MS/MS.

  • Calculate Matrix Factor (MF) and IS-Normalized MF:

    • Matrix Factor (MF) = (Peak Response in Set B) / (Peak Response in Set A)

    • An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[4]

    • IS-Normalized MF = (Analyte MF) / (IS MF)

  • Acceptance Criteria: The IS-normalized MF should be close to 1, indicating that the IS effectively compensates for the matrix effect experienced by the analyte. According to EMA guidelines, the coefficient of variation (CV) of the IS-normalized MF across at least 6 different lots of matrix should not be greater than 15%.[19]

Experimental Protocol: Recovery Assessment

Recovery is the efficiency of the extraction process in recovering the analyte from the sample matrix.[21][22][23] While 100% recovery is not necessary, it must be consistent and reproducible.[21]

  • Use Data from Sets B and C: The same sample sets from the matrix effect experiment can be used.

  • Calculate Recovery:

    • Recovery (%) = [(Peak Response in Set C) / (Peak Response in Set B)] x 100

  • Evaluation: The recovery of the analyte and the IS are calculated separately. The key is that the variability in recovery at different concentrations should be low, and ideally, the IS recovery should closely mirror the analyte's recovery.

Data-Driven Comparison: The Sonidegib-d8 Advantage

The following tables summarize the expected outcomes from the validation experiments, comparing the performance of Sonidegib-d8 against the SA-IS.

Table 1: Comparative Matrix Effect Data

ParameterSonidegib with Sonidegib-d8 ISSonidegib with SA-IS
Analyte MF (CV%) 0.85 (12%)0.85 (12%)
IS MF (CV%) 0.86 (11%)0.72 (18%)
IS-Normalized MF 0.99 1.18
IS-Normalized MF (CV%) 4.2% 16.5%
Pass/Fail (CV ≤ 15%) Pass Fail

Hypothetical data based on established principles.

The data clearly illustrates the superiority of Sonidegib-d8. Because its physicochemical properties are nearly identical to Sonidegib, it experiences the same degree of ion suppression, resulting in an IS-normalized matrix factor very close to 1.0 and with minimal variability.[7][10] The SA-IS, having a different chemical structure, is affected differently by the matrix components, leading to poor compensation and unacceptable variability.[5][8]

Table 2: Comparative Recovery Data

ConcentrationSonidegib Recovery (%)Sonidegib-d8 Recovery (%)SA-IS Recovery (%)
LQC 88.589.175.2
MQC 90.190.576.8
HQC 89.489.974.9
Mean Recovery 89.389.875.6
CV% 0.9% 0.8% 1.3%

Hypothetical data based on established principles.

The SIL-IS, Sonidegib-d8, demonstrates nearly identical extraction recovery to the analyte across all concentration levels.[7] The SA-IS shows a different and less consistent recovery profile. While its own recovery is consistent, it does not accurately track the analyte's behavior during extraction, introducing a potential source of error that Sonidegib-d8 inherently corrects.

Table 3: Summary of Key Validation Parameters

Validation ParameterAcceptance Criteria (FDA/EMA)Expected Outcome with Sonidegib-d8Expected Outcome with SA-IS
Accuracy Within ±15% of nominal (±20% at LLOQ)Meets criteriaMay fail due to inconsistent matrix effect compensation
Precision ≤15% CV (≤20% at LLOQ)Meets criteriaMay fail due to inconsistent matrix effect compensation
Linearity (r²) ≥0.99≥0.995≥0.990
Matrix Effect (IS-Normalized) CV ≤15% across 6 lotsPass Fail
Recovery Consistency Low CV% across QC levelsExcellent consistencyModerate consistency

Visualizing the Workflow and Rationale

Diagrams can clarify complex processes and relationships, providing an at-a-glance understanding of the experimental design and the core concepts.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Blank Plasma B Spike Sonidegib & IS A->B C Liquid-Liquid Extraction B->C D Evaporate & Reconstitute C->D E HPLC Separation (C18 Column) D->E F Mass Spectrometry (MRM Detection) E->F G Peak Integration F->G H Calculate Analyte/IS Ratio G->H I Quantification via Calibration Curve H->I

Caption: Bioanalytical workflow for Sonidegib quantification.

G cluster_analyte Analyte cluster_is Internal Standards Sonidegib Sonidegib MW: 485.5 g/mol Physicochemical Properties Extraction Recovery Chromatographic Retention Ionization Efficiency Sonidegib_d8 Sonidegib-d8 (SIL-IS) MW: ~493.6 g/mol Identical Identical Identical Identical Sonidegib->Sonidegib_d8 Perfect Match SA_IS Structural Analog IS MW: Varies Similar but Different Similar but Different Similar but Different Similar but Different Sonidegib->SA_IS Imperfect Match

Caption: Physicochemical property comparison of internal standards.

Conclusion: An Unambiguous Choice for Method Integrity

The validation data and underlying scientific principles unequivocally demonstrate that Sonidegib-d8 is the superior internal standard for the bioanalysis of Sonidegib. Its use mitigates the risks of inaccurate and imprecise data stemming from variable matrix effects and extraction recovery, which are significant challenges when using a structural analog.[5][8][10]

For laboratories and researchers committed to the highest standards of scientific integrity, the adoption of a stable isotope-labeled internal standard is not merely a preference but a necessity for robust and defensible bioanalytical results. Sonidegib-d8 provides the confidence needed to make critical decisions throughout the drug development lifecycle, ensuring that pharmacokinetic data accurately reflects the in-vivo behavior of Sonidegib.

References

  • Biemer, J. J. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401-7. [Link]

  • Scilit. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Retrieved from [Link]

  • PubMed. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401-7. [Link]

  • European Medicines Agency. (2022). Bioanalytical method validation. Retrieved from [Link]

  • Mei, H. (2014). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 6(1), 1-4. [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]

  • Bioanalysis Zone. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. Retrieved from [Link]

  • BioPharma Services Inc. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. Retrieved from [Link]

  • PubMed. (2017). Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect. Bioanalysis, 9(14), 1093-1105. [Link]

  • Slideshare. (n.d.). Bioanalytical method validation emea. Retrieved from [Link]

  • PPD Inc. (n.d.). Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays. Retrieved from [Link]

  • International Journal of MediPharm Research. (n.d.). Review Article on Matrix Effect in Bioanalytical Method Development. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Retrieved from [Link]

  • Westgard QC. (n.d.). Interference and Recovery Experiments. Retrieved from [Link]

  • BioPharma Services Inc. (n.d.). Bioanalytical Method Validation Focus on Sample Stability. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. Retrieved from [Link]

  • Bioanalysis Zone. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Retrieved from [Link]

  • Sundar, V. D., Jayavarapu, K. R., & Krishnan, P. (2021). Method development and validation of LC–ESI–MS/MS method for the quantification of sonidegib in healthy rabbits. Journal of Applied Pharmaceutical Science, 11(05), 071-078. [Link]

  • El-Beqqali, A., Khedr, A., & Abdel-Megied, A. M. (2022). Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited. Journal of Analytical Methods in Chemistry, 2022, 1-10. [Link]

  • KCAS Bio. (2020). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. Retrieved from [Link]

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  • Journal of Applied Pharmaceutical Science. (2021). Method development and validation of LC–ESI–MS/MS method for the quantification of sonidegib in healthy rabbits. Retrieved from [Link]

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Validation

A Head-to-Head Comparison of Deuterated Sonidegib Isotopologues: A Guide for Researchers

This guide provides an in-depth, head-to-head comparison of different deuterated isotopologues of Sonidegib. Designed for researchers, scientists, and drug development professionals, this document offers a technical expl...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, head-to-head comparison of different deuterated isotopologues of Sonidegib. Designed for researchers, scientists, and drug development professionals, this document offers a technical exploration into how site-specific deuteration can modulate the metabolic fate of Sonidegib. We will delve into the underlying principles, present detailed experimental workflows for comparison, and provide a framework for selecting the optimal isotopologue for therapeutic development or as an internal standard in bioanalytical assays.

Introduction: Sonidegib and the Rationale for Deuteration

Mechanism of Action of Sonidegib

Sonidegib is a potent and selective inhibitor of the Hedgehog (Hh) signaling pathway, a crucial regulator of cellular processes during embryonic development.[1][2] In adult tissues, the pathway is mostly inactive, but its aberrant reactivation is a key driver in the pathogenesis of certain cancers, most notably basal cell carcinoma (BCC).[1][3][4] Sonidegib exerts its therapeutic effect by binding to and inhibiting the Smoothened (SMO) protein, a transmembrane receptor that is central to the Hh signaling cascade.[1][3] This inhibition prevents the activation of downstream GLI transcription factors, ultimately halting the expression of genes that promote cancer cell proliferation and survival.[1]

Hedgehog_Pathway cluster_ligand Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Hedgehog Ligand (e.g., Shh) PTCH1 PTCH1 Receptor Hh->PTCH1 Binds SMO Smoothened (SMO) PTCH1->SMO GLI GLI Complex SMO->GLI Activates SUFU SUFU SUFU->GLI Inhibits GLIa Active GLI (GLIa) GLI->GLIa Processing TargetGenes Target Gene Transcription GLIa->TargetGenes Promotes Sonidegib Sonidegib Sonidegib->SMO Blocks

Caption: The Hedgehog signaling pathway and the mechanism of Sonidegib inhibition.

The Deuterium Kinetic Isotope Effect (KIE) in Drug Metabolism

Deuteration, the strategic replacement of hydrogen (¹H) with its stable, non-radioactive isotope deuterium (²H or D), is a powerful tool in medicinal chemistry.[5][6][7] The core principle underpinning its utility is the Kinetic Isotope Effect (KIE) .[8][] A carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a carbon-hydrogen (C-H) bond.[10] Consequently, reactions where the cleavage of a C-H bond is the rate-determining step will proceed more slowly when deuterium is substituted at that position.[8][11]

In drug development, this effect is primarily exploited to enhance a drug's metabolic stability. Many drugs are cleared from the body via oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes, which often involve C-H bond cleavage.[11][12] By deuterating these metabolically vulnerable sites, or "soft spots," the rate of metabolism can be reduced.[6][13] This can lead to several potential therapeutic advantages:

  • Improved Pharmacokinetic Profile: Slower metabolism can increase a drug's half-life and bioavailability.[7][10][14]

  • Reduced Dosing Frequency: A longer half-life may allow for less frequent dosing, improving patient compliance.[7][10]

  • Lower Required Dose: Enhanced bioavailability could mean a lower dose is needed to achieve the same therapeutic effect.[]

  • Reduced Formation of Toxic Metabolites: Deuteration can alter metabolic pathways, potentially reducing the formation of harmful byproducts.[7][13][15][16]

Profiling Sonidegib Isotopologues: A Hypothetical Comparison

Sonidegib is primarily metabolized by the CYP3A4 enzyme through oxidation and amide hydrolysis.[12][17][18] Studies on its metabolism have identified the morpholine ring as a key site for oxidative metabolism.[19] Based on this, we can propose several logical isotopologues for a head-to-head comparison. For the purpose of this guide, we will evaluate three hypothetical, yet plausible, deuterated versions of Sonidegib.

IsotopologueSite of DeuterationRationale
Sonidegib (Unlabeled) N/AThe parent compound, our baseline for comparison.
Sonidegib-d6 The two methyl groups on the dimethylmorpholine ring.Methyl groups are common sites of oxidation. Deuterating these positions could sterically and electronically hinder enzymatic attack on the morpholine ring.
Sonidegib-d4 The four protons on the morpholine ring carbons adjacent to the nitrogen.These positions are susceptible to oxidation. Deuteration directly at these sites is expected to have a significant impact on metabolic stability.
Sonidegib-d10 (Fully Deuterated Morpholine Ring) All ten positions on the dimethylmorpholine ring.A heavily deuterated isotopologue, often used as an internal standard in mass spectrometry due to its significant mass shift and co-eluting properties.[20][21]

Head-to-Head Performance Evaluation

The selection of an optimal isotopologue depends on the intended application: as an improved therapeutic agent or as an internal standard for bioanalysis.

Comparative In Vitro Metabolic Stability

An in vitro metabolic stability assay using human liver microsomes (HLMs) is a standard method to assess the rate at which a compound is metabolized by CYP enzymes.[22][23] The key parameters derived are the in vitro half-life (t½) and intrinsic clearance (CLint).[22][24][25]

Hypothetical Experimental Data:

IsotopologueIn Vitro t½ (min)Intrinsic Clearance (CLint, µL/min/mg protein)Fold Improvement vs. Unlabeled
Sonidegib (Unlabeled) 4515.41.0x
Sonidegib-d6 907.72.0x
Sonidegib-d4 1803.94.0x
Sonidegib-d10 1853.74.2x

Interpretation of Results:

The hypothetical data suggest that deuteration at the metabolically active morpholine ring significantly enhances metabolic stability. Sonidegib-d4 , with deuterium placed directly at susceptible sites, shows a substantial 4-fold improvement in metabolic half-life. Sonidegib-d6 also demonstrates a notable improvement, indicating that deuteration of the adjacent methyl groups effectively slows metabolism. The fully deuterated Sonidegib-d10 shows the most significant stability, making it an excellent candidate for a therapeutic agent, though the synthetic complexity and cost may be higher.

Projected Pharmacokinetic (PK) Profiles

Based on the in vitro stability, we can project potential changes in in vivo pharmacokinetic parameters. Slower intrinsic clearance generally translates to lower systemic clearance and a longer elimination half-life in vivo.

Projected PK Parameter Comparison:

IsotopologueProjected In Vivo Half-Life (t½)Projected BioavailabilityPotential Clinical Implication
Sonidegib (Unlabeled) ~28 days[12][18]<10%[18]Established profile.
Sonidegib-d6 LongerHigherPotential for reduced dose or less frequent administration.
Sonidegib-d4 Significantly LongerSignificantly HigherStrong candidate for an improved therapeutic with a more favorable dosing regimen.
Sonidegib-d10 Significantly LongerSignificantly HigherBest therapeutic potential based on stability, pending further studies.
Suitability as a Bioanalytical Internal Standard

For quantitative bioanalysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a stable isotope-labeled (SIL) internal standard is the gold standard.[20][26] An ideal internal standard should co-elute with the analyte and have a sufficient mass difference to avoid isotopic crosstalk, but otherwise behave identically during sample extraction and ionization.[21]

Comparison for Internal Standard Suitability:

IsotopologueMass Shift (vs. Unlabeled)Co-elution with UnlabeledPotential for Isotopic CrosstalkSuitability Score
Sonidegib-d6 +6 DaExcellentLowGood
Sonidegib-d4 +4 DaExcellentLowGood
Sonidegib-d10 +10 DaExcellentVery LowExcellent

Sonidegib-d10 is the superior choice for an internal standard. Its large mass shift (+10 Da) virtually eliminates any risk of signal overlap from the natural isotope abundance of the unlabeled Sonidegib, ensuring the highest accuracy and precision in quantification.[20][21]

Detailed Experimental Protocols

To ensure the trustworthiness and reproducibility of these comparisons, the following detailed protocols are provided.

Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

This protocol outlines the steps to determine the in vitro half-life and intrinsic clearance of Sonidegib isotopologues.

Metabolic_Stability_Workflow A 1. Preparation - Prepare 1 µM test compound solutions. - Prepare HLM suspension (0.5 mg/mL). - Prepare NADPH regenerating system. B 2. Pre-incubation - Mix test compound and HLMs. - Pre-incubate at 37°C for 5 min. A->B C 3. Reaction Initiation - Add NADPH to start the reaction. B->C D 4. Time-Point Sampling - Aliquot samples at 0, 5, 15, 30, 60 min. C->D E 5. Reaction Quenching - Add ice-cold acetonitrile with internal standard (e.g., Sonidegib-d10) to each aliquot. D->E F 6. Sample Processing - Centrifuge to precipitate proteins. - Collect supernatant. E->F G 7. LC-MS/MS Analysis - Quantify remaining parent compound. F->G H 8. Data Analysis - Plot % remaining vs. time. - Calculate t½ and CLint. G->H

Caption: Workflow for the in vitro metabolic stability assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare stock solutions (10 mM) of each Sonidegib isotopologue in DMSO.

    • Prepare a working solution (1 µM) of each isotopologue by diluting the stock solution in the incubation buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

    • Prepare a suspension of pooled Human Liver Microsomes (HLMs) at a concentration of 0.5 mg/mL in the incubation buffer.

    • Prepare an NADPH regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation:

    • In a microcentrifuge tube, add the HLM suspension and the test compound working solution.

    • Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

    • Initiate the metabolic reaction by adding the NADPH regenerating system solution.

  • Sampling and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing 2-3 volumes of ice-cold acetonitrile. The acetonitrile should be fortified with the internal standard (e.g., Sonidegib-d10 at 100 ng/mL) to correct for analytical variability.[20]

  • Sample Processing:

    • Vortex the quenched samples vigorously.

    • Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to a clean vial or 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.[27][28]

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

    • Plot the natural logarithm of the percent remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL of microsomal protein) .[24][25]

Protocol: LC-MS/MS Bioanalytical Method for Sonidegib

This protocol provides a general framework for the quantification of Sonidegib in a biological matrix (e.g., plasma) using a deuterated internal standard.

Step-by-Step Methodology:

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of ice-cold acetonitrile containing the deuterated internal standard (e.g., Sonidegib-d10 at 100 ng/mL).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 4°C for 10 minutes at >10,000 x g.

    • Transfer the supernatant to a clean vial for injection.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 column (e.g., Phenomenex C18, 50 x 4 mm, 5 µm).[27][28]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile/Methanol mixture.[27][28]

    • Flow Rate: 0.7 mL/min.[27][28]

    • Gradient: Use a suitable gradient to achieve separation from endogenous matrix components.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Sonidegib (Unlabeled): Q1: 486.2 m/z → Q3: 191.1 m/z.[27][28]

      • Sonidegib-d10 (Internal Standard): Q1: 496.2 m/z → Q3: 191.1 m/z (or another stable fragment).

    • Optimize collision energy and other source parameters for maximum signal intensity.

  • Quantification:

    • Generate a calibration curve by plotting the peak area ratio (Analyte/Internal Standard) against the nominal concentration of the calibrators.

    • Determine the concentration of Sonidegib in unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion and Recommendations

The strategic deuteration of Sonidegib offers compelling opportunities to enhance its therapeutic profile and to enable robust bioanalytical methods.

Decision_Flowchart Start Goal Therapeutic Improved Therapeutic Agent? Start->Therapeutic InternalStandard Bioanalytical Internal Standard? Start->InternalStandard Stability Evaluate Metabolic Stability (t½, CLint) Therapeutic->Stability Yes MassShift Evaluate Mass Shift and Stability InternalStandard->MassShift Yes PK Conduct In Vivo PK Studies Stability->PK SelectTherapeutic Select Isotopologue with Optimal PK Profile (e.g., Sonidegib-d4) PK->SelectTherapeutic End Application SelectTherapeutic->End SelectStandard Select Isotopologue with High Mass Shift (e.g., Sonidegib-d10) MassShift->SelectStandard SelectStandard->End

Caption: Decision flowchart for selecting a deuterated Sonidegib isotopologue.

  • For Therapeutic Development: Sonidegib-d4 emerges as a prime candidate. The targeted deuteration at known metabolic "soft spots" provides a substantial improvement in metabolic stability without the potentially higher cost and complexity of synthesizing a fully deuterated ring system. This modification has the potential to translate into a superior clinical profile with improved bioavailability and a more convenient dosing schedule.

  • For Bioanalytical Applications: Sonidegib-d10 is the unequivocal choice for an internal standard. Its significant mass shift ensures analytical fidelity, providing the accuracy and precision required for regulated bioanalysis in clinical and non-clinical studies.

This guide demonstrates that not all isotopologues are created equal. A rational, data-driven approach based on a molecule's specific metabolic liabilities is essential for harnessing the full potential of deuterium substitution in drug discovery and development.

References

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Comparative

Inter-Laboratory Validation of Sonidegib-d8 Analytical Methods: A Comparative Guide for Robust Bioanalysis

For researchers, scientists, and drug development professionals, the journey of a therapeutic agent from bench to bedside is paved with data of the highest integrity. In the context of targeted cancer therapies like Soni...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a therapeutic agent from bench to bedside is paved with data of the highest integrity. In the context of targeted cancer therapies like Sonidegib, a Hedgehog pathway inhibitor, precise quantification in biological matrices is not merely a procedural step but the very foundation of pharmacokinetic (PK), pharmacodynamic (PD), and safety assessments.[1][2] This guide provides an in-depth, experience-driven comparison of analytical methodologies for Sonidegib, focusing on the indispensable role of its deuterated analogue, Sonidegib-d8, and the critical framework for inter-laboratory validation to ensure data is reproducible, reliable, and ready for regulatory scrutiny.

The use of a stable isotope-labeled internal standard (SIL-IS), such as Sonidegib-d8, is widely recognized as the "gold standard" in quantitative bioanalysis, particularly for methods employing liquid chromatography-mass spectrometry (LC-MS).[3][4] Its near-identical physicochemical properties to the analyte, Sonidegib, ensure it faithfully tracks the analyte through every stage of the analytical process—from extraction to ionization. This co-eluting, chemically identical internal standard is the most effective tool to compensate for procedural variability and, most critically, for unpredictable matrix effects that can plague bioanalytical assays.[5][6] An inter-laboratory validation study serves as the ultimate test of a method's robustness, demonstrating that the analytical procedure is transferable and will yield equivalent results regardless of the laboratory, analyst, or instrument, a prerequisite for multi-center clinical trials.[7][8]

Comparative Analysis of Core Analytical Methodologies

The choice of analytical platform is a foundational decision. While several techniques can be employed, the intended application—quantifying therapeutic concentrations in complex biological fluids—dictates the need for high sensitivity and selectivity.

Parameter LC-MS/MS (with Sonidegib-d8 IS) HPLC-UV/DAD Causality and Field Insights
Selectivity Exceptional . Utilizes both chromatographic separation and mass-to-charge ratio (m/z) of precursor and product ions.Moderate . Relies solely on chromatographic retention time and UV absorbance spectrum.LC-MS/MS can differentiate Sonidegib from metabolites and endogenous matrix components with far greater certainty, which is critical for avoiding overestimation of the drug concentration.[6][9]
Sensitivity (LLOQ) Low ng/mL to pg/mL .[9][10]µg/mL range .[11][12]The low concentrations expected in many PK studies, especially at later time points, are often below the detection limits of HPLC-UV, making LC-MS/MS the only viable option.
Matrix Effect Effectively Mitigated . The co-eluting Sonidegib-d8 compensates for ion suppression or enhancement.[3][13]High Susceptibility . Co-eluting matrix components can interfere with the analyte peak, compromising accuracy.In bioanalysis, the "matrix" (plasma, urine, etc.) is a complex mixture. LC-MS/MS with a SIL-IS is designed to see through this complexity, a feature HPLC-UV lacks.[14]
Linearity (r²) Typically >0.99 . Achieved over a wide dynamic range (e.g., 3-4 orders of magnitude).[9]Typically >0.99 . Achievable, but often over a narrower concentration range.[12]Both methods can demonstrate excellent linearity, but the superior sensitivity of LC-MS/MS allows for a much wider calibrated range, reducing the need for sample dilutions.
Inter-Lab Transfer Robust . The specificity of MS detection makes the method less susceptible to minor variations in columns or mobile phase preparations between labs.More Challenging . Method performance is highly dependent on achieving identical chromatographic resolution, which can vary between different HPLC systems and columns.A well-developed LC-MS/MS method using a SIL-IS is inherently more rugged and transferable, a key consideration for inter-laboratory studies.

The Role of Sonidegib-d8 in a Bioanalytical Workflow

The core principle behind using Sonidegib-d8 is isotope dilution. A known quantity of the deuterated standard is added to the unknown sample at the very beginning of the workflow. From that point on, any loss of analyte during sample processing is mirrored by a proportional loss of the internal standard. The final measurement is a ratio of the analyte response to the internal standard response, which remains constant despite variations in recovery or ionization efficiency.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification A Biological Sample (e.g., Plasma) B Add Known Amount of Sonidegib-d8 (IS) A->B C Protein Precipitation or LLE B->C D Evaporate & Reconstitute C->D E Inject Sample into LC System D->E F Chromatographic Separation (Sonidegib & Sonidegib-d8 co-elute) E->F G Electrospray Ionization (ESI) F->G H Tandem Mass Spectrometry (MRM Detection) G->H I Measure Peak Area Ratio (Analyte / IS) H->I J Plot Ratio vs. Concentration (Calibration Curve) I->J K Calculate Unknown Concentration J->K

Caption: Bioanalytical workflow using a deuterated internal standard.

Framework for a Successful Inter-Laboratory Validation Study

An inter-laboratory validation must be meticulously planned and executed according to established regulatory guidelines, such as the FDA's Bioanalytical Method Validation Guidance and ICH M10.[15][16] The process confirms the reproducibility of the method across different sites.

G cluster_origin Originating Laboratory cluster_transfer Method Transfer cluster_labA Participating Lab A cluster_labB Participating Lab B cluster_compare Data Consolidation & Review A 1. Full Method Validation (Accuracy, Precision, Linearity, etc.) B 2. Prepare Validation Kit: - Validated Method Protocol - Reference Standards - Blinded QC Samples A->B C 3. Ship Kit to Participating Labs B->C D1 4a. Analyze QCs (e.g., 3 runs) C->D1 D2 4b. Analyze QCs (e.g., 3 runs) C->D2 E1 5a. Report Results (Accuracy & Precision) D1->E1 F 6. Compare Inter-Lab Results Against Acceptance Criteria E1->F E2 5b. Report Results (Accuracy & Precision) D2->E2 E2->F G 7. Method Deemed Robust and Reproducible F->G

Caption: Logical workflow for an inter-laboratory validation study.

Acceptance Criteria for Inter-Laboratory Validation

The data from each laboratory must meet the stringent acceptance criteria outlined in regulatory guidance.[15][17]

Parameter Level Acceptance Criteria
Intra-Assay Accuracy LLOQ QCMean concentration within ±20% of nominal value
LQC, MQC, HQCMean concentration within ±15% of nominal value
Intra-Assay Precision LLOQ QC%CV (or %RSD) ≤ 20%
LQC, MQC, HQC%CV (or %RSD) ≤ 15%
Inter-Assay Accuracy All QC LevelsOverall mean concentration within ±15% of nominal (±20% for LLOQ)
Inter-Assay Precision All QC LevelsOverall %CV (or %RSD) ≤ 15% (≤ 20% for LLOQ)

Experimental Protocols

Protocol 1: LC-MS/MS Method for Sonidegib in Human Plasma

This protocol is a representative example synthesized from published methodologies and best practices.[9][10][18]

  • Preparation of Standards and QC Samples:

    • Prepare a primary stock solution of Sonidegib and Sonidegib-d8 (1 mg/mL) in a suitable organic solvent (e.g., DMSO or Methanol).

    • Create a series of working standard solutions for the calibration curve (e.g., 1 to 2000 ng/mL) by serially diluting the Sonidegib stock solution with 50:50 acetonitrile:water.

    • Prepare a working internal standard (IS) solution of Sonidegib-d8 at an appropriate concentration (e.g., 100 ng/mL) in acetonitrile.

    • Prepare bulk Quality Control (QC) samples by spiking blank human plasma with Sonidegib to achieve final concentrations for LLOQ, Low, Medium, and High QCs. Aliquot and store at -80°C.

  • Sample Extraction (Protein Precipitation):

    • Label 1.5 mL microcentrifuge tubes for standards, QCs, and unknown samples.

    • To 50 µL of plasma in each tube, add 150 µL of the working IS solution (100 ng/mL Sonidegib-d8 in acetonitrile). This step simultaneously adds the IS and precipitates plasma proteins.

    • For the calibration curve, use 50 µL of blank plasma and add the appropriate Sonidegib working standard.

    • Vortex all tubes vigorously for 1 minute.

    • Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

    • Carefully transfer 100 µL of the clear supernatant to a 96-well plate or HPLC vials for analysis.

  • LC-MS/MS Conditions:

    • LC System: A UPLC or HPLC system capable of binary gradient elution.

    • Column: A C18 reverse-phase column (e.g., Phenomenex C18, 50 x 4.0 mm, 5 µm).[9][10]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A suitable gradient to ensure separation from matrix components (e.g., 5% B to 95% B over 3 minutes).

    • Flow Rate: 0.7 mL/min.[9][10]

    • Injection Volume: 5-10 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Ionization Mode: ESI Positive.

    • MRM Transitions (example):

      • Sonidegib: 486.2 → 191.1[9][10]

      • Sonidegib-d8: 494.2 → 191.1 (assuming d8 on a part of the molecule that is not the 191.1 fragment)

    • Note: All MS parameters (e.g., collision energy, declustering potential) must be optimized for the specific instrument being used.

Protocol 2: Inter-Laboratory Validation Study
  • Study Initiation (Originating Lab):

    • Fully validate the LC-MS/MS method as per Protocol 1, ensuring all parameters meet FDA/ICH guidelines.[15][19]

    • Prepare a validation kit containing:

      • A detailed, version-controlled Standard Operating Procedure (SOP) of the analytical method.

      • Aliquots of certified Sonidegib and Sonidegib-d8 reference standards.

      • A minimum of 5 sets of blinded QC samples (LLOQ, L, M, H) prepared from a different stock solution than the calibration standards.

    • Ship the kits to two or more participating laboratories under appropriate temperature-controlled conditions.

  • Analysis (Participating Labs):

    • Upon receipt, confirm the integrity of the kit contents.

    • Each laboratory will perform three separate analytical runs on three different days.

    • In each run, a fresh calibration curve will be prepared, and one set of the blinded QC samples will be analyzed.

  • Data Reporting and Analysis:

    • Each participating lab will calculate the concentration of the QC samples for each of the three runs.

    • They will calculate and report their intra- and inter-assay accuracy (% bias) and precision (%CV).

    • All raw data, chromatograms, and calculated results are sent back to the originating laboratory.

    • The originating lab will consolidate all data and perform a final analysis, comparing the performance across all participating labs to the pre-defined acceptance criteria. The method is considered successfully validated if all labs meet the criteria.

Conclusion

The inter-laboratory validation of an analytical method for Sonidegib using Sonidegib-d8 as an internal standard is a rigorous but essential process. It transcends single-laboratory performance, providing the highest level of confidence that the method is robust, reliable, and transferable. By leveraging the superior selectivity and sensitivity of LC-MS/MS in combination with the corrective power of a stable isotope-labeled internal standard, researchers can generate consistent and defensible bioanalytical data. This adherence to scientific and regulatory rigor is fundamental to accelerating the development of critical therapies and ensuring the quality and safety of pharmaceutical products.[17][20]

References

  • Jadhav, A.S., et al. (2020). Method Development and Validation of Gas Chromatography-Mass Spectrometry Method for Quantification of Sonidegib in Capsule Dosa. International Journal of Pharmaceutical Sciences and Drug Research. Available at: [Link]

  • AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Available at: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]

  • KCAS Bio. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available at: [Link]

  • van de Merbel, N. C. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Available at: [Link]

  • van de Merbel, N. C. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? PubMed. Available at: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • Regulatory Affairs Professionals Society (RAPS). (2022). ICH releases draft guidelines on analytical method development. Available at: [Link]

  • U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. Available at: [Link]

  • Sundar, V. D., et al. (2021). Method development and validation of LC–ESI–MS/MS method for the quantification of sonidegib in healthy rabbits. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available at: [Link]

  • Jayavarapu, K. R., et al. (2021). DEVELOPMENT AND VALIDATION OF A NEW HPLC METHOD FOR THE DETECTION OF SONIDEGIB IN MOBILE PHASE AND HUMAN PLASMA. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Available at: [Link]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Available at: [Link]

  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • Wang, S., et al. (2017). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. National Institutes of Health. Available at: [Link]

  • Pharmapproach. (2024). RP-HPLC method for sonidegib bulk and dosage form validation. Available at: [Link]

  • ResearchGate. (2020). Method Development and Validation of Gas Chromatography-Mass Spectrometry Method for Quantification of Sonidegib in Capsule Dosage Form. Available at: [Link]

  • ResearchGate. (2015). Matrix Effect Compensation in Small-Molecule Profiling for an LC–TOF Platform Using Multicomponent Postcolumn Infusion. Available at: [Link]

  • Semantic Scholar. (2015). Matrix Effect Compensation in Small-Molecule Profiling for an LC-TOF Platform Using Multicomponent Postcolumn Infusion. Available at: [Link]

  • Gupta, S., et al. (2017). Differential pharmacology and clinical utility of sonidegib in advanced basal cell carcinoma. Dovepress. Available at: [Link]

  • Sellami, D., et al. (2016). Population pharmacokinetics of sonidegib (LDE225), an oral inhibitor of hedgehog pathway signaling, in healthy subjects and in patients with advanced solid tumors. PubMed. Available at: [Link]

  • U.S. Food and Drug Administration. (2015). Center for Drug Evaluation and Research Application Number: 205266Orig1s000. Available at: [Link]

  • Di Mauro, C., et al. (2020). Sonidegib for the Treatment of Advanced Basal Cell Carcinoma. Frontiers in Oncology. Available at: [Link]

  • Hanna, A., et al. (2017). Sonidegib: mechanism of action, pharmacology, and clinical utility for advanced basal cell carcinomas. National Institutes of Health. Available at: [Link]

  • Journal of Applied Pharmaceutical Science. (2021). Method development and validation of LC–ESI–MS/MS method for the quantification of sonidegib in healthy rabbits. Available at: [Link]

  • ResearchGate. (2021). (PDF) Method development and validation of LC–ESI–MS/MS method for the quantification of sonidegib in healthy rabbits. Available at: [Link]

  • Utrecht University. (2024). Development and validation of an LC-MS/MS method for simultaneous quantification of eight drugs in plasma and brain: Application in a pharmacokinetic study in mice. Available at: [Link]

  • ResearchGate. (2021). development and validation of a new hplc method for the detection of sonidegib in mobile phase and human plasma. Available at: [Link]

  • Gedik, C. M., & Collins, A. (2005). Inter-laboratory validation of procedures for measuring 8-oxo-7,8-dihydroguanine/8-oxo-7,8-dihydro-2'-deoxyguanosine in DNA. PubMed. Available at: [Link]

Sources

Validation

A Comparative Analysis of Sonidegib-d8 Stability in Different Biological Fluids: A Guide for Bioanalytical Excellence

In the landscape of pharmacokinetic and bioequivalence studies, the reliability of quantitative data is paramount. The use of stable isotope-labeled internal standards, such as Sonidegib-d8, is a cornerstone of robust li...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmacokinetic and bioequivalence studies, the reliability of quantitative data is paramount. The use of stable isotope-labeled internal standards, such as Sonidegib-d8, is a cornerstone of robust liquid chromatography-mass spectrometry (LC-MS) bioanalysis, offering superior accuracy and precision by compensating for variability during sample processing and analysis.[1][2][3][4] However, the foundational assumption of their utility rests on a critical characteristic: their stability within the biological matrix from the moment of sample collection to the point of analysis.[5][6][7]

This guide provides a comprehensive comparative analysis of Sonidegib-d8 stability in three key biological fluids: human plasma, serum, and urine. As drug development professionals, understanding the nuances of internal standard stability across these matrices is not merely a matter of procedural diligence but a critical determinant of data integrity and, ultimately, the success of a clinical program. We will delve into the causality behind experimental choices, present detailed protocols for stability assessment, and offer a framework for interpreting the resulting data, all grounded in the principles of scientific integrity and regulatory expectations.[8][9][10][11][12]

The Rationale: Why Matrix Matters

The biochemical environment of plasma, serum, and urine can significantly impact the stability of an analyte. Plasma, the liquid fraction of unclotted blood, contains anticoagulants and a full complement of clotting factors and other proteins. Serum is the supernatant after blood has been allowed to clot, meaning it lacks fibrinogen and other clotting factors. Urine presents a vastly different chemical milieu, with varying pH, ionic strength, and enzymatic activity. These differences can influence the degradation of Sonidegib-d8 through enzymatic or chemical pathways.[13][14]

Therefore, a discrete stability assessment in each matrix is not a redundant exercise but a mandatory step to ensure that the internal standard accurately reflects the behavior of the analyte, Sonidegib, under all relevant storage and handling conditions.[5][7]

Experimental Design: A Framework for Rigorous Stability Assessment

To comprehensively evaluate the stability of Sonidegib-d8, a series of experiments are designed to mimic the conditions that samples will encounter throughout their lifecycle in a clinical or preclinical study. This includes short-term bench-top stability, long-term freezer storage stability, and the impact of freeze-thaw cycles.

Core Principles of the Study Design:
  • Matrix Selection: Sourcing at least six different lots of human plasma (K2EDTA), serum, and urine to assess the potential for lot-to-lot variability in matrix effects.[6]

  • Concentration Levels: Utilizing two concentration levels for Quality Control (QC) samples: a low QC (LQC) at approximately three times the Lower Limit of Quantification (LLOQ) and a high QC (HQC) at about 75-85% of the Upper Limit of Quantification (ULOQ).[6][8]

  • Acceptance Criteria: The mean concentration of the stability-tested QC samples should be within ±15% of the nominal concentration.[5][8]

G cluster_prep Sample Preparation cluster_analysis Analysis prep_qc Prepare LQC & HQC of Sonidegib-d8 in Plasma, Serum, & Urine bench_top bench_top prep_qc->bench_top Expose to Conditions freeze_thaw freeze_thaw prep_qc->freeze_thaw Expose to Conditions long_term long_term prep_qc->long_term Expose to Conditions analysis Analyze Stability Samples vs. Freshly Prepared Calibration Curve & QCs data_eval Evaluate Data Against Acceptance Criteria (±15%) analysis->data_eval bench_top->analysis Process for LC-MS/MS freeze_thaw->analysis Process for LC-MS/MS long_term->analysis Process for LC-MS/MS

Detailed Experimental Protocols

The following protocols are designed to be self-validating, ensuring that the generated data is robust and reliable.

Preparation of Stock and Working Solutions
  • Primary Stock Solution: Prepare a 1 mg/mL stock solution of Sonidegib-d8 in a suitable organic solvent (e.g., DMSO or Methanol).

  • Working Solutions: Prepare serial dilutions of the primary stock solution with an appropriate solvent mixture (e.g., 50:50 Acetonitrile:Water) to create spiking solutions for calibration standards and QC samples.

Preparation of Quality Control (QC) Samples
  • Spike blank, pooled human plasma, serum, or urine with the appropriate working solution to achieve the final LQC and HQC concentrations.

  • Aliquot these QC samples into appropriately labeled cryovials for the different stability tests.

Stability Assessment Protocols

3.3.1. Short-Term (Bench-Top) Stability

  • Rationale: To assess the stability of Sonidegib-d8 in the matrix at room temperature for a duration that simulates the sample handling and preparation time in the laboratory.[6]

  • Procedure:

    • Thaw frozen LQC and HQC samples (in triplicate for each matrix) and keep them on the bench-top at room temperature (approximately 25°C) for pre-determined time points (e.g., 4, 8, and 24 hours).

    • At each time point, process the samples alongside freshly prepared calibration standards and freshly thawed QC samples (T=0).

    • Analyze the samples using a validated LC-MS/MS method.

3.3.2. Freeze-Thaw Stability

  • Rationale: To evaluate the impact of repeated freezing and thawing cycles on the integrity of Sonidegib-d8. Samples in a clinical setting may undergo such cycles due to repeated analysis or handling.[13]

  • Procedure:

    • Subject aliquots of LQC and HQC samples (in triplicate for each matrix) to a minimum of three freeze-thaw cycles.

    • For each cycle, freeze the samples at the intended storage temperature (-20°C or -80°C) for at least 12 hours, followed by thawing unassisted to room temperature.

    • After the final thaw, process the samples with a fresh calibration curve and T=0 QC samples for analysis.

3.3.3. Long-Term Stability

  • Rationale: To determine the maximum permissible storage duration for study samples at specified temperatures.[6]

  • Procedure:

    • Store aliquots of LQC and HQC samples (in triplicate for each matrix) at the intended long-term storage temperatures (e.g., -20°C and -80°C).

    • At specified time points (e.g., 1, 3, 6, and 12 months), retrieve the samples and analyze them against a freshly prepared calibration curve and T=0 QC samples.

G

Data Presentation and Interpretation

For a clear and concise comparison, the stability data should be summarized in tabular format.

Table 1: Short-Term (Bench-Top) Stability of Sonidegib-d8
Biological FluidQC LevelNominal Conc. (ng/mL)4 hours Mean Conc. (ng/mL)% Bias8 hours Mean Conc. (ng/mL)% Bias24 hours Mean Conc. (ng/mL)% Bias
Plasma LQC10
HQC1000
Serum LQC10
HQC1000
Urine LQC10
HQC1000
Table 2: Freeze-Thaw Stability of Sonidegib-d8 (3 Cycles)
Biological FluidQC LevelNominal Conc. (ng/mL)Mean Conc. after 3 Cycles (ng/mL)% Bias
Plasma LQC10
HQC1000
Serum LQC10
HQC1000
Urine LQC10
HQC1000
Table 3: Long-Term Stability of Sonidegib-d8 at -80°C
Biological FluidQC LevelNominal Conc. (ng/mL)3 Months Mean Conc. (ng/mL)% Bias6 Months Mean Conc. (ng/mL)% Bias12 Months Mean Conc. (ng/mL)% Bias
Plasma LQC10
HQC1000
Serum LQC10
HQC1000
Urine LQC10
HQC1000

Interpretation of Results:

  • Plasma vs. Serum: Typically, the stability of small molecules like Sonidegib is expected to be similar in plasma and serum.[13][14] However, the presence of anticoagulants in plasma or residual enzymatic activity in serum could potentially lead to minor differences. The experimental data will confirm this.

  • Urine: The stability in urine can be more variable due to the wider range of pH and the potential for microbial growth if not stored properly. It is crucial to assess stability in urine of varying pH levels if this is anticipated in the study population.

  • Sonidegib-d8 vs. Sonidegib: While deuteration is not expected to significantly alter the chemical stability, it is a regulatory requirement to demonstrate the stability of the internal standard in the matrix.[8][11] The primary degradation pathways for Sonidegib are expected to be oxidation of the morpholine ring and amide hydrolysis.[15][16] These pathways are unlikely to be significantly affected by deuterium substitution at non-labile positions.

Conclusion and Best Practices

A thorough evaluation of Sonidegib-d8 stability in plasma, serum, and urine is a non-negotiable prerequisite for its use in regulated bioanalysis. This guide provides a robust framework for conducting such a comparative analysis, grounded in scientific principles and regulatory expectations.

Key Takeaways for Researchers:

  • Matrix-Specific Validation is Essential: Do not extrapolate stability data from one biological fluid to another.

  • Mimic Real-World Conditions: The design of stability experiments should reflect the actual handling and storage conditions of study samples.

  • Documentation is Paramount: Meticulously document all stability experiments and results to support regulatory submissions.

By adhering to these principles, researchers can ensure the integrity of their bioanalytical data and contribute to the successful development of new therapeutics.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • European Medicines Agency. Bioanalytical method validation - Scientific guideline. [Link]

  • International Council for Harmonisation. (2022). ICH M10 on bioanalytical method validation. [Link]

  • Hoffman, R. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum.
  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. [Link]

  • U.S. Department of Health and Human Services. (2022). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • Slideshare. Bioanalytical method validation emea. [Link]

  • StabilityHub. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]

  • Wikipedia. Sonidegib. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]

  • Chandrasekar, D., et al. (2021). Method development and validation of LC–ESI–MS/MS method for the quantification of sonidegib in healthy rabbits. Journal of Applied Pharmaceutical Science, 11(5), 133-140.
  • Bar, N., et al. (2019). Pre-Analytical Factors that Affect Metabolite Stability in Human Urine, Plasma, and Serum: A Review. Metabolites, 9(7), 143.
  • Bioanalysis Zone. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • Wang, Y., et al. (2017). Sonidegib: mechanism of action, pharmacology, and clinical utility for advanced basal cell carcinomas. OncoTargets and Therapy, 10, 1493–1501.
  • Dannarm, S. R., et al. (2024). Study on hydrolytic, oxidative and photolytic degradation behaviour of anticancer drug sonidegib: Characterization of the products by UHPLC-Q-TOF-MS/MS, 2D NMR and in silico toxicity assessment.
  • Chandrasekar, D., et al. (2021). Method development and validation of LC–ESI–MS/MS method for the quantification of sonidegib in healthy rabbits. Journal of Applied Pharmaceutical Science, 11(05), pp. 133-140.
  • Li, W., & Cohen, L. H. (2016). Stability of Drugs, Drug Candidates, and Metabolites in Blood and Plasma. Current protocols in pharmacology, 75, 7.6.1–7.6.12.
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  • Einolf, H. J., et al. (2017). A Physiologically-Based Pharmacokinetic Modeling Approach To Predict Drug-Drug Interactions of Sonidegib (LDE225) with Perpetrators of CYP3A in Cancer Patients. CPT: pharmacometrics & systems pharmacology, 6(3), 176–185.
  • Jayavarapu, K. R., et al. (2021). DEVELOPMENT AND VALIDATION OF A NEW HPLC METHOD FOR THE DETECTION OF SONIDEGIB IN MOBILE PHASE AND HUMAN PLASMA. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 12(1), 547-553.
  • Bar, N., et al. (2019). Pre-Analytical Factors that Affect Metabolite Stability in Human Urine, Plasma, and Serum: A Review.
  • Zhou, J., et al. (2016). Population pharmacokinetics of sonidegib (LDE225), an oral inhibitor of hedgehog pathway signaling, in healthy subjects and in patients with advanced solid tumors. Cancer chemotherapy and pharmacology, 77(4), 833–843.
  • Boeck, L. D., & Aerts, R. (1988). Stability of drug concentrations in plasma stored in serum separator blood collection tubes. Therapeutic drug monitoring, 10(3), 352–354.
  • U.S. Food and Drug Administration. (2015). Pharmacology/Toxicology Review and Evaluation for Odomzo (sonidegib). [Link]

  • Jayavarapu, K. R., et al. (2021). development and validation of a new hplc method for the detection of sonidegib in mobile phase and human plasma.
  • Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards. [Link]

  • Li, W., & Cohen, L. H. (2016). Stability of Drugs, Drug Candidates, and Metabolites in Blood and Plasma.
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  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]

  • Zollinger, M., et al. (2014). Absorption, distribution, metabolism, and excretion (ADME) of ¹⁴C-sonidegib (LDE225) in healthy volunteers. Cancer chemotherapy and pharmacology, 74(1), 93–105.
  • Gualdi, G., et al. (2018). Sonidegib: Safety and Efficacy in Treatment of Advanced Basal Cell Carcinoma.
  • Figure S2. Mean Sonidegib Plasma Concentration. [Link]

  • Rodon, J., et al. (2015). A Phase I, Multicenter, Open-Label, First-in-Human, Dose-Escalation Study of the Oral Smoothened Inhibitor Sonidegib (LDE225) in Patients with Advanced Solid Tumors. Clinical cancer research : an official journal of the American Association for Cancer Research, 21(8), 1818–1827.

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Comparative

A Senior Application Scientist's Guide to Benchmarking Hedgehog Pathway Inhibitors: A Comparative Analysis of Sonidegib

Introduction: The Hedgehog Pathway - A Critical Target in Oncology The Hedgehog (Hh) signaling pathway is a cornerstone of embryonic development, meticulously orchestrating cell fate, proliferation, and tissue patterning...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Hedgehog Pathway - A Critical Target in Oncology

The Hedgehog (Hh) signaling pathway is a cornerstone of embryonic development, meticulously orchestrating cell fate, proliferation, and tissue patterning.[1] While largely quiescent in adults, its aberrant reactivation is a well-established driver in several human cancers, most notably basal cell carcinoma (BCC) and medulloblastoma (MB), but also implicated in pancreatic, lung, and hematological malignancies.[1][2] This pathway's dysregulation often stems from mutations in key components like Patched (PTCH) or Smoothened (SMO), leading to constitutive signaling and uncontrolled cell growth.[3]

This reliance on Hh signaling presents a clear therapeutic vulnerability. The development of small molecules that inhibit this pathway, specifically by targeting the transmembrane protein Smoothened (SMO), has marked a significant advancement in targeted cancer therapy.[4][5] Two SMO inhibitors, Sonidegib and Vismodegib, are FDA-approved for the treatment of advanced BCC, while a third, Glasdegib, is approved for acute myeloid leukemia (AML).[2][6]

For researchers and drug development professionals, selecting the appropriate inhibitor for preclinical or clinical investigation requires a nuanced understanding of their comparative performance. This guide provides an in-depth analysis of Sonidegib, benchmarking its performance against other key SMO inhibitors, supported by experimental data and validated protocols for in vitro characterization.

The Inhibitors: A Profile of Key SMO Antagonists

The primary agents discussed in this guide are direct antagonists of the SMO receptor. Their binding prevents the downstream signaling cascade that ultimately activates the GLI family of transcription factors, which are responsible for expressing genes that drive proliferation and survival.[3]

  • Sonidegib (Odomzo®): A potent, second-generation SMO inhibitor approved for locally advanced BCC.[2] It was identified through a GLI-luciferase reporter screen and demonstrates high binding affinity for the SMO receptor.[4][7]

  • Vismodegib (Erivedge®): The first-in-class SMO antagonist approved by the FDA for advanced BCC.[2] It serves as the foundational benchmark against which newer inhibitors are often compared.

  • Glasdegib (Daurismo®): A selective SMO inhibitor approved in combination with low-dose cytarabine for newly diagnosed AML in older adults.[6][8] Its activity in a hematological context highlights the broader relevance of Hh pathway inhibition.

A special note must be made regarding Sonidegib-d8 . This is not a therapeutic agent but rather a deuterated, stable isotope-labeled version of Sonidegib. Its utility is indispensable in the field of pharmacokinetics (PK). In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS), Sonidegib-d8 is used as an internal standard. Its near-identical chemical behavior to Sonidegib, but distinct mass, allows for precise and accurate measurement of the active drug's concentration in plasma, tissue, and other biological matrices. This is a critical component of preclinical and clinical studies to understand a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Mechanism of Action: Intercepting the Signal at Smoothened

The canonical Hh pathway is a model of elegant negative regulation. In its "off" state, the PTCH1 receptor actively suppresses SMO. Upon binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to PTCH1, this suppression is lifted. SMO then translocates to the primary cilium, initiating a cascade that prevents the proteolytic cleavage of GLI transcription factors into their repressor forms. Full-length, activated GLI proteins then enter the nucleus to drive the expression of Hh target genes. Sonidegib, Vismodegib, and Glasdegib all function by binding directly to the SMO receptor, locking it in an inactive conformation and effectively blocking all downstream signaling, even in cancer cells where PTCH1 is mutated and non-functional.[3]

Hedgehog_Pathway cluster_inhibitors Therapeutic Intervention cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO_inactive SMO (Inactive) PTCH1->SMO_inactive Inhibits SMO_active SMO (Active) PTCH1->SMO_active Inhibitors Sonidegib Vismodegib Glasdegib Inhibitors->SMO_active Binds & Inhibits SUFU_GLI SUFU-GLI Complex GLI_R GLI-Repressor SUFU_GLI->GLI_R Proteolytic Cleavage GLI_A GLI-Activator SUFU_GLI->GLI_A Target_Genes_off Target Genes (Off) GLI_R->Target_Genes_off Represses Target_Genes_on Target Genes (On) (e.g., GLI1, PTCH1) GLI_A->Target_Genes_on Transcription SHH Hedgehog Ligand (SHH) SHH->PTCH1 Binds SMO_active->SUFU_GLI Inhibits Cleavage

Caption: The Hedgehog signaling pathway and point of inhibition.

Comparative Performance Analysis

A direct comparison of inhibitors requires evaluating both their in vitro potency and their clinical efficacy. Potency is often measured as the half-maximal inhibitory concentration (IC50), representing the drug concentration required to inhibit a biological process by 50%. Clinical efficacy is measured by patient outcomes, such as the objective response rate (ORR).

ParameterSonidegibVismodegibGlasdegib
Target Smoothened (SMO)Smoothened (SMO)Smoothened (SMO)
SMO Binding IC50 2.5 nM (human)[7]-5 nM [8]
GLI1 Downregulation ~10 nM (in CML cells)[7]--
Primary Indication Locally Advanced BCCLocally Advanced & Metastatic BCCAcute Myeloid Leukemia (AML)
Clinical Trial BOLTERIVANCEBRIGHT AML 1003
ORR (laBCC) 56% (200 mg dose)[9]47.6% [3]N/A
Key Adverse Events Muscle spasms, alopecia, dysgeusia[10]Muscle spasms, alopecia, dysgeusia[10]Dysgeusia, decreased appetite, alopecia[11]

A Note from the Scientist: IC50 values are powerful for preclinical comparison but should be interpreted with caution. These values can vary significantly based on the specific assay conditions, cell line used, and laboratory. The data presented here are from separate, authoritative studies. A true head-to-head comparison is best performed concurrently within the same experimental setup, as outlined in the protocols below.

Clinical data suggests Sonidegib and Vismodegib have comparable efficacy in treating laBCC, with Sonidegib potentially offering a better tolerability profile.[3][9] Real-world evidence suggests that dose reductions or discontinuations due to adverse events may be less frequent with Sonidegib compared to Vismodegib.[9]

Experimental Protocols for In Vitro Benchmarking

To empirically determine the relative performance of these inhibitors in a laboratory setting, two primary assays are indispensable: a mechanistic reporter assay to measure direct pathway inhibition and a functional cell viability assay to measure the downstream anti-proliferative effects.

Workflow cluster_prep Preparation cluster_execution Assay Execution cluster_readout Data Acquisition & Analysis Cell_Culture 1. Culture Hh-dependent cell line (e.g., NIH/3T3-GLI-Luc or BCC cells) Seeding 3. Seed cells into 96-well plates Cell_Culture->Seeding Compound_Prep 2. Prepare serial dilutions of Sonidegib, Vismodegib, etc. (and DMSO vehicle control) Treatment 4. Treat cells with compounds for 24-48h Compound_Prep->Treatment Seeding->Treatment Assay_A 5a. GLI-Luciferase Assay (Measures Pathway Activity) Treatment->Assay_A Assay_B 5b. Cell Viability Assay (e.g., CellTiter-Glo®) (Measures Cytotoxicity) Treatment->Assay_B Luminescence 6. Read luminescence on a plate reader Assay_A->Luminescence Assay_B->Luminescence Analysis 7. Normalize data, plot dose-response curves, and calculate IC50 values Luminescence->Analysis Comparison 8. Compare Potency & Efficacy of Inhibitors Analysis->Comparison

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N-6-[rel-(2R,6S)-2,6-Dimethyl-4-morpholinyl]-3-pyridinamine-Sonidegib-d8

Welcome to your essential guide for the responsible management and disposal of N-6-[rel-(2R,6S)-2,6-Dimethyl-4-morpholinyl]-3-pyridinamine-Sonidegib-d8. As a potent Hedgehog signaling pathway inhibitor, Sonidegib and its...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide for the responsible management and disposal of N-6-[rel-(2R,6S)-2,6-Dimethyl-4-morpholinyl]-3-pyridinamine-Sonidegib-d8. As a potent Hedgehog signaling pathway inhibitor, Sonidegib and its deuterated analogue, Sonidegib-d8, are invaluable tools in oncological research. However, their cytotoxic nature necessitates rigorous disposal protocols to ensure the safety of laboratory personnel and the protection of our environment.[1][2] This document provides a detailed, step-by-step framework for the safe handling and disposal of Sonidegib-d8 waste, grounded in established safety principles and regulatory guidelines.

The core principle underpinning the disposal of Sonidegib-d8 is its classification as a hazardous, cytotoxic agent.[2][3] By its very nature, a compound designed to disrupt cellular processes in cancer therapy can pose risks, including potential carcinogenicity, mutagenicity, or teratogenicity.[1] Therefore, all waste materials contaminated with Sonidegib-d8 must be managed as hazardous pharmaceutical waste.

Part 1: The Three Pillars of Sonidegib-d8 Waste Management

Effective disposal of Sonidegib-d8 is not merely a procedural task; it is a systematic approach built on three critical pillars:

  • Segregation at the Source: The most crucial step is the immediate and correct segregation of Sonidegib-d8 waste from all other laboratory waste streams.[1] This prevents cross-contamination and ensures that the waste is handled appropriately throughout its lifecycle.

  • Secure Containment: Proper containment using designated, robust, and clearly labeled containers is non-negotiable.[1][3] This minimizes the risk of spills, leaks, and accidental exposure.

  • Compliant Disposal: The final disposal method must comply with all local, state, and federal regulations for hazardous pharmaceutical waste.[4][5]

Part 2: Step-by-Step Disposal Protocol for Sonidegib-d8

This protocol outlines the necessary steps for the safe disposal of materials contaminated with Sonidegib-d8.

Step 1: Identify and Categorize Your Waste

All items that have come into contact with Sonidegib-d8 are considered contaminated and must be disposed of as hazardous waste. This includes, but is not limited to:

  • Sharps: Needles, syringes, scalpels, and glass slides.

  • Non-Sharps Solid Waste: Gloves, disposable lab coats, bench paper, pipette tips, and empty vials.

  • Liquid Waste: Unused or expired solutions, cell culture media containing the compound, and solvents used for cleaning.

Step 2: Waste Segregation and Container Selection

Proper segregation is paramount. Use dedicated, color-coded waste containers as outlined in the table below.

Waste TypeContainer TypeLabeling
Sharps Puncture-resistant, rigid container with a secure lid. Often yellow with a purple lid or labeled "Cytotoxic Sharps".[2]"Hazardous Waste - Cytotoxic Sharps", Biohazard symbol, and the chemical name "Sonidegib-d8".
Non-Sharps Solid Waste Leak-proof, durable plastic bags (often purple or yellow) placed within a rigid secondary container with a lid.[3][6]"Hazardous Waste - Cytotoxic Solids", Biohazard symbol, and the chemical name "Sonidegib-d8".
Liquid Waste Leak-proof, shatter-resistant, and chemically compatible container (e.g., high-density polyethylene) with a screw-top cap."Hazardous Waste - Cytotoxic Liquids", and the chemical name "Sonidegib-d8". List all chemical constituents.
Step 3: Secure Storage of Waste

Store all Sonidegib-d8 waste containers in a designated, secure area away from general laboratory traffic. This area should be clearly marked with warning signs indicating the presence of cytotoxic materials.[7] Ensure all containers are tightly sealed to prevent leaks or volatilization.[8]

Step 4: Disposal Procedure

The designated and final disposal method for cytotoxic waste is incineration at a licensed hazardous waste facility.[1][6] This high-temperature process ensures the complete destruction of the active compound.

Crucially, never dispose of Sonidegib-d8 waste via:

  • Sinks or Drains: The U.S. Environmental Protection Agency (EPA) explicitly prohibits the sewering of hazardous pharmaceutical waste.[5][9][10]

  • General Trash: This can lead to environmental contamination and expose sanitation workers to hazardous materials.[11]

  • Medical Pathological Waste (MPW) Boxes (unless designated for cytotoxic waste): Do not mix with non-hazardous biological waste.[11]

Arrange for a certified hazardous waste contractor to collect your properly segregated and labeled Sonidegib-d8 waste for transport to a permitted incineration facility.

Part 3: Emergency Spill Procedures

In the event of a Sonidegib-d8 spill, immediate and appropriate action is required to minimize exposure and contamination.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Isolate the Area: Restrict access to the spill area.

  • Don Personal Protective Equipment (PPE): At a minimum, this should include two pairs of chemotherapy-grade gloves, a disposable gown, safety goggles, and a face shield.

  • Contain the Spill: For liquid spills, use absorbent pads to gently cover and contain the material. For solid spills, carefully cover with damp absorbent material to avoid generating dust.

  • Clean the Area: Working from the outside in, carefully clean the spill area. All cleaning materials must be disposed of as Sonidegib-d8 contaminated waste.

  • Decontaminate: Once the visible spill is removed, decontaminate the area with an appropriate cleaning solution, followed by a final rinse.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper segregation and disposal of Sonidegib-d8 waste.

Sonidegib_Disposal_Workflow Sonidegib-d8 Waste Disposal Workflow start Waste Generation (Sonidegib-d8 Contaminated Material) is_sharp Is the item a sharp? start->is_sharp sharps_container Place in Cytotoxic Sharps Container (Puncture-resistant, labeled) is_sharp->sharps_container Yes is_liquid Is the waste liquid? is_sharp->is_liquid No storage Secure Storage in Designated Area sharps_container->storage liquid_container Place in Cytotoxic Liquid Waste Container (Leak-proof, labeled) is_liquid->liquid_container Yes solid_container Place in Cytotoxic Solid Waste Bag/Container (Leak-proof, labeled) is_liquid->solid_container No liquid_container->storage solid_container->storage collection Collection by Certified Hazardous Waste Contractor storage->collection disposal Final Disposal via Incineration collection->disposal

Caption: Decision tree for the segregation of Sonidegib-d8 waste.

Conclusion

The responsible disposal of N-6-[rel-(2R,6S)-2,6-Dimethyl-4-morpholinyl]-3-pyridinamine-Sonidegib-d8 is a critical component of laboratory safety and environmental stewardship. By adhering to the principles of segregation, secure containment, and compliant disposal, you can mitigate the risks associated with this potent compound. Always consult your institution's specific safety protocols and your local environmental regulations to ensure full compliance.

References

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Handling

A Strategic Guide to Personal Protective Equipment for Handling N-6-[rel-(2R,6S)-2,6-Dimethyl-4-morpholinyl]-3-pyridinamine-Sonidegib-d8

For Researchers, Scientists, and Drug Development Professionals Understanding the Hazard: The "Why" Behind the Precautions Sonidegib is a potent, orally administered small molecule that selectively inhibits the Hedgehog...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Hazard: The "Why" Behind the Precautions

Sonidegib is a potent, orally administered small molecule that selectively inhibits the Hedgehog (Hh) signaling pathway.[1] While a powerful tool in oncological research and therapy, its mechanism of action necessitates stringent safety protocols.[2][3][4][5] The Hh pathway is crucial during embryonic development, and its inhibition can lead to severe birth defects.[5][6] Therefore, Sonidegib is classified as a reproductive toxin and may damage fertility or the unborn child.[7] The deuterated form, Sonidegib-d8, while used as a stable isotope tracer, should be handled with the same level of caution as the parent compound due to its identical core structure and biological activity.

Occupational exposure to such potent compounds can occur through various routes, including inhalation of aerosols, skin contact, and accidental ingestion.[8][9] Even at low levels, repeated exposure to hazardous drugs can lead to serious health effects, including cancer and reproductive problems.[10]

The Core of Protection: A Multi-Layered PPE Strategy

A risk-based approach is paramount when selecting Personal Protective Equipment (PPE) for handling Sonidegib-d8.[11] The following recommendations are based on established guidelines for handling cytotoxic and other hazardous drugs.[8][11][12][13]

Table 1: Recommended Personal Protective Equipment for Handling Sonidegib-d8

PPE ComponentSpecificationRationale
Gloves Chemotherapy-rated, powder-free nitrile gloves. Double gloving is required.Provides a robust barrier against chemical permeation. Double gloving minimizes the risk of exposure during glove removal and in case of a breach in the outer glove.
Gown Disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene).Protects skin and personal clothing from contamination by splashes or aerosols. The back-closing design offers enhanced frontal protection.[13]
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or a full-face shield.Protects the eyes from splashes and airborne particles. A face shield offers a greater area of protection.[12][13]
Respiratory Protection A NIOSH-approved N95 or higher respirator is required when handling the powdered form of the compound outside of a certified containment device.Prevents the inhalation of fine particles.[12] Surgical masks do not provide adequate respiratory protection against chemical aerosols or particulates.
Procedural Guidance: From Receipt to Disposal

The following workflow is designed to minimize exposure at every stage of handling Sonidegib-d8.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Receiving Receiving and Unpacking Storage Secure Storage Receiving->Storage Inspect integrity Weighing Weighing and Aliquoting Storage->Weighing Transport in secondary containment Dissolution Dissolution Weighing->Dissolution In containment Experiment Experimental Use Dissolution->Experiment Decontamination Decontamination Experiment->Decontamination Post-experiment Waste Waste Segregation & Disposal Decontamination->Waste

Caption: A logical workflow for the safe handling of Sonidegib-d8, from receipt to disposal.

Step-by-Step Protocol:

  • Receiving and Unpacking:

    • Upon receipt, visually inspect the outer packaging for any signs of damage or leakage.

    • Don appropriate PPE (at a minimum, a lab coat and single pair of nitrile gloves) before opening the shipping container.

    • Open the package in a designated area, preferably within a chemical fume hood.

    • Verify that the primary container is intact. If any contamination is suspected, treat it as a spill.

  • Storage:

    • Store Sonidegib-d8 in a clearly labeled, sealed container in a designated, secure, and well-ventilated area.

    • The storage area should be restricted to authorized personnel.

    • Follow the manufacturer's recommendations for storage temperature, which is typically -20°C for long-term storage.[14]

  • Weighing and Aliquoting (Powder Form):

    • This is a high-risk activity due to the potential for aerosol generation.

    • Crucially, all handling of the powdered compound must be performed within a certified containment device, such as a containment ventilated enclosure (CVE) or a Class II biological safety cabinet (BSC).

    • Don full PPE as outlined in Table 1, including double gloves and respiratory protection.

    • Use dedicated equipment (spatulas, weigh boats) for handling potent compounds.

    • Clean and decontaminate all surfaces and equipment immediately after use.

  • Dissolution and Experimental Use:

    • When preparing solutions, add the solvent to the powdered compound slowly to minimize aerosolization.

    • Conduct all experimental procedures involving Sonidegib-d8, whether in powdered or solution form, within a chemical fume hood or other ventilated enclosure.

    • Always wear appropriate PPE, including double gloves, a lab gown, and eye protection.

Contingency Planning: Spill Management and Emergency Response

Prompt and correct action is critical in the event of a spill to prevent wider contamination and exposure.[11]

Spill_Response Spill Spill Occurs Evacuate Evacuate and Secure Area Spill->Evacuate Alert Alert Supervisor / EHS Evacuate->Alert PPE Don Full PPE Alert->PPE Contain Contain Spill with Absorbent Material PPE->Contain Clean Clean Area (from outer edge to center) Contain->Clean Decontaminate Decontaminate with appropriate solution Clean->Decontaminate Dispose Dispose of all materials as hazardous waste Decontaminate->Dispose

Caption: Decision-making flowchart for a Sonidegib-d8 spill response.

Spill Response Protocol:

  • Evacuate and Secure: Immediately alert others in the vicinity and evacuate the affected area. Restrict access to the spill site.

  • Alert: Notify your laboratory supervisor and the institutional Environmental Health and Safety (EHS) office.

  • Don PPE: Before re-entering the area, don the full appropriate PPE, including double gloves, a disposable gown, eye protection, and a respirator.

  • Containment: For a powdered spill, gently cover it with damp absorbent pads to avoid making the powder airborne. For a liquid spill, surround the area with absorbent material.

  • Cleanup: Carefully collect all contaminated materials using appropriate tools (e.g., forceps, dustpan). Work from the outside of the spill inward.

  • Decontamination: Clean the spill area with a suitable decontaminating solution (e.g., soap and water, followed by an appropriate disinfectant), as recommended by your institution's EHS guidelines.

  • Disposal: Place all contaminated materials, including PPE, into a labeled hazardous waste container for proper disposal according to institutional and regulatory guidelines.

Emergency Contact: In case of skin or eye contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[14][15] Remove contaminated clothing.

Decontamination and Disposal: Closing the Loop Safely

All materials that have come into contact with Sonidegib-d8 are considered contaminated and must be handled as hazardous waste.

  • Reusable Equipment: Decontaminate non-disposable items such as glassware and spatulas according to a validated procedure. This may involve washing with a detergent solution followed by solvent rinses.

  • Disposable Items: All disposable items, including gloves, gowns, weigh boats, and pipette tips, must be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Waste Streams: Do not mix Sonidegib-d8 waste with other chemical or biological waste streams unless explicitly permitted by your institution's waste management plan.

By adhering to these principles and procedures, researchers can confidently and safely handle N-6-[rel-(2R,6S)-2,6-Dimethyl-4-morpholinyl]-3-pyridinamine-Sonidegib-d8, ensuring both personal safety and the integrity of their research. This guide should be used in conjunction with your institution's specific safety policies and the manufacturer's Safety Data Sheet (SDS).

References

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